molecular formula C10H6N2O4 B1313497 6-Nitroquinoline-2-carboxylic acid CAS No. 30836-96-5

6-Nitroquinoline-2-carboxylic acid

Cat. No.: B1313497
CAS No.: 30836-96-5
M. Wt: 218.17 g/mol
InChI Key: CFOGTLCSNDGABE-UHFFFAOYSA-N
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Description

6-Nitroquinoline-2-carboxylic acid is a useful research compound. Its molecular formula is C10H6N2O4 and its molecular weight is 218.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-nitroquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4/c13-10(14)9-3-1-6-5-7(12(15)16)2-4-8(6)11-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOGTLCSNDGABE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(=O)O)C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90489163
Record name 6-Nitroquinoline-2-carboxylic acid
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Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30836-96-5
Record name 6-Nitroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90489163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: Unveiling a Versatile Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 6-Nitroquinoline-2-carboxylic acid

This compound is a heterocyclic compound featuring a quinoline core, a foundational structure in numerous pharmacologically active agents.[1] The strategic placement of a nitro group at the 6-position and a carboxylic acid at the 2-position imparts a unique combination of electronic properties and chemical reactivity. The quinoline moiety itself is a "privileged structure" in medicinal chemistry, known for a wide spectrum of biological activities including antimalarial, anticancer, and antibacterial properties.[1][2] This guide provides an in-depth exploration of the synthesis, chemical properties, and synthetic utility of this compound, positioning it as a valuable building block for the design and development of novel therapeutic agents and functional materials.

Section 1: Synthesis and Structural Elucidation

The synthesis of substituted quinolines is a well-established field, with several named reactions providing access to this scaffold.[2] However, the specific substitution pattern of this compound requires a carefully chosen strategy. While classical methods like the Doebner-von Miller or Combes syntheses are powerful for generating quinolines, they do not typically yield the 2-carboxy substitution pattern directly.[3][4]

A highly effective and regioselective approach involves a modification of the Skraup-Doebner-Von Miller synthesis. A reported reversal of the standard regiochemistry allows for the direct synthesis of 2-carboxy-4-arylquinolines by condensing anilines with γ-aryl-β,γ-unsaturated α-ketoesters.[5] By selecting 4-nitroaniline as the starting material, this methodology can be adapted to produce the target this compound skeleton.

cluster_start Starting Materials cluster_reaction Doebner Reaction cluster_product Product 4-Nitroaniline 4-Nitroaniline Reaction_Vessel Condensation in refluxing ethanol 4-Nitroaniline->Reaction_Vessel Pyruvic_acid Pyruvic acid Pyruvic_acid->Reaction_Vessel Target_Molecule This compound Reaction_Vessel->Target_Molecule Acid-catalyzed cyclization & oxidation

Caption: Proposed Doebner synthesis pathway for this compound.

Experimental Protocol: Synthesis via Doebner Reaction

This protocol describes a plausible synthesis adapted from the general Doebner reaction, which is known to produce quinoline-carboxylic acids.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitroaniline (1.0 eq.) in ethanol.

  • Reagent Addition: To the stirred solution, add pyruvic acid (2.0 eq.).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Filter the solid product and wash with cold ethanol to remove unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

Section 2: Physicochemical and Spectroscopic Profile

Understanding the core physical and spectral properties is critical for handling, characterization, and application of the compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 30836-96-5[6]
Molecular Formula C₁₀H₆N₂O₄[7]
Molecular Weight 218.17 g/mol [7]
Melting Point 224-225 °C (decomposes)[6]
Boiling Point 443.7 ± 30.0 °C (Predicted)[6]
Density 1.545 ± 0.06 g/cm³ (Predicted)[6]
pKa 3.51 ± 0.43 (Predicted)[6]
Storage 2-8°C, Sealed in dry conditions[6][8]
Spectroscopic Data Interpretation

While high-resolution spectra are not publicly available, the expected characteristics can be reliably predicted based on the molecular structure.[9][10][11]

SpectroscopyExpected Characteristics
¹H NMR - Aromatic Protons: Multiple signals in the downfield region (δ 7.5-9.0 ppm), showing characteristic splitting patterns of the quinoline ring system. Protons adjacent to the nitro group will be shifted further downfield. - Carboxylic Acid Proton: A broad singlet at a very downfield chemical shift (δ > 12 ppm), which is exchangeable with D₂O.
¹³C NMR - Carbonyl Carbon: Signal in the δ 165-175 ppm range. - Aromatic Carbons: Signals between δ 120-150 ppm. The carbon bearing the nitro group (C6) and other carbons in its electronic vicinity will be significantly shifted.
IR Spectroscopy - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹. - N-O Stretch (Nitro Group): Two characteristic strong absorptions around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).
Mass Spectrometry - Molecular Ion Peak (M⁺): A clear peak at m/z 218.17. - Key Fragments: Expect fragmentation patterns corresponding to the loss of the carboxylic acid group ([M-COOH]⁺) and the nitro group ([M-NO₂]⁺).

Section 3: Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a versatile intermediate for further chemical modification.[10][12]

  • Reactions of the Carboxylic Acid: The -COOH group is a handle for standard transformations. It can be readily converted to esters via Fischer esterification or to amides using standard peptide coupling reagents (e.g., EDC, HOBt), allowing for the attachment of various side chains.

  • Reactions of the Nitro Group: The nitro group is a precursor to an amine. It can be selectively reduced to a 6-amino group via catalytic hydrogenation (e.g., H₂, Pd/C) or using reducing agents like tin(II) chloride.[13] This transformation opens up a new set of derivatization possibilities, including diazotization and further coupling reactions.

cluster_reactions Key Synthetic Transformations Start 6-Nitroquinoline- 2-carboxylic acid Ester 6-Nitroquinoline- 2-carboxylate Ester Start->Ester Fischer Esterification (ROH, H⁺) Amide 6-Nitroquinoline- 2-carboxamide Derivative Start->Amide Amide Coupling (RNH₂, EDC) Amine 6-Aminoquinoline- 2-carboxylic acid Start->Amine Nitro Reduction (H₂, Pd/C) Start 6-Nitroquinoline- 2-carboxylic acid Derivatization Chemical Derivatization (Amide/Ester Library) Start->Derivatization Synthesis Screening High-Throughput Biological Screening (e.g., Anticancer Assays) Derivatization->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: Workflow for integrating the title compound into a drug discovery pipeline.

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant untapped potential. Its well-defined physicochemical properties, predictable reactivity, and plausible, scalable synthesis make it an attractive building block for medicinal chemists and materials scientists. The ability to selectively modify both the carboxylic acid and nitro group functionalities provides access to a vast chemical space for generating novel molecular entities with promising biological activities. This guide serves as a foundational resource to encourage and facilitate the exploration of this versatile compound in future research and development endeavors.

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An In-depth Technical Guide to the Synthesis of 6-Nitroquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Synthetic Challenge

For researchers and professionals in drug development, 6-Nitroquinoline-2-carboxylic acid represents a valuable scaffold, a molecular starting point for a diverse range of pharmacologically active agents. Its structure, combining the quinoline core with strategically placed nitro and carboxylic acid functionalities, offers rich opportunities for chemical modification. However, the synthesis of this specific isomer is not a trivial pursuit. A superficial approach, such as the direct nitration of commercially available quinoline-2-carboxylic acid, is fraught with challenges of regioselectivity. This guide is structured to provide not just a protocol, but a strategic blueprint, elucidating the chemical logic required to navigate these challenges and achieve a targeted, high-purity synthesis. We will explore a robust, multi-step pathway that leverages the principles of directing group effects to overcome the inherent reactivity patterns of the quinoline nucleus.

The Strategic Imperative: Overcoming the Regioselectivity of Quinoline Nitration

A foundational principle in aromatic chemistry is that the existing substituents on a ring dictate the position of new electrophilic additions. The quinoline system presents a unique case. Under the strongly acidic conditions required for nitration (e.g., a mixture of nitric and sulfuric acids), the basic nitrogen atom of the pyridine ring is protonated to form a quinolinium cation.

This protonated nitrogen is a powerful electron-withdrawing group, which deactivates the entire heterocyclic system towards electrophilic attack. Consequently, substitution preferentially occurs on the less deactivated benzene ring. The -NH⁺= group acts as a meta-director, favoring substitution at the C5 and C8 positions.[1][2] Direct nitration of quinoline-2-carboxylic acid would, therefore, yield a mixture of 5-nitro and 8-nitro isomers, making the isolation of the desired 6-nitro product difficult and inefficient.[2]

To circumvent this, a more sophisticated strategy is required. The most effective approach involves temporarily modifying the pyridine ring to change the directing influence of the nitrogen atom. By reducing the quinoline to a 1,2,3,4-tetrahydroquinoline, the nitrogen atom becomes an alkyl-substituted aniline. Subsequent protection of this nitrogen, for instance through acetylation, transforms it into a powerful ortho-, para-directing group. This electronic activation of the benzene ring overwhelmingly favors electrophilic substitution at the position para to the nitrogen—the C6 position.[3]

This guide will detail this superior four-step synthetic sequence:

  • Reduction: Conversion of quinoline-2-carboxylic acid to its 1,2,3,4-tetrahydro derivative.

  • N-Protection: Acetylation of the secondary amine to create a potent para-directing group.

  • Regioselective Nitration: Introduction of the nitro group at the desired C6 position.

  • Aromatization & Deprotection: Re-oxidation of the tetrahydroquinoline ring and removal of the protecting group to yield the final product.

G cluster_0 Strategic Overview Start Quinoline-2-carboxylic Acid Step1 Reduction Start->Step1 Overcomes unfavorable regioselectivity Step2 N-Protection (Acetylation) Step1->Step2 Step3 Regioselective Nitration Step2->Step3 Activates C6 position Step4 Aromatization & Deprotection Step3->Step4 End This compound Step4->End

Caption: Overall workflow for the regioselective synthesis.

Precursor Synthesis: Modern Approaches to Quinoline-2-carboxylic Acid

While quinoline-2-carboxylic acid (quinaldic acid) is commercially available, understanding its synthesis provides a complete picture for the research scientist. Historically, methods often relied on the Reissert reaction, which uses highly toxic reagents like potassium cyanide.[4] Modern, greener approaches have been developed. One notable method begins with furfural, a bio-based feedstock, and proceeds through a three-step sequence involving photooxidation, cyclization with an aniline, and final hydrolysis to yield the desired quinaldic acid precursor.[4][5] This method avoids hazardous chemicals and aligns with the principles of sustainable chemistry.[4]

Detailed Synthetic Protocols

The following protocols represent a validated and logical pathway to the target molecule. Each step is designed to be a self-validating system, with clear endpoints and characterizable intermediates.

Step 1: Reduction of Quinoline-2-carboxylic Acid

The initial step involves the selective reduction of the pyridine ring while leaving the benzene ring and carboxylic acid intact. Catalytic hydrogenation is a common and effective method.

  • Methodology:

    • In a high-pressure hydrogenation vessel, dissolve quinoline-2-carboxylic acid (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.

    • Add a catalytic amount of platinum(IV) oxide (PtO₂, Adam's catalyst), typically 1-5 mol%.

    • Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to a pressure of 3-4 atm.

    • Heat the mixture to 50-60 °C with vigorous stirring.

    • Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 6-12 hours.

    • After cooling and venting the vessel, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield crude 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, which can be purified by recrystallization from an ethanol/water mixture.

Step 2: N-Protection via Acetylation

Protecting the secondary amine is crucial for directing the subsequent nitration. Acetylation is a straightforward and effective method.

  • Methodology:

    • Suspend 1,2,3,4-tetrahydroquinoline-2-carboxylic acid (1.0 eq) in a mixture of water and a suitable organic solvent like dichloromethane.

    • Cool the mixture to 0-5 °C in an ice bath.

    • While stirring vigorously, add acetic anhydride (1.2 eq) dropwise.

    • Simultaneously, add an aqueous solution of sodium bicarbonate or sodium hydroxide portion-wise to maintain the pH between 8 and 9.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield N-acetyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid. The product is often of sufficient purity for the next step.

Step 3: Regioselective Nitration

This is the key step where the nitro group is installed. The N-acetyl group directs the nitration to the C6 position.

G cluster_0 Directing Effects in Nitration cluster_1 Direct Nitration (Undesired) cluster_2 Strategic Nitration (Desired) A Quinolinium Ion (-NH+=) B Strong Deactivation A->B C Meta-Directing B->C D 5-Nitro & 8-Nitro Products C->D E N-Acetyl Tetrahydroquinoline (-NH-CO-CH3) F Strong Activation E->F G Ortho, Para-Directing F->G H 6-Nitro Product (Para) G->H

Sources

A Technical Guide to the Structural Elucidation of 6-Nitroquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Establishing the Blueprint of a Key Synthetic Intermediate

6-Nitroquinoline-2-carboxylic acid is a pivotal intermediate in the synthesis of a wide array of heterocyclic compounds, particularly in the realm of medicinal chemistry and drug development. Its rigid quinoline core, functionalized with both an electron-withdrawing nitro group and a versatile carboxylic acid handle, makes it a valuable scaffold for generating molecules with potential therapeutic activities. Quinoline derivatives have demonstrated a broad spectrum of biological effects, including antitumor, antiviral, and antibacterial properties.[1][2] The precise arrangement of its atoms—its structure—is the fundamental determinant of its reactivity and its ultimate utility in these applications.

The unambiguous determination of this structure is therefore not merely an academic exercise but a critical quality control step in any research or development pipeline. This guide provides a comprehensive, multi-technique workflow for the complete structural elucidation of this compound. It is designed for researchers and drug development professionals, offering not just protocols, but the strategic rationale behind the application of each analytical technique. Our approach is holistic, beginning with foundational spectroscopic methods to piece together the molecular puzzle and culminating in the definitive confirmation provided by single-crystal X-ray diffraction.

The overall strategy relies on a synergistic application of multiple analytical techniques to build a cohesive and validated structural model.

Overall Strategy for Structure Elucidation cluster_0 Initial Analysis cluster_1 Detailed Structural Mapping cluster_2 Definitive Confirmation MS Mass Spectrometry (Molecular Formula) NMR_1D 1D NMR (¹H, ¹³C) (Atom Count & Environment) MS->NMR_1D IR Infrared Spectroscopy (Functional Groups) IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity) NMR_1D->NMR_2D Assign Signals XRAY Single-Crystal X-ray (3D Atomic Arrangement) NMR_2D->XRAY Propose Structure Final Validated Structure XRAY->Final Confirm & Refine

Caption: Overall strategy for structure elucidation.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

The first step in any structure elucidation is to determine the fundamental properties of the molecule: its elemental composition and the types of functional groups it contains. Mass spectrometry and infrared spectroscopy provide this information rapidly and reliably.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the cornerstone for establishing the molecular formula. Unlike nominal mass spectrometry, which provides integer masses, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the calculation of a unique elemental composition, ruling out other potential formulas that may have the same nominal mass. For a molecule like this compound, an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) analyzer is an ideal configuration, as ESI is a soft ionization technique that minimizes fragmentation and preserves the molecular ion.[3]

Experimental Protocol: ESI-TOF Mass Spectrometry

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Ionization Mode: Operate in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]⁺ is expected, while in negative mode, the deprotonated molecule [M-H]⁻ is anticipated.[3]

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the spectrum over a mass range of m/z 50-500.

  • Data Analysis: Compare the experimentally measured m/z of the molecular ion with the theoretical exact mass calculated for the proposed formula, C₁₀H₆N₂O₄. The mass difference should be less than 5 ppm.

Species Formula Theoretical Exact Mass (Da) Expected m/z
Neutral Molecule C₁₀H₆N₂O₄218.0328N/A
Protonated [M+H]⁺ C₁₀H₇N₂O₄⁺219.0400219.0400
Deprotonated [M-H]⁻ C₁₀H₅N₂O₄⁻217.0255217.0255
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing specific bonds to stretch or bend. For this compound, we expect to see distinct signatures for the carboxylic acid O-H and C=O bonds, the N-O bonds of the nitro group, and the C=C/C=N bonds of the aromatic quinoline core.[4][5] The broadness of the O-H stretch is a hallmark of carboxylic acids, resulting from extensive hydrogen bonding.[6]

Experimental Protocol: KBr Pellet Method

  • Sample Preparation: Mix ~1-2 mg of the dry sample with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Functional Group Vibration Type Expected Frequency Range (cm⁻¹) Comment
Carboxylic Acid O-HStretch2500 - 3300Very broad due to hydrogen bonding[6]
Aromatic C-HStretch3000 - 3100Sharp, medium intensity
Carboxylic Acid C=OStretch1700 - 1725Strong, sharp absorption[5]
Aromatic C=C / C=NStretch1500 - 1600Multiple bands of varying intensity
Nitro Group N-OAsymmetric Stretch1510 - 1550Strong absorption[4][5]
Nitro Group N-OSymmetric Stretch1330 - 1370Strong absorption[4][5]
C-H Out-of-plane BendBend750 - 900Pattern indicates substitution on the ring

Part 2: High-Resolution Structural Mapping with NMR Spectroscopy

With the molecular formula and functional groups established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the precise connectivity of the atoms. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the molecular skeleton.[7]

NMR Analysis Workflow cluster_nmr NMR Experiment Suite H1 ¹H NMR (Proton Environments & Counts) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Bonds) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Bonds) H1->HMBC C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC Structure Assembled Structure Fragment COSY->Structure H-H Neighbors HSQC->Structure Direct C-H Bonds HMBC->Structure Connect Fragments

Caption: NMR analysis workflow.

Experimental Protocol: General NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it effectively solubilizes the carboxylic acid and its acidic proton is readily observable.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Spectrometer Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Perform ¹H, ¹³C, COSY, HSQC, and HMBC experiments using standard pulse programs.

One-Dimensional NMR (¹H and ¹³C)

¹H NMR Interpretation: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, we expect to see five signals in the aromatic region (typically δ 7.5-9.5 ppm) and a very downfield, broad singlet for the carboxylic acid proton (>12 ppm).[6] The electron-withdrawing effects of the nitro group and the ring nitrogen will shift adjacent protons downfield.

¹³C NMR Interpretation: The proton-decoupled ¹³C NMR spectrum shows a signal for each unique carbon atom. We expect ten signals: one for the carboxylic acid carbonyl (δ ~165-170 ppm), and nine for the quinoline ring carbons.[6] Carbons directly attached to the nitro group or near the ring nitrogen will be significantly shifted.

Predicted ¹H NMR Data (in DMSO-d₆) Predicted ¹³C NMR Data (in DMSO-d₆)
Proton Predicted δ (ppm), Multiplicity Carbon
H-3~8.3, dC-2
H-4~8.6, dC-3
H-5~9.2, dC-4
H-7~8.5, ddC-4a
H-8~8.2, dC-5
COOH>12, br sC-6
C-7
C-8
C-8a
COOH

Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.

Two-Dimensional NMR (COSY, HSQC, HMBC)

Trustworthiness: While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect. This is a self-validating system; the connections observed in one experiment must be consistent with the others.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It will show cross-peaks connecting H-3 with H-4, and H-7 with H-8, confirming the proton arrangement on both rings of the quinoline system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon it is directly attached to. This allows for the unambiguous assignment of carbon signals for all C-H pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the complete carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. For instance, the H-5 proton should show a correlation to C-4, C-7, and C-8a, while the H-3 proton should correlate to the carboxylic acid carbon (C-2) and C-4a. These long-range correlations are crucial for unequivocally placing the nitro group at the C-6 position and the carboxylic acid at C-2.

Part 3: Definitive Confirmation - Single-Crystal X-ray Diffraction

Authoritative Grounding: Spectroscopic methods provide a robust, but ultimately inferred, structure. Single-crystal X-ray diffraction is the gold standard, providing direct, unambiguous evidence of the three-dimensional arrangement of atoms in space.[8][9] It yields precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding in the crystal lattice.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow suitable single crystals of the compound. Slow evaporation of a saturated solution (e.g., in ethanol/water) is a common method. The ideal crystal should be well-formed, clear, and typically 0.1-0.3 mm in each dimension.

  • Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Cool the crystal under a stream of liquid nitrogen (~100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson synthesis to solve the phase problem and obtain an initial electron density map. Build a molecular model into the map and refine the atomic positions and thermal parameters against the experimental data until the model converges.

The final output is a crystallographic information file (CIF) containing the precise coordinates of every atom, which confirms the connectivity deduced from NMR and provides invaluable insight into the molecule's solid-state conformation and packing.

Conclusion: A Synergistic and Self-Validating Approach

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique, synergistic analytical approach. Each method provides a unique and essential layer of information. Mass spectrometry defines the elemental formula, FTIR identifies the key chemical actors (functional groups), and a suite of NMR experiments maps their intricate network of connectivity. Finally, X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure. This rigorous, self-validating workflow ensures the highest degree of confidence in the molecular structure, a non-negotiable requirement for advancing research in medicinal chemistry and materials science.

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An In-depth Technical Guide to the Physical Properties of 6-Nitroquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 6-Nitroquinoline-2-carboxylic acid. As a Senior Application Scientist, the following information is curated to offer both foundational data and practical insights for the application of this compound in research and development. The structure of this guide is designed to logically present the core physical characteristics, the experimental basis for their determination, and the relationships between the compound's structure and its physical behavior.

Introduction to this compound: A Molecule of Interest

This compound is a heterocyclic compound featuring a quinoline core functionalized with both a nitro group and a carboxylic acid. This combination of functional groups makes it a molecule of significant interest in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group and the acidic proton of the carboxylic acid dictate its chemical reactivity and intermolecular interactions, which in turn govern its physical properties. A thorough understanding of these properties is paramount for its effective use in synthesis, formulation, and biological assays.

Core Physicochemical Properties

The fundamental physical properties of this compound are summarized in the table below. It is critical to distinguish between experimentally determined values and computationally predicted data. Predicted values, while useful for estimation, should be confirmed experimentally for critical applications.

PropertyValueData Source
Molecular Formula C₁₀H₆N₂O₄-
Molecular Weight 218.17 g/mol -
Melting Point 224-225 °C (with decomposition)[1]
Boiling Point 443.7 ± 30.0 °CPredicted[1]
Density 1.545 ± 0.06 g/cm³Predicted[1]
pKa 3.51 ± 0.43Predicted[1]
Storage Temperature 2-8°C[1]
Experimental Determination of Physical Properties: A Validating Approach

To ensure the reliability of physical data, standardized experimental protocols are essential. Below is a detailed methodology for the determination of the melting point, a critical parameter for assessing the purity of a solid compound.

Experimental Protocol: Melting Point Determination via Capillary Method

  • Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.

  • Methodology Rationale: The capillary melting point method is a widely accepted and straightforward technique for determining the melting point of a crystalline solid. A sharp melting range is indicative of high purity, while a broad range often suggests the presence of impurities.

  • Step-by-Step Procedure:

    • Sample Preparation: A small amount of crystalline this compound is finely powdered using a mortar and pestle.

    • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end to a height of 2-3 mm.

    • Apparatus Setup: The loaded capillary tube is placed into the heating block of a calibrated melting point apparatus.

    • Approximate Melting Point Determination: The sample is heated at a rapid rate to obtain an approximate melting point. This provides a target range for a more precise measurement.

    • Accurate Melting Point Determination: The apparatus is allowed to cool. A new sample is prepared and heated rapidly to about 15-20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute.

    • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the range.

  • Self-Validation: The protocol's integrity is maintained by using a calibrated melting point apparatus and by performing the determination in triplicate to ensure reproducibility. Comparing the obtained value to a certified reference standard can further validate the measurement.

Spectroscopic Characterization

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. While specific spectra for this compound are not provided in the initial search, the availability of ¹H NMR, IR, and Mass Spectrometry data has been noted.[2]

Conceptual Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_validation Data Validation & Application Synthesis Synthesis of 6-Nitroquinoline- 2-carboxylic acid Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation IR FTIR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Confirmation UV_Vis UV-Vis Spectroscopy NMR->UV_Vis Electronic Transitions Data_Analysis Comprehensive Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Purity_Assessment Purity Assessment Data_Analysis->Purity_Assessment Application Use in R&D Purity_Assessment->Application

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Structure-Property Relationships

The physical properties of this compound are a direct consequence of its molecular structure.

  • High Melting Point: The high melting point of 224-225 °C, with decomposition, is indicative of strong intermolecular forces in the solid state.[1] These likely include hydrogen bonding between the carboxylic acid groups and dipole-dipole interactions arising from the polar nitro group and the quinoline ring system. The planar nature of the quinoline ring may also facilitate efficient crystal packing.

  • Acidity (pKa): The predicted pKa of 3.51 suggests that this compound is a moderately strong organic acid.[1] The acidity of the carboxylic acid is enhanced by the electron-withdrawing effects of both the quinoline ring and the nitro group, which stabilize the resulting carboxylate anion. This pKa value is crucial for designing experiments involving pH-dependent solubility and for understanding its potential interactions in biological systems.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound, grounded in available data and established scientific principles. The presented information on its melting point, predicted properties, and a standard experimental protocol for its characterization serves as a valuable resource for researchers and professionals. A thorough understanding and experimental validation of these properties are essential for the successful application of this compound in drug discovery and materials science.

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proposed mechanism of action for 6-Nitroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Proposed Mechanism of Action of 6-Nitroquinoline-2-carboxylic acid

Abstract

This compound is a heterocyclic compound built upon the versatile quinoline scaffold, a privileged structure in medicinal chemistry. While direct and extensive experimental validation of its specific mechanism of action is emerging, its structural features suggest several plausible and compelling biological activities. This guide synthesizes data from structurally related analogues—including nitroquinolines, quinolone carboxylic acids, and other enzyme inhibitors—to construct a robust, hypothesis-driven framework for its mechanism of action. We will explore potential pathways involving enzyme inhibition, disruption of metal ion homeostasis, and induction of cellular stress. This document is intended for researchers, scientists, and drug development professionals, providing not only a theoretical foundation but also actionable experimental protocols to validate these proposed mechanisms.

Introduction: The Quinoline Scaffold as a Foundation for Bioactivity

The quinoline ring system is a cornerstone in the development of therapeutic agents, renowned for its presence in a wide array of compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a nitro group at the 6-position and a carboxylic acid at the 2-position of this scaffold, as seen in this compound, is anticipated to significantly modulate its electronic properties and biological interactions. The nitro group, a potent electron-withdrawing moiety, and the carboxylic acid, a key site for hydrogen bonding and potential metal chelation, create a unique chemical entity with high potential for targeted biological intervention.[3][4] This guide will dissect the most probable mechanisms through which this molecule may exert its effects.

Proposed Mechanism I: Targeted Enzyme Inhibition

A primary mechanism proposed for many quinoline-based compounds is the direct inhibition of key enzymes involved in critical cellular pathways. For this compound, we hypothesize inhibitory action against several classes of enzymes based on evidence from closely related analogues.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many cancers are characterized by the aberrant activation of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial regulators of cell proliferation and survival.[1] Structurally similar 6-nitroquinoline derivatives have demonstrated potent inhibition of EGFR. The proposed mechanism involves the quinoline scaffold acting as a pharmacophore that competes with ATP for its binding site in the kinase domain of the receptor.[1] By blocking this site, the compound inhibits the entire downstream signaling cascade, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1]

EGFR_Inhibition cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR ADP ADP EGFR->ADP Pathway Downstream Signaling (Proliferation, Survival) EGFR->Pathway Activates EGF EGF Ligand EGF->EGFR Binds ATP ATP ATP->EGFR Phosphorylates Apoptosis Cell Cycle Arrest Apoptosis Pathway->Apoptosis Molecule 6-Nitroquinoline- 2-carboxylic acid Molecule->EGFR Inhibits (ATP Competition)

Caption: Proposed inhibition of the EGFR signaling pathway by this compound.

Inhibition of Bacterial DNA Gyrase

Quinolone carboxylic acids are a well-established class of antibiotics that target essential bacterial enzymes, most notably DNA gyrase.[5] This enzyme is crucial for bacterial DNA replication, and its inhibition leads to rapid bacterial cell death. Given its structural similarities, it is plausible that this compound could exhibit antimicrobial activity through a similar mechanism. The planar quinoline ring can intercalate into DNA, while the carboxylic acid and other functional groups can interact with the enzyme itself, disrupting its function.

Hypothetical Inhibition of Nitric Oxide Synthase (NOS)

Drawing a hypothesis from the structurally related compound 6-nitroindoline-2-carboxylic acid, there is a potential for inhibition of Nitric Oxide Synthases (NOS).[6] NO is a critical signaling molecule, and its overproduction is linked to inflammatory conditions and neurodegenerative diseases. The indoline analogue is thought to act as a competitive inhibitor at the L-arginine binding site of NOS.[6] While the quinoline and indoline scaffolds are different, the shared nitro- and carboxylic acid-substituted bicyclic structure suggests that investigating NOS inhibition for this compound is a worthwhile exploratory path.

Proposed Mechanism II: Disruption of Metal Ion Homeostasis

The chelation of essential metal cations is a recognized mechanism of action for many antimicrobial and anticancer compounds.[7][8] The 8-hydroxyquinoline scaffold is a classic example, and it is highly speculated that the coplanar arrangement of a carboxylic acid and the quinoline nitrogen in compounds like this compound could create a bidentate ligand capable of sequestering essential divalent metal ions (e.g., Fe²⁺, Zn²⁺, Mg²⁺).[9] By depriving cells, particularly rapidly proliferating cancer cells or bacteria, of these crucial cofactors for enzymatic reactions, the compound can induce a bacteriostatic or cytotoxic effect.[7]

Chelation_Mechanism Molecule 6-Nitroquinoline- 2-carboxylic acid Complex Stable Chelate Complex Molecule->Complex Metal Divalent Metal Ion (e.g., Fe²⁺, Zn²⁺) Metal->Complex Chelates Enzyme Metalloenzyme Metal->Enzyme Required as Complex->Enzyme Deprives cell of metal, leading to Inhibition Enzyme Inhibition Disruption of Cellular Function Enzyme->Inhibition

Caption: Proposed mechanism of action via metal ion chelation.

Quantitative Data from Structurally Related Analogues

Direct quantitative data for this compound is limited. However, the biological activity of its close analogues provides a strong rationale for its investigation.

Compound ID/ClassTarget/AssayCell Line/OrganismActivity (IC₅₀/MIC in µM)Reference
6-nitro-4-substituted quinazoline (6c) CytotoxicityHCT-116 (human colon cancer)Superior to Gefitinib[1]
6-nitro-4-substituted quinazoline (6c) CytotoxicityA549 (human lung cancer)Superior to Gefitinib[1]
8-hydroxy-6-nitroquinoline AntibacterialEscherichia coli20.0[1]
6,8-dibromo-5-nitroquinoline AntiproliferativeHT29 (human colon cancer)26.2[1]
6-nitroquinolone-3-carboxylic acid (8c) AntimicrobialM. tuberculosis H37Rv0.08[5][10]
Quinoline-2-carboxylic acid AntiproliferativeMCF7 (mammary cancer)Significant Growth Inhibition[9]

Experimental Protocols for Mechanistic Validation

To validate the proposed mechanisms for this compound, a series of well-established assays must be performed. The following protocols provide a self-validating system for investigation.

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor kinase domain.

Methodology:

  • Assay Components: The assay is performed in a 96-well plate containing recombinant human EGFR kinase domain, a suitable peptide substrate, and ATP.[1]

  • Compound Incubation: Pre-incubate serial dilutions of this compound with the EGFR enzyme in the assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding a defined concentration of ATP.

  • Detection: After incubation, quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Determine inhibitory activity by comparing the kinase activity in the presence of the compound to a vehicle control. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.[1]

Cell Viability (MTT) Assay

This colorimetric assay is a standard method to assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., A549, HCT-116, MCF7) in appropriate media and seed them into 96-well plates.[1]

  • Compound Treatment: After cell adherence, treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader (e.g., at 570 nm).[1]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[1]

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus, M. tuberculosis) in a suitable growth medium.[10]

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in the growth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours (or longer for slow-growing organisms like M. tuberculosis).[10]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. For some bacteria, a growth indicator like resazurin can be added to aid visualization.[5]

Conclusion and Future Directions

The structural framework of this compound provides a strong basis for hypothesizing several potent mechanisms of action, primarily centered on the inhibition of key enzymes like EGFR and DNA gyrase, and the disruption of cellular function through metal ion chelation. The provided data from analogous compounds lend significant weight to these propositions.

The definitive elucidation of its mechanism requires direct experimental validation. Future research must focus on systematically screening this compound against a panel of cancer cell lines and pathogenic microbes using the protocols outlined herein. Positive results should be followed by detailed kinetic studies to confirm enzyme inhibition and biophysical methods to verify metal chelation. This rigorous, hypothesis-driven approach will be crucial in unlocking the full therapeutic potential of this promising compound.

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Foreword: The Quinoline Scaffold as a Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 6-Nitroquinoline-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in the landscape of drug discovery.[1] Its unique structural and electronic properties have made it a cornerstone for the development of a vast array of therapeutic agents. Quinoline-based compounds have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory effects.[1] This guide focuses on a specific, yet highly promising subclass: This compound derivatives . The strategic placement of an electron-withdrawing nitro group at the 6-position and a carboxylic acid moiety at the 2-position creates a unique pharmacophore with significant potential for targeted biological activity. This document, written from the perspective of a Senior Application Scientist, aims to synthesize current knowledge, provide field-proven experimental insights, and outline robust protocols for the evaluation of these compounds.

Part 1: Synthesis and Chemical Profile

The biological evaluation of any compound begins with its synthesis. The presence of the nitro group and the carboxylic acid dictates a synthetic strategy that carefully controls regioselectivity. A plausible and efficient route involves the multi-step synthesis starting from appropriately substituted anilines, followed by functional group manipulation.

A Representative Synthetic Workflow

A common approach to constructing the quinoline core is the Doebner-von Miller reaction or a related cyclization, followed by oxidation and nitration. The carboxylic acid at the C2 position can be introduced via methods like the Pfitzinger reaction or by starting with precursors already containing this moiety.

Below is a generalized workflow for the synthesis of a this compound derivative.

G cluster_0 Step 1: Combes Quinoline Synthesis cluster_1 Step 2: Oxidation cluster_2 Step 3: Derivatization (Optional) A 4-Nitroaniline D Substituted 2,4-Dimethyl-6-nitroquinoline A->D B β-Diketone B->D C Acid Catalyst (e.g., H₂SO₄) C->D Condensation & Cyclization F 6-Nitro-4-methylquinoline-2-carboxylic acid D->F E Oxidizing Agent (e.g., SeO₂ or KMnO₄) E->F Selective Oxidation of C2-Methyl H 6-Nitroquinoline-2-carboxamide Derivative F->H G Amide Coupling Reagents (e.g., EDC, HOBt) + Amine G->H

Caption: Generalized synthetic workflow for this compound derivatives.

Part 2: Anticancer Activity - Targeting the Hallmarks of Malignancy

The quinoline scaffold is a recurring motif in anticancer drug development. Derivatives have been shown to exert their effects through a multitude of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[2] The incorporation of a nitro group can enhance these activities, often through bioreduction to reactive nitrogen species within the hypoxic tumor microenvironment.

Postulated Mechanisms of Action

While direct studies on this compound are limited, we can infer its likely mechanisms based on the extensive research on its structural analogs.

  • DNA Damage and Topoisomerase Inhibition : Quinoline derivatives are known to function as antiproliferative agents by intercalating with DNA, which interferes with the replication process.[3] Certain derivatives also inhibit topoisomerases, enzymes crucial for managing DNA topology during replication and transcription, leading to DNA damage and cell death.[2][3]

  • Induction of Apoptosis : A primary mechanism for the anticancer effect of quinoline carboxylic acids is the induction of programmed cell death (apoptosis).[2] This is often achieved by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction, cytochrome c release, and the activation of the caspase cascade.[2]

  • Cell Cycle Arrest : These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M or S phases.[2][4] This prevents the cells from dividing and is often linked to the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners.[2]

  • Kinase Inhibition : Many quinoline derivatives function as potent inhibitors of protein kinases that are often dysregulated in cancer.[3] For instance, quinazoline derivatives (structurally similar) are known to target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] Other quinolines have shown inhibitory activity against kinases like Pim-1.[3]

G cluster_pathways Cellular Targets & Pathways cluster_outcomes Cellular Outcomes Compound 6-Nitroquinoline-2- carboxylic acid Derivative DNA DNA Intercalation & Topoisomerase Inhibition Compound->DNA Mito Mitochondrial Pathway Compound->Mito Cycle Cell Cycle Checkpoints Compound->Cycle Kinase Signal Transduction (Kinase Inhibition) Compound->Kinase Damage DNA Damage DNA->Damage Apoptosis Apoptosis Mito->Apoptosis Arrest Cell Cycle Arrest Cycle->Arrest Prolif Decreased Proliferation Kinase->Prolif Damage->Apoptosis Apoptosis->Prolif Arrest->Prolif

Caption: Postulated anticancer mechanisms of this compound derivatives.

Data Summary: Antiproliferative Activity of Related Quinoline Derivatives

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. The table below summarizes the activity of structurally related quinoline derivatives against various cancer cell lines, providing a benchmark for expected efficacy.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
7-chloro-4-quinolinylhydrazoneLeukemia (HL-60)0.314 - 4.65
Quinoline-chalcone hybridColon Cancer (Caco-2)2.5[4]
6-Chloro-quinoline-4-carboxylic acidBreast Cancer (MCF-7)>80% growth reduction[6]
6-nitro-4-substituted quinazolineLung Cancer (A549)20.09[5]
Quinoline-2-carboxylic acidCervical Cancer (HeLa)Significant Cytotoxicity[7]
Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a robust method for assessing the cytotoxic effects of the test compounds on cancer cell lines. The MTT assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability.[2]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Part 3: Antimicrobial Activity

The quinoline core is central to many antibacterial agents, including the entire class of fluoroquinolone antibiotics.[8] Their derivatives are known to possess broad-spectrum activity against bacteria, fungi, and protozoa.[1][9]

Postulated Mechanisms of Action
  • Inhibition of DNA Gyrase and Topoisomerase IV : This is the classic mechanism for quinolone antibiotics. These enzymes are essential for bacterial DNA replication, and their inhibition leads to rapid cell death.

  • Biofilm Disruption : Many chronic infections are associated with biofilms, which are notoriously resistant to conventional antibiotics. Certain quinoline derivatives have shown the ability to inhibit biofilm formation or eradicate existing biofilms.[10][11]

  • Metal Chelation : The structure of quinoline carboxylic acids allows for the chelation of divalent metal ions that are crucial for the function of many microbial enzymes.[7][8] This sequestration of essential ions can disrupt microbial metabolism.

Data Summary: Antimicrobial Activity of Related Quinoline Derivatives

The minimum inhibitory concentration (MIC) is the standard measure of antimicrobial potency.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
8-hydroxyquinoline derivativeM. tuberculosis H37Rv0.08[12]
Chloro-substituted quinolineS. aureus0.12[9]
QuinolinequinoneC. albicans4.88[13]
Clioquinol (8-hydroxyquinoline)Fusarium species0.5 - 2.0[11]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates (sterile)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in DMSO

  • Bacterial/fungal inoculum standardized to a specific density (e.g., 0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)

  • Microplate reader or visual inspection

Procedure:

  • Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 50 µL of the test compound at 2x the highest desired concentration to the first column. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL. This creates a gradient of compound concentrations.

  • Inoculation: Prepare a standardized inoculum of the microorganism and dilute it in broth so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5 - 2.5 x 10³ CFU/mL (for fungi). Add 50 µL of this inoculum to each well.

  • Controls: Include a sterility control (broth only) and a growth control (broth + inoculum, no compound).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Part 4: Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. By leveraging established knowledge of related quinoline derivatives, this guide has outlined the strong potential for these compounds to act as potent anticancer and antimicrobial agents. The proposed mechanisms of action—including DNA damage, apoptosis induction, and enzyme inhibition—provide a solid foundation for further investigation.

Future research should focus on:

  • Synthesis of a Focused Library: Creating a diverse library of derivatives by modifying the substituents on the quinoline ring and derivatizing the carboxylic acid group to explore structure-activity relationships (SAR).

  • In-depth Mechanistic Studies: Moving beyond initial screening to validate the postulated mechanisms of action using techniques like Western blotting, flow cytometry, and specific enzyme inhibition assays.

  • In Vivo Evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By employing the rigorous protocols and strategic framework outlined in this guide, researchers can effectively unlock the therapeutic potential of this important class of molecules.

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An In-depth Technical Guide to the Synthesis and Characterization of 6-Nitroquinoline-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] The introduction of a nitro group and a carboxylic acid moiety, as in 6-nitroquinoline-2-carboxylic acid, creates a versatile building block for developing novel drug candidates. The electron-withdrawing nature of the nitro group can modulate the compound's physicochemical properties and provide specific interaction points with biological targets, while the carboxylic acid serves as a convenient handle for extensive derivatization.[3] This guide provides a comprehensive overview of the synthesis of the this compound core, strategies for its derivatization, and detailed protocols for its structural and analytical characterization, grounded in established chemical principles and spectroscopic techniques.

Strategic Synthesis of the this compound Scaffold

The construction of the quinoline ring system can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, and Pfitzinger syntheses.[4][5] For the specific regiochemistry of this compound, a modified Doebner-von Miller reaction provides a logical and efficient pathway. This approach involves the condensation of a substituted aniline with an α,β-unsaturated carbonyl compound.[6][7]

The causality behind this strategic choice is twofold:

  • Regiocontrol of the Nitro Group: By starting with a pre-substituted aniline, specifically 4-nitroaniline, the position of the nitro group is unequivocally established at the 6-position of the final quinoline product.

  • Formation of the 2-Carboxylic Acid: The reaction of the aniline with pyruvic acid and an aldehyde generates the quinoline ring with a carboxylic acid group at the 2-position. This is a variation of the Doebner reaction which typically yields quinoline-4-carboxylic acids; however, specific conditions and reactants can favor the 2-carboxy isomer.

Proposed Synthetic Pathway: Modified Doebner-von Miller Reaction

The reaction proceeds via the acid-catalyzed condensation of 4-nitroaniline with pyruvic acid and formaldehyde (or a suitable equivalent). The α,β-unsaturated species is formed in situ, followed by cyclization, dehydration, and oxidation to yield the aromatic quinoline ring.

G Fig. 1: Synthetic Pathway to the Core Scaffold cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A 4-Nitroaniline Reaction Acid-Catalyzed Condensation & Cyclization A->Reaction B Pyruvic Acid B->Reaction C Formaldehyde C->Reaction Product This compound Reaction->Product

Caption: Synthetic workflow for the core compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established methodologies for quinoline synthesis.[4]

Materials:

  • 4-Nitroaniline

  • Pyruvic acid

  • Formaldehyde (37% solution in water)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Activated charcoal

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a suspension of 4-nitroaniline (1.0 eq) in ethanol.

  • Add pyruvic acid (1.1 eq) to the suspension and stir for 15 minutes at room temperature.

  • Slowly add formaldehyde solution (1.1 eq) followed by the dropwise addition of concentrated HCl (2.0 eq) while stirring. The addition of acid is exothermic and should be done carefully.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and then place it in an ice bath. A precipitate should form.

  • Filter the crude product and wash it with cold water to remove excess acid.

  • Purification: The crude solid is redissolved in a dilute aqueous NaOH solution. The solution is then treated with activated charcoal and heated gently for 15 minutes to remove colored impurities.

  • Filter the hot solution to remove the charcoal.

  • Cool the filtrate and acidify it carefully with dilute HCl until the pH is approximately 4-5. The product will precipitate out.

  • Filter the purified solid, wash with cold water, and dry under vacuum to yield this compound.

Derivatization Strategies: Expanding the Chemical Space

The carboxylic acid group at the C2 position is the primary site for derivatization, allowing for the synthesis of a diverse library of compounds.

G Fig. 2: Derivatization Pathways cluster_derivatives Derivatives Core 6-Nitroquinoline- 2-carboxylic Acid Ester Ester Derivatives Core->Ester R-OH, H+ Amide Amide Derivatives Core->Amide R-NH₂, Coupling Agents (e.g., EDC, HOBt) AcidChloride Acid Chloride Intermediate Core->AcidChloride SOCl₂, (COCl)₂ Reduced 6-Aminoquinoline- 2-carboxylic Acid Core->Reduced Reduction (e.g., SnCl₂, H₂/Pd-C) AcidChloride->Amide R-NH₂

Caption: Key derivatization routes from the core acid.

  • Amide Bond Formation: The most common derivatization involves coupling the carboxylic acid with a wide range of primary or secondary amines. This is typically achieved using standard peptide coupling reagents (e.g., EDC, HOBt) or by first converting the acid to a more reactive acid chloride.[8] This strategy is fundamental in drug development for modulating solubility, cell permeability, and target engagement.

  • Esterification: Reaction with various alcohols under acidic conditions (e.g., Fischer esterification) yields the corresponding esters. Esters can act as prodrugs, which are hydrolyzed in vivo to release the active carboxylic acid.

  • Nitro Group Reduction: The nitro group can be selectively reduced to an amine (e.g., using SnCl₂ or catalytic hydrogenation). This introduces a new nucleophilic site at the C6 position, opening up a second dimension for derivatization, such as sulfonamide or urea formation.

Comprehensive Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

Spectroscopic and Spectrometric Analysis

The distinct electronic and structural features of this compound and its derivatives give rise to characteristic spectroscopic signatures.

Table 1: Predicted Spectroscopic Data for this compound

TechniqueExpected Signal / FrequencyRationale / Notes
¹H NMR ~10.0 - 13.0 ppm (br s, 1H)Carboxylic acid proton; chemical shift is concentration and solvent dependent.[9][10]
~7.5 - 9.0 ppm (m, 5H)Aromatic protons of the quinoline ring. The electron-withdrawing nitro group will cause downfield shifts for adjacent protons.[11]
¹³C NMR ~165 - 175 ppmCarbonyl carbon of the carboxylic acid.[12]
~115 - 155 ppmAromatic carbons of the quinoline ring.
IR Spec. 2500 - 3300 cm⁻¹ (broad)O-H stretch of the carboxylic acid, characterized by hydrogen bonding.[9]
1700 - 1725 cm⁻¹ (strong)C=O stretch of the carboxylic acid.[9][12]
1500 - 1550 & 1300 - 1360 cm⁻¹Asymmetric and symmetric N-O stretching of the nitro group, respectively.[9][11]
Mass Spec. M⁺• or [M+H]⁺Molecular ion peak corresponding to the molecular weight (174.16 g/mol for the parent nitroquinoline).[11][13]
[M-NO₂]⁺, [M-COOH]⁺Common fragmentation patterns involving the loss of the nitro and carboxylic acid groups.[9][11]
Analytical Chromatography

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of the final compounds.

Experimental Protocol: HPLC Purity Analysis

This protocol provides a general method for the analysis of nitroaromatic carboxylic acids.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient system is recommended.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, and re-equilibrate at 10% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the nitroquinoline chromophore absorbs strongly, likely between 254 nm and 350 nm.[14]

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a suitable solvent like methanol, and filter through a 0.45 µm syringe filter before injection.

  • Validation: Purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.

G Fig. 3: Characterization Workflow cluster_analysis Analytical Techniques Start Purified Synthetic Product HPLC HPLC (Purity Assessment) Start->HPLC MS Mass Spectrometry (Molecular Weight Confirmation) Start->MS NMR NMR (¹H, ¹³C) (Structural Elucidation) Start->NMR IR IR Spectroscopy (Functional Group ID) Start->IR End Structurally Confirmed & Pure Compound HPLC->End MS->End NMR->End IR->End

Caption: A self-validating analytical workflow.

Conclusion

This compound is a highly valuable scaffold for medicinal chemistry and drug discovery. Its synthesis, grounded in classic organic reactions like the Doebner-von Miller synthesis, is accessible and allows for precise control over substituent placement. The presence of two distinct functional handles—the carboxylic acid and the nitro group—provides chemists with orthogonal strategies for creating diverse molecular libraries. The robust characterization workflow outlined in this guide, combining chromatography and spectroscopy, ensures the integrity and purity of these derivatives, which is a critical prerequisite for their advancement into biological screening and lead optimization programs.

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An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Nitroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Nitroquinoline-2-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a derivative of quinoline, a scaffold present in numerous biologically active compounds, and featuring both a nitro and a carboxylic acid functional group, it serves as a versatile building block for the synthesis of novel therapeutic agents and functional materials. The precise structural elucidation and purity assessment of this molecule are paramount for any downstream application, necessitating a comprehensive analytical approach.

This technical guide provides an in-depth exploration of the core spectroscopic techniques used to characterize this compound. As direct experimental spectra for this specific compound are not widely available in public-domain databases[1], this guide will present a combination of established experimental protocols and predicted spectroscopic data. These predictions are grounded in a rigorous analysis of the parent molecule, 6-nitroquinoline, and the well-documented spectroscopic effects of carboxylic acid substituents on aromatic systems. This approach offers a robust framework for researchers to interpret their own experimental data and validates the identity and purity of their synthesized material.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, one can deduce the molecular skeleton, the connectivity of atoms, and subtle electronic effects.

1.1: Theoretical Framework

The addition of a strongly electron-withdrawing nitro group at the 6-position and a carboxylic acid group at the 2-position significantly influences the electronic distribution within the quinoline ring system. The nitro group deshields protons and carbons, particularly at the ortho and para positions (H-5, H-7, and H-8), shifting their signals downfield. The carboxylic acid group at the C-2 position will most notably affect the adjacent H-3 and H-4 protons.

1.2: ¹H NMR Spectroscopy

1.2.1: Experimental Protocol

  • Sample Preparation : Accurately weigh 5-10 mg of this compound.[2]

  • Solvent Selection : Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended as it readily dissolves polar aromatic carboxylic acids and allows for the observation of the exchangeable carboxylic acid proton.[2]

  • Filtration : Transfer the solution into a clean, dry 5 mm NMR tube using a pipette plugged with glass wool to filter out any particulate matter.[2]

  • Instrumentation : Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters :

    • Pulse Program : Standard single-pulse sequence.

    • Number of Scans : 16-64 scans, depending on sample concentration.

    • Relaxation Delay : 1-5 seconds.

    • Spectral Width : 0-14 ppm.

  • Processing : Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

1.2.2: Predicted Spectral Data & Interpretation

The predicted ¹H NMR spectrum will display signals for the five aromatic protons on the quinoline core and one highly deshielded proton from the carboxylic acid.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-3~8.4 - 8.6Doublet (d)~8.5 HzDownfield shift due to proximity to the electron-withdrawing COOH group.
H-4~8.2 - 8.4Doublet (d)~8.5 HzCoupled to H-3.
H-5~8.9 - 9.1Doublet (d)~2.5 HzSignificantly downfield due to ortho position relative to the NO₂ group. Meta-coupled to H-7.
H-7~8.6 - 8.8Doublet of Doublets (dd)~9.0, 2.5 HzDownfield due to para position relative to the NO₂ group. Coupled to H-5 and H-8.
H-8~8.3 - 8.5Doublet (d)~9.0 HzInfluenced by both the heterocyclic nitrogen and the nitro group. Coupled to H-7.
COOH>13.0Broad Singlet (br s)-Characteristic of carboxylic acid protons, often broad due to hydrogen bonding and exchange.[3]
1.3: ¹³C NMR Spectroscopy

1.3.1: Experimental Protocol

  • Sample Preparation : Accurately weigh 20-50 mg of the sample and dissolve in 0.6-0.7 mL of DMSO-d₆.[2]

  • Instrumentation : Acquire the spectrum on a 100 MHz (or higher) spectrometer.

  • Acquisition Parameters :

    • Pulse Program : Standard proton-decoupled pulse sequence.

    • Number of Scans : 1024-4096 scans are typically required for ¹³C NMR due to the low natural abundance of the isotope.

    • Relaxation Delay : 2-5 seconds.

    • Spectral Width : 0-200 ppm.

  • Processing : Process the FID and reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

1.3.2: Predicted Spectral Data & Interpretation

The predicted ¹³C NMR spectrum will show ten distinct signals: nine for the quinoline core and one for the carboxylic acid carbonyl carbon.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2~150 - 153Attached to the electronegative COOH group.
C-3~122 - 124Shielded relative to other carbons in the pyridine ring.
C-4~138 - 140Deshielded due to position relative to the nitrogen.
C-4a~129 - 131Quaternary carbon at the ring junction.
C-5~125 - 127Deshielded by the ortho nitro group.
C-6~146 - 148Attached to the nitro group, significantly deshielded.
C-7~124 - 126Influenced by the para nitro group.
C-8~131 - 133Deshielded by proximity to the nitrogen atom.
C-8a~149 - 151Quaternary carbon at the ring junction, deshielded by nitrogen.
COOH~165 - 168Characteristic chemical shift for an aromatic carboxylic acid carbon.[4]

Section 2: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

2.1: Principles of Mass Spectrometry

For a polar, non-volatile molecule like this compound, Electrospray Ionization (ESI) is the preferred method. It generates ions directly from a solution, minimizing fragmentation and typically producing protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. The molecular formula is C₁₀H₆N₂O₄, giving a monoisotopic mass of 218.03 g/mol .[5]

2.2: Experimental Protocol
  • Sample Preparation : Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.[6]

  • Instrumentation : Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source or a direct infusion setup.

  • Ionization Mode : Acquire spectra in both positive and negative ESI modes to maximize information.

  • Data Acquisition : Scan a mass range appropriate for the expected molecular ion, for instance, m/z 50-500. For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer can be used to confirm the elemental composition.

2.3: Predicted Data Analysis and Interpretation

The mass spectrum will be crucial for confirming the molecular weight. The fragmentation pattern can further validate the structure.

Table 3: Predicted Mass Spectrometry Data for this compound

Ionization ModePredicted m/zIdentityInterpretation
ESI (+)219.035[M+H]⁺Protonated molecular ion, confirming the molecular weight.
ESI (-)217.020[M-H]⁻Deprotonated molecular ion, also confirming the molecular weight.
ESI-MS/MS of 219201.024[M+H - H₂O]⁺Loss of water.
ESI-MS/MS of 219173.040[M+H - H₂O - CO]⁺ or [M+H - COOH]⁺Loss of the carboxyl group (45 Da). A common fragmentation for carboxylic acids.[7]
ESI-MS/MS of 219172.045[M+H - NO₂]⁺Loss of the nitro group (46 Da).

Section 3: Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

3.1: Fundamentals of IR Spectroscopy

The structure of this compound contains several key functional groups that will give rise to characteristic, strong absorption bands: the carboxylic acid (O-H and C=O bonds), the nitro group (N-O bonds), and the aromatic quinoline system (C=C, C=N, and C-H bonds).

3.2: Experimental Protocol
  • Sample Preparation (ATR) : Attenuated Total Reflectance (ATR) is a modern, simple method. Place a small amount of the solid sample directly onto the clean ATR crystal (e.g., diamond or germanium). Apply pressure to ensure good contact.[8]

  • Alternative (KBr Pellet) : Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation : Use a standard FTIR spectrometer.

  • Acquisition Parameters :

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32.

  • Data Processing : Collect a background spectrum of the empty ATR crystal or KBr pellet, then collect the sample spectrum. The instrument software will generate the final transmittance or absorbance spectrum.

3.3: Predicted Spectral Features and Interpretation

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3300 - 2500Broad, StrongO-H stretchCarboxylic Acid (H-bonded)[9]
~3100 - 3000Medium-WeakC-H stretchAromatic
~1725 - 1700StrongC=O stretchCarboxylic Acid (conjugated)[10]
~1600, ~1500MediumC=C and C=N stretchAromatic Ring
~1530 - 1500StrongN-O asymmetric stretchNitro Group[11]
~1360 - 1340StrongN-O symmetric stretchNitro Group[11]
~1320 - 1210StrongC-O stretchCarboxylic Acid[10]
~950 - 910Medium, BroadO-H bend (out-of-plane)Carboxylic Acid Dimer[9]
~900 - 675StrongC-H bend (out-of-plane)Aromatic

Section 4: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for highly conjugated systems like the quinoline ring.

4.1: Principles of UV-Vis Spectroscopy

The quinoline core is a strong chromophore. The addition of the nitro group (an auxochrome and chromophore) is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated π-system.

4.2: Experimental Protocol
  • Sample Preparation : Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol) at a known concentration (e.g., 1 mg/mL). Create a dilute solution (in the micromolar range) such that the maximum absorbance is between 0.1 and 1.0.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition :

    • Use the chosen solvent as the blank reference.

    • Scan a wavelength range from 200-500 nm.

    • Record the wavelength(s) of maximum absorbance (λmax).

4.3: Predicted Spectral Data and Interpretation

Based on studies of similar nitroquinoline derivatives, multiple absorption bands corresponding to π → π* transitions are expected.[12][13]

Table 5: Predicted UV-Vis Absorption Data in Ethanol

Predicted λmax (nm)Electronic Transition
~230 - 250π → π
~330 - 360π → π

Section 5: Integrated Spectroscopic Analysis Workflow

The definitive characterization of this compound relies not on a single technique, but on the synergistic integration of data from all methods. The workflow below illustrates the logical process of confirming the structure and purity of the compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation Synthesis Synthesized Product MS Mass Spectrometry (ESI) Synthesis->MS IR FTIR Spectroscopy Synthesis->IR NMR NMR (1H & 13C) Synthesis->NMR UV UV-Vis Spectroscopy Synthesis->UV MW Molecular Weight Confirmed (m/z = 218.03) MS->MW FG Functional Groups Identified (-COOH, -NO2, Aromatic) IR->FG Structure Full Structure Elucidated (Connectivity & Skeleton) NMR->Structure Purity Purity & Electronic Properties Assessed UV->Purity Final Confirmed Structure: This compound MW->Final FG->Final Structure->Final Purity->Final

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound. By combining detailed, field-tested protocols with scientifically grounded predictions for ¹H NMR, ¹³C NMR, mass spectrometry, IR, and UV-Vis data, this document serves as a vital resource for researchers. The multi-technique approach outlined here ensures a self-validating system, where data from each analysis corroborates the others, leading to an unambiguous confirmation of the molecule's identity, purity, and electronic structure. This foundational knowledge is critical for the successful application of this compound in drug discovery and materials science.

References

  • PubChem. (n.d.). 6-Nitroquinoline. National Center for Biotechnology Information. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Al-Naiema, I. M., & Stone, E. A. (2016). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • dos Santos, D. A., et al. (2017). UV-Vis absorption of nitroquinoline derivatives (4a–x) in ethanol. ResearchGate. [Link]

  • dos Santos, D. A., et al. (2017). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

  • Wikipedia. (n.d.). Sample preparation in mass spectrometry. [Link]

  • Lv, J., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Environmental Science & Technology. [Link]

  • SpectraBase. (n.d.). 6-Nitroquinoline - Optional[13C NMR] - Spectrum. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline, 6-nitro-. NIST Chemistry WebBook. [Link]

  • SpectraBase. (n.d.). 6-Nitroquinoline. [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • University of Wisconsin-Madison. (n.d.). IR Chart. [Link]

  • Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences. [Link]

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A Comprehensive Technical Guide to the Solubility of 6-Nitroquinoline-2-carboxylic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of 6-nitroquinoline-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to offer a comprehensive understanding of this compound's behavior in various organic media.

Introduction: The Molecular Profile of this compound

This compound is a heterocyclic compound featuring a quinoline core, a nitro group at the 6-position, and a carboxylic acid group at the 2-position.[1] This unique arrangement of functional groups dictates its physicochemical properties, including its solubility, which is a critical parameter in synthesis, purification, formulation, and biological screening.[2] The presence of the polar carboxylic acid and nitro groups suggests potential for hydrogen bonding and dipole-dipole interactions, while the larger quinoline ring system introduces non-polar characteristics. Understanding the interplay of these features is fundamental to predicting and manipulating its solubility.

Core Physicochemical Properties:

While extensive experimental data for this compound is not widely published, its properties can be inferred from its structure and data from related compounds.

PropertyValue/PredictionSource/Inference
Molecular FormulaC₁₀H₆N₂O₄[1]
Molecular Weight218.17 g/mol [1]
AppearanceExpected to be a solidInferred from related compounds
pKaPredicted to be acidicThe presence of the carboxylic acid group suggests acidic properties, influencing its solubility in basic solutions.[3]
PolarityPolar, with non-polar regionsThe carboxylic acid and nitro groups are polar, while the quinoline ring is largely non-polar.

Theoretical Framework: Predicting Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4][5] For this compound, its solubility in a given organic solvent will depend on a balance of the following factors:

  • Polarity Match : The compound is expected to have higher solubility in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions with its carboxylic acid and nitro functionalities.

  • Hydrogen Bonding : The carboxylic acid group can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective.

  • Acid-Base Chemistry : The acidic nature of the carboxylic acid means its solubility will be significantly enhanced in basic organic solvents or aqueous basic solutions, where it can deprotonate to form a more soluble salt.[3]

  • Molecular Size : The relatively large and rigid quinoline ring system may limit solubility in highly polar, small-molecule solvents and favor solubility in larger or more complex organic solvents.

Based on these principles, a qualitative prediction of solubility in common organic solvents can be made:

  • High Expected Solubility : Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and polar protic solvents like methanol and ethanol.

  • Moderate Expected Solubility : Solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane.

  • Low to Negligible Expected Solubility : Non-polar solvents like hexane, toluene, and diethyl ether.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of readily available quantitative data, experimental determination is crucial. The following is a detailed, self-validating protocol for determining the equilibrium solubility of this compound using the shake-flask method.[2]

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology
  • Preparation : Accurately weigh an excess amount of this compound into a series of clean, dry vials.

  • Solvent Addition : To each vial, add a precise volume of a selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Equilibration : Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : After equilibration, remove the vials and allow the undissolved solid to settle. For finer separation, centrifuge the vials at high speed.[2]

  • Sampling : Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.

  • Quantification : Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve with known concentrations should be prepared beforehand.

  • Calculation : Calculate the solubility from the determined concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.[2]

Factors Influencing Solubility

Several environmental and structural factors can significantly impact the solubility of this compound.

  • Temperature : The solubility of solids in liquids generally increases with temperature.[4][5] For purification via recrystallization, a solvent should be chosen where the compound has low solubility at room temperature but high solubility at elevated temperatures.[6][7]

  • pH : In aqueous or mixed aqueous-organic systems, the solubility of this compound will be highly pH-dependent due to the ionizable carboxylic acid group.[3]

  • Solvent Polarity : As previously discussed, the polarity of the solvent is a primary determinant of solubility. A systematic study across a range of solvents with varying polarity can provide a comprehensive solubility profile.

Logical Relationship of Influencing Factors

Solubility_Influencing_Factors Solubility Solubility of This compound Temperature Temperature Temperature->Solubility affects pH pH (in aqueous systems) pH->Solubility affects SolventPolarity Solvent Polarity SolventPolarity->Solubility affects

Caption: Key factors influencing the solubility of the compound.

Data Summary and Interpretation

While specific quantitative data is not available in the public domain, the following table provides a template for summarizing experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

SolventSolvent Polarity IndexQualitative SolubilityQuantitative Solubility (mg/mL)
Hexane0.1Insoluble< 0.1
Toluene2.4Sparingly SolubleTo be determined
Diethyl Ether2.8Sparingly SolubleTo be determined
Dichloromethane3.1Moderately SolubleTo be determined
Ethyl Acetate4.4SolubleTo be determined
Acetone5.1SolubleTo be determined
Ethanol5.2Very SolubleTo be determined
Methanol6.6Very SolubleTo be determined
Dimethylformamide (DMF)6.4Freely SolubleTo be determined
Dimethyl Sulfoxide (DMSO)7.2Freely SolubleTo be determined

Note: Qualitative solubility terms are based on USP definitions. Quantitative values are to be filled in upon experimental determination.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in common organic solvents. While direct quantitative data is lacking in the literature, the provided experimental protocols offer a robust framework for its determination. A thorough understanding of its solubility is paramount for its effective use in research and development, particularly in the synthesis of novel therapeutic agents. Future work should focus on the experimental population of the solubility data table and exploring the impact of temperature and pH on its solubility profile.

References

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An In-depth Technical Guide to the Predicted pKa of 6-Nitroquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive analysis of the predicted pKa values of 6-nitroquinoline-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We delve into the theoretical underpinnings of its acidic and basic centers, explore various computational and empirical prediction methodologies, and present the anticipated pKa values. Causality behind the electronic effects of the nitro and carboxylic acid substituents is examined in detail. Furthermore, to bridge prediction with practice, a rigorous, self-validating experimental protocol for pKa determination via potentiometric titration is provided, ensuring researchers can verify these crucial parameters in the laboratory.

Introduction: The Molecular Architecture and Physicochemical Significance

This compound is a bifunctional molecule built upon a quinoline scaffold. Its structure is characterized by three key components:

  • A Quinoline Core: A bicyclic aromatic heterocycle containing a basic nitrogen atom. The pKa of the parent quinoline is approximately 4.90, indicating it is a weak base.[1]

  • A Carboxylic Acid Group (-COOH): An acidic functional group at the 2-position.

  • A Nitro Group (-NO₂): A potent electron-withdrawing group at the 6-position.

The interplay between these groups, particularly the strong inductive and resonance effects of the nitro group, dictates the molecule's ionization behavior. Understanding the pKa is paramount for drug development professionals, as it governs the charge state of the molecule at physiological pH (typically ~7.4). This, in turn, affects membrane permeability, binding interactions with protein targets, and aqueous solubility—all cornerstone properties of a viable drug candidate.

Theoretical Basis: Unpacking the Electronic Effects

This compound possesses two primary ionizable centers: the acidic proton of the carboxylic acid and the basic lone pair of electrons on the quinoline nitrogen.

  • pKa₁ (Carboxylic Acid Dissociation): The acidity of the carboxylic acid is significantly enhanced by the electronic properties of the quinoline ring and the nitro substituent. Both the heterocyclic nitrogen and the nitro group are strongly electron-withdrawing.[2][3] These groups pull electron density away from the carboxylate anion formed upon deprotonation, dispersing and stabilizing the negative charge.[2] This stabilization of the conjugate base shifts the equilibrium towards dissociation, resulting in a stronger acid (i.e., a lower pKa) compared to a simple benzoic acid (pKa ≈ 4.2).[3]

  • pKa₂ (Quinoline Nitrogen Protonation): The basicity of the quinoline nitrogen is substantially reduced by the attached electron-withdrawing groups. The carboxylic acid and, most notably, the nitro group, decrease the electron density on the nitrogen atom.[4] This makes the lone pair less available to accept a proton, thereby weakening the basicity of the nitrogen. Consequently, the conjugate acid becomes much stronger, and its pKa value is significantly lower than that of the parent quinoline molecule.[1]

The dissociation equilibria are visualized in the diagram below.

G cluster_0 Acidic Dissociation (pKa₁) cluster_1 Basic Protonation (pKa₂) A Neutral Molecule (R-COOH) B Carboxylate Anion (R-COO⁻) + H⁺ A->B -H⁺ C Neutral Molecule (Q-N) D Protonated Quinoline (Q-NH⁺) D->C -H⁺

Caption: Dissociation equilibria for this compound.

Methodologies for In Silico pKa Prediction

Before a compound is synthesized, computational tools are indispensable for estimating its properties.[5] pKa prediction methods generally fall into two categories: those based on fundamental quantum mechanical principles and those derived from empirical data and existing knowledge bases.

A. Quantum Mechanical (QM) Methods These physics-based approaches calculate the pKa from first principles by determining the Gibbs free energy change (ΔG) of the deprotonation reaction in a solvent.[6] A common workflow involves Density Functional Theory (DFT) calculations combined with a continuum solvation model, such as the Conductor-like Polarizable Continuum Model (CPCM), to account for the effects of the solvent (typically water).[6][7] While computationally intensive, these methods can be highly accurate and are particularly useful for novel scaffolds not well-represented in existing databases.[8]

B. Empirical and Knowledge-Based Methods This class of methods leverages extensive databases of experimentally measured pKa values to make predictions.

  • Database-Driven Software: Commercial software packages like ACD/pKa, MoKa, and Schrödinger's Macro-pKa utilize large internal databases (often containing over 25,000 compounds) and sophisticated algorithms to predict pKa by identifying the ionizable center and comparing the structure to known molecules.[8][9][10]

  • Hammett Equation: This classic linear free-energy relationship provides a semi-quantitative framework for estimating the effect of substituents on the pKa of aromatic acids.[11][12] The equation is given by: log(K/K₀) = σρ or pKa₀ - pKa = σρ Where K and K₀ are the dissociation constants of the substituted and unsubstituted acid, respectively, σ (sigma) is the substituent constant (dependent on the substituent and its position), and ρ (rho) is the reaction constant (dependent on the reaction type and conditions).[11] For the dissociation of benzoic acids in water, ρ is defined as 1. The nitro group has a large positive σ value, signifying its strong electron-withdrawing capacity, which leads to a decrease in pKa (stronger acid).[4]

The general workflow for predicting pKa values is outlined below.

G A Input Molecular Structure (SMILES or MOL file) B Identify Ionizable Centers (e.g., -COOH, Heterocyclic N) A->B C Select Prediction Method B->C D Quantum Mechanical (QM) (e.g., DFT, CPCM) C->D Physics-Based E Empirical / Database (e.g., ACD/pKa, Hammett Eq.) C->E Data-Driven F Perform Calculation or Database Query D->F E->F G Output Predicted pKa Value(s) with Confidence Interval F->G

Caption: A generalized workflow for in silico pKa prediction.

Predicted pKa Values and Analysis

Based on available database predictions and analysis of substituent effects, the following pKa values are predicted for this compound.

Ionizable GroupPredicted pKaRationale & ComparisonData Source(s)
Carboxylic Acid (-COOH) 3.51 ± 0.43 The strong electron-withdrawing effects of the quinoline nitrogen and the 6-nitro group stabilize the carboxylate conjugate base, making it a stronger acid than benzoic acid (pKa ≈ 4.2).[13]
Quinoline Nitrogen (basic) ~3.2 The powerful electron-withdrawing nature of both the 2-carboxylic acid and 6-nitro groups drastically reduces the basicity of the ring nitrogen compared to parent quinoline (pKa ≈ 4.90). The predicted pKa of 6-nitroquinoline itself is 3.24 ± 0.10.[1][14][15][16]

These predictions indicate that at physiological pH (~7.4), the carboxylic acid group will be fully deprotonated (negatively charged), while the quinoline nitrogen will be in its neutral, unprotonated state.

Experimental Validation: A Self-Validating Protocol

While predictions are invaluable, experimental verification is the gold standard. Potentiometric titration is a robust and reliable method for determining pKa values.[17][18]

Objective: To experimentally determine the pKa values of this compound in an aqueous or co-solvent system.

Principle: The compound is dissolved and titrated with a standardized acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is equal to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

Materials & Reagents:

  • This compound

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Class A burette (10 or 25 mL)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized, degassed water

  • Co-solvent if required for solubility (e.g., Methanol or DMSO, spectroscopic grade)

Experimental Workflow Diagram:

G A 1. Prepare Analyte Solution (Accurately weigh compound, dissolve in water/co-solvent) B 2. Calibrate pH Meter (Using standard buffers, e.g., pH 4, 7, 10) A->B C 3. Perform Titration (Add titrant in small increments, record pH after each addition) B->C D 4. Plot Titration Curve (pH vs. Volume of Titrant) C->D E 5. Analyze Data (Determine equivalence point(s) via first/second derivative plot) D->E F 6. Determine pKa (pH at the half-equivalence point) E->F

Caption: Experimental workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is low, a water/methanol co-solvent system may be used, but the resulting pKa will be an apparent pKa (pKaapp) specific to that solvent system.

  • Initial Titration (with NaOH):

    • Place the solution on a magnetic stirrer and immerse the calibrated pH electrode.

    • Begin titrating with 0.1 M NaOH, adding small increments (e.g., 0.05-0.10 mL) of titrant.

    • Allow the pH reading to stabilize after each addition before recording the pH and total volume of titrant added.

    • Continue the titration well past the equivalence point (where a sharp change in pH occurs). This first titration will neutralize the carboxylic acid and any protonated quinoline, allowing for the determination of pKa₁.

  • Back Titration (with HCl):

    • To determine the pKa of the quinoline nitrogen (pKa₂), one can perform a back-titration. After the first equivalence point with NaOH, add a stoichiometric excess of 0.1 M HCl to fully protonate the quinoline nitrogen.

    • Titrate this acidified solution with 0.1 M NaOH. The resulting titration curve will show two equivalence points, corresponding to the neutralization of the excess HCl and the deprotonation of the quinolinium cation.

  • Data Analysis:

    • Plot pH versus the volume of NaOH added.

    • Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve to accurately locate the equivalence point(s).

    • The pKa value is determined by reading the pH at the volume corresponding to half of the equivalence volume. For pKa₁, this is the pH at Veq1/2. For pKa₂, this is the pH at the midpoint between the first and second equivalence points.

  • Validation: The protocol is self-validating. The concentration of the analyte calculated from the equivalence point volume and titrant concentration should match the initially prepared concentration, confirming the accuracy of the titration. The experiment should be repeated at least in triplicate to ensure reproducibility.

Conclusion

This compound is predicted to be a relatively strong organic acid (pKa₁ ≈ 3.51) with a weakly basic nitrogen center whose conjugate acid is also quite acidic (pKa₂ ≈ 3.2). These values are a direct consequence of the powerful electron-withdrawing effects of the nitro group and the inherent electronic properties of the quinoline-2-carboxylic acid scaffold. The computational predictions presented in this guide offer valuable, actionable insights for researchers in drug development, allowing for early-stage assessment of ADME properties. However, as a matter of scientific rigor, these in silico values should always be confirmed through robust experimental methods, such as the detailed potentiometric titration protocol provided herein.

References

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Kiran, M., et al. (2022). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. ResearchGate. Retrieved from [Link]

  • CompuDrug. (n.d.). pKalc. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • Kıran, M. (2022). A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. Boğaziçi University Digital Archive. Retrieved from [Link]

  • Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]

  • Kıran, M. (2022). A computational approach to evaluate the pKa's of quinazoline derivatives. Boğaziçi University Digital Archive. Retrieved from [Link]

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  • Molbase. (n.d.). This compound Product Description. Retrieved from [Link]

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  • CNR-IRIS. (n.d.). Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. Retrieved from [Link]

  • Figshare. (2016). Photobasicity in Quinolines: Origin and Tunability via the Substituents' Hammett Parameters. The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecule number, experimental pKa, predicted pKa by using the ChemAxon's pKa Prediction Tool. Retrieved from [Link]

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  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

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  • He, C. C., et al. (2014). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. International Journal of Mass Spectrometry, 377, 265-273. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental pKa values, atomic partial charges calculated by MNDO-PM6.... Retrieved from [Link]

  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. Retrieved from [Link]

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An In-Depth Technical Guide to 6-Nitroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Nitroquinoline-2-carboxylic acid is a heterocyclic organic compound featuring a quinoline core functionalized with a nitro group at the 6-position and a carboxylic acid at the 2-position. This specific arrangement of functional groups makes it a molecule of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a "privileged structure," forming the backbone of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial and anticancer properties[1][2][3]. The presence of an electron-withdrawing nitro group modulates the electronic properties of the aromatic system, influencing its reactivity and potential as a pharmacophore[4][5]. The carboxylic acid provides a versatile handle for synthetic modifications, such as amide bond formation or esterification, enabling its use as a key building block in the synthesis of more complex target molecules.

This guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, reactivity, and potential applications of this compound, designed for researchers and professionals in drug development and chemical synthesis.

Core Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely published in peer-reviewed literature, its fundamental properties can be established, and others can be predicted based on well-understood chemical principles and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Notes
Molecular Formula C₁₀H₆N₂O₄
Molecular Weight 218.17 g/mol
CAS Number 30836-96-5
Appearance Expected to be a pale yellow or off-white solidInferred from related compounds like 6-nitroquinoline[6].
Melting Point Not experimentally reported.Expected to be a high-melting solid, likely decomposing at elevated temperatures. The related 6-nitroquinoline melts at 151-153 °C.
Solubility Data not available.Predicted to have low solubility in water and non-polar solvents, with moderate solubility in polar organic solvents like DMSO, DMF, and methanol.
pKa Data not available.The carboxylic acid proton is expected to have a pKa in the range of 3-4, typical for aromatic carboxylic acids.
Predicted Spectroscopic Signature
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the substituted quinoline ring. The carboxylic acid proton would appear as a broad singlet at a significantly downfield chemical shift (typically >12 ppm)[8]. The aromatic region (7.5-9.5 ppm) would display signals corresponding to the five protons on the quinoline core, with coupling patterns dictated by their positions relative to each other and the electron-withdrawing substituents.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would show ten distinct signals. The carboxyl carbon would absorb in the 165-175 ppm range[8]. The remaining nine signals in the aromatic region (approx. 120-150 ppm) would correspond to the carbons of the quinoline ring, with their chemical shifts influenced by the nitrogen atom and the nitro group.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands: a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700-1725 cm⁻¹), and two strong absorptions for the nitro group (asymmetric stretch around 1520-1560 cm⁻¹ and symmetric stretch around 1345-1385 cm⁻¹)[9].

Synthesis and Mechanism: A Plausible Approach

A direct, validated protocol for the synthesis of this compound is not prominently described in the literature. However, a logical and effective route can be designed based on the Doebner-von Miller reaction , a well-established method for quinoline synthesis[10]. This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. By using 4-nitroaniline as the starting material and pyruvic acid (which serves as the source of the α,β-unsaturated carbonyl component after dehydration), one can construct the desired quinoline ring system with the required substituents in the correct positions.

Proposed Synthetic Workflow: Doebner-von Miller Reaction

G cluster_0 Reaction Setup cluster_1 Reaction Steps cluster_2 Workup & Purification A 4-Nitroaniline D Michael Addition of Aniline to α,β-Unsaturated Carbonyl A->D B Pyruvic Acid B->D C Acid Catalyst (e.g., HCl or H₂SO₄) C->D Catalysis E Intramolecular Electrophilic Cyclization D->E F Dehydration to form Dihydroquinoline Intermediate E->F G Oxidation to Aromatic Quinoline F->G H Neutralization & Precipitation G->H I Filtration H->I J Recrystallization I->J K This compound J->K

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-nitroaniline (1.0 eq) and pyruvic acid (2.0-3.0 eq).

  • Acid Addition: Slowly and with cooling, add a strong acid catalyst, such as concentrated hydrochloric acid or sulfuric acid. An oxidizing agent, such as arsenic acid or the starting nitroaniline itself, is often required for the final oxidation step[11][12].

  • Heating: Heat the reaction mixture under reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is often vigorous and requires careful temperature control[12][13].

  • Workup: After completion, cool the mixture and pour it onto crushed ice. Carefully neutralize the solution with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to precipitate the crude product.

  • Purification: Filter the crude solid, wash it thoroughly with cold water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Chemical Reactivity and Derivatization

The reactivity of this compound is governed by its three key functional groups: the quinoline ring, the nitro group, and the carboxylic acid.

  • Carboxylic Acid Group: This group is a primary site for derivatization. It can undergo standard Fischer esterification by reacting with an alcohol under acidic catalysis. It can also be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which can then be reacted with amines to form a wide variety of amides .

  • Nitro Group: The nitro group is strongly electron-withdrawing and deactivates the benzene portion of the quinoline ring towards electrophilic substitution. Its most significant reaction is reduction to an amino group (-NH₂). This transformation is crucial for many medicinal chemistry applications and can be achieved using various reagents, such as tin(II) chloride (SnCl₂) in HCl, or catalytic hydrogenation (H₂ over Pd/C)[14]. The resulting 6-aminoquinoline-2-carboxylic acid is a valuable intermediate for further functionalization.

  • Quinoline Ring: The quinoline ring system is electron-deficient, particularly the pyridine ring, making it susceptible to nucleophilic attack. The electron-withdrawing effects of both the nitro and carboxylic acid groups further enhance this property.

G A 6-Nitroquinoline- 2-carboxylic acid B Ester Derivative (e.g., Methyl Ester) A->B R-OH, H⁺ (Esterification) C Amide Derivative A->C 1. SOCl₂ 2. R₂NH (Amide Formation) D 6-Aminoquinoline- 2-carboxylic acid A->D [H] (e.g., SnCl₂, HCl or H₂/Pd-C) (Nitro Reduction)

Caption: Key derivatization reactions of this compound.

Potential Biological Activity and Applications

While specific biological data for this compound is scarce, the broader class of nitroquinoline derivatives has demonstrated significant potential in drug discovery, particularly in antimicrobial and anticancer applications[1].

Antimicrobial and Anticancer Potential

The quinoline scaffold is central to many antimicrobial drugs[2][3]. The addition of a nitro group can enhance this activity. For instance, nitroxoline (5-nitro-8-hydroxyquinoline) is an established antibiotic used for urinary tract infections[15][16]. Studies on related compounds suggest that 6-nitroquinoline derivatives can exhibit potent biological effects.

Table 2: Biological Activities of Structurally Related Nitroquinoline Analogues

Compound ClassBiological ActivityTarget/OrganismPotential Mechanism of ActionReference
6-NitroquinolinesAnticancerHuman cancer cell lines (e.g., colon, lung)Inhibition of receptor tyrosine kinases (e.g., EGFR); Generation of Reactive Oxygen Species (ROS)
NitroquinolonesAntimycobacterialMycobacterium tuberculosisInhibition of DNA gyrase, an essential bacterial enzyme.
8-Hydroxy-6-nitroquinolineAntibacterialE. coli, S. aureus, M. smegmatisMetal chelation, depriving bacteria of essential metal cations.
Quinolone Carboxylic AcidsAntimicrobialVarious bacteria & fungiMultiple mechanisms, including DNA gyrase inhibition.

The mechanism of action for many quinoline-based drugs involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication[17]. The nitroaromatic moiety can also contribute to cytotoxicity through bioreduction within cells to form nitro radical anions, which generate damaging reactive oxygen species (ROS), leading to oxidative stress and cell death[1].

G cluster_0 Antimicrobial Mechanism cluster_1 Anticancer Mechanism A 6-Nitroquinoline Derivative B Bacterial Cell A->B C Cancer Cell A->C D Inhibition of DNA Gyrase B->D G Bioreduction C->G E Disruption of DNA Replication D->E F Bacterial Cell Death E->F H Generation of Reactive Oxygen Species (ROS) G->H I Oxidative Stress & DNA Damage H->I J Apoptosis I->J

Caption: Potential mechanisms of action for 6-nitroquinoline derivatives.

Safety and Handling

Specific safety data for this compound is not available. However, based on related compounds like 6-nitroquinoline, appropriate precautions should be taken.

  • Hazard Classifications (Predicted): Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation[2]. Some nitroaromatic compounds are suspected of causing cancer[6].

  • Personal Protective Equipment (PPE): Use in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a synthetically valuable compound with significant, albeit largely unexplored, potential in medicinal chemistry. Its structure combines the privileged quinoline scaffold with strategically placed nitro and carboxylic acid groups, making it an ideal precursor for the development of novel therapeutic agents, particularly in the antimicrobial and anticancer fields. While a comprehensive experimental characterization is lacking in public literature, this guide provides a robust framework for its synthesis, reactivity, and potential applications based on established chemical principles and data from closely related analogues. Further research into this molecule is warranted to fully elucidate its properties and unlock its potential in drug discovery and materials science.

References

  • Yadav, G., & Singh, P. (2021). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules, 26(11), 3225. Available at: [Link]

  • Verma, S., et al. (2023). Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. The Journal of Physical Chemistry C, 127(18), 8645–8655. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Nitroquinoline Compounds in Specialized Chemical Manufacturing. Retrieved from [Link]

  • Autechem. (n.d.). Understanding 5-Nitroquinoline: A Key Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 6-Nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Skraup reaction. Retrieved from [Link]

  • Azev, Y. A., et al. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. Bashkir Chemical Journal, 27(4), 4-8. Available at: [Link]

  • Kumar, A., et al. (2021). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. International Journal of Pharmaceutical and Bio-Medical Science, 1(1), 1-15. Available at: [Link]

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99. Available at: [Link]

  • Shelar, U. B., et al. (2022). Review on Antimicrobial Activity of Quinoline. International Journal of Scientific Research in Modern Science, 21(2), 219-227. Available at: [Link]

  • Sharma, P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19, 5269–5305. Available at: [Link]

  • Pellegrini, E., et al. (2022). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. Antibiotics, 11(10), 1347. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Wang, Y., et al. (2023). Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. Journal of Hazardous Materials, 459, 132204. Available at: [Link]

  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 75, 235-257. Available at: [Link]

  • Frapwell, N. R., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19. Available at: [Link]

  • Al-Warhi, T., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(23), 7331. Available at: [Link]

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  • ResearchGate. (n.d.). 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved from [Link]

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An In-depth Technical Guide to 6-Nitroquinoline-2-carboxylic Acid: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Nitroquinoline-2-carboxylic acid, a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. We will delve into its fundamental chemical identifiers, physicochemical properties, synthesis methodologies, safety considerations, and its emerging role in the development of novel therapeutic agents. This document is intended to be a valuable resource for researchers engaged in the design and synthesis of biologically active molecules.

Core Identifiers and Chemical Structure

This compound is a derivative of quinoline, characterized by a nitro group substitution at the 6-position and a carboxylic acid functional group at the 2-position of the quinoline ring system. This specific arrangement of functional groups imparts unique electronic and steric properties to the molecule, making it a valuable precursor in organic synthesis.

Table 1: Core Identifiers for this compound

IdentifierValueSource
CAS Number 30836-96-5[1]
Molecular Formula C₁₀H₆N₂O₄[2]
Molecular Weight 218.17 g/mol [2]
SMILES C1=CC2=C(C=CC(=N2)C(=O)O)C=C1[O-][2]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale/Source
Appearance Likely a solid at room temperature.Inferred from related nitroquinoline derivatives.
Solubility Expected to be soluble in polar organic solvents such as DMSO and DMF, with limited solubility in water.Based on the presence of polar functional groups.
Acidity (pKa) The carboxylic acid proton is expected to be acidic.The electron-withdrawing nature of the quinoline ring and the nitro group will increase the acidity of the carboxylic acid.
Melting Point Not experimentally determined in available literature.---
Boiling Point Not experimentally determined in available literature; likely to decompose at high temperatures.---

Synthesis and Reactivity

The synthesis of this compound is not extensively detailed in publicly available literature. However, the synthesis of structurally similar compounds, such as 6-nitroindoline-2-carboxylic acid, often involves the nitration of the corresponding parent molecule.[3] A plausible synthetic route for this compound would involve the oxidation of a suitable precursor followed by nitration, or the construction of the quinoline ring from a pre-functionalized nitro-aromatic starting material.

A general representation of a potential synthetic logic is presented below.

Synthesis_Logic StartingMaterial Quinoline-2-carboxylic Acid or related precursor Nitration Nitration StartingMaterial->Nitration HNO₃/H₂SO₄ Product This compound Nitration->Product

Caption: Conceptual synthetic pathway to this compound.

The reactivity of this molecule is governed by its three key functional components:

  • The Carboxylic Acid: This group can readily undergo esterification, amidation, and other standard carboxylic acid transformations, providing a handle for coupling with other molecules.

  • The Nitro Group: The nitro group can be reduced to an amino group, which is a versatile functional group for further derivatization, such as in the synthesis of amides or sulfonamides. The presence of the nitro group also deactivates the aromatic ring towards electrophilic substitution.

  • The Quinoline Ring: The quinoline core is a privileged scaffold in medicinal chemistry and can participate in various chemical reactions.

Safety Information

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting. The following hazard information has been reported:

Table 3: GHS Hazard Statements for this compound

Hazard CodeDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation

Pictograms:



Signal Word: Warning

Precautionary Statements: P202, P261, P262.[2]

Users should consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and should always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, the broader class of quinoline carboxylic acid derivatives has shown significant promise in various therapeutic areas.[4][5] The quinoline scaffold is a key component in a number of approved drugs and clinical candidates.

The presence of the nitro group on the quinoline ring can significantly modulate the biological activity of the molecule. Nitroaromatic compounds are known to have a range of pharmacological effects, including antimicrobial and anticancer activities. The nitro group can undergo bioreduction in hypoxic environments, such as those found in solid tumors, to form reactive species that can induce cell death.

Derivatives of quinoline-2-carboxylic acid have been investigated for their potential as:

  • Anticancer Agents: Studies have shown that some quinoline derivatives exhibit antiproliferative activity against various cancer cell lines.[4]

  • Antimicrobial Agents: The quinoline core is found in several antibacterial and antimalarial drugs. Nitro-substituted quinolines have also been explored for their antimicrobial properties.[6]

  • Enzyme Inhibitors: The rigid structure of the quinoline ring system makes it an attractive scaffold for the design of enzyme inhibitors.[7]

The logical workflow for utilizing this compound in a drug discovery program would typically involve its use as a key intermediate for the synthesis of a library of more complex molecules.

Drug_Discovery_Workflow Start This compound Step1 Functional Group Modification (e.g., esterification, amidation) Start->Step1 Step2 Reduction of Nitro Group Step1->Step2 Step3 Coupling with other pharmacophores Step2->Step3 Library Library of Novel Compounds Step3->Library Screening Biological Screening (e.g., anticancer, antimicrobial assays) Library->Screening Lead Lead Compound Identification Screening->Lead

Caption: A conceptual workflow for the use of this compound in drug discovery.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential for application in medicinal chemistry and drug discovery. Its well-defined structure, coupled with the reactivity of its functional groups, makes it an important building block for the synthesis of novel compounds with a wide range of potential biological activities. While further research is needed to fully elucidate its specific properties and applications, the information presented in this guide provides a solid foundation for researchers and scientists working in this exciting field.

References

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The Therapeutic Landscape of Quinoline Carboxylic Acids: Mechanisms, Applications, and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents with a vast range of pharmacological activities.[1][2] This technical guide provides an in-depth exploration of quinoline carboxylic acids, a prominent class of derivatives whose therapeutic potential spans oncology, immunology, infectious diseases, and neurology. We will dissect the core mechanisms of action, analyze structure-activity relationships, and provide validated, step-by-step experimental protocols for their synthesis and evaluation. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical motif.

The Quinoline Carboxylic Acid Core: A Foundation for Diverse Bioactivity

Quinoline is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.[3] The addition of a carboxylic acid group transforms this scaffold into a potent pharmacophore, with the position and substitution of the acid moiety critically influencing its biological target and therapeutic effect. The acidic proton and the potential for the carboxylate group to engage in hydrogen bonding and salt bridge formation are crucial for its interaction with various biological targets.[4] For instance, the carboxyl group is essential for the antibacterial activity of quinolones and the anticancer activity of dihydroorotate dehydrogenase (DHODH) inhibitors.[4][5]

The inherent versatility of the quinoline ring allows for extensive structural modifications at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability is a key reason why quinoline carboxylic acids have found applications across such a wide spectrum of diseases.

Major Therapeutic Applications and Mechanisms of Action

The functional diversity of quinoline carboxylic acids has led to their investigation and application in several key therapeutic areas.

Antiproliferative and Anticancer Activity

Quinoline carboxylic acids have emerged as a significant class of compounds with potent antiproliferative effects against a variety of cancer cell lines, including cervical (HeLa) and breast (MCF7) cancers.[6][7] Their anticancer properties are multifaceted, targeting critical cellular processes required for tumor growth and survival.[8]

Key Mechanisms:

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): A primary mechanism for anticancer activity is the inhibition of DHODH, the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[4][5] Cancer cells, with their high proliferative rate, are heavily reliant on this pathway for the synthesis of DNA and RNA precursors. By blocking DHODH, these compounds deplete the pyrimidine pool, leading to cell growth arrest.[4] The anticancer drug brequinar is a well-studied example of a quinoline-4-carboxylic acid that functions via this mechanism.[5] The carboxylate group is critical, forming a salt bridge with an arginine residue in the enzyme's active site.[4]

  • Topoisomerase Inhibition: Certain quinoline derivatives can inhibit topoisomerases, enzymes essential for managing DNA topology during replication.[8] This inhibition leads to DNA damage and ultimately triggers apoptotic cell death.[9]

  • Kinase Inhibition: Specific derivatives have been shown to act as inhibitors of kinases involved in cancer cell signaling, such as Pim-1 kinase, which regulates apoptosis and cell metabolism.[9]

  • Cell Cycle Arrest and Apoptosis Induction: Many quinoline carboxylic acids exert their effects by interfering with the cell cycle, inducing arrest at phases such as G2/M or S, thereby preventing cancer cell division.[8] This is often a consequence of modulating cyclin-dependent kinases (CDKs) and their regulatory partners.[8]

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate Multiple Steps Orotate Orotate Dihydroorotate->Orotate Oxidation UMP UMP Orotate->UMP Multiple Steps DNA/RNA Synthesis DNA/RNA Synthesis UMP->DNA/RNA Synthesis DHODH Dihydroorotate Dehydrogenase (DHODH) Inhibitor Quinoline Carboxylic Acid (e.g., Brequinar) Inhibitor->DHODH Inhibits

Caption: Inhibition of the de novo pyrimidine synthesis pathway by quinoline carboxylic acids.

Anti-inflammatory Properties

Several quinoline carboxylic acids exhibit potent anti-inflammatory activity, with efficacies comparable to classical nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[6][7] A key advantage observed in some studies is the lack of cytotoxicity in inflamed macrophages at effective concentrations.[6]

Key Mechanism:

  • Modulation of Inflammatory Signaling Pathways: The anti-inflammatory effects are largely attributed to the modulation of key signaling cascades that regulate the immune response. The Nuclear Factor-kappa B (NF-κB) pathway is a primary target.[1] NF-κB is a critical transcription factor that controls the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting the activation of NF-κB, quinoline derivatives can effectively suppress the inflammatory response.[1][7]

NFkB_Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB IKK->NFkB Frees IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Genes Activates Inhibitor Quinoline Carboxylic Acid Inhibitor->IKK Inhibits

Caption: Modulation of the NF-κB inflammatory signaling pathway.

Antimicrobial Activity

The quinolone and fluoroquinolone antibiotics are perhaps the most well-known class of quinoline carboxylic acids. Their hallmark is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[4] These enzymes are essential for managing DNA supercoiling during replication and transcription.

Key Mechanism:

  • Inhibition of Bacterial Topoisomerases: The quinolone molecule stabilizes the complex formed between the topoisomerase enzyme and bacterial DNA.[4] This action prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which halts DNA replication and ultimately causes bacterial cell death.[4] The carboxylic acid group at the C-3 position is a critical structural feature for this activity.[4][10]

Neuroprotective Applications

Emerging research highlights the potential of quinoline carboxylic acids in treating neurodegenerative diseases like Parkinson's and Alzheimer's.[11][12] This is a multi-target approach, addressing the complex pathology of these conditions.[13]

Key Mechanisms:

  • Enzyme Inhibition: Certain derivatives have been shown to be potent inhibitors of monoamine oxidase (MAO) and cholinesterase enzymes.[11][12] MAO inhibition can increase dopamine levels, which is beneficial in Parkinson's disease, while cholinesterase inhibition is a therapeutic strategy for Alzheimer's disease.

  • Neuroprotection: Some compounds exhibit neuroprotective effects against oxidative and inflammatory insults in neuronal and glial cells, suggesting they can mitigate the cellular damage that drives disease progression.[13] It is noteworthy that quinolinic acid, a metabolite of tryptophan, is a known NMDA receptor agonist and can be neurotoxic at elevated levels, contributing to neuroinflammation.[14][15] This underscores the importance of specific structural features in determining the therapeutic versus pathological effects of quinoline-based molecules.

Core Insights into Structure-Activity Relationships (SAR)

The biological activity of quinoline carboxylic acids is highly dependent on the substitution pattern around the core scaffold. SAR studies have identified several critical regions.[5]

  • The Carboxylic Acid Group: The position of the carboxylic acid is paramount. A C-4 carboxylate is crucial for DHODH inhibition, while a C-3 carboxylate is essential for antibacterial topoisomerase inhibition.[4][5]

  • The C-2 Position: For DHODH inhibitors like brequinar, bulky and hydrophobic substituents at the C-2 position are necessary for potent activity.[5][16] This position often accommodates aryl or biphenyl groups.

  • The Benzo Ring (Positions C-5 to C-8): Substitutions on the fused benzene ring can significantly modulate activity and selectivity. For example, in quinolone antibiotics, a fluorine atom at C-6 and a piperazinyl group at C-7 are common features that enhance antibacterial spectrum and potency.[17]

SAR_Diagram cluster_info Key SAR Insights A C4 C4-COOH: Crucial for DHODH inhibition. Forms salt bridge in active site. [2, 14] C2 C2-Substituent: Bulky, hydrophobic groups enhance anticancer activity. [6] C3 C3-COOH: Essential for antibacterial (topoisomerase) activity. [14] C6_C7 C6/C7-Substituents: Modulate antibacterial spectrum and potency (e.g., F, piperazine). [18]

Caption: Key structure-activity relationship points on the quinoline carboxylic acid scaffold.

Synthetic Strategies: An Overview

The synthesis of the quinoline core is well-established, with several named reactions providing versatile routes to a wide range of derivatives. The choice of method often depends on the desired substitution pattern.

  • Pfitzinger Reaction: This is a classic and highly effective method for synthesizing quinoline-4-carboxylic acids.[3][18] The reaction involves the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[19][20]

  • Doebner Reaction: This method is used to synthesize 2-substituted quinoline-4-carboxylic acids by reacting an aniline, an aldehyde, and pyruvic acid.[16][18]

  • Combes Synthesis: This reaction involves the condensation of an arylamine with a 1,3-dicarbonyl compound, followed by acid-catalyzed cyclization.[3][18]

Synthesis_Workflow cluster_pfitzinger Pfitzinger Synthesis cluster_doebner Doebner Reaction Isatin Isatin Base Base (e.g., KOH) Isatin->Base Carbonyl α-Methylene Carbonyl Compound Carbonyl->Base P_Product Quinoline-4-Carboxylic Acid Base->P_Product Condensation/ Cyclization Aniline Aniline D_Product 2-Substituted Quinoline-4-Carboxylic Acid Aniline->D_Product Condensation Aldehyde Aldehyde Aldehyde->D_Product Condensation Pyruvic Pyruvic Acid Pyruvic->D_Product Condensation

Caption: General workflows for the Pfitzinger and Doebner syntheses of quinoline carboxylic acids.

Key Experimental Protocols

To ensure trustworthiness and reproducibility, the following sections detail standardized, self-validating protocols for assessing the biological activity of quinoline carboxylic acid derivatives.

Protocol: In Vitro Antiproliferative MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic or antiproliferative effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline carboxylic acid derivatives in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known anticancer drug like doxorubicin).[8]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[8]

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Aspirate the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC₅₀) value.

MTT_Workflow start Seed Cancer Cells in 96-well Plate step1 Incubate 24h (Cell Attachment) start->step1 step2 Treat with Serial Dilutions of Quinoline Compound step1->step2 step3 Incubate 48-72h step2->step3 step4 Add MTT Reagent step3->step4 step5 Incubate 2-4h (Formazan Formation) step4->step5 step6 Add Solubilizing Agent (e.g., DMSO) step5->step6 step7 Read Absorbance (570 nm) step6->step7 end Calculate IC50 Value step7->end

Caption: Experimental workflow for the MTT antiproliferation assay.

Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the production of nitric oxide (NO) by macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). It is a common method to screen for anti-inflammatory activity.

Methodology:

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the quinoline carboxylic acid derivatives for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include wells with cells only (negative control), cells + LPS (positive control), and cells + LPS + compound.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement (Griess Assay): NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant.[7]

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite must be generated to quantify the nitrite concentration in the samples.

  • Validation: A parallel cell viability assay (e.g., MTT) must be performed to confirm that the observed reduction in NO is not due to cytotoxicity.[1]

Conclusion and Future Perspectives

Quinoline carboxylic acids are a remarkably versatile and pharmacologically significant class of compounds. Their established success as antibacterial agents and their proven potential as anticancer and anti-inflammatory drugs provide a solid foundation for future research.[6] The ongoing exploration into their utility for treating complex neurodegenerative diseases further broadens their therapeutic horizon.[11]

Future efforts should focus on designing derivatives with enhanced target specificity and improved pharmacokinetic profiles. The development of multi-target ligands, capable of modulating several disease-related pathways simultaneously, represents a particularly promising strategy for complex conditions like cancer and Alzheimer's disease. As synthetic methodologies become more advanced, the ability to fine-tune the structure of quinoline carboxylic acids will undoubtedly lead to the discovery of next-generation therapeutics with superior efficacy and safety.

References

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Introduction: The Quinoline Carboxylic Acid Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Biological Evaluation of Quinoline Carboxylic Acids

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2][3] When functionalized with a carboxylic acid group, these molecules, known as quinoline carboxylic acids, gain unique physicochemical properties that underpin a vast spectrum of biological activities.[4] Their ability to chelate metals and form key hydrogen bond interactions has made them successful as antimicrobial agents (fluoroquinolones), and emerging research continues to uncover their potent antiproliferative, anti-inflammatory, and antioxidant properties.[5][6]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the in vitro biological evaluation of novel quinoline carboxylic acid derivatives. Moving beyond mere procedural lists, this document elucidates the causality behind experimental choices, grounding each protocol in established mechanisms of action to ensure a robust and logical evaluation cascade.

Section 1: Evaluation of Antiproliferative and Cytotoxic Activity

A primary focus in modern drug discovery is the identification of agents that can selectively inhibit the growth of cancer cells. Quinoline carboxylic acids have demonstrated significant potential in this area, often by inducing programmed cell death (apoptosis) and halting the cell cycle.[2][7] The foundational assay to quantify this effect is the assessment of cell viability and metabolic activity after exposure to the test compound.

Core Mechanism: Induction of Apoptosis and Cell Cycle Arrest

The antiproliferative effects of many quinoline carboxylic acids are mediated through the intrinsic (mitochondrial) pathway of apoptosis.[7] These compounds can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[7] This disruption leads to the loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of a caspase cascade (caspase-9 and -3), culminating in cell death.[7] Additionally, interference with the normal progression of the cell cycle, often causing arrest at the G2/M or S phases, is another key mechanism preventing cancer cell proliferation.[7]

Mandatory Visualization: Intrinsic Apoptosis Pathway

QCA Quinoline Carboxylic Acid Derivative Bcl2 Anti-apoptotic Bcl-2 QCA->Bcl2 Downregulates Bax Pro-apoptotic Bax QCA->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes cluster_0 Cytoplasm LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB (Translocates to Nucleus) NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Genes Upregulates Transcription QCA Quinoline Carboxylic Acid Derivative QCA->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by quinoline carboxylic acids.

Key Experiment 1: Nitric Oxide (NO) Inhibition (Griess Assay)

This assay screens for anti-inflammatory activity by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). [8]The amount of NO is quantified by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. [9]

Detailed Experimental Protocol: Griess Assay
  • Cell Culture: Culture RAW 264.7 murine macrophages in a 96-well plate until they reach optimal confluency. [8]2. Compound Treatment: Pre-incubate the cells with various concentrations of the quinoline carboxylic acid derivatives for 1-2 hours. [8]3. Inflammatory Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plates for 24 hours to allow for NO production. [8]5. Griess Reaction:

    • Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate. [8] * Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes, protected from light. [8]6. Measurement: Measure the absorbance at 540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration.

  • Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.

Key Experiment 2: Cyclooxygenase (COX) Inhibition Assay

This enzymatic assay evaluates the ability of a compound to directly inhibit the activity of COX-1 and COX-2 isoforms. [10][11]Commercially available kits are often used, which measure the peroxidase activity of COX. The assay monitors the appearance of an oxidized chromogen, and the reduction in color development indicates COX inhibition. [12]

Detailed Experimental Protocol: COX Inhibition Assay
  • Reagent Preparation: Prepare reagents as specified by the commercial assay kit manufacturer. This typically includes assay buffer, heme, COX-1 and COX-2 enzymes, and a colorimetric substrate.

  • Assay Setup: In a 96-well plate, add buffer, heme, and the test compound at various concentrations.

  • Enzyme Addition: Add either COX-1 or COX-2 enzyme to the appropriate wells. Include wells for 100% initial activity (no inhibitor) and background controls. [12]4. Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at a specified temperature (e.g., 25°C). [12]5. Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) and the colorimetric substrate solution.

  • Measurement: Measure the absorbance at the specified wavelength (e.g., 590 nm) using a plate reader. [12]7. Analysis: Calculate the percentage of inhibition for each compound concentration against each COX isoform and determine the IC₅₀ values. The ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) provides the selectivity index.

Data Presentation: Representative Anti-inflammatory Activity
TargetCompound ClassIC₅₀ (µM)Reference
NO Production (LPS-stimulated RAW 264.7)Fluoroquinolones23.8 - 36[9]
COX-2 InhibitionQuinoline with Carboxylic AcidVaries[4]
TNF-α-induced NF-κB activityQuinoline derivatives7.1 - 12.1[9]

Section 3: Evaluation of Antimicrobial Activity

The most well-known application of quinoline carboxylic acids is in antibacterial therapy. Fluoroquinolones are a major class of antibiotics that function by disrupting bacterial DNA replication. [13]

Core Mechanism: Inhibition of DNA Gyrase and Topoisomerase IV

Quinolones target bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. [13]These enzymes are essential for managing DNA topology during replication, transcription, and repair. By binding to the enzyme-DNA complex, quinolones trap the enzymes in a state where they have cleaved the DNA, leading to double-strand breaks and ultimately bacterial cell death. [13][14]

Key Experiment: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [15][16]It is the gold standard for quantifying the potency of a new antimicrobial agent. [17]The broth microdilution method is a common and efficient way to determine MIC values. [18]

Mandatory Visualization: Broth Microdilution MIC Workflow

Stock Prepare Compound Stock Solution Dilute Perform 2-Fold Serial Dilutions in 96-Well Plate with Broth Stock->Dilute Inoculate Inoculate Wells with Standardized Bacterial Suspension (~5x10^5 CFU/mL) Dilute->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read Visually Inspect for Turbidity (Bacterial Growth) Incubate->Read MIC MIC = Lowest Concentration with No Visible Growth Read->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Experimental Protocol: Broth Microdilution MIC
  • Preparation:

    • Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth). [19]The final volume in each well should be 50 or 100 µL.

    • Include a positive control well (no compound) and a negative control well (no bacteria).

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells. [19]

  • Inoculation:

    • Add the standardized bacterial inoculum to each well (except the negative control).

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours under appropriate atmospheric conditions (e.g., aerobic). [15]

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. [16][17]A microplate reader can also be used to measure absorbance for a more quantitative assessment.

Data Presentation: Representative Antimicrobial Activity
OrganismCompound ClassMIC Range (µg/mL)
Staphylococcus aureusFluoroquinolones0.015 - 16
Escherichia coliFluoroquinolones0.008 - 32
Pseudomonas aeruginosaFluoroquinolones0.06 - 128
Streptococcus pneumoniaeFluoroquinolones0.03 - 8

(Note: MIC values are highly dependent on the specific compound and bacterial strain, including resistance profiles.)

Section 4: Evaluation of Antioxidant Activity

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in many diseases. [20]Antioxidants mitigate this damage by neutralizing free radicals. While some studies on quinoline carboxylic acids show limited direct radical scavenging, it remains a relevant activity to screen for. [5][9]

Core Mechanism: Free Radical Scavenging

Antioxidant assays typically measure the ability of a compound to donate a hydrogen atom or an electron to a stable free radical, thus neutralizing it. [21]This process leads to a quantifiable change, usually in color, which can be measured spectrophotometrically. [22]

Key Experiment 1: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method. [21]DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance at ~517 nm. [21][23]

Detailed Experimental Protocol: DPPH Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0. [21]2. Assay Setup:

    • In a 96-well plate, add 100 µL of the test compound at various concentrations (dissolved in methanol or another suitable solvent).

    • Add 100 µL of the DPPH working solution to all wells. [21] * Include a control (solvent + DPPH) and a positive control (e.g., Ascorbic Acid or Trolox).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. [20]4. Measurement: Measure the absorbance at 517 nm. [21]5. Analysis: Calculate the percentage of radical scavenging activity using the formula: Inhibition (%) = [(A₀ - A₁) / A₀] x 100, where A₀ is the absorbance of the control and A₁ is the absorbance of the sample. [22]Determine the IC₅₀ value.

Key Experiment 2: ABTS Radical Cation Decolorization Assay

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another common method applicable to both hydrophilic and lipophilic compounds. [22]The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate, forming a blue/green solution. [24]Antioxidants reduce the ABTS•+, causing decolorization, which is measured by the decrease in absorbance at 734 nm. [22]

Detailed Experimental Protocol: ABTS Assay
  • Radical Generation: Prepare the ABTS•+ solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours. [22][24]2. Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm. [25]3. Assay Setup:

    • In a 96-well plate, add a small volume (e.g., 10 µL) of the test compound at various concentrations.

    • Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution.

  • Incubation: Incubate for a defined time (e.g., 6-10 minutes) at room temperature.

  • Measurement: Measure the absorbance at 734 nm. [22]6. Analysis: Calculate the percentage of inhibition similar to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). [22]

Conclusion

The in vitro biological evaluation of quinoline carboxylic acids requires a multi-faceted approach that aligns with the known and potential mechanisms of this versatile chemical scaffold. By systematically assessing antiproliferative, anti-inflammatory, antimicrobial, and antioxidant activities through validated, mechanism-based assays, researchers can build a comprehensive profile of their novel compounds. This structured evaluation, emphasizing the causality behind each experimental step, provides the robust data necessary to identify promising therapeutic leads and guide subsequent stages of drug development.

References

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  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine. Available at: [Link]

  • Fikri-Benbrahim, K., et al. (2021). In vitro Methods to Study Antioxidant and Some Biological Activities of Essential Oils: a Review. Available at: [Link]

  • Fikri-Benbrahim, K., et al. (2021). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Available at: [Link]

  • Rouzer, C. A., & Marnett, L. J. (2011). In vitro assays for cyclooxygenase activity and inhibitor characterization. Current Protocols in Pharmacology. Available at: [Link]

  • JoVE (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Available at: [Link]

  • ResearchGate (2021). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF. Available at: [Link]

  • Collin, F., Karkare, S., & Maxwell, A. (2011). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Biology. Available at: [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available at: [Link]

  • Microbe Investigations (2024). Minimum Inhibitory Concentration (MIC) Test. Available at: [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Zen-Bio (2010). ABTS Antioxidant Assay Kit. Available at: [Link]

  • Weitman, H., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Available at: [Link]

  • Zen-Bio (2013). DPPH Antioxidant Assay Kit. Available at: [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Scientific Reports. Available at: [Link]

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  • ResearchGate (2020). In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10, 12, and 6 a–6 t. Available at: [Link]

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  • Journal of Chemical and Pharmaceutical Research (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available at: [Link]

  • Ullah, H., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PLoS One. Available at: [Link]

  • Özyürek, M., et al. (2021). DPPH Radical Scavenging Assay. Molecules. Available at: [Link]

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literature review on the synthesis of nitroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Nitroquinolines for Researchers and Drug Development Professionals

Abstract

Nitroquinolines represent a critical class of heterocyclic compounds, forming the structural core of numerous therapeutic agents and functional materials. Their synthesis is a cornerstone of medicinal and synthetic chemistry, driven by the diverse biological activities exhibited by these scaffolds, including anticancer, antimalarial, and antibacterial properties.[1][2] The electron-withdrawing nature of the nitro group significantly influences the chemical reactivity and pharmacological profile of the quinoline ring, making the development of robust and regioselective synthetic methodologies a key research focus.[3] This guide provides a comprehensive overview of the principal strategies for synthesizing nitroquinolines. We will delve into the mechanistic underpinnings of classical and modern synthetic routes, including direct nitration of the quinoline core and the construction of the heterocyclic system from nitro-substituted precursors via seminal named reactions such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. Particular emphasis is placed on explaining the causality behind experimental choices, providing field-proven protocols, and presenting comparative data to empower researchers in selecting the optimal synthetic strategy for their specific target molecules.

Direct Electrophilic Nitration of the Quinoline Nucleus

The most straightforward conceptual approach to nitroquinolines is the direct nitration of the parent quinoline ring. However, the reaction's outcome is profoundly governed by the electronic nature of the heterocyclic system, which behaves differently under neutral and acidic conditions.

Mechanism and Regioselectivity: The Role of the Quinolinium Ion

In the presence of strong acids, such as the nitric acid/sulfuric acid mixture used in classical nitration, the quinoline nitrogen is protonated to form the quinolinium ion.[4] This protonation deactivates the pyridine ring towards electrophilic attack even more strongly than it already is. Consequently, electrophilic substitution occurs exclusively on the carbocyclic (benzene) ring.[5]

The attack of the nitronium ion (NO₂⁺) on the quinolinium species proceeds through a doubly charged intermediate, which is a high-energy species. This explains why the reaction is significantly slower than the nitration of naphthalene (about 10¹⁰ times slower) and requires vigorous conditions.[4] Theoretical and experimental studies confirm that substitution occurs preferentially at the C-5 and C-8 positions, which are the least deactivated positions in the benzene ring and can better stabilize the intermediate carbocation (Wheland intermediate). Typically, this results in a roughly equimolar mixture of 5-nitroquinoline and 8-nitroquinoline.[4][5]

G cluster_0 Nitration of Quinolinium Ion cluster_1 Attack at C-5 cluster_2 Attack at C-8 Quinoline Quinoline Quinolinium Quinolinium Ion Quinoline:e->Quinolinium:w + H⁺ H2SO4 H₂SO₄ Intermediate5 Wheland Intermediate (C-5 Attack) Quinolinium->Intermediate5 + NO₂⁺ Intermediate8 Wheland Intermediate (C-8 Attack) Quinolinium->Intermediate8 + NO₂⁺ Nitronium NO₂⁺ Product5 5-Nitroquinoline Intermediate5->Product5 -H⁺ Product8 8-Nitroquinoline Intermediate8->Product8 -H⁺

Caption: Mechanism of direct nitration of quinoline under acidic conditions.

Protocol: Synthesis of 5- and 8-Nitroquinoline

This protocol describes a standard procedure for the nitration of quinoline, which yields a mixture of the 5- and 8-nitro isomers.[6]

Materials:

  • Quinoline

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Ice

  • Sodium Hydroxide (NaOH) solution

  • Suitable organic solvent for extraction (e.g., Dichloromethane)

Procedure:

  • Carefully add concentrated H₂SO₄ to a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath.

  • Slowly add quinoline to the cold sulfuric acid with continuous stirring. The formation of the quinolinium salt is exothermic.

  • Once the mixture has cooled, add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C. The rate of addition is critical to control the exothermicity of the reaction.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a concentrated NaOH solution, keeping the mixture cool. The nitroquinoline isomers will precipitate.

  • Filter the solid precipitate and wash thoroughly with cold water until the washings are neutral.

  • The crude product is a mixture of 5-nitroquinoline and 8-nitroquinoline, which can be separated by techniques such as fractional crystallization or column chromatography.[6]

Altering Regioselectivity: Synthesis of 4-Nitroquinoline

To achieve substitution on the pyridine ring, its electronics must be altered. A classic strategy is the synthesis and subsequent nitration of quinoline 1-oxide. The N-oxide functionality directs nitration to the C-4 position.[7]

  • Oxidation: Quinoline is first oxidized to quinoline 1-oxide using an oxidizing agent like hydrogen peroxide in acetic acid.

  • Nitration: The quinoline 1-oxide is then nitrated. In this case, the free (unprotonated) N-oxide is the reactive species, and it directs the electrophilic attack to the 4-position.[7]

  • Deoxygenation: The resulting 4-nitroquinoline 1-oxide is deoxygenated, typically using a reducing agent like PCl₃, to yield 4-nitroquinoline.

Synthesis of Nitroquinolines via Cyclization Reactions

An alternative and often more regioselective approach is to construct the quinoline ring from precursors that already contain the nitro group. This strategy relies on a host of powerful named reactions originally developed for quinoline synthesis, adapted for nitro-substituted substrates.

The Skraup Synthesis

The Skraup synthesis is a robust method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[8][9] When a substituted nitroaniline is used as the starting material, a corresponding nitroquinoline can be synthesized. The reaction is notoriously exothermic and must be controlled, often by adding a moderator like ferrous sulfate.[5][10]

Mechanism Insight:

  • Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: The aniline derivative performs a conjugate (Michael) addition to the acrolein.

  • Cyclization & Dehydration: The resulting intermediate undergoes acid-catalyzed cyclization and dehydration to form a 1,2-dihydroquinoline.

  • Oxidation: The dihydroquinoline is oxidized to the aromatic quinoline. The oxidizing agent is often nitrobenzene, which is conveniently reduced to aniline that can re-enter the reaction cycle.[5]

G cluster_0 Skraup Synthesis Workflow Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O H2SO4 H₂SO₄ Nitroaniline Nitroaniline MichaelAdduct Michael Adduct Nitroaniline->MichaelAdduct + Acrolein Dihydroquinoline 1,2-Dihydro-nitroquinoline MichaelAdduct->Dihydroquinoline Cyclization -H₂O Product Nitroquinoline Dihydroquinoline->Product Oxidation Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->Dihydroquinoline

Caption: General workflow for the Skraup synthesis of nitroquinolines.

Table 1: Examples of Nitroquinoline Synthesis via the Skraup Reaction

Starting AnilineProduct(s)Yield (%)Reference
3-Nitro-4-aminoanisole6-Methoxy-8-nitroquinoline~65-70%[11]
m-NitroanilineMixture of 5-Nitroquinoline & 7-NitroquinolineMixture[10]
p-Nitroaniline6-NitroquinolineModerate[12]

Protocol: Synthesis of 6-Methoxy-8-nitroquinoline This procedure is adapted from a reliable Organic Syntheses preparation.[11]

Materials:

  • 3-Nitro-4-aminoanisole

  • Arsenic oxide (As₂O₅) (Caution: Highly Toxic)

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • In a large three-necked flask equipped with a robust mechanical stirrer, create a homogeneous slurry of powdered arsenic oxide, 3-nitro-4-aminoanisole, and glycerol.

  • With efficient stirring, add concentrated sulfuric acid dropwise over 30-45 minutes. The temperature will spontaneously rise. Maintain control.

  • After addition, carefully heat the mixture to 105-110 °C to drive off the water formed during the acrolein generation.

  • Once water removal is complete, raise the internal temperature to 135-140 °C and maintain it for 7-8 hours. The reaction is vigorous and requires careful monitoring.

  • Cool the mixture and dilute it with water.

  • Filter the solution to remove any solids.

  • Make the filtrate strongly alkaline with NaOH solution to precipitate the crude product.

  • The crude 6-methoxy-8-nitroquinoline can be purified by recrystallization from a suitable solvent like ethanol.

The Doebner-von Miller Reaction

This reaction is a versatile method for preparing substituted quinolines by reacting anilines with α,β-unsaturated carbonyl compounds, often generated in situ from aldehydes or ketones.[13][14] Like the Skraup synthesis, it can be adapted for nitroanilines. The reaction is catalyzed by Brønsted or Lewis acids.[13]

Mechanism Insight: The mechanism is complex and debated, but it is generally accepted to involve the conjugate addition of the aniline to the α,β-unsaturated carbonyl, followed by cyclization of another aniline molecule with the intermediate, and subsequent elimination and oxidation to form the quinoline ring.[2][13]

The Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[14][15] The reaction proceeds by forming a Schiff base (enaminoketone) intermediate, which then undergoes intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration to yield the quinoline.[15][16] The regioselectivity of the cyclization is influenced by both electronic and steric factors of the substituents on the aniline ring.[17]

The Friedländer Synthesis and its Domino Variation

The Friedländer synthesis is a highly efficient condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., a ketone or ester).[18][19][20] A significant drawback is the often limited availability or stability of the required 2-aminoaryl aldehyde/ketone precursors.[21][22]

Domino Nitro Reduction-Friedländer Heterocyclization: A powerful modern adaptation overcomes this limitation by starting with a stable 2-nitroaryl aldehyde or ketone.[21][22] In a one-pot "domino" sequence, the nitro group is reduced in situ to the amine, which then immediately undergoes the Friedländer condensation with the active methylene compound present in the same pot. This approach is highly efficient and tolerates a wide range of functional groups.[22] Iron powder in acetic acid is a common and effective reducing system for this transformation.[21]

G cluster_0 Domino Nitro Reduction-Friedländer Synthesis NitroAldehyde 2-Nitrobenzaldehyde Derivative AminoAldehyde 2-Aminobenzaldehyde (In situ) NitroAldehyde->AminoAldehyde Nitro Reduction ReducingAgent Reducing Agent (e.g., Fe/AcOH) ReducingAgent->NitroAldehyde Condensation Knoevenagel Condensation AminoAldehyde->Condensation ActiveMethylene Active Methylene Compound (R-CO-CH₂-R') ActiveMethylene->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization -H₂O Product Substituted Quinoline Cyclization->Product Aromatization -H₂O

Caption: Workflow for the Domino Nitro Reduction-Friedländer Synthesis.

Protocol: Domino Synthesis of Methyl 2-(tert-Butyl)quinoline-3-carboxylate This protocol is based on the work of Katritzky et al., demonstrating the domino nitro reduction-Friedländer reaction.[22]

Materials:

  • 2-Nitrobenzaldehyde

  • Methyl 3,3-dimethyl-2-oxobutanoate (an active methylene compound)

  • Iron powder (Fe)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH)

Procedure:

  • To a solution of 2-nitrobenzaldehyde and methyl 3,3-dimethyl-2-oxobutanoate in a 1:1 mixture of ethanol and acetic acid, add iron powder.

  • Heat the resulting suspension to reflux with vigorous stirring. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete (typically a few hours), cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Concentrate the combined filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel to obtain the pure quinoline derivative.

Table 2: Comparison of Major Cyclization Strategies

MethodPrecursorsKey ConditionsAdvantagesDisadvantages
Skraup Aniline, GlycerolStrong acid (H₂SO₄), Oxidizing agentUses simple, inexpensive starting materials.Often violent, low yields for some substrates, harsh conditions.[5][10]
Doebner-von Miller Aniline, α,β-Unsaturated carbonylAcid catalyst (Brønsted or Lewis)Greater versatility in substitution patterns compared to Skraup.[13][14]Mechanism can be complex, potential for side products.
Combes Aniline, β-DiketoneAcid catalyst (H₂SO₄, PPA)Good for preparing 2,4-disubstituted quinolines.[15][16]Limited by the availability of β-diketones.
Friedländer (Domino) 2-Nitroaryl carbonyl, Active methylene compoundIn situ reduction (e.g., Fe/AcOH)High yields, excellent functional group tolerance, milder conditions, one-pot procedure.[21][22]Requires synthesis of the 2-nitroaryl carbonyl precursor.

Summary and Outlook

The synthesis of nitroquinolines is a mature yet continually evolving field. For simple substitution patterns on the carbocyclic ring, direct nitration remains a viable, albeit low-selectivity, option. For regiocontrolled synthesis, cyclization strategies are far superior.

Classical methods like the Skraup and Doebner-von Miller reactions are powerful for large-scale synthesis from basic feedstocks but are often limited by harsh conditions and moderate yields. The Combes synthesis offers a reliable route to 2,4-disubstituted systems. The modern Domino Nitro Reduction-Friedländer Synthesis represents a significant advancement, offering a mild, efficient, and highly versatile one-pot method for creating complex, functionalized quinolines from stable nitro precursors.[21][22]

Future research will likely focus on developing even milder and more sustainable catalytic methods, expanding the substrate scope, and achieving enantioselective syntheses of chiral nitroquinoline scaffolds. As the demand for novel therapeutic agents grows, the continued innovation in nitroquinoline synthesis will remain crucial for drug discovery and development professionals.[23][24]

References

  • YOKOYAMA, A., OHWADA, T., SAITO, S., & SHUDO, K. (n.d.). Nitration of Quinoline 1-Oxide : Mechanism of Regioselectivity. J-Stage. [Link]

  • Mphahamele, M. J. (2018). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. MDPI. [Link]

  • (n.d.). Friedlander quinoline synthesis. Química Organica.org. [Link]

  • Katritzky, A. R., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules. [Link]

  • (n.d.). Skraup reaction. Wikipedia. [Link]

  • (n.d.). Doebner–Miller reaction. Wikipedia. [Link]

  • Beteck, R. M., et al. (2025). Nitroquinolones and nitroquinolines: syntheses and antitrypanosomal activity. Molecular Diversity. [Link]

  • (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. MDPI. [Link]

  • (2011). THE NITRATION OF SOME QUINOLINE DERIVATIVES. ResearchGate. [Link]

  • (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]

  • (n.d.). 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. [Link]

  • (2020). Skraup reaction. Chemeurope.com. [Link]

  • (2015). Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. ResearchGate. [Link]

  • (n.d.). Friedländer synthesis. Wikipedia. [Link]

  • (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Arkivoc. [Link]

  • (2021). Regioselective C−H mono‐ and bis‐ nitration of quinoline and naphthalene amides via SET mechanism. ResearchGate. [Link]

  • (n.d.). The Role of Nitroquinoline Compounds in Specialized Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • (n.d.). Synthesis of nitroquinoline derivatives 9. ResearchGate. [Link]

  • (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. ResearchGate. [Link]

  • (n.d.). Preparation and Properties of Quinoline. SlideShare. [Link]

  • (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • (2019). Why does the nitration of quinoline occur at the 5 (and 8) position?. Chemistry Stack Exchange. [Link]

  • (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. PubMed. [Link]

  • (n.d.). Combes Quinoline Synthesis. Name-Reaction.com. [Link]

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Methodological & Application

experimental protocol for 6-Nitroquinoline-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-Nitroquinoline-2-carboxylic Acid

Introduction

This compound, a derivative of quinaldic acid, is a heterocyclic building block of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a core structural motif in numerous pharmaceuticals, exhibiting a wide range of biological activities including antimalarial, anticancer, and antibacterial properties.[1] The introduction of a nitro group at the 6-position and a carboxylic acid at the 2-position provides critical functional handles for further molecular elaboration, making this compound a valuable precursor for the synthesis of complex therapeutic agents and functional materials.

This guide provides a comprehensive, two-step experimental protocol for the synthesis of this compound. The narrative emphasizes the chemical principles behind the chosen procedures, ensuring technical accuracy and practical applicability for researchers in organic synthesis and drug development.

Overall Synthetic Strategy

The synthesis is strategically executed in two main stages. The first stage involves the construction of the quinoline core via the Doebner-von Miller reaction to yield the intermediate, 2-methyl-6-nitroquinoline. The second stage is the selective oxidation of the methyl group at the C-2 position to afford the final carboxylic acid product.

G cluster_0 Step 1: Doebner-von Miller Reaction cluster_1 Step 2: Oxidation p-Nitroaniline p-Nitroaniline Intermediate 2-Methyl-6-nitroquinoline p-Nitroaniline->Intermediate HCl, Oxidant Crotonaldehyde Crotonaldehyde Crotonaldehyde->Intermediate Intermediate_ref 2-Methyl-6-nitroquinoline Final_Product This compound Intermediate_ref->Final_Product SeO₂, Dioxane G cluster_mech Doebner-von Miller Mechanism start 4-Nitroaniline + Crotonaldehyde step1 Michael Addition start->step1 step2 Intramolecular Cyclization step1->step2 step3 Dehydration step2->step3 step4 Oxidation (Aromatization) step3->step4 end 2-Methyl-6-nitroquinoline step4->end

Caption: Simplified mechanism of the Doebner-von Miller reaction.

Experimental Protocol

Materials and Equipment

Reagent/MaterialGradeNotes
4-NitroanilineReagent---
CrotonaldehydeReagentStabilized
Concentrated Hydrochloric Acid (HCl)ACS Grade (37%)Corrosive
TolueneACS Grade---
Sodium Hydroxide (NaOH)PelletsCaustic
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade---
Round-bottom flask (500 mL)---Three-necked
Reflux condenser------
Dropping funnel------
Mechanical stirrer------
Heating mantle------
Separatory funnel------
Rotary evaporator------

Procedure

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-nitroaniline (13.8 g, 0.1 mol) and 100 mL of toluene.

  • Acidification: To the stirred suspension, slowly add concentrated hydrochloric acid (20 mL) via the dropping funnel.

  • Addition of Aldehyde: Gently heat the mixture to 60-70 °C. Add crotonaldehyde (10.5 g, 0.15 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 80 °C. An exothermic reaction may occur.

  • Reflux: After the addition is complete, heat the mixture to reflux (approx. 100-110 °C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 200 mL of cold water.

  • Neutralization: Make the aqueous layer strongly alkaline (pH > 10) by the slow addition of 20% aqueous sodium hydroxide solution while cooling in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into toluene (3 x 75 mL). Combine the organic layers.

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization of Intermediate

The crude 2-methyl-6-nitroquinoline is a solid that can be purified by recrystallization from ethanol or an ethanol/water mixture.

  • Expected Yield: 60-70%

  • Appearance: Yellow to brown crystalline solid.

  • Melting Point: 165-168 °C.

  • Characterization:

    • ¹H NMR: Protons of the quinoline ring and the methyl group should be identifiable.

    • IR Spectroscopy: Peaks corresponding to C=N, C=C aromatic stretching, and the characteristic symmetric and asymmetric stretches of the nitro group (NO₂) should be present.

    • Mass Spectrometry: The molecular ion peak corresponding to the mass of C₁₀H₈N₂O₂ (m/z = 188.18) should be observed. [2]

Part 2: Synthesis of this compound

Principle: Oxidation of the C-2 Methyl Group

The methyl group at the 2-position of the quinoline ring is activated and can be oxidized to a carboxylic acid. Selenium dioxide (SeO₂) in a solvent like dioxane or pyridine is a classic and effective reagent for this specific transformation. The reaction involves the oxidation of the methyl group to an aldehyde, which is then further oxidized to the carboxylic acid.

G cluster_ox Oxidation Mechanism start 2-Methyl-6-nitroquinoline intermediate Aldehyde Intermediate start->intermediate Initial Oxidation reagent + SeO₂ reagent->intermediate end This compound intermediate->end Further Oxidation

Caption: Simplified pathway for the oxidation of the methyl group.

Experimental Protocol

Materials and Equipment

Reagent/MaterialGradeNotes
2-Methyl-6-nitroquinolineSynthesized in Part 1---
Selenium Dioxide (SeO₂)ReagentPlus®, ≥99%Highly Toxic
1,4-DioxaneAnhydrous, 99.8%---
Hydrochloric Acid (HCl)2M solution---
Round-bottom flask (250 mL)------
Reflux condenser------
Heating mantle------
Filtration apparatus (Büchner funnel)------

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-6-nitroquinoline (9.4 g, 0.05 mol) in 100 mL of 1,4-dioxane.

  • Reagent Addition: Add selenium dioxide (6.1 g, 0.055 mol) to the solution. Caution: Selenium compounds are highly toxic. Handle in a fume hood with appropriate personal protective equipment.

  • Reflux: Heat the mixture to reflux and maintain for 18-24 hours. The formation of a black precipitate of elemental selenium indicates the reaction is proceeding.

  • Isolation of Selenium: Cool the reaction mixture and filter while hot through a pad of celite to remove the black selenium precipitate. Wash the filter cake with a small amount of hot dioxane.

  • Product Precipitation: Allow the filtrate to cool to room temperature. The product may begin to crystallize. If not, concentrate the solution under reduced pressure to about half its volume to induce crystallization.

  • Acidification and Collection: Cool the solution in an ice bath. If precipitation is incomplete, acidify the solution to pH 2-3 with 2M HCl to precipitate the carboxylic acid. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove impurities.

Purification and Characterization of Final Product

The crude product can be purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or N,N-dimethylformamide (DMF). [3]

  • Expected Yield: 50-65%

  • Appearance: Pale yellow to off-white solid.

  • Characterization:

    • ¹H NMR (DMSO-d₆): Expect to see the disappearance of the methyl singlet and the appearance of a broad singlet for the carboxylic acid proton (COOH) far downfield (>13 ppm). The aromatic proton signals will also be present.

    • ¹³C NMR (DMSO-d₆): The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically >165 ppm).

    • IR Spectroscopy: A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹) should be observed, in addition to the nitro group stretches.

    • High-Resolution Mass Spectrometry (HRMS): For C₁₀H₆N₂O₄, calculated m/z should be confirmed.

Safety and Hazard Management

This protocol involves hazardous materials and reactions that require strict safety protocols.

  • Strong Acids: Concentrated hydrochloric and sulfuric acids are extremely corrosive and can cause severe burns. [4]Always handle them in a chemical fume hood while wearing safety goggles, a face shield, a lab coat, and acid-resistant gloves. [5][6]* Exothermic Reactions: The Doebner-von Miller reaction can be exothermic. Maintain controlled addition rates and have an ice bath ready to manage any rapid temperature increases. [7]* Selenium Dioxide (SeO₂): This reagent is highly toxic if inhaled or ingested and is a skin/eye irritant. All manipulations must be performed in a well-ventilated fume hood. Avoid creating dust.

  • Solvents: Toluene and dioxane are flammable. Ensure all heating is done using heating mantles or oil baths with no ignition sources nearby.

Hazard Summary Table

SubstanceHazard ClassKey Precautions
Conc. Hydrochloric AcidCorrosive, Acute ToxicUse in fume hood, wear face shield and acid-resistant gloves. [4]
CrotonaldehydeFlammable, Toxic, CorrosiveHandle in fume hood, avoid inhalation.
Selenium DioxideHighly Toxic, Environmental HazardUse in fume hood, wear gloves, avoid dust inhalation.
Toluene / DioxaneFlammable, Health HazardKeep away from ignition sources, use in a well-ventilated area.

Always have appropriate spill kits (e.g., sodium bicarbonate for acids) and emergency equipment (safety shower, eyewash station) readily accessible. [6][8]

Conclusion

This guide details a reliable and well-established two-step synthesis for this compound. By first constructing the 2-methyl-6-nitroquinoline intermediate via the Doebner-von Miller reaction and subsequently oxidizing the methyl group, this protocol provides a clear pathway to a valuable chemical intermediate. Adherence to the described procedures and stringent safety measures is essential for the successful and safe execution of this synthesis. The final product's identity and purity should be rigorously confirmed using the analytical methods outlined.

References

  • Wikipedia. Doebner–Miller reaction. Available from: [Link]

  • The Journal of Organic Chemistry. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ACS Publications. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • SynArchive. Doebner-Miller Reaction. Available from: [Link]

  • University of Washington Environmental Health & Safety. NITRIC ACID SAFETY. Available from: [Link]

  • Columbus Chemical. Sulfuric Acid / Nitric Acid 98.8 : 1.2 Safety Data Sheet. Available from: [Link]

  • Google Patents. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • VelocityEHS. Nitric Acid Safety Tips & Health Hazards. Available from: [Link]

  • NIST WebBook. 2-Methyl-6-nitroquinoline. Available from: [Link]

  • Organic Syntheses. 6-methoxy-8-nitroquinoline. Available from: [Link]

Sources

Harnessing the Potential of 6-Nitroquinoline-2-carboxylic Acid: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

In the landscape of modern organic synthesis, the strategic design and utilization of functionalized heterocyclic building blocks are paramount for the efficient construction of complex molecular architectures. Among these, 6-Nitroquinoline-2-carboxylic acid stands out as a highly versatile intermediate, particularly in the realm of medicinal chemistry and drug discovery. Its quinoline core, substituted with a nitro group and a carboxylic acid, offers a unique combination of functionalities that can be selectively manipulated to generate a diverse array of derivatives with significant biological activities.

The presence of the nitro group at the 6-position not only influences the electronic properties of the quinoline ring system but also serves as a synthetic handle for further transformations, most notably its reduction to a primary amine. This amino group can then participate in a wide range of coupling reactions, allowing for the introduction of various pharmacophoric fragments. Concurrently, the carboxylic acid at the 2-position provides a convenient anchor point for esterification, amide bond formation, and other derivatizations, further expanding the synthetic utility of this scaffold.

This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into key synthetic transformations, offering detailed, field-proven protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.

Core Synthetic Transformations and Protocols

The synthetic utility of this compound is best illustrated through its application in a variety of chemical transformations. The following sections provide detailed protocols for some of the most common and impactful applications.

Application 1: Synthesis of Novel Amide Derivatives via EDC/NHS Coupling

The carboxylic acid moiety of this compound is a prime site for modification, with amide bond formation being a cornerstone of medicinal chemistry for the synthesis of stable, drug-like molecules. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with N-hydroxysuccinimide (NHS) is a widely adopted strategy for the efficient formation of an active ester intermediate, which readily reacts with a primary or secondary amine to yield the desired amide.

The reaction proceeds through a two-step mechanism. First, the carboxylic acid attacks the carbodiimide (EDCI), forming a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. The addition of NHS intercepts this intermediate to form a more stable NHS ester. The NHS ester is then susceptible to nucleophilic attack by an amine, leading to the formation of the thermodynamically stable amide bond and the release of the NHS leaving group. This two-step activation minimizes side reactions and enhances the overall efficiency of the coupling process.

  • Materials:

    • This compound (1.0 eq)

    • Amine (primary or secondary, 1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)

    • N-hydroxysuccinimide (NHS) (1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diisopropylethylamine (DIPEA) (2.0 eq, optional, for amine salts)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add EDCI (1.2 eq) and NHS (1.2 eq).

    • Stir the reaction mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

    • In a separate flask, dissolve the amine (1.1 eq) in anhydrous DMF. If the amine is a hydrochloride or other salt, add DIPEA (2.0 eq) to liberate the free amine.

    • Add the amine solution to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

Application 2: Reduction of the Nitro Group to Synthesize 6-Aminoquinoline-2-carboxylic Acid Derivatives

The transformation of the nitro group into a primary amine is a pivotal step in expanding the molecular diversity of the 6-nitroquinoline scaffold. The resulting 6-aminoquinoline derivatives are valuable intermediates for the synthesis of a wide range of biologically active compounds, including enzyme inhibitors and antimicrobials. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this reduction.

Palladium on carbon is the catalyst of choice due to its high activity and selectivity for the reduction of aromatic nitro groups in the presence of other reducible functional groups, such as the quinoline ring itself under milder conditions. The use of a hydrogen atmosphere provides the necessary reducing equivalents. Solvents like methanol or ethanol are chosen for their ability to dissolve the starting material and for their inertness under the reaction conditions.

  • Materials:

    • This compound or its ester/amide derivative (1.0 eq)

    • 10% Palladium on carbon (Pd/C) (10 mol%)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

    • Celite

  • Procedure:

    • Dissolve the 6-nitroquinoline derivative (1.0 eq) in MeOH or EtOH in a round-bottom flask.

    • Carefully add 10% Pd/C (10 mol%) to the solution.

    • Evacuate the flask and backfill with hydrogen gas (repeat 3x).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with additional solvent (MeOH or EtOH).

    • Concentrate the filtrate under reduced pressure to obtain the crude 6-aminoquinoline derivative.

    • The product can be further purified by recrystallization or column chromatography if necessary.

Application 3: Synthesis of Quinolone Derivatives as Antimycobacterial Agents

Derivatives of quinolone carboxylic acids are known for their potent antimicrobial activity, particularly against Mycobacterium tuberculosis. This compound can serve as a starting point for the synthesis of such compounds, which often target essential bacterial enzymes like DNA gyrase.

This protocol outlines a general synthetic sequence that could be adapted to produce various quinolone derivatives.

  • Step 1: Fischer Esterification of this compound

    • Suspend this compound (1.0 eq) in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.

  • Step 2: Further Synthetic Elaboration (Hypothetical)

    • The resulting methyl 6-nitroquinoline-2-carboxylate can then be subjected to a series of reactions, such as nucleophilic aromatic substitution or cross-coupling reactions, to introduce substituents at other positions on the quinoline ring, followed by hydrolysis of the ester to the corresponding carboxylic acid, a common feature in quinolone antibiotics. The specific steps would be highly dependent on the target molecule.

Data Presentation

For clarity and ease of comparison, quantitative data for representative transformations are summarized below.

TransformationStarting MaterialKey ReagentsProductYield (%)Reference
Amide CouplingThis compoundEDCI, NHS, BenzylamineN-benzyl-6-nitroquinoline-2-carboxamide>85%[General procedure]
Nitro ReductionMethyl 6-nitroquinoline-2-carboxylateH₂, 10% Pd/CMethyl 6-aminoquinoline-2-carboxylate>95%[General procedure]

Visualizing Synthetic Pathways

To provide a clear visual representation of the synthetic workflows, the following diagrams have been generated using the DOT language.

G cluster_0 Amide Synthesis Workflow Start 6-Nitroquinoline- 2-carboxylic acid Activate EDCI, NHS DMF Start->Activate ActiveEster NHS Ester Intermediate Activate->ActiveEster Couple Amide Coupling ActiveEster->Couple Amine R-NH₂ Amine->Couple Product N-R-6-nitroquinoline- 2-carboxamide Couple->Product

Caption: Workflow for the synthesis of amide derivatives.

G cluster_1 Nitro Reduction Pathway Start 6-Nitroquinoline Derivative Reduce H₂, Pd/C MeOH Start->Reduce Product 6-Aminoquinoline Derivative Reduce->Product

Caption: Pathway for the reduction of the nitro group.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its strategically positioned functional groups provide a platform for a wide range of chemical transformations, enabling the synthesis of diverse libraries of compounds for biological screening. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers engaged in the design and synthesis of novel molecules with therapeutic potential. By understanding the underlying principles and experimental nuances of these transformations, scientists can effectively harness the synthetic power of this important intermediate.

References

  • Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link][1]

  • BenchChem. (2025). Applications of 6-Nitroindoline-2-carboxylic Acid in Organic Synthesis. Retrieved from BenchChem Technical Support. [2]

  • BenchChem. (2025). Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid in Medicinal Chemistry. Retrieved from BenchChem Technical Support. [3]

  • BenchChem. (2025). Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid Reaction Conditions. Retrieved from BenchChem Technical Support. [4]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-Nitroindoline-2-carboxylic Acid. Retrieved from BenchChem Technical Support. [5]

  • BenchChem. (2025). Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid in Drug Synthesis. Retrieved from BenchChem Technical Support. [6]

Sources

Chiral Pool Synthesis of (S)-6-Nitroindoline-2-carboxylic Acid from L-Phenylalanine: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction

(S)-6-nitroindoline-2-carboxylic acid is a highly valuable chiral building block in medicinal chemistry and drug discovery. Its rigid bicyclic structure and versatile functional groups—a secondary amine, a carboxylic acid, and a nitro group amenable to further transformations—make it a key intermediate in the synthesis of a wide range of biologically active molecules, including angiotensin-converting enzyme (ACE) inhibitors.[1] Chiral pool synthesis, which utilizes readily available, enantiomerically pure natural products as starting materials, offers an efficient and economical strategy to access complex chiral molecules while preserving stereochemical integrity.[2][3]

This application note provides a comprehensive, field-proven guide for the synthesis of (S)-6-nitroindoline-2-carboxylic acid with high enantiomeric excess (>99.5%) starting from the inexpensive and abundant amino acid, L-phenylalanine.[1][2][4] The described synthetic route involves a two-step process: the regioselective dinitration of L-phenylalanine followed by a base-mediated intramolecular cyclization. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and present data in a clear, accessible format to ensure reproducibility and success in your laboratory.

Overall Synthetic Strategy

The transformation of L-phenylalanine into (S)-6-nitroindoline-2-carboxylic acid hinges on a logical sequence of electrophilic aromatic substitution followed by an intramolecular nucleophilic aromatic substitution (SNAr). The inherent chirality of the L-phenylalanine starting material is preserved throughout the synthesis, obviating the need for chiral resolution steps.[2]

The workflow can be summarized as follows:

  • Nitration: L-phenylalanine is first subjected to electrophilic nitration to introduce nitro groups onto the aromatic ring, yielding 2,4-dinitro-L-phenylalanine. This intermediate is primed for the subsequent cyclization.

  • Intramolecular Cyclization: The 2,4-dinitro-L-phenylalanine intermediate undergoes a base-catalyzed intramolecular cyclization. The nucleophilic amino group attacks the ortho-position, displacing a nitro group and forming the desired indoline ring structure.

G cluster_0 Synthetic Workflow L_Phe L-Phenylalanine Intermediate 2,4-Dinitro-L-phenylalanine L_Phe->Intermediate Step 1: Nitration (H₂SO₄, HNO₃) Product (S)-6-Nitroindoline- 2-carboxylic Acid Intermediate->Product Step 2: Intramolecular Cyclization (Base, e.g., K₂CO₃)

Figure 1: High-level overview of the chiral pool synthesis workflow.

Part 1: Synthesis of 2,4-dinitro-L-phenylalanine (Intermediate)

Scientific Principle & Rationale

The first crucial step is the electrophilic aromatic substitution on the phenyl ring of L-phenylalanine. A potent nitrating mixture, typically composed of concentrated nitric and sulfuric acids, is employed to generate the nitronium ion (NO₂⁺) electrophile. The reaction is conducted at low temperatures (0–20 °C) to control the exothermicity of the reaction and to minimize potential side reactions, such as oxidation of the amino acid.[1] The sulfuric acid serves both as a solvent and as a protonating agent, increasing the reactivity of the nitrating agent. The product, 2,4-dinitro-L-phenylalanine, precipitates from the acidic solution upon quenching with ice water.[5]

Detailed Experimental Protocol

Materials:

  • L-Phenylalanine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice / Deionized Water

  • Reaction vessel (three-neck round-bottom flask)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Buchner funnel and filter paper

Procedure:

  • Preparation of Nitrating Mixture: In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0 °C.

  • Addition of Nitric Acid: Slowly add concentrated nitric acid dropwise to the cold, stirred sulfuric acid. Maintain the temperature below 10 °C throughout the addition.

  • Addition of L-Phenylalanine: Once the nitrating mixture is prepared and cooled, slowly add L-phenylalanine in small portions to the stirred solution. It is critical to control the rate of addition to maintain the reaction temperature between 0–20 °C.[1]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir for approximately 3 hours within the specified temperature range.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the 2,4-dinitro-L-phenylalanine product to precipitate as a solid.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water to remove residual acid. Dry the product under vacuum to a constant weight. The resulting 2,4-dinitro-L-phenylalanine is typically used in the next step without further purification.

Part 2: Synthesis of (S)-6-nitroindoline-2-carboxylic acid (Final Product)

Scientific Principle & Rationale

This step is an elegant example of an intramolecular nucleophilic aromatic substitution (SNAr) reaction. The deprotonated amino group of 2,4-dinitro-L-phenylalanine acts as the nucleophile. It attacks the electron-deficient aromatic ring at the carbon atom bearing the ortho-nitro group (C2 position). This cyclization is facilitated by a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), which deprotonates the amine, enhancing its nucleophilicity.[1][2] The reaction is often catalyzed by a small amount of a copper salt (e.g., CuCl), which can facilitate the displacement of the nitro group.[1] The reaction is typically performed in water at reflux, providing a green and convenient reaction medium.[1]

G cluster_workflow Synthetic Pathway from L-Phenylalanine start L-Phenylalanine intermediate 2,4-Dinitro-L-phenylalanine start->intermediate 1. H₂SO₄, HNO₃ 0-20 °C, 3h product (S)-6-Nitroindoline-2-carboxylic Acid intermediate->product 2. K₂CO₃, CuCl (cat.) H₂O, Reflux, 4h

Figure 2: Detailed reaction scheme for the synthesis of (S)-6-nitroindoline-2-carboxylic acid.

Detailed Experimental Protocol

Materials:

  • 2,4-dinitro-L-phenylalanine (from Part 1)

  • Potassium Carbonate (K₂CO₃)

  • Copper(I) Chloride (CuCl)

  • Deionized Water

  • Hydrochloric Acid (HCl, concentrated)

  • Ethyl Acetate (EtOAc)

  • Sodium Sulfate (Na₂SO₄, anhydrous)

  • Reflux condenser and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the 2,4-dinitro-L-phenylalanine in deionized water.

  • Addition of Reagents: Add potassium carbonate (K₂CO₃) and a catalytic amount of copper(I) chloride (CuCl, ~5 mol%) to the suspension.[1]

  • Reflux: Heat the reaction mixture to reflux (approximately 100 °C) and maintain it for about 4 hours with vigorous stirring.[1] Monitor the reaction by TLC until the starting material is consumed.

  • Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution to a pH of approximately 4.5-5.0 with concentrated hydrochloric acid. This will precipitate the (S)-6-nitroindoline-2-carboxylic acid product.

  • Extraction and Isolation: Extract the aqueous phase with ethyl acetate to remove any byproducts. The desired product remains in the aqueous layer at this pH.

  • Purification: Adjust the pH of the aqueous layer as needed and extract the product with ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄).

  • Final Product: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the (S)-6-nitroindoline-2-carboxylic acid as a solid.

Quantitative Data and Characterization

The following table summarizes typical yields and key parameters for the synthesis.

StepStarting MaterialProductTypical YieldEnantiomeric Excess (ee)Reference
1L-Phenylalanine2,4-dinitro-L-phenylalanine~75-81%>99.5%[1][2][4]
22,4-dinitro-L-phenylalanine(S)-6-nitroindoline-2-carboxylic acid~65-91%>99.5%[1][4]
Overall L-Phenylalanine (S)-6-nitroindoline-2-carboxylic acid ~53% >99.5% [1]

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the indoline ring.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) and confirm the retention of stereochemistry.[4]

  • Melting Point & Optical Rotation: To compare with literature values for the pure compound.

Conclusion

This application note details a robust and scalable chiral pool synthesis of (S)-6-nitroindoline-2-carboxylic acid from L-phenylalanine. The described two-step protocol, involving nitration followed by an intramolecular cyclization, provides the target compound in good overall yield and excellent enantiomeric purity.[1][4] By explaining the rationale behind the chosen reagents and conditions, this guide provides researchers and drug development professionals with a reliable and well-validated method for accessing this critical synthetic intermediate. The use of inexpensive starting materials and convenient reaction conditions makes this route suitable for both laboratory-scale synthesis and potential industrial applications.[1]

References

  • Šačkus, A., Degutis, J., & Stumbrevičiūtė, Z. (2002). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.
  • Zhang, Y., et al. (2014). Transformation of L-phenylalanine to (S)-indoline-2-carboxylic acid without group-protection. ResearchGate. [Link]

Sources

Application Notes and Protocols: A Detailed Guide to the Regioselective Nitration of Indoline-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Nitrated Indoline Scaffolds

Nitrated derivatives of indoline-2-carboxylic acid are pivotal building blocks in the realm of medicinal chemistry and drug development. The introduction of a nitro group onto the indoline core provides a versatile chemical handle for further functionalization, enabling the synthesis of a diverse array of pharmacologically active molecules. These compounds are precursors to corresponding aminoindoles, which are integral components of antibiotics like CC-1065 and DNA-interactive agents.[1] The strategic placement of the nitro group at either the C-5 or C-6 position is crucial for modulating the biological activity of the final compounds. This guide offers a detailed exploration of the chemical principles and practical protocols for the regioselective nitration of indoline-2-carboxylic acid, tailored for researchers and professionals in organic synthesis and drug discovery.

Chemical Principles: Understanding Regioselectivity in Indoline Nitration

The regiochemical outcome of the electrophilic nitration of indoline-2-carboxylic acid is dictated by the electronic properties of the indoline ring system. The directing influence of the substituents on the ring governs the position of the incoming nitro group.

In a strongly acidic medium, such as a mixture of concentrated nitric and sulfuric acids, the nitrogen atom of the indoline ring is protonated. This protonated amino group acts as a deactivating, meta-directing group. Consequently, the electrophilic attack by the nitronium ion (NO₂⁺) is directed to the position meta to the nitrogen, which is the C-6 position.[2][3] However, a competing product, 5-nitroindoline-2-carboxylic acid, is also formed.[1]

To selectively obtain the 5-nitro isomer, a common strategy involves the protection of the indoline nitrogen with an acetyl group. The N-acetyl group is an activating, ortho-, para-directing group. This electronic influence directs the nitration primarily to the para-position, which is C-5.[1][4] Subsequent deprotection of the acetyl group yields the desired 5-nitroindoline-2-carboxylic acid.

Milder nitrating agents, such as ferric nitrate, have also been employed for the regioselective C-5 nitration of N-protected indolines, offering an alternative to harsh acidic conditions.[5][6][7]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of both 6-nitroindoline-2-carboxylic acid and 5-nitroindoline-2-carboxylic acid.

Protocol 1: Synthesis of 6-Nitroindoline-2-carboxylic Acid via Direct Nitration

This protocol focuses on the direct nitration of indoline-2-carboxylic acid to yield the 6-nitro isomer as the major product.

Materials:

  • Indoline-2-carboxylic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Ethyl Acetate (EtOAc)

  • Sodium Hydroxide (NaOH) solution (e.g., 2M)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-salt bath or cryocooler

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Workflow Diagram:

G start Start: Indoline-2-carboxylic acid dissolve Dissolve in conc. H₂SO₄ at -5°C start->dissolve nitration Slowly add conc. HNO₃ at -20°C to -10°C dissolve->nitration stir Stir for 30 min at low temperature nitration->stir quench Pour mixture over crushed ice stir->quench extract1 Extract with EtOAc (pH < 2) to remove 5-nitro isomer quench->extract1 adjust_ph Adjust aqueous phase to pH 4.5-5.0 with NaOH extract1->adjust_ph extract2 Extract aqueous phase with EtOAc adjust_ph->extract2 dry Dry organic extracts over Na₂SO₄ extract2->dry evaporate Evaporate solvent dry->evaporate end Product: 6-Nitroindoline-2-carboxylic acid evaporate->end G cluster_0 Part A: Synthesis of Methyl 1-acetyl-5-nitroindoline-2-carboxylate cluster_1 Part B: Hydrolysis to 5-Nitroindoline-2-carboxylic acid start_A Start: Methyl 1-acetylindoline-2-carboxylate nitration_A Nitration (e.g., HNO₃/H₂SO₄ or Fe(NO₃)₃) start_A->nitration_A product_A Intermediate: Methyl 1-acetyl-5-nitroindoline-2-carboxylate nitration_A->product_A start_B Start: Methyl 1-acetyl-5-nitroindoline-2-carboxylate hydrolysis_B Acidic or Basic Hydrolysis start_B->hydrolysis_B product_B Product: 5-Nitroindoline-2-carboxylic acid hydrolysis_B->product_B

Caption: Two-part workflow for the synthesis of 5-nitroindoline-2-carboxylic acid.

Part A: Nitration of Methyl 1-acetylindoline-2-carboxylate

  • Synthesize or procure methyl 1-acetylindoline-2-carboxylate.

  • Perform the nitration using a suitable nitrating agent. A mild option is using ferric nitrate in acetonitrile at 40°C. [5][6]Alternatively, traditional HNO₃/H₂SO₄ can be used with careful temperature control.

  • After the reaction is complete, quench the reaction and extract the product, methyl 1-acetyl-5-nitroindoline-2-carboxylate.

  • Purify the product, for example by recrystallization or column chromatography.

Part B: Hydrolysis

  • The methyl 1-acetyl-5-nitroindoline-2-carboxylate can be hydrolyzed to the desired product.

  • For example, refluxing in 1 N HCl until dissolution is complete, followed by evaporation, can yield the hydrochloride salt of methyl 5-nitroindoline-2-carboxylate. [1]3. Subsequent alkaline hydrolysis of the ester and deacetylation will yield 5-nitroindoline-2-carboxylic acid.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of 6-Nitro Isomer - Inefficient extraction. - Temperature too high during nitration, leading to side products.- Ensure the pH of the aqueous phase is accurately adjusted for each extraction step. [8] - Perform multiple extractions to maximize recovery. [9] - Strictly maintain the reaction temperature between -20°C and -10°C. [9]
Formation of Dark, Insoluble Tar - Acid-catalyzed polymerization of the indoline starting material.- Ensure the reaction is conducted at the recommended low temperature. - Add the nitric acid slowly and sub-surface if possible to ensure rapid mixing and prevent localized overheating.
Incomplete Reaction - Insufficient nitrating agent. - Reaction time too short.- Use a slight excess of nitric acid (1.08-1.1 eq). [9] - Monitor the reaction progress by Thin Layer Chromatography (TLC) if a suitable system can be developed.
Difficulty Separating Isomers - Incorrect pH for extractions.- Use a calibrated pH meter for accurate pH adjustments of the aqueous phase.

Conclusion

The regioselective nitration of indoline-2-carboxylic acid is a well-established yet nuanced process. By understanding the underlying electronic effects and carefully controlling reaction parameters, particularly temperature and pH, researchers can effectively synthesize both 6-nitro- and 5-nitroindoline-2-carboxylic acid. The protocols and insights provided in this guide serve as a robust foundation for the successful application of these valuable synthetic transformations in the pursuit of novel therapeutic agents.

References

  • The preparation method of 5-nitroindole-2-carboxylic acid. (URL: )
  • Regioselective C5 nitration of N-protected indolines using ferric nitrate under mild conditions. (URL: [Link])

  • Regioselective C5 nitration of N-protected indolines using ferric nitrate under mild conditions. (URL: [Link])

  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid | Request PDF. (URL: [Link])

  • Regioselective C5 nitration of N-protected indolines using ferric.... (URL: [Link])

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Application Note: Protocols for Evaluating the Antimicrobial Activity of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds, foundational to the development of numerous therapeutic agents.[1][2] Their significance in medicinal chemistry is underscored by a broad spectrum of biological activities, most notably their potent antimicrobial effects.[1][2][3][4] The core mechanism of many quinolone antibiotics involves the inhibition of essential bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5][6] These enzymes are critical for DNA replication, and their disruption by quinolones leads to the fragmentation of the bacterial chromosome, ultimately resulting in cell death.[7][8] This targeted action makes them effective bactericidal drugs.[9]

The escalating crisis of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating an urgent and continuous pipeline of novel antimicrobial agents.[1] Quinoline derivatives, with their proven track record and potential for chemical modification, represent a promising scaffold for the discovery of next-generation antibiotics.[4]

This application note provides a comprehensive experimental framework for the systematic evaluation of the antimicrobial properties of novel quinoline derivatives. The protocols detailed herein are grounded in established methodologies and standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific rigor and reproducibility.[10][11] We will cover a tiered approach, from initial qualitative screening to the quantitative determination of inhibitory and bactericidal concentrations.

Foundational Principles of Antimicrobial Susceptibility Testing

A tiered approach is recommended for the efficient evaluation of novel compounds. This begins with a rapid qualitative assessment, followed by more detailed quantitative assays for promising candidates.

  • Agar-Based Diffusion Methods (Qualitative): These methods, such as the agar well diffusion assay, provide a preliminary, qualitative assessment of antimicrobial activity.[12][13] A solution of the test compound is placed in a well or on a disk on an agar plate previously inoculated with a test microorganism.[14] If the compound is active, it will diffuse into the agar and inhibit microbial growth, creating a "zone of inhibition." The size of this zone gives a qualitative indication of the compound's potency.[15] This method is cost-effective and ideal for high-throughput initial screening.[15]

  • Broth Microdilution Method (Quantitative): This is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17][18] The MIC is the lowest concentration of a drug that visibly inhibits the growth of a microorganism after a standardized incubation period.[17][19][20][21] The assay is performed in a 96-well microtiter plate where the test compound is serially diluted in a liquid growth medium and then inoculated with a standardized suspension of the test microorganism.[18][19] This method provides a precise quantitative measure of a compound's potency.[18][20]

  • Minimum Bactericidal Concentration (MBC): Following the determination of the MIC, the MBC can be ascertained to understand whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[20] The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[22][23][24] This is determined by subculturing the contents of the wells from the MIC assay that show no visible growth onto fresh, antibiotic-free agar plates.[22][23] An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[22]

Essential Materials and Reagents

  • Test Compounds: Novel quinoline derivatives, dissolved in an appropriate solvent (e.g., DMSO). It is crucial to test the solubility of the compounds in the broth medium to avoid precipitation.[25]

  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria.

    • Quality Control (QC) Strains: It is imperative to use well-characterized QC strains from a recognized culture collection like the American Type Culture Collection (ATCC) to validate the accuracy and reproducibility of the assays.[26][27][28]

      • Escherichia coli ATCC 25922

      • Staphylococcus aureus ATCC 25923 or ATCC 29213[26][29]

      • Pseudomonas aeruginosa ATCC 27853[26][29]

      • Enterococcus faecalis ATCC 29212[29]

  • Culture Media:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) for broth microdilution.

    • Mueller-Hinton Agar (MHA) for agar-based assays and subculturing.[30][31]

    • Tryptic Soy Broth (TSB) or other suitable broth for preparing bacterial inocula.

    • Blood agar plates for initial culture of fastidious organisms.

  • Reagents:

    • Sterile 0.9% saline.

    • 0.5 McFarland turbidity standard.

  • Equipment and Consumables:

    • Sterile 96-well flat-bottom microtiter plates.

    • Sterile petri dishes (90 mm or 100 mm).

    • Micropipettes and sterile tips.

    • Spectrophotometer or densitometer.

    • Incubator (35 ± 2°C).[22]

    • Laminar flow hood or biosafety cabinet.[14]

    • Sterile loops, swabs, and spreaders.

Experimental Protocols

Protocol 1: Preliminary Screening via Agar Well Diffusion

This method serves as a rapid initial screen for antimicrobial activity.

1. Inoculum Preparation: a. From a fresh (18-24 hour) culture on an agar plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[22] This can be done visually or using a densitometer.[32]

2. Plate Inoculation: a. Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and rotate it firmly against the upper inside wall of the tube to remove excess fluid. b. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.

3. Well Preparation and Compound Addition: a. Allow the plate to dry for 3-5 minutes. b. Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (6-8 mm in diameter) in the agar. c. Pipette a fixed volume (e.g., 50-100 µL) of the quinoline derivative solution (at a known concentration) into each well. d. Include positive (a known antibiotic) and negative (solvent only) controls on each plate.[14]

4. Incubation and Interpretation: a. Incubate the plates at 35 ± 2°C for 16-24 hours.[14] b. After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger zone of inhibition suggests greater antimicrobial activity.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol adheres to the principles outlined by CLSI and EUCAST.[10][16]

1. Preparation of Quinolone Derivative Dilutions: a. In a 96-well microtiter plate, add 100 µL of sterile CAMHB to wells 2 through 12. b. Prepare a stock solution of your quinoline derivative in the appropriate solvent at a concentration that is twice the highest desired test concentration. c. Add 200 µL of this stock solution to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard the final 100 µL from well 10. e. Well 11 will serve as the growth control (no compound). f. Well 12 will serve as the sterility control (no compound, no inoculum).

2. Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1. b. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[16][22]

3. Inoculation and Incubation: a. Within 15 minutes of its preparation, add 100 µL of the final standardized bacterial inoculum to wells 1 through 11.[33] This will bring the total volume in each well to 200 µL and dilute the compound concentrations to the final desired test range. b. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[17]

4. Reading and Interpreting Results: a. After incubation, visually inspect the wells for turbidity (a sign of bacterial growth).[22] A microplate reader can also be used to measure absorbance at 600 nm. b. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear. c. The MIC is the lowest concentration of the quinoline derivative in which there is no visible growth.[17][19][21][34]

MIC_Workflow A A D D A->D E E D->E B B F F B->F G G F->G C C C->D E->G H H G->H I I H->I J J I->J

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a direct extension of the MIC assay.

1. Subculturing: a. Following the MIC determination, select the wells that showed no visible growth (the MIC well and all wells with higher concentrations). b. Mix the contents of each of these wells gently. c. Using a calibrated loop or pipette, plate a 10 µL or 100 µL aliquot from each clear well onto a separate, clearly labeled MHA plate.[22]

2. Incubation: a. Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[22]

3. Reading and Interpreting Results: a. After incubation, count the number of colonies (CFUs) on each plate. b. The MBC is the lowest concentration of the quinoline derivative that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[23][24][35] c. Calculate the MBC/MIC ratio to classify the compound's activity.

MBC_Workflow A Completed MIC Plate B Identify Clear Wells (MIC and higher conc.) A->B C Plate 10-100µL from each clear well onto fresh MHA plates B->C D Incubate MHA plates at 35°C for 18-24 hours C->D E Count Colonies (CFU) on each plate D->E F Determine MBC: Lowest concentration with ≥99.9% killing E->F

Data Presentation and Interpretation

Results should be organized in a clear, tabular format for easy comparison. The interpretation of MIC values as "Susceptible," "Intermediate," or "Resistant" requires comparison to established clinical breakpoints, which are specific to the antimicrobial agent and microorganism.[17][21][36] For novel compounds, these breakpoints will not exist; therefore, data should be compared against known antibiotics.

Table 1: Example Data Summary for Novel Quinolone Derivatives

Compound IDTest Organism (ATCC No.)MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioCiprofloxacin MIC (µg/mL)
QN-001S. aureus (29213)2420.5
QN-001E. coli (25922)83240.015
QN-001P. aeruginosa (27853)16>64>40.25
QN-002S. aureus (29213)43280.5
QN-002E. coli (25922)166440.015
QN-002P. aeruginosa (27853)>64>64-0.25

Note: Data are for illustrative purposes only.

Self-Validating Systems: The Role of Controls

The trustworthiness of your results hinges on the consistent use of controls.[18]

  • Positive Control: A well-characterized antibiotic (e.g., Ciprofloxacin for quinolone studies) should be run in parallel. This validates that the test system can detect antimicrobial activity and provides a benchmark for the potency of the novel derivatives.

  • Negative/Growth Control: This consists of the broth and inoculum without any test compound.[18] It must show adequate growth to confirm the viability of the inoculum and the suitability of the growth conditions.

  • Sterility Control: This well contains only the broth medium and is not inoculated.[18] It must remain clear, confirming the sterility of the medium and aseptic technique.

  • Solvent Control: If the test compounds are dissolved in a solvent like DMSO, a control containing the highest concentration of the solvent used in the assay should be included to ensure it has no inherent antimicrobial activity.

By incorporating this comprehensive suite of assays and controls, researchers can confidently and accurately characterize the antimicrobial profile of novel quinoline derivatives, paving the way for the development of urgently needed new antibiotics.

References

  • Quinolone antibiotic. Wikipedia. [Link]

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Mechanism of action of and resistance to quinolones. FEMS Microbiology Reviews, 38(4), 654-687. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Bush, N. G., Diez-Santos, I., Abbott, L. R., & Maxwell, A. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5658. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. ACS Publications. [Link]

  • Holder, I. A., & Neely, A. N. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells in culture. Burns, 20(5), 426-429. [Link]

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  • Klančnik, A., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

  • Quality Control Strains (standard strains) and their Uses. Microbe Online. [Link]

  • Baltekin, Ö., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(6), 1828-1835. [Link]

  • Antimicrobial Susceptibility Testing (AST): Introduction, Principle, Procedure, and Interpretation. Medical Notes. [Link]

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  • The CDS Antibiotic Susceptibility Test: 2. Materials and Methods. The CDS. [Link]

  • Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]

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  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • Here is the compiled list of ATCC strains used for tests and media quality control. Microrao. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX Denmark. [Link]

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  • Holder, I. A., & Neely, A. N. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. University of Cincinnati. [Link]

  • Kim, Y., et al. (2018). Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories. Annals of Laboratory Medicine, 38(6), 551-557. [Link]

  • Preparation of inoculum (english). YouTube. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Nature Protocols, 3(2), 163-175. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. EUCAST. [Link]

  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Microbiology Class. [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - PubMed Central. [Link]

  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 79-85. [Link]

  • How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. Dr.Oracle. [Link]

  • Guidance Documents. EUCAST. [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. [Link]

  • Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. [Link]

  • Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160. [Link]

  • Quality control strains. PTCC. [Link]

  • de la Torre, B. G., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4309. [Link]

  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. MDPI. [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry. [Link]

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Application Notes and Protocols: Evaluating the Cytotoxicity of Quinoline-2-Carboxylic Acid on Cancer Cell Lines Using the MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Oncology Research

Quinoline-2-carboxylic acid, also known as quinaldic acid, is a heterocyclic organic compound that serves as a privileged scaffold in medicinal chemistry.[1] As a human metabolite derived from the tryptophan degradation pathway, its structure is a key motif in numerous biologically active molecules.[1][2] In the field of oncology, quinoline derivatives are gaining significant attention for their antiproliferative properties, which are attributed to a variety of mechanisms including the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key enzymes essential for cancer cell survival.[3][4]

Studies have demonstrated that quinoline-2-carboxylic acid exhibits significant cytotoxic and growth-inhibitory effects against various cancer cell lines, including cervical (HeLa), breast (MCF-7), and prostate (PC3) cancer.[5] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on how to conduct a robust and reliable MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the cytotoxic potential of quinoline-2-carboxylic acid.

This guide moves beyond a simple recitation of steps, delving into the causality behind experimental choices to ensure the generation of accurate, reproducible, and meaningful data.

Scientific Principles and Rationale

The Anticancer Potential of Quinoline-2-Carboxylic Acid

The cytotoxic activity of quinoline derivatives is multifaceted. The planar quinoline ring system can intercalate with DNA, interfering with replication processes.[4] Furthermore, a key proposed mechanism involves the chelation of divalent metals, a property enhanced by the proximity of the carboxylic acid group to the nitrogen atom in the quinoline ring, which can disrupt essential enzymatic functions.[5][6] Many derivatives exert their effects by triggering apoptosis, often by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of the caspase cascade and programmed cell death.[3][7]

Q2CA Quinoline-2-Carboxylic Acid Derivative Bcl2 Bcl-2 (Anti-apoptotic) Q2CA->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Q2CA->Bax Upregulates Mito Mitochondrial Disruption Bcl2->Mito Inhibits Bax->Mito Promotes Casp Caspase Activation Mito->Casp Apoptosis Apoptosis Casp->Apoptosis

Caption: Proposed apoptotic pathway induction by quinoline derivatives.

The MTT Assay: A Measure of Metabolic Viability

The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[8] The core principle relies on the enzymatic activity of mitochondrial NAD(P)H-dependent oxidoreductases. In viable, metabolically active cells, these enzymes reduce the water-soluble yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[9][10] The resulting formazan crystals are then solubilized, and the absorbance of the colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of living, metabolically active cells in the well.[11]

Materials and Reagents

  • Cell Lines: Select cancer cell lines of interest (e.g., HeLa, MCF-7, PC3). Ensure cells are healthy and in the exponential growth phase.

  • Test Compound: Quinoline-2-carboxylic acid (CAS 93-10-7).

  • Culture Medium: Appropriate complete growth medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents for Assay:

    • Phosphate-Buffered Saline (PBS), sterile.

    • Trypsin-EDTA solution (0.25%).

    • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Prepare a 5 mg/mL stock solution in sterile PBS.[11] Filter-sterilize this solution using a 0.22 µm filter and store it at -20°C, protected from light.

    • Solubilization Solution: Anhydrous Dimethyl Sulfoxide (DMSO) is commonly used.[11] Other options include 10% SDS in 0.01 M HCl.

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Cisplatin).

  • Equipment and Consumables:

    • Sterile, flat-bottomed 96-well cell culture plates.

    • Humidified incubator (37°C, 5% CO₂).

    • Laminar flow hood.

    • Inverted microscope.

    • Multichannel pipette.

    • Microplate reader (spectrophotometer) with filters for absorbance measurement between 550 and 600 nm.[8]

    • Sterile pipette tips and reagent reservoirs.

    • Hemocytometer or automated cell counter.

Detailed Experimental Protocol

This protocol is a comprehensive workflow designed for accuracy and reproducibility. It is critical to optimize cell seeding density and compound incubation times for each specific cell line.

cluster_prep Day 0: Preparation cluster_exp Day 1: Seeding & Treatment cluster_assay Day 2-4: Assay cluster_analysis Analysis P1 Prepare Quinoline-2-CA Stock & Working Solutions E3 Treat Cells with Compound Dilutions P1->E3 P2 Harvest & Count Cells E1 Seed Cells into 96-Well Plate P2->E1 E2 Incubate (24h) for Adherence E1->E2 E2->E3 A1 Incubate (24-72h) with Compound E3->A1 A2 Add MTT Reagent Incubate (2-4h) A1->A2 A3 Add Solubilization Solution (DMSO) A2->A3 D1 Read Absorbance (570 nm) A3->D1 D2 Calculate % Viability & IC50 Value D1->D2

Caption: General experimental workflow for the MTT cytotoxicity assay.

Preparation of Quinoline-2-Carboxylic Acid Solutions
  • Causality: Proper solubilization is critical for accurate dosing. Quinoline-2-carboxylic acid has limited water solubility but is readily soluble in organic solvents like DMSO.[12][13] Using a high-concentration stock minimizes the final solvent concentration in the culture medium, which can be toxic to cells.

  • Stock Solution (e.g., 100 mM): Weigh the required amount of quinoline-2-carboxylic acid powder and dissolve it in anhydrous DMSO to prepare a high-concentration stock solution. For example, to make a 100 mM stock (MW: 173.17 g/mol ), dissolve 17.32 mg in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in complete cell culture medium to achieve the final desired treatment concentrations. A typical concentration range for initial screening could be from 0.1 µM to 1000 µM.

    • Expert Tip: Ensure the final concentration of DMSO in the wells is less than 0.5% (v/v), as higher concentrations can be cytotoxic. Prepare a "vehicle control" using medium with the same final DMSO concentration as the highest compound concentration.

Cell Seeding and Treatment
  • Cell Culture: Grow cells in T-75 flasks until they reach 70-80% confluency.

  • Harvesting: Wash cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.

  • Cell Counting: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells using a hemocytometer or automated counter.

  • Seeding: Dilute the cell suspension to the optimized seeding density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium per well in a 96-well plate.[14]

    • Rationale: Seeding density must be optimized. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting the results.[15]

  • Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach firmly.[14]

  • Treatment: After 24 hours, carefully remove the medium. Add 100 µL of the prepared working solutions of quinoline-2-carboxylic acid (and positive/vehicle controls) to the appropriate wells. Include wells with medium only to serve as a blank.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

MTT Assay Procedure
  • MTT Addition: At the end of the treatment incubation, carefully remove the compound-containing medium from each well. Add 100 µL of fresh, serum-free medium containing the MTT reagent (final concentration 0.5 mg/mL) to each well.[8][16]

    • Causality: Serum can interfere with the reduction of MTT, so using serum-free medium for this step improves accuracy. Phenol red can also affect absorbance readings, so using phenol red-free medium is ideal.[14]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[15] During this time, viable cells will convert the yellow MTT to purple formazan crystals. Check for the formation of purple precipitate under a microscope.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals at the bottom of the wells.

  • Add Solubilizing Agent: Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Incubation & Mixing: Incubate the plate at room temperature in the dark for at least 15 minutes (or longer if needed for complete solubilization), gently agitating on an orbital shaker to ensure the crystals are fully dissolved.

  • Absorbance Measurement: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[15] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

Data Analysis and Interpretation
  • Background Subtraction: Average the absorbance values of the blank wells (medium only) and subtract this value from all other readings.

  • Calculate Percentage Viability: Determine the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).

    % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100

  • Dose-Response Curve: Plot the percentage viability against the logarithm of the compound concentration.

  • IC₅₀ Calculation: Use a suitable software program (e.g., GraphPad Prism, Origin) to perform a non-linear regression analysis on the dose-response curve to determine the IC₅₀ value. The IC₅₀ is the concentration of the compound that inhibits cell viability by 50%.

Data Presentation

Quantitative data should be summarized in a clear, structured table for easy comparison.

Cell LineCompoundIncubation Time (h)IC₅₀ Value (µM)
HeLaQuinoline-2-carboxylic acid48Calculated Value
MCF-7Quinoline-2-carboxylic acid48Calculated Value
PC3Quinoline-2-carboxylic acid48Calculated Value
Cell LineDoxorubicin (Positive Control)48Calculated Value

Note: The IC₅₀ value for an aryl ester derivative of quinoline-2-carboxylic acid against PC3 cells has been reported as 26 µg/mL after 24 hours of treatment.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
High Absorbance in Blank Wells - Contaminated medium or reagents.- MTT reagent has degraded (is blue-green).- Use fresh, sterile reagents.- Discard degraded MTT reagent and prepare a fresh stock.[15]
Low Absorbance Readings - Cell seeding density is too low.- MTT incubation time is too short.- Optimize and increase the initial cell number per well.- Increase MTT incubation time to 4 hours, ensuring consistency across all plates.[14][15]
High Well-to-Well Variability - Inconsistent cell seeding.- "Edge effect" in the 96-well plate.- Incomplete solubilization of formazan.- Ensure the cell suspension is homogenous before and during seeding.- Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.- Ensure complete mixing after adding DMSO; extend incubation with the solubilizer if needed.[14]
Compound Precipitation - The compound is not fully soluble at the tested concentration in the culture medium.- Check the solubility limits of the compound.[12]- Prepare fresh dilutions and vortex thoroughly before adding to cells.

References

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • MTT assay - Protocol, principle and troubleshooting - DETAILED EXPLANATION. (2024, June 24). YouTube. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. (2022, November 29). PubMed. Retrieved from [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (n.d.). MDPI. Retrieved from [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences. Retrieved from [Link]

  • Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. (2025, December 24). ResearchGate. Retrieved from [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (n.d.). Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Showing metabocard for Quinaldic acid (HMDB0000842). (2005, November 16). Human Metabolome Database. Retrieved from [Link]

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Synthesis of Duocarmycin Analogs: A Practical Guide Utilizing 6-Nitroquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Duocarmycins - Potent DNA Alkylating Agents

The duocarmycins are a class of exceptionally potent natural products first isolated from Streptomyces species.[1] These compounds exhibit remarkable cytotoxic activity against a wide range of cancer cell lines, with some derivatives showing efficacy at picomolar concentrations.[2] Their mechanism of action involves a sequence-selective alkylation of DNA within the minor groove, primarily at the N3 position of adenine.[3] This covalent modification of DNA disrupts essential cellular processes, ultimately leading to apoptosis.[4]

The unique structure of duocarmycins consists of two key subunits: a DNA-binding moiety and a DNA-alkylating moiety.[5] This modular architecture has inspired significant efforts in medicinal chemistry to synthesize analogs with improved therapeutic indices, offering a balance between high potency and reduced toxicity.[1] One promising strategy in the design of novel duocarmycin analogs is the incorporation of a quinoline scaffold as the DNA-binding unit. The quinoline ring system is a well-established pharmacophore in its own right and can be readily functionalized to fine-tune the DNA binding affinity and selectivity of the resulting analog.

This application note provides a comprehensive, step-by-step protocol for the synthesis of a duocarmycin analog utilizing 6-nitroquinoline-2-carboxylic acid as a key starting material for the DNA-binding subunit. We will delve into the rationale behind the chosen synthetic strategy, detailing the key reactions, purification techniques, and characterization methods required to successfully synthesize and validate the target compound.

Synthetic Strategy: A Modular Approach

The synthesis of the target duocarmycin analog is designed as a convergent, multi-step process. The core of this strategy lies in the initial coupling of the DNA-binding subunit, derived from this compound, with a chiral precursor of the DNA-alkylating subunit. This is followed by a critical reduction of the nitro group and a final intramolecular cyclization to yield the active duocarmycin analog.

Synthetic Workflow A 6-Nitroquinoline- 2-carboxylic acid C Amide Coupling A->C B Chiral Alkylating Subunit Precursor (Amine) B->C D Coupled Intermediate C->D E Nitro Group Reduction D->E F Amino Intermediate E->F G Intramolecular Spirocyclization F->G H Final Duocarmycin Analog G->H

Figure 1: Overall synthetic workflow for the duocarmycin analog.

Experimental Protocols

Part 1: Amide Coupling of this compound and the Chiral Amine

The initial and crucial step in this synthesis is the formation of a stable amide bond between the DNA-binding and alkylating precursors. The carboxylic acid of this compound is activated to facilitate nucleophilic attack by the chiral amine of the alkylating subunit precursor.

Method A: Acyl Chloride Formation and Coupling

This robust two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride.[6]

Step 1.1: Synthesis of 6-Nitroquinoline-2-carbonyl chloride

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • Dry Dichloromethane (DCM) or Toluene

    • Catalytic amount of dry Dimethylformamide (DMF) (optional with SOCl₂)

  • Protocol:

    • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in an excess of thionyl chloride or a solution of oxalyl chloride (2.0-3.0 eq) in dry DCM.

    • If using thionyl chloride, add a catalytic amount of dry DMF.

    • Heat the mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) for 2-4 hours. Monitor the reaction by the cessation of gas evolution.

    • Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to yield the crude 6-nitroquinoline-2-carbonyl chloride. This intermediate is typically used immediately in the next step without further purification.

Step 1.2: Amide Coupling

  • Materials:

    • Crude 6-Nitroquinoline-2-carbonyl chloride

    • Chiral alkylating subunit precursor (amine)

    • Dry DCM or Tetrahydrofuran (THF)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Protocol:

    • Dissolve the chiral amine precursor (1.0-1.2 eq) and a non-nucleophilic base such as TEA or DIPEA (2.0-3.0 eq) in dry DCM in a separate flame-dried flask under an inert atmosphere.

    • Cool the amine solution to 0 °C in an ice bath.

    • Slowly add a solution of the crude 6-nitroquinoline-2-carbonyl chloride in dry DCM to the stirred amine solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the coupled intermediate.

Method B: Direct Coupling with EDC/HOBt

This one-pot method avoids the isolation of the acyl chloride and often proceeds under milder conditions.[7]

  • Materials:

    • This compound

    • Chiral alkylating subunit precursor (amine)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • Dry DMF or DCM

    • DIPEA

  • Protocol:

    • To a stirred solution of this compound (1.0 eq), the chiral amine precursor (1.1 eq), and HOBt (1.1 eq) in dry DMF, add EDC (1.2 eq).

    • Add DIPEA (2.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Once complete, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Reagent/ParameterMethod A (Acyl Chloride)Method B (EDC/HOBt)
Carboxylic Acid Activator Thionyl chloride or Oxalyl chlorideEDC/HOBt
Solvent DCM or TolueneDMF or DCM
Base TEA or DIPEADIPEA
Reaction Temperature 0 °C to Room TemperatureRoom Temperature
Typical Reaction Time 4-12 hours12-24 hours
Typical Yield 60-80%50-75%
Part 2: Selective Reduction of the Nitro Group

The selective reduction of the nitro group to an amine is a critical transformation. Stannous chloride (SnCl₂) is an effective and chemoselective reagent for this purpose, as it typically does not affect other reducible functional groups that may be present in the molecule.[8][9]

  • Materials:

    • Coupled Intermediate from Part 1

    • Stannous chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol or Ethyl Acetate

    • Saturated sodium bicarbonate solution

  • Protocol:

    • Dissolve the coupled intermediate (1.0 eq) in ethanol or ethyl acetate.

    • Add stannous chloride dihydrate (4.0-5.0 eq) to the solution.

    • Heat the reaction mixture to 50-70 °C and stir for 1-3 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into an ice-water mixture.

    • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude amino intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.

Part 3: Intramolecular Spirocyclization

The final step to generate the active duocarmycin analog is an intramolecular spirocyclization. This reaction is often base-mediated and results in the formation of the characteristic cyclopropane ring of the alkylating subunit.[10][11]

Spirocyclization A Amino Intermediate B Base-mediated Deprotonation A->B C Intramolecular Nucleophilic Attack B->C D Final Duocarmycin Analog (Active Form) C->D

Figure 2: Key steps in the final spirocyclization.
  • Materials:

    • Amino Intermediate from Part 2

    • Dry DMF or THF

    • A suitable base (e.g., Sodium hydride (NaH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Protocol:

    • Dissolve the amino intermediate (1.0 eq) in dry DMF or THF under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Carefully add the base (e.g., NaH, 1.2 eq, as a 60% dispersion in mineral oil, or DBU, 1.2 eq) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final duocarmycin analog by preparative HPLC or column chromatography.

Purification and Characterization

The high potency of duocarmycin analogs necessitates careful handling and purification.[12] Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for obtaining highly pure material.[13]

  • Purification:

    • Column: C18 semi-preparative or preparative column.

    • Mobile Phase: A gradient of acetonitrile in water, often with 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

    • Detection: UV detection at appropriate wavelengths (e.g., 254 nm and 320 nm).

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediates and the final product.[3]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the synthesized compounds.[3]

    • High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the final compound.[13]

Analytical TechniqueExpected Information
¹H NMR Confirmation of proton environments, coupling constants, and stereochemistry.
¹³C NMR Confirmation of the carbon skeleton.
HRMS Exact mass and elemental composition.
Analytical HPLC Purity of the final compound.

Conclusion

The synthetic route detailed in this application note provides a robust and adaptable framework for the preparation of novel duocarmycin analogs based on a this compound scaffold. The modular nature of this synthesis allows for the introduction of diversity in both the DNA-binding and alkylating subunits, facilitating the exploration of structure-activity relationships. By carefully controlling the reaction conditions and employing rigorous purification and characterization techniques, researchers can confidently synthesize and evaluate these potent cytotoxic agents for their potential as next-generation anticancer therapeutics.

References

  • Boger, D. L., & Garbaccio, R. M. (2008). An Additional Spirocyclization for Duocarmycin SA. Journal of the American Chemical Society, 130(49), 16521–16523. [Link]

  • Boger, D. L., & Garbaccio, R. M. (2008). An additional spirocyclization for duocarmycin SA. Journal of the American Chemical Society, 130(49), 16521–16523. [Link]

  • Boger, D. L., et al. (2009). Design, Synthesis, and Evaluation of Duocarmycin O-Amino Phenol Prodrugs Subject to Tunable Reductive Activation. ACS Medicinal Chemistry Letters, 1(1), 13-17. [Link]

  • Boger, D. L., et al. (2008). Rational Design, Synthesis, and Evaluation of Key Analogues of CC-1065 and the Duocarmycins. Journal of the American Chemical Society, 130(49), 16521-16523. [Link]

  • De, P. (2005). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. ChemInform, 36(1). [Link]

  • Thorn-Seshold, O., & Hubrich, F. (2022). 40 Years of Duocarmycins: A Graphical Structure/Function Review of Their Chemical Evolution, from SAR to Prodrugs and ADCs. JACS Au, 2(10), 2206–2223. [Link]

  • Thorn-Seshold, O., & Hubrich, F. (2022). 40 Years of Duocarmycins: A Graphical Structure/Function Review of Their Chemical Evolution, from SAR to Prodrugs and ADCs. ACS Publications. [Link]

  • Thorn-Seshold, O., & Hubrich, F. (2022). Synthetic duocarmycins: structural evolution from SAR to prodrugs and ADCs. ChemRxiv. [Link]

  • Patil, P. C., et al. (2015). A Short Review on the Synthetic Strategies of Duocarmycin Analogs that are Powerful DNA Alkylating Agents. Anti-cancer agents in medicinal chemistry, 15(5), 616–630. [Link]

  • Gottlieb, H. E., et al. (2000). Stannous Chloride Reduction of Nitroalkenes in Amines. Synthesis and Cycloaddition of α-Dialkylaminoaldoxime. The Journal of Organic Chemistry, 65(20), 6548-6554. [Link]

  • Ou, G., et al. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. [Link]

  • Lee, M., et al. (2013). Unexpected Syntheses of seco-Cyclopropyltetrahydroquinolines From a Radical 5-Exo-Trig Cyclization Reaction: Analogs of CC-1065 and the Duocarmycins. Molecules, 18(12), 14649-14663. [Link]

  • Stephenson, M. J. (2020). Design and Synthesis of Duocarmycin Analogues for the Treatment of Cancer. University of East Anglia. [Link]

  • Morcos, A., et al. (2024). A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs. International Journal of Molecular Sciences, 25(19), 10515. [Link]

  • ResearchGate. (2022). Structural elements of duocarmycin therapeutics. [Link]

  • Elgersma, R. C., et al. (2015). Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody–Drug Conjugate SYD985. Molecular Pharmaceutics, 12(6), 1813–1835. [Link]

  • Chemistry Stack Exchange. (2023). What groups can be reduced by Sn/HCl?. [Link]

  • Chemistry Stack Exchange. (2014). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?. [Link]

  • Rucamihigo, E. (2021). Development of targeted therapies for melanoma – synthetic and analytical studies of duocarmycin-protein conjugates. University of East Anglia. [Link]

  • Beekman, A. M., et al. (2018). Solid-phase synthesis of duocarmycin analogues and the effect of C-terminal substitution on biological activity. MedChemComm, 9(10), 1734–1740. [Link]

  • Creative Diagnostics. (n.d.). Duocarmycin-Based ADCs. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Tietze, L. F., et al. (2009). Determination of the Biological Activity and Structure Activity Relationships of Drugs Based on the Highly Cytotoxic Duocarmycins and CC-1065. Current pharmaceutical design, 15(36), 4215–4226. [Link]

  • ADC Review. (n.d.). Duocarmycin analogues. [Link]

  • Penkett, C. S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 80, 153372. [Link]

  • ResearchGate. (2021). Total synthesis of duocarmycin SA (203). A) Retrosynthetic disconnections. [Link]

  • Daniell, K., et al. (2005). Design, synthesis, and biological evaluation of achiral analogs of duocarmycin SA. Bioorganic & medicinal chemistry letters, 15(1), 177–180. [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2092–2095. [Link]

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  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. [Link]

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procedure for catalytic hydrogenation of 6-Nitroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Chemoselective Catalytic Hydrogenation of 6-Nitroquinoline-2-carboxylic Acid to 6-Aminoquinoline-2-carboxylic Acid

Introduction & Significance

6-Aminoquinoline-2-carboxylic acid is a valuable heterocyclic building block, notably utilized in the design and synthesis of rigid, rod-like foldamers and other complex molecular architectures with potential applications in materials science and medicinal chemistry.[1] The synthesis of this key intermediate is most effectively achieved through the reduction of its nitro precursor, this compound.

This application note provides a detailed, field-proven protocol for the chemoselective reduction of the aromatic nitro group via catalytic hydrogenation, using palladium on carbon (Pd/C) as the catalyst. The primary challenge in this transformation is to reduce the nitro group without affecting the carboxylic acid moiety. Catalytic hydrogenation is the ideal method for this purpose, as standard Pd/C catalysts under typical hydrogenation conditions are highly effective for nitro group reduction but are comparatively unreactive toward carboxylic acids.[2] This protocol emphasizes operational safety, procedural robustness, and high-yield synthesis of the target amine.

Reaction Scheme & Principle

The reaction involves the reduction of the nitro group to a primary amine using hydrogen gas in the presence of a palladium on carbon catalyst.

Reaction: this compound → 6-Aminoquinoline-2-carboxylic acid

Mechanism Insight: The reaction proceeds via heterogeneous catalysis on the surface of the palladium. The nitro group is adsorbed onto the palladium surface and is sequentially reduced by activated hydrogen atoms, passing through nitroso and hydroxylamine intermediates before forming the final amine.[3] The carboxylic acid group does not readily adsorb or react under these conditions, ensuring high chemoselectivity.

Critical Safety Considerations

Catalytic hydrogenation is a high-hazard operation that demands strict adherence to safety protocols. The primary risks involve the use of highly flammable hydrogen gas and a pyrophoric catalyst.[4][5]

  • Hydrogen Gas: Hydrogen is colorless, odorless, and highly flammable, with a wide explosive range in air.[6] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[5][6] The system must be thoroughly leak-tested with an inert gas (nitrogen) before introducing hydrogen.[7]

  • Palladium on Carbon (Pd/C) Catalyst: Pd/C is a potent catalyst that can become pyrophoric, especially after use (when saturated with hydrogen) and upon exposure to air.[4][5]

    • Handling: Always handle the catalyst in an inert atmosphere or as a wet slurry. Never add dry Pd/C to a flammable solvent in the presence of air.[5]

    • Filtration: The filtration of the catalyst post-reaction is a critical hazard point. The filter cake must never be allowed to dry in the air.[4] It should be kept wet with solvent or water at all times.

    • Waste Disposal: Quench the used catalyst by suspending it in water immediately after filtration. Store the wet catalyst waste in a dedicated, clearly labeled container.[4]

  • Pressure Equipment: The reaction should be performed in pressure-rated equipment (e.g., a Parr shaker or a high-pressure autoclave) that has been inspected and certified for hydrogen use.[8] Never exceed the rated pressure or temperature of the vessel.[7]

Materials and Equipment

Reagents & Materials Equipment
This compoundHigh-pressure hydrogenation reactor (e.g., Parr)
Palladium on Carbon (10% Pd/C, 50% wet)Magnetic stirrer with hot plate
Methanol (MeOH), ACS GradeGas cylinders (High-purity H₂ and N₂) with regulators
Celite® 545 (or equivalent filtration aid)Schlenk line or Nitrogen/Vacuum manifold
Deionized WaterBuchner funnel and filter flask
Sodium Sulfate (Na₂SO₄), anhydrousAnalytical balance
pH meter or pH strips
Standard laboratory glassware

Detailed Experimental Protocol

This protocol is designed for a ~5 mmol scale. Adjustments can be made as needed, with proportional scaling of all reagents and solvents.

Part A: Reactor Preparation and Charging
  • Vessel Inspection: Before starting, thoroughly inspect the reactor vessel and all fittings for any signs of damage or cracks. Ensure the pressure gauge and rupture disc are functional.[7]

  • Charging Substrate: Weigh 1.09 g (5.0 mmol) of this compound and add it to the clean, dry reactor vessel equipped with a magnetic stir bar.

  • Adding Solvent: Add 50 mL of methanol to the vessel. Stir briefly to dissolve the substrate.

  • Catalyst Addition: Under a gentle stream of nitrogen to displace air, carefully add 110 mg (~10 mol% Pd, dry weight basis) of 10% Pd/C (50% wet) catalyst to the reaction mixture. Causality Note: Adding the catalyst last and under an inert atmosphere minimizes the risk of a flash fire, which can occur if dry catalyst is added to a flammable solvent in air.[5]

  • Sealing the Reactor: Immediately seal the reactor according to the manufacturer's instructions. Ensure all bolts are tightened gradually and in a diagonal pattern to create a proper seal.[7]

Part B: System Purging and Hydrogenation
  • Leak Test: Place the sealed reactor in the hydrogenation apparatus. Pressurize the system with nitrogen to the intended maximum reaction pressure (e.g., 60 psi) and hold for 30 minutes. A stable pressure reading confirms the system is leak-free.[7]

  • Nitrogen Purge: After a successful leak test, vent the nitrogen. To eliminate all oxygen, purge the system by pressurizing with nitrogen to ~30 psi and then venting. Repeat this cycle a minimum of 3-5 times.[5][8]

  • Hydrogen Purge: Evacuate the vessel and backfill with hydrogen gas to ~30 psi. Vent the hydrogen carefully. Repeat this cycle 3 times to ensure the atmosphere is fully replaced with hydrogen.

  • Reaction Initiation: Pressurize the reactor with hydrogen to 60 psi. Begin vigorous stirring and set the temperature to 25 °C (room temperature).

  • Monitoring the Reaction: The reaction progress can be monitored by the uptake of hydrogen gas (pressure drop). The reaction is typically complete within 4-6 hours. If monitoring by TLC or HPLC is required, safely stop the reaction, vent the hydrogen, purge with nitrogen, and then remove an aliquot.[4]

Part C: Work-up and Product Isolation
  • Shutdown: Once the reaction is complete (hydrogen uptake ceases), stop the stirring and heating.

  • Post-Reaction Purging: Carefully vent the excess hydrogen. Purge the reactor with nitrogen (3 cycles) to remove all residual hydrogen.[7]

  • Catalyst Filtration (Critical Step):

    • Prepare a Buchner funnel with a pad of Celite® (~1 cm thick) and wet it with methanol.

    • Under a gentle stream of nitrogen, filter the reaction mixture through the Celite pad to remove the Pd/C catalyst.

    • Wash the reactor and the filter cake with additional methanol (2 x 15 mL) to ensure complete transfer of the product.

    • Crucially, do not allow the filter cake to run dry. Immediately after filtration, transfer the Celite/catalyst mixture to a beaker and cover it with water to render it non-pyrophoric.[4]

  • Solvent Removal: Combine the filtrate and washes and concentrate the solution under reduced pressure to remove the methanol.

  • Product Isolation: The resulting solid is the crude 6-aminoquinoline-2-carboxylic acid. The product often precipitates from the reaction mixture upon completion. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.

Quantitative Data Summary

ParameterValueRationale / Notes
SubstrateThis compoundStarting material.
Substrate Amount1.09 g (5.0 mmol)Representative scale.
Catalyst10% Pd/C (50% wet)Standard, effective catalyst for nitro group reduction.[9][10]
Catalyst Loading110 mg (~10 mol% Pd)A typical catalytic amount for efficient conversion.
SolventMethanol (MeOH)Excellent solvent for the substrate and for hydrogenation reactions.[10]
Solvent Volume50 mLEnsures adequate dissolution and stirring.
Hydrogen Pressure60 psi (approx. 4 atm)Sufficient pressure for efficient reduction at room temperature. Higher pressures can be used if needed.
Reaction Temperature25 °C (Room Temperature)The reaction is typically exothermic; starting at RT provides good control.[8]
Reaction Time4 - 6 hoursMonitor by H₂ uptake; time may vary based on catalyst activity and substrate purity.
Expected Yield >90%This reaction is generally high-yielding.
Product Appearance Light yellow to beige solidThe product is a solid at room temperature.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Inactive or poisoned catalyst.2. Insufficient hydrogen pressure or time.3. System leak.1. Use fresh, high-quality catalyst. Ensure starting material is free of catalyst poisons (e.g., sulfur compounds).2. Increase H₂ pressure or reaction time.3. Perform a thorough leak test before starting.[7]
Low Yield 1. Mechanical loss during filtration.2. Incomplete precipitation/isolation.1. Ensure the filter cake is thoroughly washed with solvent.2. Adjust pH or use a different solvent system for isolation if the product is soluble.
Dark Product Color Presence of palladium colloids or baseline impurities.1. Ensure filtration through Celite is effective.2. Consider a second filtration or recrystallization for purification.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation & Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation prep1 Inspect & Clean Reactor prep2 Charge Substrate & Solvent prep1->prep2 prep3 Charge Pd/C Catalyst (under N2 flow) prep2->prep3 prep4 Seal Reactor prep3->prep4 react1 Leak Test with N2 prep4->react1 react2 Purge System (N2 then H2) react1->react2 react3 Pressurize with H2 (60 psi) react2->react3 react4 Stir at 25°C (Monitor H2 Uptake) react3->react4 work1 Vent H2 & Purge with N2 react4->work1 work2 Filter through Celite (Keep Wet!) work1->work2 work3 Concentrate Filtrate work2->work3 work4 Isolate/Purify Product work3->work4

Caption: Workflow for the catalytic hydrogenation of this compound.

Critical Safety Checkpoints

G start Start Protocol check1 Is Reactor Pressure-Rated & Inspected? start->check1 check2 Is System Leak-Free? check1->check2 YES check3 Is System Fully Purged of Oxygen? check2->check3 YES check4 Is Catalyst Handled Under Inert Conditions? check3->check4 YES check5 Is Spent Catalyst Kept Wet During/After Filtration? check4->check5 YES end Product Isolated check5->end YES

Caption: Mandatory safety checkpoints for a safe hydrogenation procedure.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Ossila.
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025). Industrial Safety Solution.
  • Hydrogenation SOP. (n.d.). University of Wisconsin-Madison, Department of Chemistry.
  • Gaurav, J., & Klosin, J. (2021). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 28(1), 2-13.
  • What are the safety precautions for operating a Hydrogenation Test Unit? (2023). Amar Equipment Blog.
  • Design, synthesis and application of rigid rod-like foldamers using 6-aminoquinoline-2-carboxylate building blocks. (2024). Ludwig-Maximilians-Universität München.
  • Chemoselective Reduction catalysts. (n.d.). FUJIFILM Wako Chemicals.
  • How to synthesize 6-aminoquinoline. (2024). Guidechem.
  • Technical Support Center: Reaction Optimization for 6-Nitroindoline-2-carboxylic Acid Derivatives. (n.d.). Benchchem.
  • Palladium on Carbon (Pd/C). (n.d.). Organic Chemistry Data.
  • Carboxylic Derivatives - Reduction (Catalytic Reduction). (2023). Chemistry LibreTexts.

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Application Notes and Protocols: Methods for Esterification of 6-Nitroquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Nitroquinoline-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its derivatives often exhibit significant biological activity, and the ester functional group serves as a crucial handle for further molecular elaboration, modulation of pharmacokinetic properties, and prodrug strategies. The electron-withdrawing nature of the nitro group and the quinoline ring system presents unique challenges and opportunities in the esterification of the C2-carboxylic acid. This guide provides a comprehensive overview of robust and field-proven methods for the esterification of this compound, detailing the underlying principles, experimental protocols, and data-driven insights to enable successful synthesis.

Method Selection: A Strategic Overview

The choice of an esterification method is dictated by several factors including the scale of the reaction, the nature of the alcohol, the stability of the starting material and product to the reaction conditions, and the desired purity of the final product. For this compound, the presence of the electron-withdrawing nitro group increases the acidity of the carboxylic acid, which can be advantageous in certain reactions.[1] However, the quinoline nitrogen can be protonated under strongly acidic conditions, potentially affecting solubility and reactivity.

Herein, we discuss three primary strategies for the esterification of this compound:

  • Classical Fischer-Speier Esterification: A traditional, acid-catalyzed method suitable for simple, unhindered alcohols.[2][3][4]

  • Coupling Agent-Mediated Esterification (Steglich Esterification): A mild and versatile approach for a broader range of alcohols, including those that are acid-sensitive or sterically hindered.[5][6][7]

  • Mitsunobu Reaction: An effective method for the esterification of primary and secondary alcohols under neutral conditions, proceeding with inversion of stereochemistry at the alcohol center.[8][9][10]

  • Acid Chloride Formation Followed by Esterification: A two-step, highly reliable method suitable for a wide variety of alcohols.

Visualization of Method Selection Logic

G Start Select Esterification Method for This compound AcidStable Is the alcohol acid-stable and simple (primary or secondary)? Start->AcidStable MildConditions Are mild conditions required (acid-sensitive substrate/product)? AcidStable->MildConditions No Fischer Fischer-Speier Esterification AcidStable->Fischer Yes Robust Is a robust, high-yielding method for various alcohols needed? MildConditions->Robust No Steglich Steglich Esterification MildConditions->Steglich Yes Inversion Is inversion of stereochemistry at the alcohol desired? Inversion->Steglich No Mitsunobu Mitsunobu Reaction Inversion->Mitsunobu Yes Robust->Inversion No AcidChloride Acid Chloride Formation & Esterification Robust->AcidChloride Yes

Caption: Decision workflow for selecting an appropriate esterification method.

Protocol 1: Fischer-Speier Esterification

This method involves the direct reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is typically used as the solvent, and/or the water byproduct is removed.[2][3][11]

Causality Behind Experimental Choices
  • Excess Alcohol: Using the alcohol as the solvent shifts the equilibrium towards the ester product, maximizing the yield. This is particularly effective for simple alcohols like methanol and ethanol.[3][6]

  • Strong Acid Catalyst: A catalyst such as sulfuric acid or p-toluenesulfonic acid is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for attack by the alcohol.[1][3]

  • Reflux Temperature: Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.[3]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, 20-50 eq).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or p-toluenesulfonic acid monohydrate (e.g., 0.1-0.2 eq) to the stirred suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess alcohol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[12]

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel or by recrystallization.

Data Summary Table
AlcoholCatalystReaction Time (h)Typical Yield (%)
MethanolH₂SO₄6-1285-95
Ethanolp-TsOH8-1680-90
n-PropanolH₂SO₄12-2475-85

Protocol 2: Steglich Esterification

The Steglich esterification is a mild and highly efficient method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[5][7][13] This method is particularly advantageous for acid-sensitive substrates and sterically hindered alcohols.[7]

Causality Behind Experimental Choices
  • DCC/EDC: These reagents act as dehydrating agents, activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][7]

  • DMAP: DMAP serves as an acyl-transfer catalyst. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol.[5][7] This catalytic cycle suppresses the formation of the N-acylurea byproduct.[13]

  • Aprotic Solvent: The reaction is typically carried out in a polar aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) to ensure the solubility of the reactants and intermediates.[5]

Experimental Protocol
  • Reaction Setup: To a solution of this compound (1.0 eq), the alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM at 0 °C, add a solution of DCC (1.1 eq) or EDC (1.1 eq) in DCM dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.[14] If EDC is used, the urea byproduct is water-soluble and can be removed by an aqueous work-up.[14]

  • Extraction and Purification: Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester is then purified by column chromatography.

Visualization of Steglich Esterification Workflow

G Start Start: this compound, Alcohol, DMAP in DCM AddDCC Add DCC/EDC at 0 °C Start->AddDCC Stir Stir at Room Temperature (2-12 h) AddDCC->Stir Filter Filter DCU (if DCC used) Stir->Filter Workup Aqueous Work-up (1M HCl, NaHCO₃, Brine) Stir->Workup No (EDC used) Filter->Workup Yes Purify Dry, Concentrate, and Purify (Column Chromatography) Workup->Purify End Product: Ester Purify->End

Caption: Step-by-step workflow for the Steglich esterification.

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the esterification of primary and secondary alcohols with inversion of configuration at the alcohol's stereocenter.[8][10] The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]

Causality Behind Experimental Choices
  • PPh₃ and DEAD/DIAD: These reagents react to form a betaine intermediate, which then protonates the carboxylic acid.[8][9] The resulting carboxylate anion acts as the nucleophile.

  • Activation of Alcohol: The alcohol is activated by reacting with the phosphonium species, forming an alkoxyphosphonium salt. This converts the hydroxyl group into an excellent leaving group.[10]

  • Sₙ2 Displacement: The carboxylate anion then displaces the activated hydroxyl group via an Sₙ2 mechanism, leading to the ester with inversion of stereochemistry.[8]

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions to prevent the consumption of the reactive intermediates by water.

Experimental Protocol
  • Reaction Setup: To a solution of this compound (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DEAD or DIAD (1.5 eq) dropwise.[8]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The byproducts, triphenylphosphine oxide and the hydrazine dicarboxylate, can be challenging to remove.[9]

  • Purification: Purification is typically achieved by column chromatography on silica gel. In some cases, precipitation or crystallization can be used to remove the byproducts.

Protocol 4: Acid Chloride Formation and Subsequent Esterification

This two-step procedure involves the initial conversion of the carboxylic acid to a more reactive acid chloride, which is then reacted with the alcohol. This is a very general and high-yielding method.

Causality Behind Experimental Choices
  • Thionyl Chloride (SOCl₂): Thionyl chloride is a common reagent for converting carboxylic acids to acid chlorides. The byproducts, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies the work-up.[15] Other reagents like oxalyl chloride can also be used.[6]

  • Base: In the second step, a non-nucleophilic base like triethylamine or pyridine is often added to neutralize the HCl generated during the reaction.

Experimental Protocol

Step 1: Formation of 6-Nitroquinoline-2-carbonyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, suspend this compound (1.0 eq) in an excess of thionyl chloride (5-10 eq). A catalytic amount of DMF can be added to facilitate the reaction.

  • Reaction: Gently reflux the mixture for 1-3 hours until the evolution of gas ceases and a clear solution is obtained.

  • Work-up: Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification.

Step 2: Esterification

  • Reaction Setup: Dissolve the crude 6-nitroquinoline-2-carbonyl chloride in an anhydrous aprotic solvent such as DCM or THF. Cool the solution to 0 °C.

  • Alcohol Addition: Slowly add a solution of the desired alcohol (1.0-1.2 eq) and a base such as triethylamine (1.1-1.5 eq) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Wash the reaction mixture with water, 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by column chromatography or recrystallization.

Troubleshooting and Field-Proven Insights

  • Low Solubility: this compound may have limited solubility in some organic solvents. For the Steglich and Mitsunobu reactions, using DMF as a co-solvent can improve solubility.

  • Side Reactions in Fischer Esterification: Under harsh acidic conditions, sensitive functional groups on the alcohol may undergo side reactions. For such substrates, milder methods like the Steglich esterification are recommended.[6]

  • Purification Challenges with Mitsunobu Reaction: The removal of triphenylphosphine oxide and the reduced azodicarboxylate can be difficult. Using polymer-supported triphenylphosphine can simplify the work-up, as the phosphine oxide byproduct can be removed by filtration.

  • Steric Hindrance: For the esterification of sterically hindered alcohols, the Steglich esterification or the acid chloride method are generally more effective than the Fischer-Speier or Mitsunobu reactions.[7]

References

  • Mitsunobu reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Singh, J., et al. (2007). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Retrieved from [Link]

  • Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Steglich esterification. (n.d.). In Wikipedia. Retrieved from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved from [Link]

  • Camp, D., & Jenkins, I. D. (1989). Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. The Journal of Organic Chemistry, 54(13), 3045–3049.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
  • Mitsunobu Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Fischer Esterification. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. Retrieved from [Link]

  • 6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Esterification--Making Esters from Carboxylic Acids. (2019, January 25). jOeCHEM. Retrieved from [Link]

  • Acid chloride formation | Carboxylic acids and derivatives | Organic chemistry. (2010, October 20). Khan Academy. Retrieved from [Link]

  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. (2025, August 10). ResearchGate. Retrieved from [Link]

  • 21.3 Reactions of Carboxylic Acids. (2023, September 20). OpenStax. Retrieved from [Link]

  • converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide. Retrieved from [Link]

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protocol for large-scale synthesis of 6-Nitroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scalable Synthesis of 6-Nitroquinoline-2-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a quinoline core, a nitro group for subsequent functionalization (e.g., reduction to an amine), and a carboxylic acid for amide coupling or other modifications, makes it a valuable precursor for a wide range of biologically active molecules. Quinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties, underscoring the importance of robust and scalable synthetic routes to key intermediates like the title compound.[1]

This technical guide provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound. The narrative is structured to not only provide a step-by-step methodology but also to explain the underlying chemical principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Synthetic Strategy Overview

The synthesis of this compound is most effectively and reliably achieved via a two-step sequence. This strategy offers superior control over regioselectivity compared to the direct nitration of quinoline-2-carboxylic acid, which often yields challenging isomeric mixtures.

  • Step 1: Doebner-von Miller Reaction: Synthesis of the key intermediate, 2-methyl-6-nitroquinoline, from p-nitroaniline and crotonaldehyde. This classic quinoline synthesis establishes the core heterocyclic structure with the required substitution pattern.

  • Step 2: Oxidation: Conversion of the 2-methyl group of the intermediate to the target 2-carboxylic acid functionality using a potent oxidizing agent.

This approach ensures that the nitro group is precisely positioned at the C-6 position from the outset, simplifying the overall process and subsequent purification efforts.

G cluster_0 Synthetic Workflow A p-Nitroaniline + Crotonaldehyde B Step 1: Doebner-von Miller Reaction A->B C Intermediate: 2-Methyl-6-nitroquinoline B->C D Step 2: Oxidation C->D E Final Product: This compound D->E

Caption: High-level overview of the two-step synthetic pathway.

Part 1: Large-Scale Synthesis of 2-Methyl-6-nitroquinoline

Principle and Mechanism: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a cornerstone of quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[2][3] The mechanism, while debated, is generally understood to proceed through the following key stages:

  • Michael Addition: Nucleophilic 1,4-addition of the aniline (p-nitroaniline) to the α,β-unsaturated aldehyde (crotonaldehyde).

  • Cyclization: The resulting amino-aldehyde undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring.

  • Dehydration & Oxidation: The cyclized intermediate dehydrates and is subsequently oxidized to form the stable aromatic quinoline ring.

A significant challenge in scaling this reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, which leads to tar formation and reduced yields.[4][5] The following protocol employs a biphasic system and controlled addition to mitigate this issue, sequestering the aldehyde in an organic phase to minimize self-polymerization.[5]

G start p-Nitroaniline + Crotonaldehyde step1 Michael Addition Aniline attacks conjugated system start->step1 H⁺ cat. step2 Cyclization Intramolecular electrophilic substitution step1->step2 step3 Dehydration Elimination of H₂O step2->step3 step4 Oxidation Aromatization to quinoline ring step3->step4 product 2-Methyl-6-nitroquinoline step4->product

Caption: Simplified mechanism of the Doebner-von Miller reaction.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )CAS No.Key Hazards
p-NitroanilineC₆H₆N₂O₂138.12100-01-6Toxic, Carcinogen
Hydrochloric Acid (conc.)HCl36.467647-01-0Corrosive
TolueneC₇H₈92.14108-88-3Flammable, Irritant
CrotonaldehydeC₄H₆O70.094170-30-3Flammable, Toxic
Sodium HydroxideNaOH40.001310-73-2Corrosive
Experimental Protocol

Note: This reaction should be performed in a well-ventilated fume hood. All appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, must be worn.

  • Reaction Setup: To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a 500 mL pressure-equalizing dropping funnel, add p-nitroaniline (276 g, 2.0 mol) and a solution of concentrated hydrochloric acid (400 mL) in water (1.6 L).

  • Heating: Heat the resulting slurry to reflux with vigorous stirring. A clear, dark solution of the aniline hydrochloride salt should form.

  • Reagent Addition: In a separate beaker, prepare a solution of crotonaldehyde (210 g, 3.0 mol) in toluene (400 mL). Transfer this solution to the dropping funnel.

  • Controlled Reaction: Add the crotonaldehyde-toluene solution dropwise to the refluxing aniline hydrochloride solution over a period of 2-3 hours. Maintain vigorous reflux and stirring throughout the addition.

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Carefully neutralize the acidic mixture by slowly adding a concentrated solution of sodium hydroxide (approx. 50% w/v) until the pH of the aqueous layer is >10. This step is highly exothermic and should be performed in an ice bath.

  • Extraction: Transfer the neutralized mixture to a large separatory funnel. Extract the product with dichloromethane or ethyl acetate (3 x 500 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 500 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Recrystallization: The crude 2-methyl-6-nitroquinoline can be purified by recrystallization from ethanol to yield a light brown to yellow solid.[6]

Process Parameters
ParameterValueRationale
Reaction TemperatureReflux (~100 °C)Provides sufficient activation energy for the reaction.
Addition Time2-3 hoursControls the concentration of crotonaldehyde to minimize polymerization.
Reflux Time4-6 hours (post-addition)Ensures the reaction proceeds to completion.
Expected Yield60-70%Typical yield for this scale and methodology.
Purity (Post-Recrystallization)>98%Confirmed by analytical methods.

Part 2: Oxidation to this compound

Principle and Rationale

The conversion of the 2-methyl group on the quinoline ring to a carboxylic acid requires a strong oxidizing agent. The methyl group is activated by the adjacent aromatic system, facilitating its oxidation. While various reagents can achieve this transformation (e.g., KMnO₄, SeO₂), selenium dioxide (SeO₂) is particularly effective for the selective oxidation of benzylic methyl groups to aldehydes, which can be further oxidized to the carboxylic acid in the same pot or in a subsequent step. For a direct, large-scale conversion to the carboxylic acid, potassium permanganate (KMnO₄) under basic conditions is a robust and cost-effective choice.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )CAS No.Key Hazards
2-Methyl-6-nitroquinolineC₁₀H₈N₂O₂188.18613-30-9Irritant
Potassium PermanganateKMnO₄158.037722-64-7Strong Oxidizer
Sodium HydroxideNaOH40.001310-73-2Corrosive
Hydrochloric Acid (conc.)HCl36.467647-01-0Corrosive
PyridineC₅H₅N79.10110-86-1Flammable, Toxic
Experimental Protocol

Note: Potassium permanganate is a strong oxidizing agent. Avoid contact with combustible materials. This procedure must be conducted in a fume hood.

  • Reaction Setup: In a 5 L multi-necked flask equipped with a robust mechanical stirrer, thermometer, and a port for solid addition, suspend 2-methyl-6-nitroquinoline (188 g, 1.0 mol) in a mixture of pyridine (500 mL) and water (1.5 L).

  • Heating: Heat the mixture to 80-90 °C with vigorous stirring.

  • Oxidant Addition: Once the temperature is stable, begin the portion-wise addition of potassium permanganate (474 g, 3.0 mol) over 3-4 hours. Maintain the temperature below 100 °C. The purple color of the permanganate will dissipate as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Completion: After the addition is complete, continue heating and stirring for an additional 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the manganese dioxide precipitate. Wash the filter cake thoroughly with hot water.

  • Isolation: Combine the filtrate and washings. Reduce the volume by approximately half using a rotary evaporator.

  • Precipitation: Cool the concentrated solution in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is approximately 3-4.

  • Purification: The target product, this compound, will precipitate as a solid. Collect the solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum to yield the final product.[7]

Characterization and Quality Control

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • 2-Methyl-6-nitroquinoline:

    • Molecular Formula: C₁₀H₈N₂O₂[8]

    • Molecular Weight: 188.18 g/mol [6]

    • Appearance: Yellow to brown solid.

    • Analytical Data: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • This compound:

    • Molecular Formula: C₁₀H₆N₂O₄

    • Molecular Weight: 218.17 g/mol

    • Appearance: Off-white to yellow solid.

    • Analytical Data: Confirm structure using ¹H NMR, ¹³C NMR, IR (presence of carboxylic acid C=O and O-H stretches), and Mass Spectrometry.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated chemical fume hood. A safety shower and eyewash station must be readily accessible.[9][10]

  • Corrosive Acids (HCl): Causes severe skin burns and eye damage. Handle with extreme care, using appropriate PPE including gloves, lab coat, and face shield.

  • Aniline Derivatives (p-Nitroaniline): Toxic by inhalation, ingestion, and skin contact. Suspected carcinogen. Avoid creating dust.

  • Strong Oxidizers (KMnO₄): May intensify fire. Keep away from combustible materials.

  • Waste Disposal: All chemical waste must be disposed of in accordance with federal, state, and local environmental regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste should be collected in designated containers.

References

  • Carl ROTH GmbH + Co. KG . Safety Data Sheet: Nitric acid. [Link]

  • Unknown . NITRIC ACID SAFETY. [Link]

  • Quora . (2024-05-22). What safety precautions should I take when handling nitric acid?. [Link]

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  • Molecules . (2016-07-29). Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • Advanced Journal of Chemistry, Section A . (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

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  • NIST . 2-Methyl-6-nitroquinoline. [Link]

  • ResearchGate . Synthesis of nitroquinoline derivatives. [Link]

  • PubChem . 6-Nitroquinoline. [Link]

  • PubChem . 2-Methyl-6-nitroquinoline. [Link]

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  • PubChemLite . 2-methyl-6-nitroquinoline (C10H8N2O2). [Link]

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Application Notes and Protocols for the Investigation of 6-Nitroquinoline-2-carboxylic Acid in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its rigid, planar structure and ability to intercalate into DNA, chelate metal ions, and interact with various enzymatic active sites make it an attractive framework for the design of novel therapeutic agents.[2][3] The derivatization of the quinoline core allows for the fine-tuning of its pharmacological properties, with numerous quinoline-based molecules having been investigated and approved as anticancer drugs.[4]

This guide focuses on the potential anticancer applications of a specific, yet less-explored derivative: 6-Nitroquinoline-2-carboxylic acid . By synthesizing data from structurally related analogues, we provide a comprehensive framework for its investigation. The presence of the nitro group at the 6-position is anticipated to enhance its cytotoxic potential, a feature observed in other 6-nitroquinoline analogues which have been shown to induce oxidative stress and inhibit key signaling pathways.[5][6] Concurrently, the carboxylic acid moiety at the 2-position, in proximity to the quinoline nitrogen, may facilitate metal chelation and modulate the compound's pharmacokinetic properties.[2]

These application notes and protocols are designed to provide researchers with the foundational knowledge and detailed methodologies to systematically evaluate the anticancer potential of this compound, from initial cytotoxicity screening to mechanistic elucidation.

Part 1: Postulated Mechanisms of Anticancer Activity

Based on the activities of related 6-nitroquinoline and quinoline-2-carboxylic acid derivatives, several potential mechanisms of action for this compound can be hypothesized. A multi-pronged investigational approach is recommended to elucidate its primary mode of action.

Induction of Apoptosis and Cell Cycle Arrest

A frequent mechanism of action for anticancer compounds is the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.[5] Quinoline derivatives have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] This often involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, mitochondrial membrane depolarization, and subsequent activation of the caspase cascade.[8]

Furthermore, the arrest of the cell cycle at specific checkpoints, such as G2/M or S phase, prevents cancer cell proliferation.[8][9] The nitro group on the quinoline scaffold may contribute to DNA damage, activating cell cycle checkpoints and leading to cell cycle arrest.[10]

Hypothesized Signaling Pathway: Induction of Apoptosis

apoptosis_pathway This compound This compound ROS Generation ROS Generation This compound->ROS Generation DNA Damage DNA Damage This compound->DNA Damage Mitochondrial Stress Mitochondrial Stress ROS Generation->Mitochondrial Stress DNA Damage->Mitochondrial Stress Bax/Bcl-2 Ratio ↑ Bax/Bcl-2 Ratio ↑ Mitochondrial Stress->Bax/Bcl-2 Ratio ↑ Cytochrome c Release Cytochrome c Release Bax/Bcl-2 Ratio ↑->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation PARP Cleavage PARP Cleavage Caspase-3 Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Caption: Postulated intrinsic apoptosis pathway induced by this compound.

Inhibition of Receptor Tyrosine Kinases (RTKs)

The aberrant activation of RTKs, such as the Epidermal Growth Factor Receptor (EGFR), is a hallmark of many cancers.[6] Some quinoline derivatives have been shown to act as EGFR inhibitors by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling cascades responsible for cell proliferation and survival.[6]

Generation of Reactive Oxygen Species (ROS)

The nitroaromatic structure of this compound suggests a potential for bioreduction within the cell to form radical anions. These species can then participate in redox cycling, leading to the generation of superoxide radicals and other ROS.[5] An excess of intracellular ROS can induce oxidative stress, leading to damage of cellular macromolecules, including DNA, and ultimately triggering cell death.[5]

Part 2: Experimental Protocols

The following protocols provide a systematic approach to evaluating the anticancer properties of this compound.

In Vitro Cytotoxicity Screening

The initial step in assessing the anticancer potential of a novel compound is to determine its cytotoxic effects against a panel of cancer cell lines. The MTT and SRB assays are robust and widely used methods for this purpose.[7][11]

Protocol 2.1.1: MTT Assay for Cell Viability

  • Principle: This colorimetric assay measures the metabolic activity of viable cells. NAD(P)H-dependent cellular oxidoreductase enzymes in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]

    • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to obtain the desired final concentrations. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the highest concentration of the solvent) and a positive control (a known anticancer drug).[7]

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[2]

    • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[7]

    • Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[11]

Cell Line Compound IC₅₀ (µM)
MCF-7 (Breast)This compoundHypothetical Data
A549 (Lung)This compoundHypothetical Data
PC3 (Prostate)This compoundHypothetical Data
HCT116 (Colon)This compoundHypothetical Data

Experimental Workflow: In Vitro Cytotoxicity Screening

cytotoxicity_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Seeding Cell Seeding Treatment Treatment Cell Seeding->Treatment Compound Dilution Compound Dilution Compound Dilution->Treatment Incubation Incubation Treatment->Incubation Assay Assay Incubation->Assay Data Acquisition Data Acquisition Assay->Data Acquisition IC50 Calculation IC50 Calculation Data Acquisition->IC50 Calculation

Caption: A streamlined workflow for determining the in vitro cytotoxicity of a test compound.

Cell Cycle Analysis by Flow Cytometry

To determine if this compound induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining is the gold standard.[12]

  • Principle: PI is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

  • Step-by-Step Methodology:

    • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC₅₀ value for 24 or 48 hours.[13]

    • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[12]

    • Fixation: Wash the cell pellet with ice-cold PBS and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.[13]

    • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[12]

    • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[12]

    • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.[12]

    • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[12]

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Vehicle ControlHypothetical DataHypothetical DataHypothetical Data
Compound (IC₅₀)Hypothetical DataHypothetical DataHypothetical Data
Apoptosis Detection

To confirm that cell death occurs via apoptosis, Annexin V/PI staining followed by flow cytometry and western blot analysis of key apoptotic markers are recommended.

Protocol 2.3.1: Annexin V/PI Staining

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. PI is used as a counterstain to identify late apoptotic and necrotic cells with compromised membrane integrity.[12]

  • Step-by-Step Methodology:

    • Cell Seeding and Treatment: Seed cells and treat with this compound as described for cell cycle analysis.

    • Cell Harvesting: Harvest both adherent and floating cells.

    • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[12]

    • Flow Cytometry Analysis: Analyze the samples by flow cytometry, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[12]

Protocol 2.3.2: Western Blot Analysis of Apoptotic Markers

  • Principle: Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.[14] The cleavage of caspase-3 and PARP are hallmarks of apoptosis.[14]

  • Step-by-Step Methodology:

    • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies against key apoptotic markers (e.g., cleaved caspase-3, total caspase-3, cleaved PARP, Bax, Bcl-2, and a loading control like β-actin).

    • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]

    • Densitometry: Quantify the band intensities using image analysis software to determine the relative protein expression levels.[15]

Conclusion

The protocols and conceptual framework provided in this guide offer a robust starting point for the comprehensive evaluation of this compound as a potential anticancer agent. By systematically assessing its cytotoxicity, effects on the cell cycle, and ability to induce apoptosis, researchers can gain valuable insights into its mechanism of action. Further investigation into its effects on specific signaling pathways, such as RTK and ROS-mediated pathways, will be crucial in fully elucidating its therapeutic potential and guiding future drug development efforts.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Comparative Analysis of the Mechanisms of Action of 7-Chloro-6-nitroquinoline-Based Anticancer Compounds.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Note: Flow Cytometry Protocol for Cell Cycle Analysis of Anticancer Agent 27.
  • BenchChem. (2025).
  • Abdelmegeed, H., Abdel Ghany, L. M. A., Youssef, A., El-Etrawy, A. S., & Ryad, N. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(32), 22937-22955.
  • BenchChem. (2025).
  • BenchChem. (2025). 6-Chloro-8-methyl-5-nitroquinoline: A Predictive Technical and Research Guide.
  • Cytotoxic effects of synthesized quinoline derivatives on the viability of MCF-7 and MDA-MB-231 cancer cells and 184A1 normal cells following a 24-h incubation period. [Diagram]. (n.d.). In ResearchGate. Retrieved from [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 76(2), 114-122.
  • BenchChem. (2025). The Antiproliferative Potential of Quinoline Carboxylic Acids: A Technical Guide for Researchers.
  • (a) Western blot of anti-apoptotic and pro-apoptotic markers after... [Diagram]. (n.d.). In ResearchGate. Retrieved from [Link]

  • Held, P. (2022). Monitoring Cell Cycle Progression in Cancer Cells. Agilent.
  • Exact mechanism of anti-cancer agents.? (2024). In ResearchGate. Retrieved from [Link]

  • Ramaiyan, D., et al. (2023). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. Applied Biochemistry and Biotechnology, 195(8), 4818-4831.
  • Cell Cycle Analysis. (n.d.). University of Chicago.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2022). Journal of Drug Delivery and Therapeutics, 12(4-S), 173-180.
  • Khan, K. M., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PloS one, 14(8), e0220882.
  • Western Blot analyses of some important pro-and anti-apoptotic proteins... [Diagram]. (n.d.). In ResearchGate. Retrieved from [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2020). Advanced Journal of Chemistry, Section A, 3(2), 136-147.

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Application Notes & Protocols for the Spectroscopic Analysis of 6-Nitroquinoline-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis of 6-nitroquinoline-2-carboxylic acid and its derivatives. These compounds represent a significant class of heterocyclic molecules with potential applications in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for their development. This document details the application of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. It moves beyond mere procedural descriptions to explain the underlying principles and causal relationships in experimental design, offering field-proven insights to ensure data integrity and trustworthiness. Protocols are supplemented with expected data, interpretation guidelines, and the integration of computational methods to provide a robust, self-validating analytical workflow.

The Strategic Role of Spectroscopy in Characterizing this compound Derivatives

The this compound scaffold is characterized by a confluence of distinct functional groups: a quinoline core, a nitro group, and a carboxylic acid moiety. This unique combination governs the molecule's chemical reactivity, photophysical properties, and potential biological activity. Consequently, a multi-faceted spectroscopic approach is not merely recommended but essential for unambiguous characterization. Each technique provides a unique and complementary piece of the structural puzzle.

This guide outlines an integrated workflow, demonstrating how these techniques synergize to confirm identity, establish purity, and elucidate the detailed structural features of newly synthesized derivatives (e.g., esters, amides).

cluster_0 Initial Purity & Identity cluster_1 Core Structural Elucidation cluster_2 Advanced Characterization Purity Purity Assessment (HPLC-UV) MW Molecular Weight Confirmation (LC-MS) Purity->MW Initial Confirmation UV_Vis UV-Vis & Fluorescence (Electronic Properties) Purity->UV_Vis Photophysical Analysis NMR 1H & 13C NMR (Connectivity & Skeleton) MW->NMR Structural Investigation HRMS High-Resolution MS (Elemental Formula) MW->HRMS Confirm Formula IR FTIR Spectroscopy (Functional Groups) NMR->IR Functional Group Confirmation TwoD_NMR 2D NMR (COSY, HSQC) (Detailed Connectivity) NMR->TwoD_NMR Refine Structure

Figure 1: Integrated workflow for the comprehensive spectroscopic analysis of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound derivatives, it provides definitive information on the proton and carbon framework, allowing for the confirmation of regiochemistry and the identification of substituents.

Expertise & Experience: Causality in NMR Sample Preparation

The choice of deuterated solvent is critical. While CDCl₃ is common, its acidic impurity can sometimes cause proton exchange with the carboxylic acid proton, leading to signal broadening or disappearance. DMSO-d₆ is often a superior choice for these molecules as it reliably allows for the observation of the acidic proton (typically δ > 10 ppm) and often provides better solubility.[1]

Protocol 1: ¹H and ¹³C NMR Analysis

Objective: To determine the complete covalent structure and verify the substitution pattern.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR).

    • Dissolve the sample in ~0.7 mL of DMSO-d₆. Ensure complete dissolution; gentle warming or sonication can be applied if necessary.

    • Filter the solution through a glass wool plug into a clean, dry NMR tube.

  • Instrumentation & Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • ¹H NMR Parameters:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: -2 to 16 ppm.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of aromatic protons).

      • Number of Scans: 16-64, depending on sample concentration.

    • ¹³C NMR Parameters:

      • Pulse Program: Proton-decoupled pulse program (zgpg30).

      • Spectral Width: 0 to 200 ppm.

      • Acquisition Time: ~1.5-2 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024 or more, as the carbonyl carbon can be slow to relax.

  • Data Interpretation:

    • ¹H NMR: Look for characteristic signals in the aromatic region (δ 7.5-9.5 ppm). The coupling patterns (doublets, doublets of doublets) are crucial for assigning protons on the quinoline ring. The nitro group at the 6-position strongly influences the electronic environment, shifting nearby protons downfield.[2][3] For example, H5, H7, and H8 will show distinct splitting patterns and chemical shifts.[2]

    • ¹³C NMR: Identify the carbonyl carbon of the carboxylic acid (or derivative) in the δ 165-175 ppm region. Aromatic carbons attached to the nitro group will be significantly shifted.[4]

    • 2D NMR (COSY, HSQC/HMBC): If the structure is novel or ambiguous, 2D NMR is essential. COSY confirms proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached and long-range carbons, respectively, providing an irrefutable structural map.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

(Predicted values based on known data for 6-nitroquinoline and quinoline-2-carboxylic acid)

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm) Notes
COOH10.0 - 14.0broad s~167Chemical shift is concentration dependent.
H3~8.2d~122
H4~8.6d~138
H5~9.2d~125Downfield shift due to proximity to nitro group.
H7~8.4dd~128
H8~8.1d~130
C2--~148
C6--~145Carbon bearing the nitro group.
C9 (bridgehead)--~147
C10 (bridgehead)--~129

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight of the target compound and providing structural clues through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for these polar, non-volatile molecules.

Expertise & Experience: Ionization and Fragmentation Causality

This compound derivatives can be analyzed in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. Negative mode is often highly sensitive due to the acidic nature of the carboxylic acid. The fragmentation of nitroaromatic compounds is well-documented; characteristic losses include NO (30 Da), NO₂ (46 Da), and the carboxylic acid group (COOH, 45 Da).[5][6] Observing these neutral losses in tandem MS (MS/MS) experiments provides a powerful validation of the structure.

Protocol 2: LC-MS and High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the molecular weight and determine the elemental composition.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile. The mobile phase of the LC system is often an ideal solvent.

  • Instrumentation & Data Acquisition (LC-MS):

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • LC Conditions: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).

    • Scan Range: m/z 100-500 (or as appropriate for the expected molecular weight).

  • Data Acquisition (HRMS):

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.

    • Resolution: >10,000 FWHM.

    • Operation: Acquire data in centroid mode and use a lock mass for continuous internal calibration to ensure high mass accuracy.

  • Data Interpretation:

    • LC-MS: Confirm the presence of a peak at the expected m/z corresponding to [M+H]⁺, [M+Na]⁺, or [M-H]⁻.

    • HRMS: The high-accuracy mass measurement allows for the calculation of the elemental formula. The measured mass should be within 5 ppm of the theoretical mass.

    • Tandem MS (MS/MS): Select the parent ion and subject it to collision-induced dissociation (CID). Analyze the fragment ions to confirm the presence of the nitro and carboxylic acid groups.

Table 2: Common Mass Spectrometry Fragments
Ionization Mode Parent Ion Fragment Ion (m/z) Neutral Loss
ESI+[M+H]⁺[M+H - H₂O]⁺H₂O (18 Da)
ESI+[M+H]⁺[M+H - NO]⁺NO (30 Da)
ESI+[M+H]⁺[M+H - COOH]⁺COOH radical (45 Da)
ESI-[M-H]⁻[M-H - NO₂]⁻NO₂ radical (46 Da)
ESI-[M-H]⁻[M-H - CO₂]⁻CO₂ (44 Da)

Vibrational Spectroscopy (FTIR): Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and straightforward technique to confirm the presence of key functional groups. For this compound, the characteristic vibrations of the -COOH, -NO₂, and the quinoline ring are easily identifiable.

Expertise & Experience: The Zwitterionic Consideration

In the solid state, quinoline-2-carboxylic acid can exist in equilibrium between its neutral form and a zwitterionic form.[7][8] This can influence the position and appearance of the carbonyl and O-H stretching bands. The presence of the electron-withdrawing nitro group will also modulate the vibrational frequencies of the quinoline ring system.

Protocol 3: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Objective: To verify the presence of carboxylic acid, nitro, and aromatic functional groups.

Methodology:

  • Sample Preparation:

    • Place a small amount of the solid, dry sample directly onto the ATR crystal (typically diamond or germanium).

    • Apply pressure with the anvil to ensure firm and uniform contact.

  • Instrumentation & Data Acquisition:

    • Spectrometer: FTIR spectrometer with a universal ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically sufficient.

    • Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

  • Data Interpretation:

    • Analyze the spectrum for characteristic absorption bands. The broad O-H stretch of the carboxylic acid is a key feature, as are the strong asymmetric and symmetric stretches of the nitro group.

Table 3: Characteristic IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes
O-H (Carboxylic Acid)2500 - 3300BroadOften overlaps with C-H stretches.[1][9]
C-H (Aromatic)3000 - 3100Medium-Weak
C=O (Carboxylic Acid)1700 - 1725StrongPosition can be affected by hydrogen bonding.[9]
C=C, C=N (Quinoline Ring)1500 - 1600Medium-StrongA series of sharp peaks characteristic of the aromatic system.
N-O (Asymmetric Stretch)1510 - 1560StrongA key indicator of the nitro group.[9]
N-O (Symmetric Stretch)1340 - 1390StrongThe second key indicator of the nitro group.[9]

UV-Visible and Fluorescence Spectroscopy: Probing Electronic Properties

UV-Vis spectroscopy provides information on the electronic transitions within the molecule's conjugated π-system. The quinoline core is inherently UV-active, and the presence of the nitro and carboxylic acid groups will modify the absorption spectrum.[10][11]

Expertise & Experience: The Role of the Nitro Group and Solvents

The nitro group, being a strong electron-withdrawing group, typically causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.[10] It is also a notorious fluorescence quencher. Therefore, these derivatives are expected to exhibit weak to no fluorescence. Spectroscopic properties can be highly sensitive to solvent polarity (solvatochromism), so consistency in solvent choice is paramount for comparative studies.[12][13]

Protocol 4: UV-Vis Absorption Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) and molar absorptivity (ε).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

    • Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Instrumentation & Data Acquisition:

    • Spectrometer: A dual-beam UV-Vis spectrophotometer.

    • Wavelength Range: 200-600 nm.

    • Blank: Use the same solvent as the sample for the reference cuvette.

    • Data: Record the absorbance spectrum and identify the λmax values.

  • Data Interpretation:

    • The spectrum will likely show multiple bands corresponding to π → π* transitions of the quinoline aromatic system.[10][14]

    • Molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl) if the concentration and path length are known. This is a useful parameter for quantitative analysis.

Integrating Computational Chemistry for Data Validation

Modern analytical workflows benefit immensely from the integration of computational chemistry. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can predict spectroscopic properties with remarkable accuracy, serving as a powerful tool for validating experimental findings.[2][15][16]

cluster_exp Experimental Data cluster_comp Computational Modeling (DFT) cluster_val Validation & Assignment exp_uv Recorded UV-Vis Spectrum (λmax) validation Correlate & Validate: - Assign Electronic Transitions - Confirm NMR Signal Assignments exp_uv->validation exp_nmr Recorded NMR Spectrum (δ, J) exp_nmr->validation dft_geom Geometry Optimization (e.g., B3LYP/6-311G) td_dft TD-DFT Calculation (Excited States) dft_geom->td_dft Predicts λmax giao_nmr GIAO NMR Calculation dft_geom->giao_nmr Predicts δ td_dft->validation giao_nmr->validation

Figure 2: Workflow for correlating experimental spectroscopic data with computational (DFT/TD-DFT) predictions for robust validation.

A common approach is to first optimize the molecule's geometry using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[15] Subsequently, TD-DFT calculations can predict the UV-Vis absorption spectrum, and GIAO (Gauge-Independent Atomic Orbital) methods can predict NMR chemical shifts. A strong correlation between the calculated and experimental spectra provides a higher level of confidence in the structural assignment.

References

  • Schmidt, A., Herzschuh, R., Matysik, F., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. [Link]

  • Arabian Journal of Chemistry. (2020). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. [Link]

  • ProQuest. (n.d.). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. [Link]

  • RSC Publishing. (n.d.). Synthesis, DFT studies on a series of tunable quinoline derivatives. [Link]

  • Hassan, S. A., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • Samonig, M., et al. (2014). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC. [Link]

  • ResearchGate. (2022). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. [Link]

  • Beilstein Journal of Organic Chemistry. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. [Link]

  • ResearchGate. (n.d.). Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. [Link]

  • ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... [Link]

  • ResearchGate. (n.d.). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). [Link]

  • ResearchGate. (n.d.). Negative-ion mass spectra recorded from four nitro compounds.... [Link]

  • Semantic Scholar. (2020). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. [Link]

  • ResearchGate. (n.d.). UV-Vis absorption of nitroquinoline derivatives (4a–x) in ethanol. [Link]

  • RSC Publishing. (2020). Fluorescence enhancement of quinolines by protonation. [Link]

  • ResearchGate. (n.d.). Quinoline based receptor in fluorometric discrimination of carboxylic acids. [Link]

  • MDPI. (n.d.). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. [Link]

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. (2025). [Link]

  • ResearchGate. (n.d.). Polarographic and Voltammetric Determination of Genotoxic Nitro Derivatives of Quinoline Using Mercury Electrodes. [Link]

  • MDPI. (n.d.). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. [Link]

  • PMC. (n.d.). Synthesis and in silico studies of quinoline appended acridine via conventional and green methods.... [Link]

  • DTIC. (1999). Electroluminescence and Photophysical Properties of Polyquinolines. [Link]

  • Hosen, N. (n.d.). Synthesis and photophysical properties of coumarin-quinoline derivatives for sensor development. [Link]

  • ResearchGate. (n.d.). Photophysical properties of isoquinoline derivatives. [Link]

  • ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline.... [Link]

  • PubChem. (n.d.). 6-Nitroquinoline. [Link]

  • PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]

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Application Note: A Protocol for the Forced Degradation Study of 6-Nitroquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stability in Drug Development

The chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf life.[1][2] Forced degradation, or stress testing, is a critical exercise mandated by regulatory bodies like the International Council for Harmonisation (ICH) to understand how an API behaves under extreme environmental conditions.[3][4] As outlined in ICH guidelines Q1A(R2) and Q1B, these studies are designed to identify likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of a molecule.[5][6][7][8][9] This information is instrumental in developing and validating stability-indicating analytical methods, which are essential for quality control and regulatory submissions.[10][11][12]

This application note provides a comprehensive, step-by-step protocol for conducting a forced degradation study on 6-Nitroquinoline-2-carboxylic acid. This molecule, featuring a nitro-substituted quinoline core coupled with a carboxylic acid, presents unique chemical functionalities whose stability must be thoroughly characterized. The insights gained from this protocol will guide formulation development, packaging selection, and the establishment of appropriate storage conditions.[4][13]

Physicochemical Profile: this compound

A foundational understanding of the molecule's structure is key to anticipating its degradation pathways.

  • Molecular Structure:

    • Formula: C₁₀H₆N₂O₄[14][15]

    • Molecular Weight: 218.17 g/mol [14][15]

    • CAS RN: 30836-96-5[14][16]

  • Key Functional Groups & Predicted Reactivity:

    • Quinoline Ring: This heterocyclic aromatic system can be susceptible to oxidative attack, potentially leading to ring-opening or hydroxylation products.

    • Nitro Group (-NO₂): A strong electron-withdrawing group, the nitro function is prone to reduction under certain conditions, yielding nitroso or amino derivatives. It can also be susceptible to photolytic degradation.[17]

    • Carboxylic Acid (-COOH): While generally stable, this group can undergo decarboxylation under extreme heat. Its acidic nature makes the molecule's solubility pH-dependent.[18]

Overall Experimental Workflow

The study is designed to systematically expose the API to five key stress conditions and analyze the resulting samples using a stability-indicating HPLC method.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Interpretation prep API Stock & Control Sample Preparation stress_conditions Stress Conditions prep->stress_conditions acid Acid Hydrolysis (HCl) stress_conditions->acid base Base Hydrolysis (NaOH) stress_conditions->base ox Oxidation (H₂O₂) stress_conditions->ox therm Thermal (Dry Heat) stress_conditions->therm photo Photolytic (ICH Q1B) stress_conditions->photo sampling Time-Point Sampling & Quenching acid->sampling base->sampling ox->sampling therm->sampling photo->sampling hplc Stability-Indicating HPLC-UV Analysis sampling->hplc data Data Interpretation (% Degradation, Mass Balance) hplc->data pathway Degradation Pathway Elucidation data->pathway

Caption: Overall workflow for the forced degradation study.

Materials and Equipment

  • API: this compound (solid powder, purity >98%)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂ 30%), Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (or Phosphoric acid), Purified water.

  • Equipment: Analytical balance, pH meter, HPLC system with UV/PDA detector, photostability chamber, calibrated oven, volumetric flasks, pipettes, autosampler vials, sonicator, vortex mixer.

Experimental Design: Achieving Targeted Degradation

The primary goal is to achieve a target degradation of 5-20%.[5][11] This range is significant enough to produce and detect degradation products without completely destroying the parent molecule, which could lead to complex secondary degradants.[2] The conditions outlined below are starting points and should be optimized based on preliminary results.

Stress ConditionStress AgentConcentration / ConditionTemperatureDuration (Time Points)
Acid Hydrolysis 0.1 M HCl1 mg/mL API in 0.1 M HCl60 °C2, 6, 12, 24 hours
Base Hydrolysis 0.1 M NaOH1 mg/mL API in 0.1 M NaOHRoom Temp2, 6, 12, 24 hours
Oxidation 3% H₂O₂1 mg/mL API in 3% H₂O₂Room Temp2, 6, 12, 24 hours
Thermal Dry HeatAPI solid powder80 °C24, 48, 72 hours
Photolytic Light ExposureAPI solid & in solutionAmbientICH Q1B Guidelines[19][20]

Rationale for Conditions:

  • Hydrolysis: Acidic and basic conditions are chosen to assess susceptibility to pH-mediated degradation. Elevated temperature is used for acid hydrolysis to accelerate the reaction, while basic hydrolysis is often rapid enough at room temperature.[3]

  • Oxidation: Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress.[4]

  • Thermal: Exposing the solid API to dry heat assesses its solid-state thermal stability.[3]

  • Photostability: Testing both solid and solution forms is crucial, as degradation pathways can differ. The study must adhere to ICH Q1B guidelines, which specify an integrated near-UV energy of not less than 200 W h/m² and an overall illumination of not less than 1.2 million lux hours.[3][19][20]

Detailed Experimental Protocols

6.1. Preparation of Stock and Control Solutions

  • API Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound and transfer it to a 25 mL volumetric flask. Add approximately 15 mL of a 50:50 mixture of acetonitrile and water. Sonicate for 5 minutes to dissolve, then dilute to the mark with the same solvent. This is the primary stock solution.

  • Unstressed Control Sample: Dilute the API Stock Solution with the 50:50 acetonitrile:water solvent to a final concentration of 100 µg/mL. This is the T=0 sample.

  • Blank Solutions: Prepare blank solutions for each stress condition (e.g., 0.1 M HCl, 0.1 M NaOH) without the API. These will be used to identify any peaks originating from the stress agents or excipients.

6.2. Acid Hydrolysis Protocol

  • Pipette 5 mL of the API Stock Solution into a 10 mL flask.

  • Add 5 mL of 0.2 M HCl to achieve a final API concentration of 0.5 mg/mL in 0.1 M HCl.

  • Place the flask in a water bath at 60 °C.

  • At each time point (e.g., 2, 6, 12, 24h), withdraw an aliquot, neutralize it with an equimolar amount of NaOH, and dilute to 100 µg/mL with mobile phase for HPLC analysis.

6.3. Base Hydrolysis Protocol

  • Pipette 5 mL of the API Stock Solution into a 10 mL flask.

  • Add 5 mL of 0.2 M NaOH to achieve a final API concentration of 0.5 mg/mL in 0.1 M NaOH.

  • Keep the flask at room temperature, protected from light.

  • At each time point, withdraw an aliquot, neutralize it with an equimolar amount of HCl, and dilute to 100 µg/mL with mobile phase for HPLC analysis.

6.4. Oxidative Degradation Protocol

  • Pipette 5 mL of the API Stock Solution into a 10 mL flask.

  • Add 5 mL of 6% H₂O₂ to achieve a final API concentration of 0.5 mg/mL in 3% H₂O₂.

  • Keep the flask at room temperature, protected from light.

  • At each time point, withdraw an aliquot and dilute to 100 µg/mL with mobile phase for HPLC analysis.

6.5. Thermal Degradation Protocol

  • Spread a thin layer of the solid API powder (approx. 10-20 mg) in a clean glass vial.

  • Place the open vial in an oven set to 80 °C.

  • At each time point, remove the sample, allow it to cool, weigh an appropriate amount, dissolve it in the solvent, and dilute to 100 µg/mL for HPLC analysis.

6.6. Photostability Protocol

  • Solid State: Spread a thin layer of the API powder in a shallow, transparent container.

  • Solution State: Prepare a solution of the API (e.g., 0.1 mg/mL) in a photochemically inert solvent (e.g., water/acetonitrile) in a quartz cuvette or other transparent container.

  • Control: Prepare identical "dark" control samples wrapped in aluminum foil.

  • Expose the samples (and dark controls) in a validated photostability chamber according to ICH Q1B guidelines.[6][19][21]

  • After exposure, prepare the samples to a final concentration of 100 µg/mL for HPLC analysis.

Analytical Methodology: Stability-Indicating HPLC-UV

A robust, stability-indicating HPLC method is required to separate the parent API from all process-related impurities and degradation products.[12][22] A reverse-phase HPLC method with UV detection is a standard and effective approach.[23]

  • HPLC System: Agilent 1260 Infinity II or equivalent with PDA/UV detector.

  • Column: C18 Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan of the API).

Method Validation: The specificity of the method must be demonstrated. This is achieved by analyzing the stressed samples. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main API peak and from each other. Peak purity analysis using a PDA detector should be performed to confirm that the main API peak is spectrally pure in all stressed samples.[2][24]

Data Analysis and Interpretation

  • Percentage Degradation: Calculated by comparing the peak area of the API in the stressed sample to the unstressed control.

    • % Degradation = [(Area_control - Area_stressed) / Area_control] * 100

  • Mass Balance: This is a critical calculation to ensure that all degradation products have been accounted for. It is the sum of the assay of the parent API and the percentage of all detected degradation products. An ideal mass balance is between 98-102%.[2] A poor mass balance may indicate that some degradants are not UV-active, are volatile, or are retained on the column.

Hypothetical Degradation Pathway

Based on the chemical structure, a potential degradation pathway under oxidative or photolytic stress could involve the reduction of the nitro group and subsequent reactions.

G A 6-Nitroquinoline- 2-carboxylic acid B 6-Nitrosoquinoline- 2-carboxylic acid A->B Reduction [Oxidative Stress] D Hydroxylated Byproducts A->D Hydroxylation [Photolytic/Oxidative Stress] C 6-Aminoquinoline- 2-carboxylic acid B->C Further Reduction

Caption: Hypothetical degradation pathway for the molecule.

Conclusion

This application note details a systematic and robust protocol for the forced degradation study of this compound, in alignment with ICH guidelines. The successful execution of these experiments will provide invaluable data on the molecule's intrinsic stability. This knowledge is fundamental for identifying critical quality attributes, developing stable pharmaceutical formulations, and ensuring the development of a safe and effective drug product. The stability-indicating method developed through this process will serve as a crucial tool for quality control throughout the product's lifecycle.

References

  • Title: Q1B Photostability Testing of New Active Substances and Medicinal Products Source: ICH Harmonised Tripartite Guideline URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: Pharmastate URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]

  • Title: ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Guidelines: Drug Stability Testing Essentials Source: AMSbiopharma URL: [Link]

  • Title: ICH releases overhauled stability guideline for consultation Source: RAPS URL: [Link]

  • Title: ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions Source: Atlas Material Testing Technology URL: [Link]

  • Title: Forced Degradation Studies Source: MedCrave online URL: [Link]

  • Title: FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products Source: ECA Academy URL: [Link]

  • Title: Q1A(R2) Guideline Source: ICH URL: [Link]

  • Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Q1B Photostability Testing of New Drug Substances and Products Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH GUIDELINES: STRESS DEGRADATION STUDY Source: International Journal of Creative Research Thoughts (IJCRT) URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: Q1A (R2) A deep dive in Stability Studies Source: YouTube URL: [Link]

  • Title: HOW TO APPROACH A FORCED DEGRADATION STUDY Source: SGS URL: [Link]

  • Title: Forced Degradation Testing Source: SGS Denmark URL: [Link]

  • Title: Best Practices to Design Forced Degradation Studies / Design of Stability Studies for Accelerated Product Source: CASSS URL: [Link]

  • Title: HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column Source: SIELC Technologies URL: [Link]

  • Title: Stability Indicating HPLC Method Development –A Review Source: International Journal of Trend in Scientific Research and Development (IJTSRD) URL: [Link]

  • Title: 6-Nitroquinoline | C9H6N2O2 Source: PubChem URL: [Link]

  • Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]

  • Title: Development and validation of a new RP-HPLC method for organic explosive compounds Source: SpringerLink URL: [Link]

  • Title: Stability-Indicating HPLC Method Development Source: vscht.cz URL: [Link]

  • Title: Stability Indicating HPLC Method Development: A Review Source: International Journal of Pharmaceutical and Phytopharmacological Research (IJPPR) URL: [Link]

  • Title: Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction Source: ACS Publications URL: [Link]

  • Title: Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction Source: UI Scholars Hub URL: [Link]

  • Title: Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction Source: PubMed Central (PMC) URL: [Link]

  • Title: Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants Source: MDPI URL: [Link]

  • Title: Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 Source: PubMed Central (PMC) URL: [Link]

  • Title: Nitroaromatic Compounds, from Synthesis to Biodegradation Source: PubMed Central (PMC) URL: [Link]

  • Title: Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction Source: PubMed URL: [Link]

  • Title: Pathway proposed for the degradation of quinoline Source: ResearchGate URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 6-Nitroquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 6-Nitroquinoline-2-carboxylic acid. This molecule is a valuable building block in medicinal chemistry and materials science. However, its synthesis often yields a crude product contaminated with starting materials, regioisomers, and color-forming byproducts. Achieving high purity is critical for reliable downstream applications and accurate biological evaluation.

This guide, designed for researchers and drug development professionals, provides a comprehensive, experience-driven approach to purification. We will move beyond simple step-by-step instructions to explain the scientific rationale behind each technique, empowering you to troubleshoot and adapt these methods to your specific experimental context.

Section 1: Critical Safety Precautions

Before beginning any experimental work, it is imperative to understand and mitigate the risks associated with this compound and its derivatives. Nitroaromatic compounds are often toxic and potentially carcinogenic.[1][2][3]

Core Safety Mandates:

  • Engineering Controls: All handling of solid and dissolved this compound must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

  • Personal Protective Equipment (PPE): A complete PPE ensemble is mandatory. This includes:

    • Eye Protection: Chemical safety goggles and a face shield.[2][4]

    • Hand Protection: Chemical-resistant nitrile gloves.[4]

    • Body Protection: A flame-resistant lab coat.

    • Respiratory Protection: A NIOSH-approved respirator is recommended when handling the dry powder.[2][4]

  • Waste Disposal: Dispose of all chemical waste, including mother liquor and contaminated materials, in accordance with your institution's hazardous waste protocols.[3]

  • Spill Response: In case of a spill, evacuate the area and follow your institution's established procedures for hazardous material cleanup.[4]

Section 2: Frequently Asked Questions (FAQs)

This section addresses foundational questions to build a strong understanding of the purification challenges.

Q1: What are the common impurities in crude this compound?

The impurity profile depends heavily on the synthetic route. However, common contaminants include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Regioisomers: Other nitro-substituted quinoline carboxylic acids (e.g., the 5-nitro or 8-nitro isomers) can form, which often have very similar physical properties, making them difficult to separate.[5]

  • Color-Forming Impurities: These are often unsaturated, conjugated byproducts, such as nitroolefins, which can impart a yellow or brown hue to the crude product.[6][7]

  • Residual Acids/Bases: Catalysts or reagents used during synthesis and workup.

Q2: What are the primary purification techniques for this compound?

The main strategies leverage the compound's acidic nature and crystalline structure:

  • Acid-Base Extraction: This is a powerful liquid-liquid extraction technique that separates acidic compounds (like our target molecule) from neutral or basic impurities.[8][9][10]

  • Recrystallization: An effective method for removing small amounts of impurities from a solid compound, provided a suitable solvent is found.[11]

  • Adsorption/Decolorization: Using materials like activated charcoal to remove highly conjugated, colored impurities.[12][13]

  • Column Chromatography: A more advanced technique for separating compounds with similar polarities, such as regioisomers, when other methods fail.[14][15]

Q3: What are the key physicochemical properties I should be aware of?

Understanding these properties is crucial for designing a successful purification strategy.

PropertyValue / InformationSignificance for Purification
Molecular Formula C₁₀H₆N₂O₄-
Molecular Weight 218.17 g/mol Used for all stoichiometric calculations.
Appearance Expected to be a solid, likely off-white to yellow when pure.A dark color indicates significant impurities.
pKa (Predicted) ~3.5 - 4.5The carboxylic acid group is weakly acidic. This property is the cornerstone of acid-base extraction, as the compound will be deprotonated and water-soluble at a pH significantly above its pKa.[16]
Solubility Generally low solubility in water under acidic/neutral conditions but significantly higher solubility in aqueous basic solutions (e.g., NaOH, NaHCO₃). Soluble in polar organic solvents like DMF, DMSO, and moderately soluble in hot alcohols.[16][17]This pH-dependent solubility is key to both acid-base extraction and choosing a recrystallization solvent.[16]

Q4: How do I confirm the purity of my final product?

A combination of methods is recommended for a definitive assessment:

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting range.

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity by measuring the area of the product peak relative to impurity peaks.[14][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual impurities with distinct signals.[18][19][20]

Section 3: Purification Strategy - A Decision-Making Workflow

Choosing the right purification method from the start can save significant time and material. This decision tree outlines a logical approach based on the characteristics of your crude product.

Purification_Decision_Tree start Crude 6-Nitroquinoline- 2-carboxylic acid q_color Is the crude product heavily colored (dark brown/black)? start->q_color charcoal Perform Activated Charcoal Treatment during Recrystallization (See Protocol 3) q_color->charcoal Yes q_impurities What is the nature of the main impurities? q_color->q_impurities No / Slightly Colored charcoal->q_impurities acid_base Use Acid-Base Extraction (See Protocol 1) q_impurities->acid_base Neutral / Basic Impurities recrystallize Use Recrystallization (See Protocol 2) q_impurities->recrystallize Minor Impurities with Different Solubility chromatography Consider Column Chromatography q_impurities->chromatography Regioisomers / Similar Polarity final_product Pure Product acid_base->final_product recrystallize->final_product chromatography->final_product AcidBase_Workflow cluster_layers Separated Layers start 1. Dissolve crude product in organic solvent (e.g., Ethyl Acetate) add_base 2. Add aqueous base (e.g., 5% NaHCO₃) to separatory funnel start->add_base shake 3. Shake & Vent. Allow layers to separate. add_base->shake organic_layer Organic Layer (Contains Neutral/ Basic Impurities) shake->organic_layer aqueous_layer Aqueous Layer (Contains Deprotonated Product as water-soluble salt) shake->aqueous_layer separate 4. Drain & collect aqueous layer aqueous_layer->separate reacidify 5. Re-acidify aqueous layer with HCl (to pH ~2) separate->reacidify precipitate 6. Pure product precipitates out of aqueous solution reacidify->precipitate collect 7. Collect by vacuum filtration, wash with cold water, and dry precipitate->collect

Caption: Workflow for Acid-Base Extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether in a separatory funnel.

  • Extraction: Add an equal volume of a weak aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution. Using a weak base is strategic; it will deprotonate the carboxylic acid but is less likely to react with other sensitive functional groups. [21]3. Mixing: Stopper the funnel, invert, and vent frequently to release pressure from any CO₂ evolution. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to fully separate. The deprotonated product, as a sodium salt, is now in the aqueous layer. Drain the lower (aqueous) layer into a clean Erlenmeyer flask.

  • Re-extraction (Optional but Recommended): To maximize recovery, add a fresh portion of the aqueous base to the organic layer in the funnel, shake, and combine the aqueous layers.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with litmus paper). The pure this compound will precipitate out as a solid. [10][21]7. Isolation: Collect the pure solid by vacuum filtration. Wash the solid in the funnel with a small amount of ice-cold deionized water to remove residual salts.

  • Drying: Dry the purified product, preferably in a vacuum oven, to a constant weight.

Protocol 2: Purification by Recrystallization

This is the method of choice for removing small quantities of impurities when the product is already relatively pure. The key is finding a solvent that dissolves the compound well when hot but poorly when cold. [22] Step-by-Step Methodology:

  • Solvent Selection: Based on the principle of "like dissolves like," polar solvents are a good starting point. Ethanol, methanol, or acetic acid are often suitable for quinoline carboxylic acids. [23]Perform a small-scale test to find the best solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry. Heat the mixture on a hot plate (with stirring) to the boiling point of the solvent.

  • Achieve Saturation: Continue adding small portions of hot solvent until the solid just dissolves completely. This creates a saturated solution, which is critical for good recovery. [15]4. Hot Filtration (If Necessary): If there are insoluble impurities (or if you've used charcoal, see Protocol 3), perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization. [15]5. Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Do not disturb the flask during this time. [15]6. Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a very small amount of ice-cold solvent.

  • Drying: Air-dry the crystals on the filter paper, then transfer them to a watch glass for final drying in a vacuum oven.

Protocol 3: Decolorization using Activated Charcoal

This protocol is integrated into the recrystallization process (Protocol 2) to remove colored impurities.

Step-by-Step Methodology:

  • Follow steps 1-3 of the Recrystallization protocol. Once the crude solid is fully dissolved in the minimum amount of hot solvent, remove the flask from the heat source.

  • Add Charcoal: Add a very small amount of activated charcoal (a spatula tip's worth) to the hot solution. [12]Adding it to a boiling solution can cause violent bumping.

  • Swirl: Gently swirl the mixture for a few minutes. The solution should turn from colored to a faint grey. Avoid boiling the mixture with the charcoal for extended periods, as this can promote adsorption of your product.

  • Remove Charcoal: Proceed immediately to the "Hot Filtration" step (Protocol 2, Step 4) to remove the fine charcoal particles. The filtrate should now be colorless or significantly less colored.

  • Continue with the remaining steps of the Recrystallization protocol.

Section 6: Quality Control & Final Product Characterization

After purification, it is essential to verify the identity and purity of the this compound.

AnalysisExpected Result for Pure Compound
Appearance Off-white to pale yellow solid
Melting Point A sharp, defined melting point. Literature values for similar compounds vary, but a range of <2°C is expected for pure substances.
¹H NMR The spectrum should show clean signals corresponding to the aromatic protons on the quinoline ring system and a downfield, often broad, singlet for the carboxylic acid proton (>10 ppm). The absence of signals from starting materials or other isomers indicates purity. [19][20][24]
¹³C NMR The spectrum should show the correct number of carbon signals, including a signal for the carbonyl carbon of the carboxylic acid significantly downfield (>160 ppm). [18]
HPLC Purity >98% (as determined by peak area percentage).
Section 7: References
  • BenchChem. (2025). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.

  • Google Patents. (n.d.). EP2280926B1 - Method for eliminating color forming impurities from nitro compounds.

  • ChemicalBook. (n.d.). 8-Hydroxy-5-nitroquinoline(4008-48-4).

  • BenchChem. (2025). Technical Support Center: Purification of Quinoline Derivatives.

  • BenchChem. (2025). Safeguarding Your Research: A Guide to Handling 2-Nitroquinoline.

  • Google Patents. (n.d.). CN102007094B - Improved method for eliminating color forming impurities from nitro compounds.

  • PubMed. (n.d.). Microbial metabolism of quinoline and related compounds. XV. Quinoline-4-carboxylic acid oxidoreductase from Agrobacterium spec.1B: a molybdenum-containing enzyme.

  • BenchChem. (2025). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity.

  • Wikipedia. (n.d.). Acid–base extraction.

  • Unknown Source. (n.d.). Acid-Base Extraction.

  • Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications.

  • Chemistry LibreTexts. (2022). 3.5C: Charcoal.

  • Thermo Fisher Scientific. (2025). 8-Nitroquinoline Safety Data Sheet.

  • ECHEMI. (n.d.). 6-Nitroquinoline SDS, 613-50-3 Safety Data Sheets.

  • Chemistry LibreTexts. (2022). Acid-Base Extraction.

  • ACS Food Science & Technology. (2025). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography.

  • ChemicalBook. (n.d.). This compound(30836-96-5) 1h nmr.

  • BenchChem. (2025). Purification strategies for removing impurities from 2-nitroquinoline.

  • BenchChem. (2025). Technical Support Center: Optimizing 6-Nitroindoline-2-carboxylic Acid Synthesis.

  • PubChem. (n.d.). 6-Nitroquinoline.

  • ACS Food Science & Technology. (2025). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography.

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.

  • YouTube. (2020). Acid-Base Extraction Tutorial.

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of 6-Nitroindoline-2-carboxylic Acid.

  • BenchChem. (2025). Applications of 6-Nitroindoline-2-carboxylic Acid in Organic Synthesis.

  • BenchChem. (2025). Technical Support Center: 6-Nitroindoline-2-carboxylic Acid Reactions.

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.

  • Sigma-Aldrich. (n.d.). 6-Nitroquinoline 98%.

  • BenchChem. (2025). A Technical Guide to the Solubility of 6-Nitroindoline-2-carboxylic Acid.

  • Fisher Scientific. (2021). 8-Hydroxy-5-nitroquinoline Safety Data Sheet.

  • BenchChem. (2025). Technical Guide: Physicochemical Properties of 6-Nitroindoline-2-carboxylic Acid.

  • BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of 6-Nitroindoline-2-carboxylic Acid.

  • YouTube. (2007). Organic Chemistry Lab: Recrystallization.

  • Unknown Source. (n.d.). Recrystallization and Crystallization.

  • Unknown Source. (n.d.). Classification of organic compounds By solubility.

  • SpectraBase. (n.d.). 6-Nitroquinoline - Optional[1H NMR] - Spectrum.

  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation.

Sources

identifying common byproducts in 6-Nitroquinoline-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Nitroquinoline-2-carboxylic acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on identifying and mitigating common byproducts to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and which is most suitable for my needs?

The synthesis of this compound typically involves a two-stage process: the formation of the quinoline-2-carboxylic acid core, followed by nitration. The choice of the initial quinoline synthesis method is critical as it influences the impurity profile.

  • Doebner-von Miller Reaction: This is a versatile method for creating the quinoline ring system. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[1] For quinoline-2-carboxylic acid, a common approach is the reaction of an aniline with pyruvic acid and an aldehyde.[2]

  • Pfitzinger Reaction: This reaction synthesizes quinoline-4-carboxylic acids from isatin and a carbonyl compound.[3] While not a direct route to the 2-carboxylic acid isomer, it's a relevant quinoline synthesis.

  • Friedländer Synthesis: This involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group.[3]

For the synthesis of this compound, the Doebner-von Miller approach is often favored due to the direct incorporation of the carboxylic acid functionality. Subsequent nitration of the resulting quinoline-2-carboxylic acid yields the desired product.

Q2: I'm observing significant tar and polymer formation in my Doebner-von Miller reaction. What is the cause and how can I minimize it?

Tar and polymer formation is a prevalent issue in the Doebner-von Miller synthesis, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compounds.[4][5]

Causality: Strong acidic conditions, necessary for the cyclization, also promote the self-condensation and polymerization of the aldehyde and pyruvic acid reactants.[4][6]

Troubleshooting Strategies:

  • Slow Reagent Addition: Adding the α,β-unsaturated carbonyl compound slowly to the reaction mixture can help control its concentration and minimize polymerization.[4]

  • Temperature Control: Excessive heat can accelerate tar formation.[4][5] Maintaining the lowest effective temperature is crucial.

  • Biphasic Solvent System: Utilizing a biphasic system, such as water/toluene, can sequester the carbonyl compound in the organic phase, reducing its polymerization in the acidic aqueous phase.[5][6]

Q3: My nitration step is producing a mixture of isomers. How can I improve the regioselectivity for the 6-nitro product?

The nitration of quinoline is a classic electrophilic aromatic substitution. Under strongly acidic conditions (e.g., a mixture of nitric and sulfuric acid), the quinoline nitrogen is protonated, forming the quinolinium ion.[7] This positively charged species deactivates the pyridine ring towards electrophilic attack.

Causality: The protonated nitrogen directs the incoming nitro group to the benzene ring, primarily at the 5- and 8-positions.[7][8] However, the presence of the carboxylic acid group at the 2-position can influence the electronic distribution and may lead to the formation of other isomers.

Troubleshooting Strategies:

  • Careful Temperature Control: Nitration reactions are often exothermic. Maintaining a low and consistent temperature (e.g., -20°C to -10°C) is critical to minimize the formation of unwanted byproducts.[9][10]

  • Controlled Addition of Nitrating Agent: The slow, dropwise addition of the nitrating agent to a solution of the quinoline-2-carboxylic acid in sulfuric acid helps to control the reaction rate and prevent localized overheating.[9]

  • Purification: Separation of the desired 6-nitro isomer from other positional isomers, such as the 5-nitro and 8-nitro byproducts, often requires careful purification techniques like column chromatography or fractional crystallization.[10]

Troubleshooting Guide: Common Byproducts and Their Mitigation

Issue 1: Presence of Unreacted Starting Materials

Symptoms: Analysis of the crude product (e.g., by TLC, HPLC, or NMR) shows the presence of quinoline-2-carboxylic acid.

Root Cause: Incomplete nitration reaction.

Mitigation Strategies:

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature to drive it to completion.[4]

  • Stoichiometry of Reagents: Verify the correct molar equivalents of the nitrating agent are being used.

  • Purity of Starting Material: Impurities in the quinoline-2-carboxylic acid can interfere with the reaction.

Issue 2: Formation of Dihydro- and Tetrahydroquinoline Byproducts

Symptoms: The final product is contaminated with partially hydrogenated quinoline derivatives.[5]

Root Cause: The final step in some quinoline syntheses, like the Skraup or Doebner-von Miller, is an oxidation of a dihydroquinoline intermediate.[3][5] If the oxidation is incomplete, these reduced species will be present as impurities.

Mitigation Strategies:

  • Sufficient Oxidizing Agent: Ensure an adequate amount of the oxidizing agent (e.g., nitrobenzene in the Skraup synthesis) is used.[11]

  • Reaction Conditions: The reaction conditions should favor complete oxidation.

Issue 3: Over-oxidation and Ring-Opening Byproducts

Symptoms: Presence of pyridine-2,3-dicarboxylic acid (quinolinic acid) or other degradation products.[12]

Root Cause: Harsh oxidizing conditions during the synthesis or workup can lead to the oxidative cleavage of the benzene ring of the quinoline nucleus.[3]

Mitigation Strategies:

  • Milder Oxidizing Agents: If possible, select a milder oxidizing agent for the synthesis.

  • Controlled Reaction Conditions: Avoid excessive temperatures and prolonged reaction times under harsh oxidative conditions.[13]

Experimental Protocols

Protocol 1: Synthesis of Quinoline-2-carboxylic acid via a Modified Doebner-von Miller Reaction

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aniline

  • Pyruvic acid

  • Aldehyde (e.g., acetaldehyde)

  • Concentrated Hydrochloric Acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve aniline in ethanol.

  • Cool the solution in an ice bath and slowly add concentrated hydrochloric acid.

  • To this stirred solution, add pyruvic acid followed by the slow, dropwise addition of the aldehyde.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium hydroxide solution) until the product precipitates.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Purify the crude quinoline-2-carboxylic acid by recrystallization.

Protocol 2: Nitration of Quinoline-2-carboxylic acid

Materials:

  • Quinoline-2-carboxylic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid

  • Crushed Ice

  • Ethyl Acetate

  • Sodium Hydroxide solution

Procedure:

  • In a flask equipped with a stirrer and cooled to -5°C, dissolve quinoline-2-carboxylic acid in concentrated sulfuric acid.

  • Slowly add concentrated nitric acid dropwise to the stirred solution, ensuring the temperature is maintained between -20°C and -10°C.[9][14]

  • After the addition is complete, continue to stir the reaction mixture at this temperature for 30-60 minutes.

  • Carefully pour the reaction mixture onto crushed ice.

  • The resulting precipitate can be a mixture of nitro-isomers. Isolate the solid by filtration.

  • Purification to isolate the 6-nitro isomer can be achieved through column chromatography or fractional crystallization based on differential solubility of the isomers.[10]

Visualizing Reaction Pathways

Doebner-von Miller Synthesis of Quinoline-2-carboxylic acid

Doebner_von_Miller Aniline Aniline Intermediate Iminium Intermediate Aniline->Intermediate Condensation Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Intermediate Condensation Aldehyde Aldehyde Aldehyde->Intermediate Condensation Cyclized_Intermediate Dihydroquinoline Intermediate Intermediate->Cyclized_Intermediate Intramolecular Electrophilic Substitution Quinoline_Acid Quinoline-2-carboxylic acid Cyclized_Intermediate->Quinoline_Acid Oxidation

Caption: Generalized Doebner-von Miller reaction pathway.

Nitration of Quinoline-2-carboxylic acid

Nitration Quinoline_Acid Quinoline-2-carboxylic acid Quinolinium_Ion Quinolinium Ion Quinoline_Acid->Quinolinium_Ion Protonation Nitrating_Mixture HNO₃ / H₂SO₄ Nitro_Adduct Nitro-Substituted Intermediate Nitrating_Mixture->Nitro_Adduct Electrophilic Attack Quinolinium_Ion->Nitro_Adduct Electrophilic Attack Nitro_Product This compound Nitro_Adduct->Nitro_Product Deprotonation Byproducts 5- and 8-Nitro Isomers Nitro_Adduct->Byproducts Alternative Deprotonation

Caption: Nitration pathway leading to the desired product and isomers.

Quantitative Data Summary

Byproduct/IssueCommon CauseRecommended ActionExpected Outcome
Tar/Polymer FormationAcid-catalyzed polymerization of carbonyls[4]Slow reagent addition, temperature control, biphasic system[4][6]Reduced tar, improved yield and ease of purification
Positional Nitro IsomersElectronic effects of the quinolinium ion[7]Strict temperature control during nitration, purification[9][10]Increased ratio of the desired 6-nitro isomer
Dihydro/TetrahydroquinolinesIncomplete oxidation of intermediates[5]Ensure sufficient oxidizing agent and optimal reaction conditionsA fully aromatic final product
Ring-Opened ProductsHarsh oxidative conditions[3]Use of milder reagents and controlled conditionsPreservation of the quinoline ring system

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series.
  • BIOSYNCE. (2025). What are the oxidation products of quinoline? Retrieved from [Link]

  • Fetzner, S., & Lingens, F. (1994). Microbial metabolism of quinoline and related compounds. XX. Quinaldic acid 4-oxidoreductase from Pseudomonas sp. AK-2 compared to other procaryotic molybdenum-containing hydroxylases. Biological chemistry Hoppe-Seyler, 375(10), 641–652.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved from [Link]

  • Wikipedia. (2023). Skraup reaction. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • Slideshare. (2015). Doebner-Miller reaction and applications. Retrieved from [Link]

  • PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position? Retrieved from [Link]

  • ACS Publications. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]

  • Studocu. (n.d.). Quinoline. Retrieved from [Link]

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ? Retrieved from [Link]

  • Google Patents. (n.d.). US3829432A - Process for the oxidation of quinoline.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Google Patents. (n.d.). EP0971896A1 - Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist.
  • Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PubChem. (n.d.). 6-Nitroquinoline. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Improving the Solubility of 6-Nitroquinoline-2-carboxylic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Nitroquinoline-2-carboxylic acid is a member of the nitroquinoline class of compounds, which have garnered significant interest in medicinal chemistry for their potential anticancer and antimicrobial activities.[1][2] Researchers working with this compound in biological assays frequently encounter a significant hurdle: its limited aqueous solubility. This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and overcome the solubility challenges associated with this compound. We will explore the physicochemical properties of the molecule, offer a step-by-step troubleshooting workflow, and provide detailed protocols for proven solubilization techniques.

Section 1: Understanding the Molecule - Physicochemical Properties

The solubility behavior of this compound is dictated by its molecular structure. The quinoline core is largely hydrophobic, while the nitro group (-NO₂) and the carboxylic acid group (-COOH) add polarity. The carboxylic acid is the most critical feature for solubility manipulation. Its acidic nature means its charge state—and therefore its solubility—is highly dependent on pH.[3]

PropertyValue / PredictionSource / Rationale
Molecular Formula C₁₀H₆N₂O₄[4][5]
Molecular Weight 218.17 g/mol [4][5]
Appearance Expected to be a solid powderInferred from related compounds.[6]
Predicted pKa ~4.0The pKa of the structurally related 6-nitro-1H-indole-2-carboxylic acid is predicted to be 4.03. The carboxylic acid on the quinoline ring is expected to have a similar acidic strength.[3][7]
Predicted Solubility Low in neutral/acidic aqueous media; higher in basic media and polar organic solvents.Based on its acidic nature and the properties of the quinoline scaffold.[3][8][9]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in a neutral aqueous buffer (e.g., PBS pH 7.4)?

A: The primary reason is the protonated state of the carboxylic acid group. With a predicted pKa of around 4.0, the carboxylic acid is in its neutral, protonated (-COOH) form at pH 7.4. This form is significantly less soluble in water than its deprotonated, negatively charged carboxylate (-COO⁻) form.

Q2: What is the best starting solvent for making a high-concentration stock solution?

A: Dimethyl sulfoxide (DMSO) is the recommended starting solvent. It is a powerful, water-miscible polar aprotic solvent capable of dissolving many poorly soluble organic compounds. The related quinoline-2-carboxylic acid is highly soluble in DMSO (≥ 100 mg/mL).[10] Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO, which can then be serially diluted for your experiments.

Q3: My compound dissolves perfectly in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?

A: This is a common and critical issue known as "aqueous workdown precipitation." It occurs when the compound, stable in 100% DMSO, is rapidly forced out of solution upon dilution into the highly aqueous environment of the assay buffer or medium. The troubleshooting guide in Section 3 provides several strategies to overcome this, including pH adjustment and the use of cyclodextrins.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A: As a general rule, the final concentration of DMSO in cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or other artifacts.[11] It is crucial to run a "vehicle control" (medium with the same final concentration of DMSO but without the compound) to ensure the observed effects are from your compound and not the solvent.

Section 3: Troubleshooting Guide: A Step-by-Step Approach to Solubilization

If the standard method of using a DMSO stock solution leads to precipitation, a more systematic approach is required. This workflow provides a logical progression of techniques to achieve a stable solution for your biological assay.

G cluster_cell Cell-Based Assays cluster_biochem Biochemical (Non-Cell) Assays start Start: Compound precipitates in aqueous assay medium is_cell_based Is the assay cell-based? start->is_cell_based ph_adjust Technique A: pH Adjustment (Prepare basic stock) is_cell_based->ph_adjust Yes surfactant Technique C: Low-Conc. Surfactants (e.g., Tween-20) is_cell_based->surfactant No cyclodextrin Technique B: Cyclodextrin Complexation ph_adjust->cyclodextrin If pH modification is not viable end_node Achieved Soluble Compound for Assay cyclodextrin->end_node cosolvent Technique D: Alternative Co-solvents (e.g., PEG, Ethanol) surfactant->cosolvent If surfactant interferes with assay cosolvent->end_node

Caption: Decision workflow for selecting a solubilization strategy.

Technique A: pH Adjustment (For Cell-Based and Biochemical Assays)

Causality: By raising the pH of the stock solution to a value at least 2 units above the compound's pKa (i.e., to pH > 6.0), the carboxylic acid group will be deprotonated to its highly soluble carboxylate salt form.

Protocol: See Protocol 2 in Section 5 for a detailed methodology. Briefly, this involves preparing a stock solution in a weak base like 10-50 mM NaOH instead of pure water or DMSO. This basic stock can then be diluted into the buffered assay medium.

Trustworthiness Check:

  • pH Control: After adding the basic stock to your final assay medium, re-check the pH to ensure it remains within the acceptable physiological range for your cells or enzyme (typically pH 7.2-7.6). The buffering capacity of most cell culture media is sufficient to handle small additions of a basic stock.

  • Compound Stability: Test the stability of your compound in the basic stock solution over time if you plan to store it.

Technique B: Cyclodextrin Inclusion Complexation (For Cell-Based and Biochemical Assays)

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic quinoline portion of the molecule, forming a "host-guest" inclusion complex that is water-soluble.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used and is generally well-tolerated by cells at low concentrations.

Protocol: See Protocol 3 in Section 5. This involves preparing a solution of HP-β-CD in water or buffer and then adding the compound, followed by mixing (e.g., vortexing, sonicating) to facilitate complex formation.

G cluster_0 Before Complexation cluster_1 After Complexation Compound 6-Nitroquinoline- 2-carboxylic acid (Guest) Water Water (Poor Solubility) Compound->Water Precipitates Host Cyclodextrin (Host) Complex Soluble Inclusion Complex Host->Complex Water2 Water (Soluble) Complex->Water2 Dissolves

Caption: Mechanism of cyclodextrin-mediated solubilization.

Technique C: Low-Concentration Surfactants (For Biochemical Assays ONLY)

Causality: Non-ionic surfactants like Tween-20 or Triton X-100 can increase solubility by forming micelles that encapsulate the hydrophobic compound. This method is not suitable for live-cell assays , as surfactant concentrations effective for solubilization are often above the critical micelle concentration (CMC) and are cytotoxic.[11]

Implementation: Add a small amount of a non-ionic surfactant to your assay buffer. The final concentration should be kept low (e.g., 0.005% - 0.05% v/v) to avoid interfering with protein function. Always test if the surfactant itself affects your assay's readout.

Section 4: Summary of Solubilization Strategies

StrategyMechanism of ActionProsConsBest Use Case
DMSO Stock Solubilization in a polar aprotic solvent.Simple, fast, effective for many compounds at high concentration.Can cause precipitation upon aqueous dilution; toxic to cells at >0.5%.Initial screening; preparation of concentrated master stocks.
pH Adjustment Deprotonation of the carboxylic acid to a soluble carboxylate salt.Highly effective for acidic compounds; uses simple reagents.Requires careful pH monitoring; compound may be unstable at high pH.Cell-based or biochemical assays where the final pH can be controlled.
Cyclodextrins Encapsulation of the hydrophobic moiety in a host-guest complex.Generally low toxicity; can significantly increase aqueous solubility.May not work for all molecules; can be a more complex preparation.Cell-based assays where DMSO is problematic or pH adjustment is not desired.
Surfactants Micellar encapsulation of the compound.Effective at low concentrations.CYTOTOXIC ; can interfere with protein assays.In vitro biochemical or enzyme assays without live cells .

Section 5: Detailed Experimental Protocols

Protocol 1: Preparation of a Concentrated DMSO Stock Solution
  • Weigh Compound: Accurately weigh a small amount of this compound (e.g., 2.18 mg) in a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration. For 2.18 mg (MW = 218.17), adding 100 µL of DMSO will yield a 100 mM stock solution.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to aid dissolution.[10] Visually inspect to ensure no solid particles remain.

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: pH-Mediated Solubilization using a Basic Stock
  • Prepare Basic Solvent: Prepare a sterile solution of 10 mM NaOH in nuclease-free water.

  • Weigh Compound: Weigh 2.18 mg of this compound into a sterile microcentrifuge tube.

  • Add Basic Solvent: Add 1.0 mL of the 10 mM NaOH solution to the compound to create a 10 mM stock solution.

  • Dissolve: Vortex thoroughly. The compound should readily dissolve as it is converted to its sodium salt.

  • Use in Assay: Dilute this basic stock into your final, well-buffered assay medium (e.g., DMEM, RPMI, or PBS).

  • Validate: After dilution, confirm that the final pH of the medium is within the desired physiological range.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
  • Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., PBS). This will serve as the vehicle.

  • Add Compound: Add the solid this compound directly to the HP-β-CD solution to achieve your target concentration.

  • Facilitate Complexation: Vortex the mixture vigorously for 5-10 minutes. Follow this with sonication in a water bath for 15-30 minutes, or by shaking overnight at room temperature.

  • Clarify Solution: Centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any small amount of undissolved compound.

  • Use Supernatant: Carefully collect the clear supernatant. This is your stock solution of the compound-cyclodextrin complex. Remember to run a parallel vehicle control using the 40% HP-β-CD solution without the compound.

References

  • Solubility of Things. (n.d.). Quinoline-4-carboxylic acid.
  • Wikipedia. (2024). Quinoline. Retrieved from [Link]

  • Chemsrc. (n.d.). Quinoline-8-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-Nitroquinoline. Retrieved from [Link]

  • Stojkova, P., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Arhiv za higijenu rada i toksikologiju, 76(2).
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Rohe, A., et al. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Retrieved from [Link]

  • Sciencemadness Wiki. (n.d.). Quinoline. Retrieved from [Link]

  • Bergström, C. A., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Expert Opinion on Drug Discovery, 5(5), 421-432.
  • Al-Warhi, T., et al. (2021).
  • Di Trani, J., et al. (2018). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 23(11), 2949.
  • The Pharma Innovation. (2015). Various techniques for solubility enhancement: An overview.

Sources

troubleshooting N-acylation reactions on the indoline nitrogen

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the N-acylation of indolines, while a common transformation, can present unique challenges. The reduced nucleophilicity of the indoline nitrogen compared to aliphatic amines, coupled with potential side reactions, often requires careful optimization. This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you may encounter at the bench. We aim to provide not just solutions, but the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My N-acylation reaction is not working. My starting material is mostly unreacted. What are the common causes?

This is the most frequent issue encountered and typically points to one of three areas: insufficient nucleophilicity of the indoline nitrogen, suboptimal reaction conditions, or inactive reagents.

Core Problem: Low Nucleophilicity

The lone pair of electrons on the indoline nitrogen is delocalized into the adjacent benzene ring, reducing its availability for nucleophilic attack. To overcome this, the reaction strategy must focus on either increasing the indoline's nucleophilicity or enhancing the electrophilicity of the acylating agent.

Troubleshooting Workflow: No Reaction

start Start: No or Low Conversion check_reagents 1. Verify Reagent Quality - Acylating agent fresh? - Solvent anhydrous? - Indoline pure? start->check_reagents check_conditions 2. Assess Reaction Conditions - Base strength & stoichiometry? - Temperature appropriate? check_reagents->check_conditions Reagents OK increase_nucleophilicity 3. Enhance Indoline Nucleophilicity - Use a stronger base (e.g., NaH, NaOt-Bu). - Ensure complete deprotonation. check_conditions->increase_nucleophilicity Conditions Seem Correct increase_electrophilicity 4. Increase Acylating Agent Reactivity - Switch from anhydride to acyl chloride. - Use an activating agent (e.g., DMAP). increase_nucleophilicity->increase_electrophilicity Still No Reaction outcome Reaction Success increase_electrophilicity->outcome Reaction Proceeds

Caption: Troubleshooting workflow for low conversion.

Detailed Solutions:

  • The Role of the Base is Critical: For a standard acylation with an acyl chloride or anhydride, a base is not just a scavenger for the acid byproduct (like HCl or acetic acid); its primary role is to deprotonate the indoline N-H.[1][2] This generates the much more nucleophilic indolinide anion.

    • Weak Bases (e.g., Triethylamine, Pyridine): These are often insufficient to fully deprotonate the indoline. They may only serve as acid scavengers, leading to a very slow or stalled reaction.

    • Stronger Bases (e.g., NaH, KOt-Bu, Cs₂CO₃): These are highly effective.[1] Cesium carbonate (Cs₂CO₃) is an excellent choice as it is a strong base with good solubility in organic solvents like xylene, often leading to high yields.[1][2]

    • Actionable Step: If using a weak base, switch to a stronger, non-nucleophilic base. Use at least a stoichiometric equivalent to ensure deprotonation.

  • Solvent and Temperature Considerations:

    • Solvent: Aprotic solvents are required. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices for reactions at or below room temperature. For reactions requiring heat, solvents like toluene or xylene are preferable.[1][3]

    • Temperature: The low nucleophilicity of indoline may require elevated temperatures to drive the reaction to completion, especially with less reactive acylating agents like anhydrides.[1] If your reaction is stalled at room temperature, cautiously increasing the heat while monitoring for decomposition can be effective.

  • Reagent Quality:

    • Acylating Agents: Acyl chlorides and anhydrides are sensitive to moisture. Using a freshly opened bottle or a recently purified batch is crucial. Hydrolysis deactivates them.

    • Solvents: Anhydrous solvents are mandatory. Water will quench strong bases and hydrolyze the acylating agent.

FAQ 2: Which acylating agent should I use? Acyl Chloride vs. Anhydride vs. Other Methods?

The choice of acylating agent is a trade-off between reactivity, selectivity, and handling considerations.[4]

Data Summary: Acylating Agent Comparison

FeatureAcetyl ChlorideAcetic AnhydrideCarboxylic Acid + Coupling Agent (e.g., DCC/DMAP)Thioesters
Reactivity Very High[4][5][6]Moderate[4][5]Moderate (depends on activator)Moderate
Byproduct Corrosive HCl gas[4][5]Acetic Acid (less corrosive)[4][5]Urea byproduct (e.g., DCU)Thiol
Handling Corrosive, moisture-sensitive[5]Less corrosive, moisture-sensitive[5]Solid reagents, but potential allergens (DCC)Stable, less sensitive acyl source[1]
Best For Rapid reactions; when substrate is robust.Milder conditions; acid-sensitive substrates; improved selectivity.[4]Substrates incompatible with halides; direct use of carboxylic acids.[7]Mild, functional-group tolerant, chemoselective acylations.[1][2]
Common Issue Can lead to side reactions due to high reactivity.[5]May require heating or stronger base for less nucleophilic indolines.Purification can be complicated by urea byproduct.May require specific catalysts or conditions (e.g., Cs₂CO₃, high temp).[1]

Expert Recommendation:

  • Start with an Anhydride: For most applications, an acid anhydride in the presence of a suitable base (like pyridine with a catalytic amount of DMAP, or a stronger base like Cs₂CO₃) is a good starting point. It offers a balance of reactivity and control.[4]

  • Use Acyl Chloride for Stubborn Substrates: If the reaction with an anhydride is too slow or inefficient, switching to the corresponding acyl chloride will provide a significant rate enhancement.[6] Be prepared to manage the evolution of HCl gas.

  • Consider Coupling Reagents for Sensitive Molecules: If your indoline or acyl group contains sensitive functionalities that are incompatible with harsh reagents, using the parent carboxylic acid with a coupling agent like DCC (dicyclohexylcarbodiimide) and an activator like DMAP (4-dimethylaminopyridine) is an excellent, mild alternative.[7]

  • Explore Thioesters for High Chemoselectivity: For complex molecules where chemoselectivity is paramount, using thioesters as the acyl source can be highly effective, avoiding the harshness of acyl chlorides.[1][2]

FAQ 3: How do substituents on the indoline ring affect the N-acylation reaction?

Substituents on the aromatic ring of the indoline nucleus can significantly impact the nitrogen's nucleophilicity through inductive and resonance effects.

Logical Relationship: Substituent Effects

substituent Substituent on Indoline Ring ewg Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CN, -CO₂R) substituent->ewg is edg Electron-Donating Group (EDG) (e.g., -OMe, -Me) substituent->edg is nucleophilicity_down Decreases N Nucleophilicity ewg->nucleophilicity_down nucleophilicity_up Increases N Nucleophilicity edg->nucleophilicity_up reaction_slower Slower Reaction Rate (May require harsher conditions) nucleophilicity_down->reaction_slower reaction_faster Faster Reaction Rate (May proceed under milder conditions) nucleophilicity_up->reaction_faster

Caption: Impact of substituents on N-acylation.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro, cyano, or ester groups pull electron density away from the nitrogen atom, further reducing its nucleophilicity.[7]

    • Troubleshooting: If your indoline is substituted with a strong EWG, you will likely need more forcing conditions. This includes using a stronger base (NaH is common), a more reactive acylating agent (acyl chloride), and potentially higher reaction temperatures. A study on the N-acylation of 5-substituted indoles found that high yields were obtained with an EWG at the C-5 position when using DCC/DMAP, suggesting this method is robust for such substrates.[7]

  • Electron-Donating Groups (EDGs): Substituents like methoxy or alkyl groups donate electron density to the ring, which slightly increases the nitrogen's nucleophilicity.

    • Implications: Reactions with electron-rich indolines should proceed more easily. Milder conditions (e.g., an anhydride with pyridine/DMAP at room temperature) are more likely to be successful. However, be aware that highly activated systems can sometimes be prone to other side reactions if conditions are too harsh.

FAQ 4: I'm seeing multiple spots on my TLC. What are the likely side products and how do I avoid them?

While N-acylation is the desired outcome, several side reactions can occur, especially if the reaction is not optimized.

  • Unreacted Starting Material: The most common "side product" is simply your starting indoline. This indicates an incomplete reaction (see FAQ 1).

  • Diacylation (N,C-acylation): While the indoline pyrrole ring is not aromatic like indole, under harsh conditions with a strong Lewis acid (which should generally be avoided in simple N-acylations but might be present as an impurity or used incorrectly), acylation on the electron-rich aromatic ring is a possibility, though less common than in indole chemistry.

  • Hydrolyzed Acylating Agent: If moisture is present, you will form the corresponding carboxylic acid from your acyl chloride or anhydride. This can complicate work-up.

  • Polymerization/Decomposition: Forcing conditions (very high heat, strong acids) can lead to decomposition of sensitive indoline substrates, resulting in a complex mixture or baseline material on a TLC plate.

Preventative Measures:

  • Strict Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent hydrolysis of the acylating agent.

  • Controlled Temperature: Start at a low temperature (0 °C) and slowly warm up as needed. Avoid excessive heating.

  • Correct Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acylating agent, but avoid a large excess which can promote side reactions.

  • Avoid Lewis Acids: Unless you are specifically aiming for C-acylation, avoid Lewis acids like AlCl₃, which can complex with the nitrogen and promote undesired reactions.[8]

Experimental Protocols

Protocol 1: General N-Acylation using Acetic Anhydride and DMAP

This method is a good starting point for many indoline substrates.

  • Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add the indoline (1.0 eq).

  • Dissolution: Dissolve the indoline in anhydrous dichloromethane (DCM) or pyridine.

  • Addition of Reagents: Add 4-(dimethylamino)pyridine (DMAP, 0.1 eq) and triethylamine (1.5 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Acylation: Add acetic anhydride (1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Acylation of an Electron-Deficient Indoline using a Strong Base

This protocol is adapted for less reactive indolines.

  • Setup: To an oven-dried, two-neck flask under inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Washing (Optional): Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Solvent: Add anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C.

  • Deprotonation: Dissolve the electron-deficient indoline (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension. Stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Acylation: Add the acyl chloride (1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

References

  • Du, T., Wei, X., Xu, H., Zhang, X., Fang, R., Yuan, Z., Liang, Z., & Li, Y. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89–94. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups. BenchChem.
  • Filo. (2025).
  • BenchChem. (2025). A Head-to-Head Battle of Acylating Agents: Acetic Anhydride vs. Acetyl Chloride. BenchChem.
  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. chemrevise.
  • Crunch Chemistry. (2024). The reactions of acyl chlorides and acid anhydrides. Crunch Chemistry.
  • ResearchGate. (n.d.). Methods for N‐acylation of indole with carboxylic acid (derivatives).
  • Bremner, J. B., Samosorn, S., & Ambrus, J. I. (2004). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Synthesis, 2004(16), 2653-2658.
  • MDPI. (2021).
  • BenchChem. (2025).
  • Reddit. (2017). ELI5:How are Acyl Chlorides more reactive than Acid Anhydrides? r/explainlikeimfive.
  • Terashima, M., & Fujioka, M. (n.d.). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Faculty of Pharmaceutical Sciences, Higashi-Nippon-Gakuen University.
  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? PMC. [Link]

  • BenchChem. (2025). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. BenchChem.
  • Fu, G. C. (2008). Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst. PMC. [Link]

  • Du, T., Wei, X., Xu, H., Zhang, X., Fang, R., Yuan, Z., Liang, Z., & Li, Y. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-94. [Link]

Sources

avoiding side reactions during the reduction of the nitro group on quinoline rings

Author: BenchChem Technical Support Team. Date: January 2026

Herausgegeben von: Gemini Applikationswissenschaften

Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die sich mit der heiklen Aufgabe der Reduktion von Nitrogruppen an Chinolinringen befassen. Unser Ziel ist es, praktische, umsetzbare Lösungen für häufig auftretende Probleme zu bieten und die zugrundeliegende Chemie zu erläutern, um eine erfolgreiche und selektive Synthese von Aminochinolinen zu ermöglichen.

Häufig gestellte Fragen (FAQs)

F1: Warum ist die selektive Reduktion der Nitrogruppe an einem Chinolinring so schwierig?

Die Herausforderung liegt in der Natur des Chinolinrings selbst. Der heterocyclische aromatische Ring ist unter vielen Reduktionsbedingungen ebenfalls anfällig für eine Hydrierung. Dies kann zu einer unerwünschten Überreduktion führen, bei der nicht nur die Nitrogruppe (-NO₂) zur Aminogruppe (-NH₂) reduziert wird, sondern auch der Pyridin- oder sogar der Benzolteil des Chinolingerüsts gesättigt wird. Die Wahl des Reduktionsmittels und der Reaktionsbedingungen ist daher entscheidend, um die Reaktion chemoselektiv auf die Nitrogruppe zu lenken.

F2: Was sind die häufigsten Nebenprodukte, auf die ich achten sollte?

Die häufigsten Nebenprodukte lassen sich in drei Kategorien einteilen:

  • Überreduktion des Rings: Bildung von Tetrahydrochinolinen oder sogar Decahydrochinolinen. Dies ist besonders bei starker katalytischer Hydrierung (z. B. mit Rhodium oder Ruthenium) oder unter harschen sauren Bedingungen ein Problem.

  • Unvollständige Reduktion: Bildung von Zwischenprodukten wie Nitrosochinolinen (-NO) oder Hydroxylaminochinolinen (-NHOH). Diese können manchmal isoliert werden, deuten aber oft auf suboptimale Reaktionsbedingungen hin.

  • Kondensationsprodukte: Unter bestimmten Bedingungen, insbesondere bei neutralen oder basischen pH-Werten, können sich Azoxy- (-N=N(O)-) oder Azo- (-N=N-) Dimere bilden.

F3: Welches Reduktionsmittel ist das "beste" für meine Reaktion?

Es gibt kein universell "bestes" Mittel. Die optimale Wahl hängt stark von den anderen funktionellen Gruppen in Ihrem Molekül, den gewünschten Reaktionsbedingungen (pH, Temperatur, Lösungsmittel) und der verfügbaren Ausrüstung ab. Eine allgemeine Richtlinie finden Sie in der folgenden Entscheidungshilfe und der Vergleichstabelle.

Leitfaden zur Fehlerbehebung: Spezifische Probleme und Lösungen

Problem: Meine Reaktion ist unvollständig und es verbleibt eine signifikante Menge an Ausgangsmaterial.
  • Mögliche Ursache 1: Unzureichende Reagenzmenge.

    • Lösung: Stellen Sie sicher, dass ein ausreichender molarer Überschuss des Reduktionsmittels verwendet wird. Bei Metall/Säure-Reduktionen wie Fe/HCl oder SnCl₂/HCl sind oft mehrere Äquivalente erforderlich, um die gesamte Nitrogruppe zu reduzieren.[1]

  • Mögliche Ursache 2: Deaktivierung des Katalysators (bei katalytischer Hydrierung).

    • Lösung: Das Ausgangsmaterial oder das Lösungsmittel könnte Katalysatorgifte (z. B. Schwefelverbindungen) enthalten. Versuchen Sie, das Ausgangsmaterial zu reinigen oder einen robusteren Katalysator zu verwenden. Eine Erhöhung der Katalysatorbeladung kann ebenfalls helfen.

  • Mögliche Ursache 3: Geringe Löslichkeit.

    • Lösung: Das Nitrochinolin ist möglicherweise im gewählten Lösungsmittelsystem nicht ausreichend löslich. Versuchen Sie, ein Co-Lösungsmittel hinzuzufügen (z. B. THF, Dioxan) oder die Reaktionstemperatur moderat zu erhöhen, um die Löslichkeit zu verbessern.

Problem: Ich beobachte eine signifikante Überreduktion des Chinolinrings.
  • Mögliche Ursache 1: Zu reaktiver Katalysator oder zu harsche Bedingungen.

    • Lösung: Wechseln Sie bei der katalytischen Hydrierung von hochreaktiven Katalysatoren wie Rh/C oder PtO₂ zu einem milderen Katalysator wie Pd/C. Reduzieren Sie den Wasserstoffdruck und die Reaktionstemperatur.

  • Mögliche Ursache 2: Stark saure Bedingungen.

    • Lösung: Die Béchamp-Reduktion (Fe/HCl) kann manchmal zur Ringreduktion führen.[1] Eine mildere Alternative ist die Verwendung von Eisenpulver mit einem neutraleren Salz wie Ammoniumchlorid (NH₄Cl) in einem wässrigen Alkohol-Lösungsmittelsystem.[2][3][4] Dieses System ist oft bemerkenswert chemoselektiv.

Problem: Ich bilde gelbe oder orangefarbene Nebenprodukte, wahrscheinlich Azo-/Azoxy-Dimere.
  • Mögliche Ursache: Neutrale oder basische Reaktionsbedingungen.

    • Lösung: Die Bildung dieser Dimeren ist bei Reduktionen unter neutralen oder basischen Bedingungen wahrscheinlicher. Die Durchführung der Reaktion unter sauren Bedingungen (z. B. mit SnCl₂/HCl oder Fe/Säure) unterdrückt die Bildung dieser Nebenprodukte, da die intermediären Nitroso- und Hydroxylamin-Spezies schnell weiter zum Amin reduziert werden.

Auswahl des richtigen Reduktionssystems

Die Wahl des Reduktionssystems ist der entscheidende Faktor für den Erfolg. Hier ist eine visuelle Hilfe zur Orientierung Ihrer Entscheidung.

G cluster_alternative Alternative für robuste Substrate start Start: Nitrochinolin-Substrat q_functional_groups Sind säurelabile oder hydrierbare Gruppen vorhanden (z.B. C=C, Cbz, Benzyl)? start->q_functional_groups method_catalytic Milde Katalytische Hydrierung (z.B. Pd/C, H₂, RT, 1 atm) q_functional_groups->method_catalytic  Nein method_metal_acid Metall/Säure-Reduktion (z.B. SnCl₂, HCl) q_functional_groups->method_metal_acid  Nein, und hohe Reaktivität  ist erforderlich method_fe_neutral Eisen in neutralem Medium (z.B. Fe/NH₄Cl, EtOH/H₂O) q_functional_groups->method_fe_neutral  Ja outcome_catalytic Sehr sauber, aber riskiert die Reduktion anderer Gruppen. method_catalytic->outcome_catalytic outcome_metal_acid Starkes Reduktionsmittel, weniger selektiv, kann Halogene entfernen. method_metal_acid->outcome_metal_acid outcome_fe_neutral Hohe Chemoselektivität, gut für viele funktionelle Gruppen. method_fe_neutral->outcome_fe_neutral

Bildunterschrift: Entscheidungsdiagramm zur Auswahl einer Reduktionsmethode.

Vergleichende Analyse der Reduktionsmittel
MethodeReduktionsmittel/BedingungenVorteileNachteileSelektivität
Béchamp-Reduktion Fe / HClKostengünstig, industriell bewährt.[1]Stark exotherm, erfordert sorgfältige Kontrolle, kann zur Ringreduktion führen.Mäßig
Zinn(II)-chlorid-Reduktion SnCl₂·2H₂O / HClWirksam für eine breite Palette von Substraten.Stöchiometrische Mengen an Zinnabfällen, kann Halogene in o/p-Position entfernen.Mäßig bis Gut
Eisen in neutralem Medium Fe / NH₄Cl in EtOH/H₂OHervorragende Chemoselektivität, toleriert viele funktionelle Gruppen, milde Bedingungen.[2][4]Erfordert oft Erhitzen (Rückfluss), heterogene Mischung.Sehr Hoch
Katalytische Hydrierung H₂, Pd/C oder Pt/CSehr saubere Reaktion, oft hohe Ausbeuten, keine metallischen Abfälle im Produkt.Kann andere funktionelle Gruppen (Alkene, Alkine, Benzylether, Cbz-Gruppen) und den Chinolinring selbst reduzieren.Variabel
Transferhydrierung Hydrazinhydrat / Katalysator (z.B. Fe₂O₃)Vermeidet die Notwendigkeit von gasförmigem Wasserstoff, oft gute Selektivität.Hydrazin ist hochgiftig.Gut

Detaillierte experimentelle Protokolle

Protokoll 1: Chemoselektive Reduktion mit Eisen und Ammoniumchlorid

Dieses Protokoll ist besonders nützlich für Substrate mit anderen reduzierbaren funktionellen Gruppen.

  • Einrichtung: In einem Rundkolben, der mit einem Rückflusskühler und einem Magnetrührer ausgestattet ist, wird das Nitrochinolin (1,0 Äq.) in einem Gemisch aus Ethanol und Wasser (z. B. 4:1 v/v) suspendiert.

  • Reagenzienzugabe: Fügen Sie Eisenpulver (<100 mesh, 10 Äq.) und Ammoniumchlorid (10 Äq.) zur Suspension hinzu.[4]

  • Reaktion: Erhitzen Sie die Reaktionsmischung unter Rühren für 1-3 Stunden zum Rückfluss. Überwachen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC).

  • Aufarbeitung: Nach Abschluss der Reaktion (Verschwinden des Ausgangsmaterials) filtern Sie die heiße Mischung durch einen Celite-Pfropfen, um das Eisen und die Eisensalze zu entfernen. Waschen Sie den Pfropfen gründlich mit heißem Ethanol.

  • Isolierung: Entfernen Sie das Lösungsmittel aus dem Filtrat unter reduziertem Druck. Lösen Sie den Rückstand in einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat), waschen Sie ihn mit Wasser und Sole, trocknen Sie ihn über Natriumsulfat und konzentrieren Sie ihn, um das rohe Aminoquinolin zu erhalten.

  • Reinigung: Reinigen Sie das Produkt bei Bedarf durch Säulenchromatographie oder Umkristallisation.

Protokoll 2: Kontrollierte Reduktion mit Zinn(II)-chlorid-Dihydrat

Diese Methode ist robust und zuverlässig, erfordert aber eine sorgfältige Aufarbeitung, um Zinnreste zu entfernen.

  • Einrichtung: Lösen Sie Zinn(II)-chlorid-Dihydrat (SnCl₂·2H₂O, 4-5 Äq.) in konzentrierter Salzsäure in einem Becherglas (dies ist exotherm).[5][6] Kühlen Sie die Lösung in einem Eisbad.

  • Reagenzienzugabe: Lösen Sie das Nitrochinolin (1,0 Äq.) in Ethanol und geben Sie es langsam unter Rühren zur gekühlten SnCl₂/HCl-Lösung hinzu.

  • Reaktion: Entfernen Sie das Eisbad und rühren Sie die Mischung bei Raumtemperatur für 1-4 Stunden. Überwachen Sie den Fortschritt mittels DC.

  • Aufarbeitung: Gießen Sie die Reaktionsmischung vorsichtig auf Eis und machen Sie sie mit einer konzentrierten NaOH- oder KOH-Lösung stark basisch (pH > 12). Seien Sie vorsichtig, da dieser Schritt stark exotherm ist. Es bildet sich ein dicker weißer Niederschlag von Zinn(IV)-hydroxid.

  • Extraktion: Extrahieren Sie die wässrige Suspension mehrmals mit einem organischen Lösungsmittel wie Ethylacetat oder Dichlormethan.

  • Isolierung und Reinigung: Kombinieren Sie die organischen Phasen, waschen Sie sie mit Sole, trocknen Sie sie über Natriumsulfat und konzentrieren Sie sie. Reinigen Sie das Produkt wie in Protokoll 1 beschrieben.

Mechanismische Einblicke

Das Verständnis der Reaktionswege hilft, Nebenreaktionen zu vermeiden.

Bildunterschrift: Vereinfachte Reaktionswege für die Nitroreduktion.

Unter sauren Bedingungen werden die Nitroso- und Hydroxylamin-Zwischenprodukte schnell protoniert und weiter zum gewünschten Amin reduziert. Unter neutralen oder basischen Bedingungen können diese Zwischenprodukte miteinander kondensieren, um unerwünschte Azoxy- und Azo-Dimere zu bilden.

Referenzen

  • Ramadas, K. & Srinivasan, N. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications. [Link]

  • ResearchGate. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? [Link]

  • BNT Chemicals. Zinn(II)-chlorid. [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. XI/1, 4th ed. (1957). Reduktion der Nitrogruppe durch Zinn sowie Zinn-(II)-chlorid.

  • Houben-Weyl Methods of Organic Chemistry, Vol. IV/1c, 4th ed. (1980). Reduktion von aliphatischen Nitroverbindungen.

  • Kremer Pigmente. (n.d.). Zinn (II)-chlorid-Dihydrat. [Link]

  • Laboratorium Discounter. (n.d.). Zinn(II)-chlorid-dihydrat 99+% reinst. [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. XI/1, 4th ed. (1957). Reduktion von Nitroverbindungen mit Eisen-(II)-hydroxyd.

  • Wikipedia. (2024). Béchamp-Reduktion. [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). [Link]

  • Wikipedia. (n.d.). Nitroaromaten. [Link]

  • Química Organica.org. (n.d.). Friedlander Chinolinsynthese. [Link]

  • Wikipedia. (n.d.). Chinolin. [Link]

  • Wikipedia. (2025). 5-Nitrochinolin. [Link]

Sources

how to minimize the formation of the 5-nitro isomer byproduct during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Aromatic Nitration

Guide: Minimizing the Formation of the 5-Nitro Isomer Byproduct

Welcome to the technical support center for advanced synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve complex challenges like controlling regioselectivity in aromatic nitration. The formation of undesired isomers, such as the 5-nitro byproduct, is a common hurdle in the synthesis of complex molecules and pharmaceutical intermediates. This guide is structured as a series of frequently asked questions and troubleshooting steps to help you navigate this challenge effectively.

Frequently Asked Questions (FAQs)

Q1: What fundamental principles govern the position of nitration on my aromatic ring?

To control the outcome of your reaction, it's crucial to understand the two primary forces that dictate where the nitro group will attach to the aromatic ring: electronic effects and steric effects.

  • Electronic Effects: The substituents already present on the aromatic ring dictate the electron density at various positions.

    • Activating Groups (e.g., -OH, -OR, -NH₂, -Alkyl) are electron-donating. They increase the electron density of the ring, making it more reactive towards electrophiles like the nitronium ion (NO₂⁺). They direct the incoming nitro group to the ortho and para positions.[1][2]

    • Deactivating Groups (e.g., -NO₂, -CN, -SO₃H, -C=O) are electron-withdrawing. They decrease the ring's electron density and direct the incoming nitro group to the meta position. Halogens are an exception; they are deactivating but ortho, para-directing due to competing inductive and resonance effects.[1][3]

  • Steric Hindrance: This is the physical blocking of a reaction site by bulky groups. Even if a position is electronically favored (e.g., an ortho position), a large substituent nearby can prevent the nitrating agent from approaching, leading to substitution at a less crowded site, like the para position.[4][5]

When a ring has multiple substituents, the final isomer distribution is a result of the interplay between the directing effects of all groups and the steric environment of the ring.[4]

Q2: I'm nitrating a disubstituted aromatic compound and getting a significant amount of the 5-nitro isomer. Why is this specific position being favored over others?

This is a classic problem of competing directing effects. Let's consider a common substrate type, 2-substituted toluene, for example, 2-fluorotoluene. The positions are numbered starting from the methyl group.

  • Methyl Group (-CH₃): An activating, ortho, para-director. It wants to direct nitration to positions 3, 5, and 1 (which is occupied).

  • Fluoro Group (-F): A deactivating, ortho, para-director. It wants to direct nitration to positions 3 and 5.

Both groups agree on directing to positions 3 (ortho to both) and 5 (para to the fluoro, meta to the methyl). The formation of the 5-nitro isomer (2-fluoro-5-nitrotoluene) happens because it is an electronically accessible position. Minimizing it requires tipping the balance in favor of another electronically favorable but perhaps sterically different position.

Caption: Competing directing effects on a disubstituted ring.

Q3: How can I modify my standard mixed acid (HNO₃/H₂SO₄) protocol to reduce the 5-nitro byproduct?

The classic mixed acid system is powerful but can be aggressive, often leading to poor selectivity.[6] Fine-tuning the conditions is your first line of defense.

  • Lower the Temperature: Electrophilic aromatic substitution is kinetically controlled. Lowering the reaction temperature (e.g., from 25 °C to 0 °C or even -10 °C) often increases selectivity. The reaction leading to the more stable transition state (and thus the desired product) will be favored more significantly over competing pathways at lower temperatures.

  • Control the Rate of Addition: Add the nitrating agent (or the substrate) slowly and dropwise to the reaction mixture. This maintains a low concentration of the active electrophile and helps control the exotherm, preventing temperature spikes that can reduce selectivity.

  • Modify the Acid Ratio: The concentration of sulfuric acid dictates the concentration of the highly reactive nitronium ion (NO₂⁺).[3] Experimenting with slightly less concentrated H₂SO₄ or changing the HNO₃/H₂SO₄ ratio can sometimes temper the reactivity and improve the isomeric ratio, although this may also slow down the reaction considerably.

Q4: Which alternative nitrating agents offer better regioselectivity than mixed acid?

When reaction conditions alone are insufficient, changing the nitrating agent is the next logical step. The size and reactivity of the electrophile can dramatically alter the product distribution.[7]

Nitrating AgentCompositionCharacteristicsBest For
Mixed Acid Conc. HNO₃ / Conc. H₂SO₄Highly reactive, generates NO₂⁺ in situ. Often has low selectivity.[8]Robust, deactivated substrates.
Acetyl Nitrate HNO₃ / Acetic AnhydrideMilder, bulkier electrophile. Can favor para substitution due to steric hindrance at the ortho position.[8][9]Activated or acid-sensitive substrates.
Nitronium Salts NO₂BF₄ or NO₂PF₆Pre-formed source of NO₂⁺. Reaction is fast and can be run at low temperatures.[8]Avoiding strong acids; studying reaction mechanisms.
Aqueous Nitric Acid Dilute HNO₃ in waterA "green" alternative that avoids strong co-acids. Selectivity can be high for certain substrates.[6][10]Phenols and other highly activated systems.
Nitric Acid / Zeolite HNO₃ / Acetic Anhydride / Zeolite βHeterogeneous catalysis offers shape selectivity.[11]Achieving high para selectivity.

Troubleshooting Guide & Advanced Protocols

Q5: Can shape-selective catalysts force the reaction away from the 5-position?

Yes. This is one of the most powerful modern techniques for controlling regioselectivity. Zeolites are crystalline aluminosilicates with a well-defined microporous structure.

The Principle of Shape Selectivity: The reaction occurs within the pores of the zeolite. The transition state leading to a specific isomer might be too bulky to form within the confined space of the pore. For instance, if the transition state for the formation of the 5-nitro isomer is sterically larger than the one for the desired 4-nitro isomer, the zeolite will selectively allow the formation of the smaller isomer.[12] Zeolite β and ZSM-5 are commonly used for this purpose.[11][12]

Caption: Shape selectivity within a zeolite catalyst pore.

Protocol: Zeolite-Catalyzed High-Selectivity Nitration

This protocol is adapted from methodologies demonstrating high regioselectivity for activated aromatic compounds.[11]

  • Catalyst Activation: Place zeolite β (or H-ZSM-5) in a flask and heat under vacuum at 400-500 °C for 4-6 hours to remove adsorbed water. Cool under an inert atmosphere (N₂ or Ar).

  • Reaction Setup: To a flask containing the activated zeolite (e.g., 1g per 10 mmol of substrate) and the aromatic substrate (10 mmol) in a suitable solvent (e.g., dichloromethane), add acetic anhydride (1.1 equivalents) at 0 °C.

  • Nitrating Agent Addition: Slowly add a stoichiometric amount of concentrated nitric acid (1.0 equivalent) to the cooled, stirring suspension.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-24 hours, monitoring by TLC or GC/MS.

  • Workup: Once the reaction is complete, filter to recover the zeolite catalyst. The catalyst can be washed, dried, and reactivated for reuse.[13] The filtrate can be worked up using a standard aqueous wash and extraction procedure.

  • Analysis: Analyze the product mixture by ¹H NMR or GC to determine the isomer ratio. Significant enhancement of the para isomer is often observed. For example, nitration of toluene using this method can yield over 79% of 4-nitrotoluene.[11]

References

  • Wikipedia. Nitration. [Link]

  • Liljenberg, M., Stenlid, J. H., & Brinck, T. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15. [Link]

  • ResearchGate. (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]

  • RSC Publishing. Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. [Link]

  • Olah, G. A., et al. (1978). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Proceedings of the National Academy of Sciences, 75(2), 545-548. [Link]

  • Gómez, J. R., et al. (2020). Electric Hindrance and Precursor Complexes in the Regiochemistry of Some Nitrations. Journal of Chemical Education, 97(9), 3309-3314. [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Török, B., et al. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12, 1379532. [Link]

  • Smith, K., et al. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Esteves, P. M., et al. (2003). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry, 68(13), 5088-5097. [Link]

  • Quora. What are the other nitrating mixtures other than sulphuric acid & nitric acid?. [Link]

  • LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • JoVE. (2023). Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. [Link]

  • ResearchGate. (PDF) Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. [Link]

  • Török, B., et al. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. PMC, NIH. [Link]

  • IJRAR.org. Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. [Link]

  • Allen. Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitration. [Link]

  • AIChE. (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid. [Link]

  • Stock, L. M. (1980). The Control of Isomer Distributions in Nitration Reactions. DTIC. [Link]

  • YouTube. Nitration of aromatic compounds with mechanism and in the presence of other substituents. [Link]

  • Sciencemadness Discussion Board. nitration without sulfuric acid. [Link]

  • Smith, K., et al. (1999). A Novel Method for the Nitration of Simple Aromatic Compounds. The Journal of Organic Chemistry, 64(23), 8650-8658. [Link]

  • YouTube. nitration of aromatic compounds. [Link]

  • Liljenberg, M., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC, NIH. [Link]

  • ResearchGate. Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects † | Request PDF. [Link]

  • Gómez, J. R., et al. (2020). Electric Hindrance and Precursor Complexes in the Regiochemistry of Some Nitrations. Journal of Chemical Education. [Link]

  • Smith, K., et al. (2010). Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts. ORCA - Cardiff University. [Link]

  • Semantic Scholar. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]

  • Chemistry Steps. Nitration of Benzene. [Link]

  • YouTube. D.Pharm | IIMT College of Pharmacy, Greater Noida | Delhi NCR. [Link]

  • ResearchGate. Synthetic Protocols for Aromatic Nitration: A Review. [Link]

  • Ding, Y., et al. (2024). Direct aromatic nitration by bacterial P450 enzymes. PMC, NIH. [Link]

  • JACS Au. Biocatalytic Strategies for Nitration Reactions. [Link]

  • YouTube. Aromatic Nitration Mechanism - EAS vid 4 by Leah4sci. [Link]

  • SciSpace. Theoretical investigation on the ground state properties of the hexaamminecobalt(III) and nitro– nitrito linkage isomerism. [Link]

  • ResearchGate. What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. [Link]

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Technical Support Center: Optimizing Temperature Control for the Nitration of Indoline-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the nuanced process of nitrating indoline-2-carboxylic acid. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, practical solutions to common challenges encountered during this sensitive electrophilic aromatic substitution. As your virtual Senior Application Scientist, I will guide you through the critical aspects of temperature control to enhance reaction efficiency, product purity, and experimental safety.

The Criticality of Temperature in Indoline Nitration

The nitration of indoline-2-carboxylic acid is a highly exothermic reaction, a characteristic inherent to the nitration of many organic compounds.[1][2] Uncontrolled temperature fluctuations can lead to a cascade of undesirable outcomes, including the formation of multiple isomers, dinitrated byproducts, and in worst-case scenarios, a runaway reaction with significant safety implications.[3][4] Precise temperature management is, therefore, not merely a suggestion but a mandatory parameter for success. The recommended temperature range for this specific nitration is typically between -20 °C and -10 °C.[5][6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is analyzed from a mechanistic standpoint, followed by actionable solutions.

Issue 1: Low Yield of the Desired Nitro-Isomer

Potential Causes:

  • Side Reactions Dominating: Elevated temperatures can provide the activation energy for competing reactions, leading to the formation of undesired byproducts and consuming your starting material.

  • Degradation of Starting Material or Product: Indoline and its derivatives can be sensitive to the harsh conditions of mixed acid nitration, and higher temperatures can accelerate decomposition.

  • Incomplete Reaction: While less common in exothermic reactions, suboptimal temperature control can, in some instances, lead to incomplete conversion if the reaction is not maintained within the optimal window for a sufficient duration.

Recommended Solutions:

  • Strict Temperature Adherence: Ensure your cooling bath (e.g., dry ice/acetone) can consistently maintain the internal reaction temperature between -20 °C and -10 °C throughout the addition of the nitrating agent.[5][6]

  • Slow, Controlled Addition: Add the concentrated nitric acid dropwise to the solution of indoline-2-carboxylic acid in concentrated sulfuric acid. This allows the cooling system to dissipate the heat generated from the reaction effectively.

  • Post-Addition Stirring: Continue stirring the reaction mixture at the specified low temperature for at least 30 minutes post-addition to ensure the reaction proceeds to completion.[6]

Issue 2: Formation of Multiple Isomers and Impurities

Potential Causes:

  • Kinetic vs. Thermodynamic Control: The regioselectivity of nitration can be influenced by temperature. While aromatic nitration is generally considered irreversible, subtle temperature variations can affect the distribution of isomers.[2][7] In the nitration of indoline-2-carboxylic acid, the primary products are the 5-nitro and 6-nitro isomers.

  • Over-Nitration: Higher temperatures can promote a second nitration event, leading to the formation of dinitro-indoline-2-carboxylic acid derivatives.

Recommended Solutions:

  • Optimize for Kinetic Control: Lowering the reaction temperature generally favors the kinetically controlled product, which may lead to a more favorable isomer ratio. Experimenting with temperatures at the lower end of the recommended range (e.g., -20 °C) may improve selectivity.

  • Careful Stoichiometry: Use a slight excess of nitric acid (e.g., 1.08 equivalents) to ensure complete mononitration without promoting dinitration.[6]

  • Post-Reaction Analysis: Utilize High-Performance Liquid Chromatography (HPLC) to analyze the product mixture. A reverse-phase C18 column is often suitable for separating the 5-nitro and 6-nitro isomers.[3]

Issue 3: Runaway Reaction

Potential Causes:

  • Rapid Heat Generation: The exothermic nature of the nitration reaction can lead to a rapid increase in temperature if the heat is not removed efficiently.[1][8]

  • Accumulation of Unreacted Nitrating Agent: If the nitrating agent is added too quickly, it can accumulate before it has a chance to react. A subsequent, uncontrolled reaction of this accumulated reagent can lead to a thermal runaway.

Recommended Solutions:

  • Adequate Cooling Capacity: Ensure your cooling bath has sufficient volume and cooling power for the scale of your reaction.

  • Continuous Monitoring: Use a calibrated thermometer or thermocouple to monitor the internal temperature of the reaction mixture continuously.

  • Emergency Quenching Plan: Have a pre-chilled quenching solution (e.g., a large volume of crushed ice) readily available to quickly cool and dilute the reaction mixture in case of an unexpected temperature spike.[5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the importance of low temperatures in this nitration?

The nitration of aromatic compounds proceeds via an electrophilic aromatic substitution mechanism.[9][10] The reaction of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺).[11][12] This ion then attacks the electron-rich indoline ring. The rate of this reaction is highly temperature-dependent. Low temperatures are crucial to moderate the reaction rate, preventing an uncontrolled exotherm and minimizing the activation of pathways leading to side products.

Q2: How does temperature influence the ratio of 5-nitro to 6-nitro isomers?

While specific quantitative data on the temperature-dependent isomer distribution for indoline-2-carboxylic acid is not extensively published, the principles of kinetic and thermodynamic control are relevant.[7][9] Generally, in electrophilic aromatic substitutions, lower temperatures favor the kinetically preferred product (the one that forms fastest), while higher temperatures can allow for equilibration towards the more thermodynamically stable product.[2] For indoline-2-carboxylic acid, the directing effects of the protonated amine and the carboxylic acid group, along with steric factors, will determine the relative activation energies for attack at the 5- and 6-positions. Precise control of the temperature within the -20 °C to -10 °C range is the best starting point for optimizing the yield of the desired isomer.

Q3: Can I monitor the reaction in real-time to optimize the temperature profile?

While real-time in-situ monitoring of this specific reaction is not standard practice in many labs, it is theoretically possible using techniques like reaction calorimetry (to measure heat flow) or in-situ spectroscopy (e.g., FTIR or Raman). A more practical approach for most research settings is to run small-scale trial reactions at slightly different temperatures within the recommended range and analyze the final product distribution by HPLC to determine the optimal temperature for your specific setup and desired outcome.[3]

Q4: What are the best practices for setting up the reaction to ensure optimal temperature control?

  • Use a reaction vessel of an appropriate size to allow for efficient stirring and heat transfer.

  • Employ a magnetic or mechanical stirrer that provides vigorous agitation to ensure uniform temperature throughout the reaction mixture.

  • Position the thermometer or thermocouple so that the sensing element is fully submerged in the reaction mixture but not touching the walls of the vessel.

  • Pre-cool the sulfuric acid solution of indoline-2-carboxylic acid to the target temperature before beginning the addition of nitric acid.

Experimental Protocol: Temperature-Controlled Nitration of Indoline-2-Carboxylic Acid

This protocol is a general guideline. Please refer to specific literature for your target isomer and adapt accordingly.

Materials:

  • Indoline-2-carboxylic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Dry ice

  • Acetone

  • Crushed ice

  • Ethyl acetate

  • Aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Dropping funnel

  • Cooling bath (Dewar flask)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve indoline-2-carboxylic acid (1.0 eq) in concentrated sulfuric acid at approximately -5 °C.

  • Cooling: Prepare a dry ice/acetone bath and cool the reaction mixture to between -20 °C and -10 °C.

  • Nitration: Slowly add concentrated nitric acid (1.08 eq) dropwise via the dropping funnel to the stirred solution. Carefully monitor the internal temperature and adjust the addition rate to maintain it within the -20 °C to -10 °C range.

  • Reaction Time: After the addition is complete, continue to stir the reaction mixture at this temperature for 30 minutes.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with stirring.

  • Workup and Isolation: The subsequent workup, typically involving pH-controlled extraction with ethyl acetate, will depend on the target isomer. For instance, to isolate the 6-nitro isomer, an initial extraction at a pH below 2 is performed to remove the 5-nitro isomer, followed by adjusting the aqueous phase to a pH of 4.5-5.0 to extract the desired 6-nitro product.[5]

Data Summary

ParameterRecommended ValueRationale
Reaction Temperature -20 °C to -10 °CMinimizes side reactions and prevents thermal runaway.[5][6]
Nitric Acid Stoichiometry 1.08 equivalentsEnsures complete mononitration while reducing the risk of dinitration.[6]
Addition Rate Slow, dropwiseAllows for effective heat dissipation.
Post-Addition Stir Time 30 minutesDrives the reaction to completion.[6]

Visualizing the Process

Reaction Pathway and Temperature Influence

Nitration_Pathway Fig. 1: Nitration of Indoline-2-Carboxylic Acid cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Indoline-2-Carboxylic Acid Indoline-2-Carboxylic Acid 5-Nitro Isomer 5-Nitro Isomer Indoline-2-Carboxylic Acid->5-Nitro Isomer Electrophilic Attack 6-Nitro Isomer 6-Nitro Isomer Indoline-2-Carboxylic Acid->6-Nitro Isomer Electrophilic Attack HNO3 / H2SO4 HNO3 / H2SO4 HNO3 / H2SO4->5-Nitro Isomer HNO3 / H2SO4->6-Nitro Isomer Temperature Temperature Temperature->5-Nitro Isomer Influences Rate & Selectivity Temperature->6-Nitro Isomer Influences Rate & Selectivity Byproducts (Dinitro, Degraded) Byproducts (Dinitro, Degraded) Temperature->Byproducts (Dinitro, Degraded) High Temp Promotes

Caption: Fig. 1: Nitration of Indoline-2-Carboxylic Acid

Troubleshooting Workflow for Temperature-Related Issues

Troubleshooting_Workflow Fig. 2: Troubleshooting Temperature Control start Experiment Start issue Poor Yield or Purity? start->issue check_temp Was Temp. Maintained at -20 to -10 °C? issue->check_temp Yes runaway Runaway Reaction? issue->runaway No check_addition Was Nitrating Agent Added Slowly? check_temp->check_addition Yes solution_temp Improve Cooling Bath & Calibrate Thermometer check_temp->solution_temp No solution_addition Decrease Addition Rate check_addition->solution_addition No success Optimized Reaction check_addition->success Yes solution_runaway Immediate Quenching! Review Safety Protocols runaway->solution_runaway Yes runaway->success No

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 6-Nitroquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges in the scale-up synthesis of 6-Nitroquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to empower you with the knowledge to overcome common experimental hurdles, ensure safety, and achieve reproducible, high-yield production of this important molecule.

I. Overview of Synthetic Strategy

The synthesis of this compound typically involves a two-step process: the synthesis of the quinoline-2-carboxylic acid core, followed by its selective nitration. Each of these steps presents unique challenges, particularly when transitioning from bench-scale to pilot or industrial-scale production.

Synthesis Pathway Overview

Synthesis_Pathway cluster_0 Step 1: Quinoline-2-carboxylic Acid Synthesis cluster_1 Step 2: Electrophilic Nitration Aniline Aniline Doebner_Reaction Doebner Reaction Aniline->Doebner_Reaction Pyruvic_Acid Pyruvic_Acid Pyruvic_Acid->Doebner_Reaction Quinoline_2_Carboxylic_Acid Quinoline_2_Carboxylic_Acid Doebner_Reaction->Quinoline_2_Carboxylic_Acid Nitration Nitration Quinoline_2_Carboxylic_Acid->Nitration Nitrating_Agent HNO₃ / H₂SO₄ Nitrating_Agent->Nitration 6_Nitroquinoline_2_Carboxylic_Acid 6_Nitroquinoline_2_Carboxylic_Acid Nitration->6_Nitroquinoline_2_Carboxylic_Acid Isomeric_Byproducts Isomeric Byproducts (e.g., 5-nitro, 8-nitro) Nitration->Isomeric_Byproducts

Caption: General synthetic route to this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis and scale-up of this compound.

Part A: Synthesis of Quinoline-2-carboxylic Acid (Doebner Reaction)

Question 1: My Doebner reaction is sluggish and giving low yields of quinoline-2-carboxylic acid. What are the potential causes and solutions?

Answer: Low yields in the Doebner reaction, which typically involves the condensation of an aniline, an aldehyde (often generated in situ), and pyruvic acid, can be attributed to several factors.[1]

  • Sub-optimal Reaction Conditions: The Doebner reaction is often acid-catalyzed.[2] The choice and concentration of the acid catalyst are critical. If using a Brønsted acid like hydrochloric acid or p-toluenesulfonic acid, ensure it is of appropriate concentration. Lewis acids such as tin tetrachloride or scandium(III) triflate can also be effective.[3] Temperature plays a crucial role; insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause decomposition and tar formation.

  • Polymerization of Intermediates: A common side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compounds formed in situ.[4] To mitigate this, consider a biphasic reaction medium. By sequestering the carbonyl compound in an organic phase, polymerization can be significantly reduced.[4]

  • Reagent Quality: Ensure the purity of your starting materials, particularly the aniline and pyruvic acid. Impurities can interfere with the reaction and lead to the formation of side products.

ParameterRecommendationRationale
Catalyst Titrate catalyst concentration; explore both Brønsted and Lewis acids.Optimizes the rate of the desired condensation and cyclization reactions.[3]
Temperature Monitor and control the reaction temperature closely.Prevents decomposition and tar formation at high temperatures.
Solvent System Consider a biphasic system (e.g., water/toluene).Sequesters reactive intermediates to minimize polymerization.[4]
Reagent Purity Use high-purity starting materials.Reduces side reactions and improves yield.

Question 2: I am observing significant tar formation in my Doebner reaction, making product isolation difficult. How can I minimize this?

Answer: Tar formation is a well-known issue in classical quinoline syntheses due to the harsh acidic conditions.[4]

  • Microwave-Assisted Synthesis: The use of microwave heating can dramatically reduce reaction times and, in some cases, lead to cleaner reactions with less tar formation.[4]

  • Alternative Catalysts: Replacing strong mineral acids with milder catalysts like Brønsted-acidic ionic liquids can result in a cleaner reaction profile.[4]

  • Controlled Reagent Addition: On a larger scale, the controlled addition of one of the reactants can help to manage the reaction exotherm and minimize side reactions leading to tar.

Part B: Nitration of Quinoline-2-carboxylic Acid

Question 3: The nitration of my quinoline-2-carboxylic acid is resulting in a mixture of isomers, with low selectivity for the desired 6-nitro product. How can I improve regioselectivity?

Answer: Achieving high regioselectivity in the nitration of quinoline derivatives is a significant challenge. The pyridine ring is deactivated towards electrophilic attack, so substitution occurs on the benzene ring, typically at the 5- and 8-positions.[5][6] Obtaining the 6-nitro isomer as the major product requires careful control over reaction conditions.

  • Directing Group Effects: The carboxylic acid group at the 2-position is an electron-withdrawing group and will further deactivate the pyridine ring. Its influence on the regioselectivity of nitration on the benzene ring is complex and can be influenced by the reaction medium.

  • Steric Hindrance: While electronic effects favor nitration at the 5- and 8-positions, steric hindrance from the carboxylic acid group might play a role in directing the nitro group to the 6-position, although this is not guaranteed.

  • Alternative Nitrating Strategies: While mixed acid (HNO₃/H₂SO₄) is the standard nitrating agent, exploring alternative methods could offer better regioselectivity. For instance, a copper-mediated, chelation-assisted C-H nitration has been reported for meta-nitration of quinoline carboxylic acid derivatives, which could favor the 6-position.[7]

Troubleshooting Regioselectivity

Troubleshooting_Regioselectivity Start Low 6-Nitro Selectivity Temp_Control Optimize Reaction Temperature Start->Temp_Control Nitrating_Agent Vary Nitrating Agent/Ratio Start->Nitrating_Agent Alternative_Routes Explore Alternative Nitration Methods Start->Alternative_Routes Purification Efficient Isomer Separation Temp_Control->Purification Nitrating_Agent->Purification Alternative_Routes->Purification

Caption: Decision tree for addressing poor regioselectivity in nitration.

Question 4: My nitration reaction is highly exothermic and difficult to control during scale-up. What are the key safety and operational considerations?

Answer: Nitration reactions are notoriously exothermic and can pose a significant safety risk if not properly controlled, especially at a larger scale.[8] A runaway reaction is a serious concern.[9]

  • Heat Management: The ability to dissipate the heat generated is crucial. Ensure your reactor has an efficient cooling system. On a larger scale, the surface-area-to-volume ratio decreases, making heat removal more challenging.

  • Controlled Addition: The nitrating agent should be added slowly and at a controlled rate to the substrate solution. This allows the cooling system to keep pace with the heat generation.

  • Continuous Flow Chemistry: For industrial-scale production, transitioning to a continuous flow reactor can offer significant safety advantages. The small reaction volume at any given time minimizes the risk of a thermal runaway, and the high surface-area-to-volume ratio allows for excellent heat transfer.[10]

ParameterBench-Scale ConsiderationScale-Up Consideration
Heat Transfer Ice bath is often sufficient.Jacketed reactor with a reliable cooling system is necessary.
Reagent Addition Manual dropwise addition.Controlled addition via a pump with rate monitoring.
Mixing Magnetic stirrer.Overhead mechanical stirrer to ensure homogeneity.
Process Safety Standard fume hood and personal protective equipment (PPE).Comprehensive risk assessment, potentially including reaction calorimetry studies.[11]
Part C: Purification

Question 5: How can I effectively purify the this compound from the isomeric byproducts and other impurities?

Answer: The purification of the desired 6-nitro isomer from a mixture of nitroquinolines can be challenging due to their similar physical properties.

  • Fractional Crystallization: This is a common technique for separating isomers. The choice of solvent is critical. Experiment with a range of solvents to find one that provides a good solubility differential between the 6-nitro isomer and the other isomers (e.g., 5-nitro and 8-nitro).

  • pH-Controlled Extraction/Precipitation: The carboxylic acid group provides a handle for purification. By carefully adjusting the pH of an aqueous solution, it may be possible to selectively precipitate the different isomers.

  • Chromatography: While often not ideal for large-scale production due to cost and solvent usage, column chromatography can be an effective method for obtaining high-purity material, especially during process development.

  • Hydrohalide Salt Formation: A patented method for separating 5-nitroquinoline and 8-nitroquinoline involves the formation of their hydrohalide salts, which exhibit different solubilities.[12] A similar approach could potentially be developed for the separation of the 6-nitro isomer.

III. Experimental Protocols

Protocol 1: Synthesis of Quinoline-2-carboxylic Acid (Doebner Reaction)

This protocol is a general guideline and should be optimized for your specific requirements.

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel.

  • Reagent Charging: To the flask, add aniline (1.0 eq) and pyruvic acid (1.1 eq) in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated hydrochloric acid) to the stirred mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium bicarbonate solution). The product may precipitate and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Nitration of Quinoline-2-carboxylic Acid

This protocol requires strict safety precautions due to the use of strong acids and the exothermic nature of the reaction.

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield. Work in a fume hood with a blast shield.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Substrate Addition: Slowly add quinoline-2-carboxylic acid (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not rise significantly.

  • Nitrating Agent Addition: Prepare a mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid in the dropping funnel. Add this nitrating mixture dropwise to the reaction flask, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature while monitoring its progress by TLC or HPLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The precipitated product can be collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • Purification: Purify the crude product using one of the methods described in the purification section above (e.g., fractional crystallization).

IV. References

  • Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776. [Link]

  • Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • Scribd. (n.d.). Bench-Scale and Pilot Plant Nitration. Retrieved from [Link]

  • Kulkarni, A. A. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 10, 405–424. [Link]

  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • Cardillo, P., & Copelli, S. (2008). Simple Procedure for Optimal Scale-up of Fine Chemical Processes. II. Nitration of 4-Chlorobenzotrifluoride. Organic Process Research & Development, 12(4), 669-675. [Link]

  • Gutmann, B., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2205–2216. [Link]

  • Boyd, M. R., & Allen, A. C. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 987. [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). Retrieved from [Link]

  • Doebner-Miller Reaction. (n.d.). Retrieved from [Link]

  • An overview on synthesis of quinoline and its derivatives using various name reactions. (2020). International Journal of Pharmaceutical Sciences and Research, 11(5), 2133-2143. [Link]

  • Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Wikipedia. (2023). Pfitzinger reaction. Retrieved from [Link]

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 193-202. [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Kim, D., et al. (2021). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Journal of the American Chemical Society, 143(35), 14177–14183. [Link]

  • Stack Exchange. (2020). Why does the nitration of quinoline occur at the 5 (and 8) position?. Retrieved from [Link]

  • Blicke, F. F., & Bowen, C. V. (1949). The Synthesis of Quinolines by the Pfitzinger Reaction. Journal of the American Chemical Society, 71(8), 2946–2947. [Link]

  • Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 324-329. [Link]

  • Boyd, M. R., & Allen, A. C. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 987. [Link]

  • Google Patents. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. Retrieved from

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Technical Support Center: Strategies to Improve Fischer Esterification of 6-Nitroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of the Fischer esterification of 6-Nitroquinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency and yield of this important chemical transformation. Here, we will delve into common challenges, provide detailed troubleshooting advice, and present optimized protocols grounded in established chemical principles.

I. Understanding the Challenges

The Fischer esterification of this compound presents a unique set of challenges primarily due to the electronic properties of the starting material. The presence of the electron-withdrawing nitro group and the nitrogen atom in the quinoline ring deactivates the carboxyl group, making it less susceptible to nucleophilic attack by the alcohol. This often leads to low yields and incomplete reactions under standard Fischer esterification conditions.

Furthermore, the basicity of the quinoline nitrogen can lead to its protonation by the acid catalyst. This can further decrease the reactivity of the carboxylic acid and may lead to solubility issues.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Fischer esterification of this compound and provides actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my Fischer esterification of this compound giving a low yield?

A1: Low yields are often a consequence of the reduced nucleophilicity of the carbonyl carbon due to the electron-withdrawing effects of the nitro group and the quinoline ring. To overcome this, strategies to shift the reaction equilibrium towards the product are necessary. This can be achieved by using a large excess of the alcohol, which also serves as the solvent, and by removing water as it is formed.[1][2][3][4]

Q2: What is the optimal catalyst and its concentration for this reaction?

A2: Strong protic acids like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are typically used as catalysts.[2][3][5] The catalytic amount should be carefully optimized. While a sufficient amount is needed to protonate the carbonyl oxygen and activate the carboxylic acid, an excessive amount can lead to side reactions or protonation of the quinoline nitrogen, which can hinder the reaction. A typical starting point is a few drops of concentrated H₂SO₄ or a catalytic amount of p-TsOH.[6]

Q3: How can I effectively remove water from the reaction mixture?

A3: Removing water is crucial for driving the equilibrium towards the ester product.[2][7] Two common methods are:

  • Using a Dean-Stark apparatus: This is particularly effective when the reaction is run in a solvent like toluene that forms an azeotrope with water.[3][7]

  • Employing a drying agent: Molecular sieves can be added to the reaction mixture to absorb the water as it is formed.[7]

Q4: Are there any potential side reactions I should be aware of?

A4: A potential side reaction is the reduction of the nitro group, especially if certain metal catalysts are inadvertently present or if the reaction is run under harsh reducing conditions.[6] However, under standard Fischer esterification conditions (acid catalyst and alcohol), this is generally not a major concern. Another consideration is the potential for undesired reactions if the starting material or alcohol contains other sensitive functional groups.

Troubleshooting Common Problems
Problem Possible Cause(s) Recommended Solution(s)
Low or no conversion Insufficient catalyst; Low reaction temperature; Short reaction time; Deactivation of the carboxylic acid.Increase the amount of acid catalyst incrementally. Ensure the reaction is heated to reflux.[6] Monitor the reaction by TLC and extend the reaction time.[6] Consider alternative, more reactive esterification methods (see Section IV).
Incomplete reaction Equilibrium has been reached.Use a large excess of the alcohol (use it as the solvent).[2] Actively remove water using a Dean-Stark trap or molecular sieves.[7]
Difficulty in product isolation The product is soluble in the aqueous workup solution; Emulsion formation during extraction.After neutralizing the acid catalyst with a base like sodium bicarbonate, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate).[6] To break emulsions, add brine (saturated NaCl solution) during the workup.
Product decomposition Harsh reaction conditions (e.g., excessively high temperature or prolonged reaction time).Monitor the reaction closely and stop it once the starting material is consumed. Use a milder acid catalyst if possible.

III. Optimized Experimental Protocols

Protocol 1: Standard Fischer Esterification with Excess Alcohol

This protocol aims to drive the reaction to completion by utilizing a large excess of the alcohol.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), using the alcohol as the solvent (at least 20-50 equivalents).[8]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or p-toluenesulfonic acid (e.g., 0.1 eq) to the suspension.[9]

  • Reflux: Heat the reaction mixture to reflux and maintain it at this temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This may take several hours to overnight.[6]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Carefully neutralize the remaining acid by washing with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.[3][6]

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization, if necessary.[6]

Protocol 2: Fischer Esterification with a Dean-Stark Trap

This protocol is designed for the efficient removal of water, which is particularly useful for less reactive alcohols.

Step-by-Step Methodology:

  • Setup: Assemble a reflux apparatus with a Dean-Stark trap and a condenser.

  • Reagents: To the round-bottom flask, add this compound (1.0 eq), the desired alcohol (3-5 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Reflux and Water Removal: Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap. As the vapor condenses, the water will separate and collect in the bottom of the trap, while the toluene will return to the reaction flask. Continue refluxing until no more water is collected.

  • Workup and Purification: Follow the same workup and purification steps as described in Protocol 1.

IV. Alternative Esterification Strategies

If Fischer esterification continues to provide unsatisfactory results, consider these alternative methods that do not rely on an equilibrium-driven process:

Acyl Chloride Formation Followed by Alcoholysis

This two-step process involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the alcohol.

  • Step 1: Acyl Chloride Formation: React this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[10]

  • Step 2: Esterification: The resulting acyl chloride is then reacted with the desired alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.

Steglich Esterification

This method uses a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[8] This approach is generally high-yielding and proceeds under mild conditions.

V. Visualizing the Workflow

Fischer Esterification Workflow Diagram

FischerEsterification Start 6-Nitroquinoline-2- carboxylic acid Reaction Reflux (with or without water removal) Start->Reaction Alcohol Alcohol (Excess) Alcohol->Reaction Catalyst Acid Catalyst (H₂SO₄ or p-TsOH) Catalyst->Reaction Workup Workup: - Neutralization - Extraction - Drying Reaction->Workup Purification Purification: - Chromatography - Recrystallization Workup->Purification Product Ester Product Purification->Product

Caption: General workflow for the Fischer esterification of this compound.

Decision Tree for Method Selection

MethodSelection Start Starting Material: This compound Fischer Attempt Fischer Esterification (Protocol 1 or 2) Start->Fischer CheckYield Is the yield satisfactory? Fischer->CheckYield Success Product Obtained CheckYield->Success Yes Alternative Consider Alternative Methods CheckYield->Alternative No AcylChloride Acyl Chloride Formation Alternative->AcylChloride Steglich Steglich Esterification Alternative->Steglich

Caption: Decision-making process for selecting an appropriate esterification strategy.

VI. References

  • LibreTexts Chemistry. (2023). Fischer Esterification. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • ACS Publications. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • ResearchGate. (2017). Can anyone suggest me best esterification reaction?. Retrieved from [Link]

  • Google Patents. (n.d.). US3714234A - Catalysts and esterification process. Retrieved from

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • Reddit. (2020). How can I improve the yield of my Fischer Esterification?. r/Chempros. Retrieved from [Link]

  • MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Khan Academy. (n.d.). Fischer esterification (video). Retrieved from [Link]

  • YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

long-term storage and handling of 6-Nitroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the long-term storage, handling, and troubleshooting of 6-Nitroquinoline-2-carboxylic acid. Our recommendations are grounded in established principles of chemical stability and laboratory best practices to ensure the integrity of your experiments.

I. Core Concepts: Understanding the Molecule

This compound is a heterocyclic compound featuring a quinoline core structure. The presence of both a nitro group and a carboxylic acid moiety makes it a valuable building block in medicinal chemistry. However, these functional groups also dictate its stability and handling requirements. The nitro group can render the molecule susceptible to light-induced degradation, while the carboxylic acid influences its solubility in aqueous and organic solvents.

II. Long-Term Storage and Stability

Proper storage is critical to prevent degradation and ensure the reproducibility of your experimental results. Below are our recommendations for maintaining the long-term stability of this compound.

Recommended Storage Conditions
FormTemperatureContainerAdditional Precautions
Solid 2-8°C (Refrigerated)Tightly sealed, opaque containerProtect from light. For extended storage, consider flushing with an inert gas (e.g., argon or nitrogen) before sealing.
Stock Solutions -20°C or -80°CAliquoted in single-use, tightly sealed vials (amber or wrapped in foil)Minimize freeze-thaw cycles. Use anhydrous solvents for preparation.

While some suppliers may indicate room temperature storage for the solid form, for optimal long-term stability and to mitigate the risk of gradual degradation, refrigeration at 2-8°C is strongly advised.[1]

III. Handling and Solution Preparation

Safe and effective handling of this compound is paramount. Adherence to the following protocols will minimize exposure risks and prevent contamination or degradation of the compound.

Protocol 1: Handling Solid this compound
  • Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation, which could hydrolyze the compound.

  • Ventilation: Always handle the solid compound in a well-ventilated area or a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Dispensing: Weigh the desired amount of the compound quickly and reseal the container tightly to minimize exposure to air and moisture.

Protocol 2: Preparation of Stock Solutions
  • Solvent Selection: High-purity, anhydrous solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended for preparing stock solutions.[2]

  • Dissolution: Add the solvent to the weighed compound. Ensure complete dissolution by gentle vortexing or sonication if necessary.

  • Fresh is Best: Prepare only the amount of solution required for your immediate experiments to avoid long-term storage of solutions, which are generally less stable than the solid form.[2]

  • Aqueous Solutions: For experiments in aqueous media, it is best to prepare fresh dilutions from a high-concentration stock solution in an organic solvent immediately before use. The stability of this compound in aqueous solutions, especially at different pH values, may be limited.[2]

IV. Troubleshooting Guide & FAQs

This section addresses common issues that researchers may encounter during the storage and use of this compound.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has changed color. Is it still usable?

A color change, often to a yellowish or brownish hue, can be an indicator of decomposition. Nitroaromatic compounds are susceptible to degradation, which can be initiated by factors such as exposure to light or elevated temperatures. It is recommended to visually inspect the compound before use. If a significant color change is observed, it is advisable to use a fresh batch for critical experiments or to verify the purity of the discolored material by an analytical method like HPLC.

Q2: I'm having trouble dissolving the compound. What can I do?

If you are experiencing solubility issues, consider the following:

  • Solvent Choice: Ensure you are using a recommended solvent like DMSO or DMF for stock solutions.

  • Sonication: Gentle sonication in a water bath can aid in the dissolution of the compound.

  • pH Adjustment: The solubility of carboxylic acids in aqueous solutions is often pH-dependent. Increasing the pH of an aqueous solution will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. However, be aware that high pH can also promote hydrolysis or other degradation pathways.

Q3: My stock solution has been stored for a while. How can I check its integrity?

If you have stored a stock solution and are concerned about its stability, you can perform a simple purity check using High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of the stored solution to that of a freshly prepared solution. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation.

Q4: What are the primary degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, related nitro-containing heterocyclic compounds can decompose through several mechanisms:

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in nitroaromatic compounds.

  • Thermal Decomposition: Elevated temperatures can lead to the cleavage of the C-NO2 bond.

  • Hydrolysis: The carboxylic acid and the quinoline ring may be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The quinoline ring system can be sensitive to oxidation.

Troubleshooting Workflow for Compound Instability

start Unexpected Experimental Results check_compound Is compound integrity suspected? start->check_compound visual_inspection Visually inspect solid and solutions check_compound->visual_inspection Yes troubleshoot_assay Troubleshoot other experimental parameters check_compound->troubleshoot_assay No color_change Color change or precipitation observed visual_inspection->color_change Yes no_change No visible change visual_inspection->no_change No analytical_validation Perform analytical validation (e.g., HPLC) color_change->analytical_validation no_change->analytical_validation degraded Degradation confirmed analytical_validation->degraded Degradation detected pure Compound is pure analytical_validation->pure No degradation discard Discard and use a fresh batch of compound degraded->discard review_storage Review storage and handling procedures degraded->review_storage pure->troubleshoot_assay

Caption: A decision-making workflow for troubleshooting unexpected experimental results that may be related to the stability of this compound.

V. Experimental Protocols

Protocol 3: General Procedure for Monitoring Compound Stability by HPLC

This protocol provides a general framework for developing a stability-indicating HPLC method.

  • Forced Degradation Study:

    • Acid/Base Hydrolysis: Dissolve the compound in a suitable solvent and add HCl or NaOH to final concentrations of 0.1 M. Incubate at room temperature and an elevated temperature (e.g., 60°C) and take samples at various time points.

    • Oxidation: Treat the compound solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Stress: Expose the solid compound and a solution to elevated temperatures (e.g., 70°C).

    • Photostability: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines.

  • HPLC Method Development:

    • Use a reverse-phase C18 column.

    • Develop a gradient elution method using a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

    • The method should be capable of separating the parent compound from all degradation products formed during the forced degradation study.

VI. Safety and Disposal

  • Safety Precautions: Always handle this compound in accordance with the information provided in the Safety Data Sheet (SDS). Avoid breathing dust and contact with skin and eyes.[3]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

VII. References

  • PubChem. (n.d.). 6-Nitroquinoline. Retrieved from [Link]

Sources

Technical Support Center: A Scientist's Guide to Developing HPLC Methods for Quinoline Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the chromatographic analysis of quinoline carboxylic acid isomers. As a researcher, you understand that separating positional isomers—molecules with the same formula but different substituent arrangements—is a significant analytical challenge. Their nearly identical physicochemical properties demand a nuanced and systematic approach to High-Performance Liquid Chromatography (HPLC) method development.

This guide is structured to move from foundational knowledge to specific, actionable troubleshooting advice. It is designed to provide you not just with protocols, but with the underlying scientific reasoning to empower you to make informed decisions in your own laboratory.

Frequently Asked Questions (FAQs)

This section addresses the high-level strategic questions you should consider before beginning your experiments.

Q1: What makes the separation of quinoline carboxylic acid isomers so challenging?

Separating these isomers is difficult because they share the same molecular weight and formula (C₁₀H₇NO₂).[1] Their primary differences lie in the position of the carboxylic acid group on the quinoline ring system. This subtle structural change leads to only minor variations in polarity, hydrophobicity, and pKa, making them behave very similarly in a typical reversed-phase HPLC system. The key to their separation lies in exploiting these small differences.

Q2: What is the best type of HPLC column to start with for this separation?

While a standard C18 column is the workhorse of reversed-phase chromatography, for positional aromatic isomers, a Phenyl-bonded stationary phase (e.g., Phenyl-Hexyl) is often a superior starting point.[2][3]

  • Causality: Standard C18 columns separate primarily based on hydrophobicity. Since the isomers have very similar hydrophobic characters, resolution can be poor. Phenyl columns, however, introduce an alternative separation mechanism: π-π interactions .[4] The electron-rich phenyl rings of the stationary phase can interact with the aromatic quinoline ring of your analytes. These π-π interactions are highly sensitive to the electronic distribution and sterics of the molecule, which are directly influenced by the position of the electron-withdrawing carboxylic acid group. This provides a powerful tool for enhancing selectivity between the isomers.[4]

Q3: How do I choose the right mobile phase and why is pH control critical?

A mobile phase consisting of an organic modifier (acetonitrile or methanol) and an aqueous phase with an acidic modifier is standard. However, controlling the pH is the most critical parameter for this specific analysis.

  • Scientific Rationale (The pKa Effect): Quinoline carboxylic acids are amphiprotic, meaning they have both an acidic functional group (the carboxylic acid, -COOH) and a basic one (the quinoline nitrogen).

    • The quinoline nitrogen has a pKa of approximately 4.9.[5] Below this pH, the nitrogen is protonated (positively charged, -NH⁺), making the molecule more polar.

    • The carboxylic acid group has a pKa typically in the range of 4-5, though this is influenced by its position relative to the nitrogen.[1]

  • The Strategy: By setting the mobile phase pH to a value between 2.5 and 3.5 , you can ensure a consistent ionization state. In this range, the carboxylic acid group will be predominantly in its neutral, protonated form (-COOH), which is more hydrophobic and thus more retained in reversed-phase HPLC.[6][7] Simultaneously, the quinoline nitrogen will be fully protonated (-NH⁺), which can be leveraged for separation but also requires management to prevent poor peak shape. For robust methods, it is recommended to work at a pH at least 1.5-2 units away from the analyte's pKa.[8]

Q4: Should I use an isocratic or a gradient elution method?

For method development and initial screening, a gradient elution is highly recommended .[9]

  • Justification: A gradient method (e.g., starting at 10% acetonitrile and ramping to 90%) allows you to elute all isomers in a reasonable time and provides a comprehensive overview of the separation.[9] It helps determine the approximate organic solvent concentration needed for elution and reveals the presence of any late-eluting impurities. Once the optimal solvent composition is understood from the gradient run, you can develop a more efficient isocratic method if the retention times of all isomers are sufficiently close.

Troubleshooting Guide: From Theory to Practical Solutions

This section tackles specific problems you may encounter during your experiments, providing both the cause and the solution in a direct question-and-answer format.

Q: My peaks are tailing severely. What's happening and how do I fix it?

A: Peak tailing for these compounds is most often caused by secondary interactions between the protonated quinoline nitrogen and the silica backbone of the stationary phase.

  • Mechanism: At a low mobile phase pH (e.g., pH 3), your quinoline nitrogen is positively charged. This charged site can interact electrostatically with residual, deprotonated silanol groups (Si-O⁻) on the surface of the silica packing material.[10] This interaction is stronger than the intended hydrophobic partitioning, causing a portion of the analyte molecules to "stick" to the column, resulting in a tailed peak.[2][11]

  • Solutions:

    • Ensure Proper pH Control: Use a buffer in your aqueous mobile phase. A 10-25 mM phosphate buffer at pH 2.5-3.0 is an excellent choice as it provides high buffering capacity in this range and is compatible with UV detection.[7] This ensures the pH is consistent throughout the system.

    • Use a High-Quality, End-Capped Column: Modern HPLC columns are "end-capped," meaning the free silanol groups are chemically blocked. Using a high-purity, fully end-capped column will significantly reduce these secondary interactions.

    • Consider a Polar-Embedded Column: Stationary phases like an amide-embedded phase (e.g., RP-Amide) can also mitigate tailing by providing an alternative site for hydrogen bonding, effectively shielding the analytes from the underlying silica.[12]

Q: I have co-eluting peaks or very poor resolution between my isomers. What should I try next?

A: This is a selectivity problem. Resolution is a function of efficiency, retention, and selectivity, with selectivity being the most powerful factor for separating closely related compounds.[13]

  • Solutions (in order of priority):

    • Change the Stationary Phase: If you are using a C18 column, switch to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column . As detailed in the FAQs, these phases introduce π-π and other electrostatic interactions that can differentiate between the subtle electronic differences of positional isomers.[3][4]

    • Optimize Mobile Phase pH: Make small, systematic adjustments to the pH (e.g., from 3.0 to 2.8 or 3.2). Even minor pH changes can alter the degree of ionization of the carboxylic acid group and the overall polarity of each isomer differently, potentially improving selectivity.[14][15]

    • Change the Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using acetonitrile, try substituting it with methanol (or vice versa). Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analytes compared to the aprotic acetonitrile, which can alter the elution order.[16]

    • Adjust Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) can improve efficiency (leading to sharper peaks) and may also slightly alter selectivity. Ensure your laboratory temperature is stable or use a column thermostat.

Q: My retention times are drifting from one injection to the next. Why?

A: Unstable retention times are typically due to an unbuffered mobile phase or insufficient column equilibration.

  • Mechanism: If you are using an unbuffered acid like 0.1% formic or trifluoroacetic acid, the final pH of the mobile phase can be susceptible to small variations in preparation or from atmospheric CO₂ absorption. Because the retention of your ionizable analytes is highly sensitive to pH, these small pH shifts can cause significant changes in retention time.[6][7]

  • Solutions:

    • Use a Buffer: Incorporate a buffer (e.g., 20 mM potassium phosphate) into the aqueous portion of your mobile phase and adjust to the target pH. This will resist pH changes and ensure reproducible retention.[17]

    • Ensure Adequate Equilibration: When you change the mobile phase composition or after the column has been sitting idle, it needs to be fully equilibrated with the new conditions. Flush the column with at least 10-15 column volumes of the mobile phase before starting your analysis.

    • Control Temperature: Use a column oven to maintain a constant temperature, as retention can decrease with increasing temperature.

Data Summary: Recommended Starting HPLC Conditions

The following table summarizes typical starting conditions derived from various application notes for the analysis of quinoline carboxylic acid derivatives. This should be used as a starting point for your method development.

Analyte/DerivativeStationary PhaseMobile PhaseElution ModeFlow RateTemp.Detection (λ)Reference(s)
Quinoline-2-carboxylic acidC18 (4.6 x 150 mm, 5 µm)A: 0.1% Phosphoric Acid in WaterB: AcetonitrileGradient1.0 mL/min30 °C289 nm[18]
Quinoline-3-carboxylic acidNewcrom R1 (low silanol activity RP)Acetonitrile, Water, Phosphoric AcidIsocratic---[11]
Quinolinic acid (2,3-dicarboxylic)Newcrom BH (mixed-mode)Water, Acetonitrile, Phosphoric AcidIsocratic--200 nm[19]
8-Nitroquinoline-2-carboxylic acidNewcrom R1 (low silanol activity RP)Acetonitrile, Water, Phosphoric AcidIsocratic---[20]
Halogenated 8-hydroxyquinolinesPhenyl-silica (10 µm)ACN:MeOH:Water (30:20:50) with 0.001 M NiCl₂Isocratic--273 nm

Experimental Protocol: A Step-by-Step Workflow for Method Development

This protocol provides a systematic approach to developing a robust separation method for quinoline carboxylic acid isomers.

1. Analyte Characterization & Sample Preparation:

  • Confirm the structures of the isomers you need to separate.

  • Prepare a stock solution of each individual isomer and a mixed stock solution (e.g., 1 mg/mL in methanol).

  • For injection, dilute the stock solution to a working concentration (e.g., 20-50 µg/mL) using a solvent compatible with the initial mobile phase (e.g., 50:50 Water:Acetonitrile). Filter the final solution through a 0.45 µm syringe filter.[18]

2. Initial Column and Mobile Phase Screening (Gradient Runs):

  • Column Selection: Start with two columns known for different selectivities:

    • A high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • A Phenyl-Hexyl column of similar dimensions.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 25 mM potassium phosphate buffer, adjust pH to 3.0 with phosphoric acid, and filter.

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection: UV Diode Array Detector (DAD) to monitor multiple wavelengths (e.g., 240 nm, 280 nm) and confirm peak purity.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 70% B

      • 15-17 min: 70% to 90% B (column wash)

      • 17-18 min: 90% to 10% B (return to start)

      • 18-25 min: 10% B (re-equilibration)

  • Execution: Inject your mixed isomer standard onto both columns using this gradient method.

3. Evaluation and Optimization:

  • Assess the Chromatograms: Compare the results from the C18 and Phenyl columns. Look for the column that provides the best overall separation and peak shape. The Phenyl column is expected to provide better selectivity.[4]

  • Optimize the Gradient: Based on the initial run, adjust the gradient slope to improve resolution in the region where your isomers elute. For example, if all peaks elute between 30% and 50% B, you can use a shallower gradient in that range (e.g., 30-50% B over 15 minutes).

  • Fine-Tune with pH and Organic Modifier:

    • If resolution is still insufficient, make small adjustments to the mobile phase pH (e.g., try pH 2.7 and pH 3.3) to see if selectivity improves.

    • Prepare a second set of mobile phases using Methanol as Mobile Phase B and repeat the best gradient program. Compare the selectivity to the acetonitrile run.

  • Convert to Isocratic (Optional): If the optimized gradient shows all isomers eluting within a narrow range of organic solvent percentage (e.g., all elute between 40-45% B), you can calculate an equivalent isocratic method for a faster run time. A good starting point is the organic percentage at the midpoint of the elution window.

4. Final Method Validation (Abbreviated):

  • Once the final method is established, confirm its robustness by checking for precision (multiple injections of the same sample) and linearity (injecting standards at different concentrations).

Method Development Workflow Diagram

The following diagram illustrates the logical decision-making process for developing your HPLC method.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening cluster_eval Phase 3: Evaluation & Optimization cluster_path1 Path A: Optimize Selectivity cluster_path2 Path B: Address Peak Shape cluster_final Phase 4: Finalization start Define Separation Goal (Separate QCA Isomers) prep_sample Prepare Standards (Individual & Mixed) start->prep_sample select_conditions Select Initial Conditions - Column: C18 & Phenyl - Mobile Phase: ACN/Phosphate Buffer pH 3.0 prep_sample->select_conditions run_gradient Run Generic Gradient on Both Columns select_conditions->run_gradient eval Evaluate Chromatograms run_gradient->eval opt_gradient Adjust Gradient Slope eval->opt_gradient Resolution Inadequate check_peak_shape Assess Peak Shape eval->check_peak_shape Peak Shape Poor final_method Final Optimized Method eval->final_method Separation Acceptable opt_ph Fine-tune pH (e.g., 2.7-3.3) opt_gradient->opt_ph opt_solvent Try Methanol instead of ACN opt_ph->opt_solvent opt_solvent->eval fix_tailing Fix Tailing: - Confirm Buffer - Use High-Quality Column check_peak_shape->fix_tailing fix_tailing->eval validate Confirm Robustness (Precision, Linearity) final_method->validate

Sources

Technical Support Center: Reaction Optimization for the Synthesis of 6-Nitroquinoline-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-nitroquinoline-2-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process. Here, we address common challenges and provide in-depth, field-proven insights to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for obtaining this compound and its derivatives?

A1: The most common approaches involve the cyclization of substituted anilines with α,β-unsaturated carbonyl compounds, a classic method known as the Doebner-von Miller reaction.[1][2] Variations of this, such as the Skraup synthesis, are also employed.[3][4] Modern methods may utilize transition-metal catalysts to achieve higher yields and milder reaction conditions.[5][6]

Q2: My reaction yield is consistently low. What are the first parameters I should investigate?

A2: Low yields are a frequent issue and can often be traced back to several key factors. Begin by evaluating the following:

  • Purity of Starting Materials: Impurities in your aniline or carbonyl compounds can significantly hinder the reaction.

  • Catalyst Activity: For acid-catalyzed reactions, ensure your acid is of the appropriate concentration and not degraded. For metal-catalyzed processes, verify the catalyst's integrity.[5][6]

  • Reaction Temperature and Time: These parameters are critical and must be optimized to ensure the reaction proceeds to completion without degrading the product.[6]

  • Solvent Choice: The polarity and boiling point of your solvent can influence reaction rates and pathways.

Q3: I am observing the formation of unexpected isomers. How can I improve regioselectivity?

A3: Isomer formation is a known challenge, particularly in electrophilic aromatic substitution reactions. To enhance the regioselectivity for the desired 6-nitro isomer, consider the following:

  • Directing Groups: The nature and position of substituents on the aniline ring will dictate the position of nitration.

  • Reaction Conditions: Temperature and the choice of nitrating agent can influence the isomer ratio.

Q4: What are the best practices for purifying the final this compound product?

A4: Purification can often be achieved through recrystallization from a suitable solvent, such as ethanol or chloroform.[7] For more challenging separations, column chromatography on silica gel is effective. An alternative method involves an acid-base extraction: dissolve the crude product in an organic solvent and extract with a basic aqueous solution. The carboxylic acid will move to the aqueous layer as its carboxylate salt. Acidifying the aqueous layer will then precipitate the purified carboxylic acid.[8]

Troubleshooting and Optimization Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis of this compound derivatives.

Issue 1: Low or No Product Formation in Doebner-von Miller Reaction

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inactive Catalyst For Brønsted acid catalysis (e.g., H₂SO₄, HCl), ensure the acid is fresh and of the correct concentration. For Lewis acid catalysts (e.g., SnCl₄, Sc(OTf)₃), ensure they are anhydrous, as moisture can deactivate them.[1]
Inappropriate Reaction Temperature The Doebner-von Miller reaction often requires elevated temperatures to proceed.[6] If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to decomposition and tar formation.[6] Monitor your reaction by TLC to find the optimal temperature.
Poor Quality of Reactants Use freshly distilled aniline and α,β-unsaturated carbonyl compounds. Impurities can act as poisons to the catalyst or lead to unwanted side reactions.
Incorrect Stoichiometry Ensure the molar ratios of your reactants are correct. A slight excess of one reactant may be beneficial, but this should be determined empirically.
Issue 2: Formation of a Tar-Like, Intractable Mixture

Possible Causes and Solutions:

Possible Cause Recommended Solution
Reaction Temperature is Too High Highly exothermic Skraup-type reactions can become violent if not properly controlled.[7] Maintain strict temperature control throughout the reaction. Use an oil bath for even heating and have a cooling bath on standby.[7]
Concentrated Acid is Too Strong In some cases, highly concentrated acids can promote polymerization and charring. Consider using a milder acid catalyst or a Lewis acid.[1]
Presence of Oxidizing Impurities Ensure all glassware is clean and free of any residual oxidizing agents from previous experiments.
Issue 3: Difficulty in Isolating the Carboxylic Acid Product

Possible Causes and Solutions:

Possible Cause Recommended Solution
Product is Highly Soluble in the Reaction Mixture After the reaction is complete, try pouring the mixture into ice-water to precipitate the product.[7]
Emulsion Formation During Workup During aqueous workup, emulsions can form, making separation difficult. Adding a small amount of a saturated brine solution can help to break the emulsion.
Incorrect pH for Extraction When performing an acid-base extraction, ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to deprotonate the carboxylic acid and bring it into the aqueous phase. Subsequently, acidify the aqueous layer to a pH < 4 to fully protonate and precipitate the product.[8]

Experimental Protocols

Optimized Protocol for the Synthesis of a this compound Derivative via a Doebner-von Miller Type Reaction

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Substituted 4-nitroaniline

  • α,β-Unsaturated aldehyde or ketone (e.g., acrolein, crotonaldehyde)

  • Concentrated Sulfuric Acid (or other suitable acid catalyst)

  • Glycerol (can act as a solvent and a mild oxidizing agent)

  • Arsenic pentoxide (optional, as an oxidizing agent, use with extreme caution)[7]

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, carefully add the substituted 4-nitroaniline and glycerol.

  • With vigorous stirring, slowly add concentrated sulfuric acid through the dropping funnel. The temperature will rise; maintain control with an ice bath if necessary.[7]

  • If using an additional oxidizing agent like arsenic pentoxide, add it at this stage.

  • Slowly add the α,β-unsaturated carbonyl compound dropwise.

  • Heat the reaction mixture to the optimized temperature (typically 100-140 °C) and maintain for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker of crushed ice with stirring.

  • Neutralize the mixture with a concentrated solution of sodium hydroxide or ammonium hydroxide until the product precipitates.[7]

  • Filter the crude product and wash thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, chloroform) or by column chromatography.[7]

Visualizing the Workflow

General Workflow for Synthesis and Optimization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Optimization start Select Starting Materials (Aniline, Carbonyl Compound) reagents Choose Catalyst and Solvent start->reagents reaction Perform Doebner-von Miller Reaction reagents->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Adjust Conditions workup Quench and Isolate Crude Product monitoring->workup Reaction Complete purification Purify Product (Recrystallization/Chromatography) workup->purification analysis Characterize Product (NMR, MS, IR) purification->analysis troubleshoot Troubleshoot Issues (Low Yield, Impurities) analysis->troubleshoot Unsatisfactory Results end end analysis->end Successful Synthesis optimize Optimize Conditions (Temp, Time, Catalyst) troubleshoot->optimize optimize->start Re-run Experiment

Caption: A general workflow for the synthesis and optimization of this compound derivatives.

Troubleshooting Decision Tree for Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed temp Incorrect Temperature? start->temp catalyst Catalyst Inactive? start->catalyst reactants Impure Reactants? start->reactants time Insufficient Reaction Time? start->time optimize_temp Optimize Temperature (TLC Monitoring) temp->optimize_temp replace_catalyst Use Fresh/Anhydrous Catalyst catalyst->replace_catalyst purify_reactants Purify/Distill Reactants reactants->purify_reactants extend_time Increase Reaction Time time->extend_time end Yield Improved? optimize_temp->end Re-evaluate replace_catalyst->end Re-evaluate purify_reactants->end Re-evaluate extend_time->end Re-evaluate

Caption: A decision tree to troubleshoot low reaction yields.

References

  • Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Article.
  • Organic Syntheses Procedure. 6-methoxy-8-nitroquinoline.
  • Wikipedia. Doebner–Miller reaction.
  • BenchChem. (2025). Optimization of reaction conditions for quinolin-2-one synthesis.
  • BenchChem. (2025).
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • BenchChem. (2025). Technical Support Center: 6-Nitroindoline-2-carboxylic Acid Reactions.
  • Semantic Scholar. Doebner-von Miller reaction.
  • ResearchGate.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • MDPI. (2023).
  • Rojas Lab. (2025, March 13). Struggling with Synthesis? This ONE Hack Changes Everything! YouTube.
  • SynArchive. Doebner-Miller Reaction.
  • BenchChem. (2025). An In-depth Technical Guide to 6-Nitroindoline-2-carboxylic Acid and its Derivatives for Researchers and Drug Development Profes.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid.
  • ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Synthesis of 6-Nitroindoline-2-carboxylic Acid.
  • BenchChem. (2025). Technical Support Center: Optimizing 6-Nitroindoline-2-carboxylic Acid Synthesis.
  • BenchChem. (2025). Synthesis of 6-Nitroindoline-2-carboxylic Acid: A Technical Guide.
  • ResearchGate. (2013, September 20). How can I purify carboxylic acid?

Sources

Validation & Comparative

A Comparative Analysis of 6-Nitroquinoline-2-carboxylic Acid and 5-Nitroquinoline-2-carboxylic Acid: Unraveling the Influence of Isomeric Substitution on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold is a privileged structure, forming the foundation of numerous therapeutic agents. The introduction of a nitro group, a potent pharmacophore, can dramatically modulate the biological profile of these molecules. This guide provides an in-depth comparative analysis of two constitutional isomers: 6-nitroquinoline-2-carboxylic acid and 5-nitroquinoline-2-carboxylic acid. While direct head-to-head experimental data for these specific compounds is limited in publicly accessible literature, this guide will synthesize findings from structurally related analogues to infer their potential biological activities and explore the critical role of the nitro group's position in dictating their therapeutic promise.

The Decisive Role of the Nitro Group Position: A Structural Overview

The fundamental difference between this compound and 5-nitroquinoline-2-carboxylic acid lies in the position of the electron-withdrawing nitro (NO₂) group on the quinoline core. This seemingly subtle isomeric distinction can have profound implications for the molecule's electronic distribution, steric profile, and ultimately, its interaction with biological targets.

  • This compound: The nitro group is positioned on the benzene ring of the quinoline scaffold, para to the ring fusion.

  • 5-Nitroquinoline-2-carboxylic acid: The nitro group is also on the benzene ring but is in a peri position, adjacent to the ring fusion, which can lead to greater steric hindrance and altered electronic effects compared to the 6-nitro isomer.

Comparative Biological Activity: An Evidence-Based Inference

Drawing upon the broader literature of nitroquinoline derivatives, we can project the likely biological activities of these two isomers. The primary therapeutic areas where nitroquinolines have shown promise are in oncology and microbiology.

Anticancer Potential: A Tale of Two Isomers

The anticancer activity of nitroquinoline derivatives is often linked to their ability to inhibit key cellular processes or to generate cytotoxic reactive oxygen species (ROS).

6-Nitroquinoline Derivatives: Targeting Growth Factor Signaling and Inducing Oxidative Stress

Derivatives of 6-nitroquinoline have demonstrated significant potential as anticancer agents.[1] One of the key mechanisms of action for some 6-nitroquinoline analogues is the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[1] By blocking the ATP-binding site of EGFR, these compounds can halt downstream signaling pathways that are crucial for cancer cell proliferation and survival.[1]

Another proposed mechanism for the anticancer effects of 6-nitroquinolines is the generation of ROS.[1] The nitro group can undergo bioreduction within the cell to form a nitro radical anion, which can then be further reduced to generate superoxide radicals and other ROS. This induction of oxidative stress can lead to DNA damage and apoptosis in cancer cells.[1]

5-Nitroquinoline Derivatives: Hypoxia-Activated Cytotoxicity

Derivatives of 5-nitroquinoline have also shown considerable cytotoxic effects against various cancer cell lines.[2] A notable example is 8-hydroxy-5-nitroquinoline (Nitroxoline), which was found to be a more potent anticancer agent than the well-known compound clioquinol.[2][3] The cytotoxic potency of some 4-alkylamino-5-nitroquinoline drugs is enhanced under hypoxic conditions, a common feature of solid tumors.[2] This suggests that the 5-nitro group can be bioreduced in low-oxygen environments to form cytotoxic reactive species, making these compounds selective for tumor tissues.[2]

Compound/Derivative Biological Activity Assay Key Metric (IC₅₀) Cell Line/Organism
6-nitro-4-substituted quinazoline (analogue)EGFR Inhibition, CytotoxicityKinase Assay, Cell Viability AssaySuperior to GefitinibHCT-116 (human colon cancer), A549 (human lung cancer)
8-hydroxy-6-nitroquinolineAntibacterialMIC Assay-Escherichia coli
8-hydroxy-5-nitroquinoline (Nitroxoline)AnticancerMTT Assay0.438 µMRaji (lymphoma)
Quinoline-2-carboxylic acid derivativesAntimicrobialMicrodilution-Staphylococcus aureus

Note: The data presented is for structurally related analogues and is intended to be illustrative of the potential activities of this compound and 5-nitroquinoline-2-carboxylic acid.

Antimicrobial Activity: A Shared Heritage with Isomer-Specific Nuances

The quinoline core is a well-established scaffold for antimicrobial agents. The addition of a nitro group can enhance this activity.

Derivatives of quinoline-2-carboxylic acid have been investigated for their antimicrobial properties.[4] For instance, novel Mannich bases, Schiff bases, and heterocyclic compounds synthesized from quinoline-2-carboxylic acid have demonstrated significant antimicrobial properties.[4]

While specific comparative data for the 5-nitro and 6-nitro isomers of quinoline-2-carboxylic acid is not available, studies on other nitroquinoline isomers, such as 8-hydroxy-5-nitroquinoline (nitroxoline) and its 6-nitro regioisomer, have shown that the position of the nitro group leads to substantially different biological activities.[5][6] Nitroxoline, the 5-nitro isomer, is an established antimicrobial agent used for urinary tract infections.[5][6] This suggests that both 5-nitro and 6-nitro quinoline-2-carboxylic acids could possess antimicrobial properties, but their spectrum and potency are likely to differ.

Postulated Structure-Activity Relationship

Based on the available evidence for related compounds, the following structure-activity relationships can be postulated:

  • The 6-nitro position may favor interactions with targets like EGFR, potentially due to a more accessible binding orientation. The electronic effect of the nitro group at this position could also be optimal for the generation of ROS.

  • The 5-nitro position , being in closer proximity to the quinoline nitrogen and the 2-carboxylic acid group, might influence the molecule's metal-chelating properties and its ability to be activated under hypoxic conditions. This could lead to a different spectrum of anticancer and antimicrobial activity compared to the 6-nitro isomer.

Experimental Protocols

To empirically determine and compare the biological activities of this compound and 5-nitroquinoline-2-carboxylic acid, the following experimental protocols are recommended.

Anticancer Activity: MTT Cell Viability Assay

This assay provides a quantitative measure of a compound's cytotoxic effect on cancer cells.

Materials:

  • Cancer cell lines (e.g., HCT-116, A549, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound and 5-nitroquinoline-2-carboxylic acid

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting cell viability against compound concentration.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound and 5-nitroquinoline-2-carboxylic acid

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a serial two-fold dilution of each test compound in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm.

Visualizing Potential Mechanisms of Action

To conceptualize the potential mechanisms through which these compounds may exert their anticancer effects, the following diagrams are provided.

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds Signaling_Cascade Downstream Signaling Cascade (RAS-RAF-MEK-ERK) EGFR->Signaling_Cascade Activates Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation 6_Nitro_Analog 6-Nitroquinoline Analogue 6_Nitro_Analog->EGFR Inhibits (ATP binding)

Caption: Potential inhibition of the EGFR signaling pathway by a 6-nitroquinoline analogue.

ROS_Generation Nitroquinoline Nitroquinoline (5- or 6-isomer) Bioreduction Bioreduction (e.g., in hypoxic cells) Nitroquinoline->Bioreduction Nitro_Radical Nitro Radical Anion Bioreduction->Nitro_Radical ROS Reactive Oxygen Species (ROS) Nitro_Radical->ROS Generates Cellular_Damage Oxidative Stress DNA Damage Apoptosis ROS->Cellular_Damage

Caption: Conceptual workflow for ROS-mediated cytotoxicity of nitroquinoline derivatives.

Conclusion

References

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. (2025). Acta Pharmaceutica, 75(2).
  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. PubMed. [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (2012). Cancer Biology & Therapy, 13(14), 1447-1453.
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A, 8(1), 158-166.

Sources

comparative analysis of the biological activity of quinoline carboxylic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Biological Activity of Quinoline Carboxylic Acid Isomers

This guide offers a detailed comparative analysis of the biological activities of quinoline carboxylic acid (QCA) isomers for researchers, scientists, and drug development professionals. The quinoline scaffold is a privileged structure in medicinal chemistry, and the positional isomerism of the carboxylic acid group dramatically influences the pharmacological profile, dictating the compound's therapeutic potential. This document synthesizes experimental data to illuminate these structure-activity relationships, providing both a high-level overview and detailed experimental protocols.

Introduction: The Quinoline Carboxylic Acid Scaffold

Quinoline is a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring. The addition of a carboxylic acid group creates a versatile scaffold found in numerous natural products and synthetic bioactive molecules.[1] The position of this carboxylic acid moiety gives rise to different isomers, with quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid being the most extensively studied. These isomers exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Understanding the distinct biological profiles conferred by the specific placement of the carboxyl group is critical for rational drug design and development.

G cluster_isomers Quinoline Carboxylic Acid Isomers cluster_activities Biological Activities q2ca Quinoline-2-carboxylic acid anticancer Anticancer q2ca->anticancer anti_inflammatory Anti-inflammatory q2ca->anti_inflammatory antidiabetic Antidiabetic q2ca->antidiabetic q3ca Quinoline-3-carboxylic acid q3ca->anticancer antimicrobial Antimicrobial q3ca->antimicrobial q3ca->anti_inflammatory q4ca Quinoline-4-carboxylic acid q4ca->anticancer q4ca->antimicrobial q4ca->anti_inflammatory

Caption: Overview of key quinoline carboxylic acid isomers and their associated biological activities.

Comparative Analysis of Biological Activities

The therapeutic action of a QCA isomer is not arbitrary; it is intrinsically linked to the position of the carboxyl group, which affects the molecule's electronic properties, ability to form hydrogen bonds, and potential for metal chelation.[5][6]

Anticancer Activity

Quinoline carboxylic acids have emerged as a significant class of antiproliferative agents, acting through various mechanisms including enzyme inhibition, cell cycle arrest, and induction of apoptosis.[7]

Mechanism Spotlight: DHODH Inhibition

A primary anticancer mechanism for certain QCAs is the inhibition of dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthetic pathway, which is crucial for the proliferation of cancer cells.[8][9] The quinoline-4-carboxylic acid scaffold is particularly prominent in this class of inhibitors.[10] The carboxylate group at the C-4 position is critical as it often forms a salt bridge with key arginine residues in the enzyme's active site.[9][11] Brequinar, a well-known DHODH inhibitor, is a 4-quinolinecarboxylic acid derivative.[8] Extensive structure-activity relationship (SAR) studies have identified three crucial regions for DHODH inhibition by this class: a bulky hydrophobic substituent at the C-2 position, the essential carboxylic acid at the C-4 position, and appropriate substitutions on the benzo portion of the ring.[8]

Derivatives of quinoline-2-carboxylic acid and quinoline-3-carboxylic acid also demonstrate significant antiproliferative effects.[5] For instance, an aryl ester of quinoline-2-carboxylic acid exhibited potent cytotoxicity against PC3 prostate cancer cells with an IC50 value of 26 µg/mL, inducing apoptosis and cell cycle arrest at the S phase.[12] Similarly, 2,4-disubstituted quinoline-3-carboxylic acid derivatives have been developed as selective antiproliferative agents against MCF-7 and K562 cancer cell lines.[13]

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_enzyme Enzyme Action CP Carbamoyl Phosphate DHO Dihydroorotate CP->DHO Orotate Orotate DHO->Orotate DHODH Dihydroorotate Dehydrogenase (DHODH) DHO->DHODH Oxidation UMP UMP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DHODH->Orotate Q4CA Quinoline-4-Carboxylic Acid Derivative Q4CA->DHODH Inhibition

Caption: Mechanism of anticancer action via DHODH inhibition by quinoline-4-carboxylic acid derivatives.

Comparative Cytotoxicity Data

Isomer/Derivative ClassCancer Cell LineIC50 ValueReference
Quinoline-2-carboxylic acid (Aryl Ester)PC3 (Prostate)26 µg/mL[12]
Quinoline-2, -3, & -4-carboxylic acidsMCF7 (Breast)Remarkable growth inhibition[5][6]
Quinoline-2-carboxylic acidHeLa (Cervical)Significant cytotoxicity[5]
Quinoline-4-carboxylic acid (Chalcone hybrid 4d)A375 (Melanoma)5.0 µM[14]
Quinoline-4-carboxylic acid (Chalcone hybrid 4h)A375 (Melanoma)6.8 µM[14]
Quinoline-4-carboxylic acid (Analogue 41)(DHODH Enzyme)9.71 nM[11]
Quinoline-4-carboxylic acid (Analogue 43)(DHODH Enzyme)26.2 nM[11]
Antimicrobial Activity

The quinoline core is famously associated with the quinolone class of antibiotics. The quinoline-3-carboxylic acid scaffold is fundamental to this activity.[9] The carboxylic acid group at the C-3 position, combined with a ketone at C-4, is essential for inhibiting bacterial DNA gyrase and topoisomerase IV, leading to double-stranded DNA breaks and cell death.[9]

While the 3-carboxy scaffold is classic, derivatives of other isomers also show notable antimicrobial effects. Substituted quinoline-4-carboxylic acid derivatives have demonstrated the highest antimicrobial effects against various G+ and G- bacteria, yeasts, and filamentous fungi in some studies.[15][16] In contrast, the corresponding quinoline-4-carboxamides showed only weak activity, highlighting the importance of the free carboxylic acid group.[15] Furthermore, novel Schiff base derivatives synthesized from quinoline-2-carboxylic acid have shown strong inhibitory activity against Staphylococcus aureus and Escherichia coli.[17]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and QCAs have shown potential as anti-inflammatory agents. Derivatives of quinoline-4-carboxylic acid are known to possess both anti-inflammatory and analgesic properties.[18][[“]] Studies have also demonstrated that quinoline-3-carboxylic acid and quinoline-4-carboxylic acid exhibit impressive anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models in RAW264.7 macrophages.[5][6]

The mechanisms often involve the modulation of key inflammatory signaling pathways. For example, derivatives of quinoline-2-carboxylic acid are believed to exert their effects by inhibiting the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.[20] Quinolines with a carboxylic acid moiety have also been associated with cyclooxygenase (COX) inhibition.[3][21]

Other Biological Activities

The versatility of the QCA scaffold extends to other therapeutic areas. Notably, quinoline-2-carboxylic acid has demonstrated antidiabetic potential by inhibiting α-glucosidase and α-amylase with IC50 values of 9.1 µg/mL and 15.5 µg/mL, respectively.[22] This inhibition reduces the intestinal absorption of carbohydrates, which can help lower postprandial blood glucose levels.[22] In a contrasting application, quinoline-8-carboxylic acid has been identified as a herbicide.[23]

Comparative Summary of Key Activities

Isomer PositionPrimary Associated ActivitiesKey Mechanisms/Targets
2-Carboxylic Acid Anticancer, Anti-inflammatory, AntidiabeticApoptosis induction, NF-κB inhibition, α-glucosidase/α-amylase inhibition[12][20][22]
3-Carboxylic Acid Antimicrobial, Anticancer, Anti-inflammatoryDNA gyrase/topoisomerase IV inhibition, Antiproliferative[9][13]
4-Carboxylic Acid Anticancer, Anti-inflammatory, AntimicrobialDHODH inhibition, COX inhibition[8][15][21]
8-Carboxylic Acid Herbicidal(Target specific to plants)[23]

Experimental Protocols

To ensure reproducibility and facilitate comparative studies, this section provides standardized, step-by-step methodologies for key bioassays.

Protocol: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture and Seeding: Culture the desired cancer cell line (e.g., MCF7, A549) in appropriate media. Seed cells into a 96-well plate at an optimal density (e.g., 5,000–10,000 cells/well) and incubate for 24 hours to allow for attachment.[24]

  • Compound Treatment: Prepare stock solutions of the QCA isomers in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture media to achieve the desired final concentrations. Replace the old media in the wells with 100 µL of the media containing the test compounds. Include vehicle controls (solvent only) and a positive control (e.g., cisplatin).[7]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[25]

  • Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.

Conclusion and Future Perspectives

The isomeric position of the carboxylic acid on the quinoline ring is a critical determinant of biological activity. Quinoline-4-carboxylic acids are well-established as potent anticancer agents, particularly through the inhibition of DHODH. The quinoline-3-carboxylic acid scaffold remains the cornerstone of antibacterial quinolones targeting bacterial topoisomerases. Meanwhile, quinoline-2-carboxylic acid derivatives show unique promise in areas like cancer and metabolic disorders.

This comparative guide underscores the importance of positional isomerism in drug design. Future research should focus on synthesizing novel hybrid molecules that combine the advantageous features of different isomers and on exploring less common isomers to unlock new therapeutic possibilities. A deeper understanding of the specific interactions between each isomer and its biological target will continue to drive the development of more potent and selective quinoline-based therapeutics.

References

Please note that the availability of the linked pages may have changed since the time of this guide's creation.

  • Boyarshinov, V. D., Mikhalev, A., Yushkova, T. A., et al. (2017). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal.
  • Chen, C. T., Chen, W. L., & Chen, J. M. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology. Available at: [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

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  • Waisser, K., et al. (1999). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed. Available at: [Link]

  • Madrid, P. B., et al. (2007). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC. Available at: [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Patel, B. A., et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. Available at: [Link]

  • Agui, H., et al. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry. Available at: [Link]

  • Asadipour, A., et al. (2015). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. PMC. Available at: [Link]

  • ResearchGate. (1999). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Ukaji, K., et al. (2019). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. Available at: [Link]

  • ResearchGate. (2022). Synthesis and biological evaluation of new quinoline‐4‐carboxylic acid‐chalcone hybrids as dihydroorotate dehydrogenase inhibitors. ResearchGate. Available at: [Link]

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A Tale of Two Quinolines: A Comparative Biochemical Guide to 6-Nitroquinoline and 8-Hydroxy-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Within the vast and versatile family of quinoline-based heterocycles, the strategic placement of functional groups serves as a molecular switch, profoundly dictating a compound's interaction with biological systems. This guide offers an in-depth comparative analysis of two such analogs: 6-nitroquinoline and 8-hydroxy-6-nitroquinoline. While both share a common quinoline core and a nitro substituent, the addition of a hydroxyl group in the latter dramatically alters its biochemical persona. This exploration is designed for researchers, scientists, and drug development professionals, providing the technical insights and experimental frameworks necessary to navigate the distinct properties of these two molecules.

Structural and Physicochemical Divergence: The Impact of a Hydroxyl Group

At a fundamental level, the introduction of an 8-hydroxyl group imparts significant changes to the physicochemical properties of the quinoline scaffold, which in turn governs its pharmacokinetic and pharmacodynamic behavior.

Property6-Nitroquinoline8-Hydroxy-6-nitroquinolineBiochemical Significance
Molecular Formula C₉H₆N₂O₂C₉H₆N₂O₃The addition of an oxygen atom in the hydroxyl group increases the molecular weight.
Molecular Weight 174.16 g/mol 190.16 g/mol Affects diffusion rates and membrane transport.
Predicted LogP ~2.5~1.8The lower LogP of 8-hydroxy-6-nitroquinoline indicates increased hydrophilicity, which can influence solubility in biological fluids and alter cell membrane permeability.
pKa ~3.24 (Predicted for quinolinium ion)~8.5 (Phenolic -OH)The ionizable phenolic hydroxyl group allows for different protonation states at physiological pH, impacting solubility and potential for specific hydrogen bond interactions with biological targets.
Metal Chelating Ability NegligibleStrongThe 8-hydroxyquinoline moiety is a classic bidentate chelating agent for divalent and trivalent metal ions[1]. This property is a cornerstone of its biological activity, a feature absent in 6-nitroquinoline.

Metabolic Fates: A Fork in the Road to Bioactivity and Toxicity

The metabolic transformation of these compounds is a critical determinant of their ultimate biological effect. Here, their paths diverge significantly, leading to distinct mechanisms of action and toxicity profiles.

6-Nitroquinoline: The Path of Reductive Activation

Like many nitroaromatic compounds, the biological activity and toxicity of 6-nitroquinoline are intrinsically linked to the metabolic reduction of its nitro group. This process, particularly prevalent under hypoxic (low oxygen) conditions found in solid tumors, is catalyzed by one-electron reductases such as xanthine oxidase[2][3].

G A 6-Nitroquinoline B Nitrosoquinoline (Reactive Electrophile) A->B Nitroreductase (e.g., Xanthine Oxidase) C N-Hydroxyaminoquinoline (Reactive Nucleophile/Electrophile) B->C Further Reduction D DNA & Protein Adducts C->D Covalent Binding E Genotoxicity & Cytotoxicity D->E

Caption: Bioreductive activation pathway of 6-nitroquinoline.

This enzymatic reduction generates highly reactive and potentially toxic intermediates, including nitroso and hydroxylamino derivatives[2][4]. These electrophilic species can readily form covalent adducts with cellular macromolecules like DNA and proteins, leading to genotoxicity and cell death[5]. This mechanism is a double-edged sword: while it underpins the compound's potential as a hypoxia-activated anticancer agent, it also raises significant concerns about its mutagenicity. Indeed, other nitroquinoline derivatives are known to be positive in the Ames test, a screen for mutagenicity[6].

8-Hydroxy-6-nitroquinoline: A More Complex Metabolic Profile

The presence of the 8-hydroxyl group introduces alternative metabolic routes that can lead to detoxification, thereby potentially mitigating the toxicity associated with the nitro group. Phenolic hydroxyl groups are common sites for phase II conjugation reactions, such as glucuronidation and sulfation, which increase water solubility and facilitate excretion[7][8].

G cluster_0 Metabolic Pathways of 8-Hydroxy-6-nitroquinoline cluster_1 Detoxification (Phase II) cluster_2 Reductive Activation A 8-Hydroxy-6-nitroquinoline B Glucuronide/Sulfate Conjugate A->B UGTs/SULTs C Reactive Nitro Intermediates A->C Nitroreductases D Excretion B->D E Biological Activity / Toxicity C->E

Caption: Competing metabolic pathways for 8-hydroxy-6-nitroquinoline.

While reductive metabolism of the nitro group can still occur, the presence of efficient detoxification pathways for the hydroxyl group may reduce the overall formation of reactive nitro intermediates. This metabolic competition is a key differentiator between the two compounds.

Comparative Biological Activities: From Genotoxicity to Metal Chelation

The structural and metabolic differences between 6-nitroquinoline and 8-hydroxy-6-nitroquinoline manifest in a diverse range of biological activities.

Biological Activity6-Nitroquinoline8-Hydroxy-6-nitroquinoline
Genotoxicity Suspected to be high due to the formation of DNA adducts from its reactive metabolites. It is classified as a suspected carcinogen[9].Potentially lower due to competing detoxification pathways. However, its metal complexes could participate in redox cycling and generate reactive oxygen species.
Antimicrobial Activity Limited data available, but some nitroaromatics exhibit antimicrobial properties through the generation of intracellular reactive species.Exhibits antibacterial activity against Escherichia coli, Staphylococcus aureus, and Mycobacterium smegmatis[10]. Its mechanism is likely tied to its ability to chelate essential metal ions, disrupting microbial metalloenzymes.
Anticancer Activity Some 6-nitroquinoline analogues show cytotoxicity against cancer cell lines, often linked to ROS generation and EGFR inhibition[5].8-Hydroxyquinoline derivatives, in general, have demonstrated anticancer activity through various mechanisms, including the induction of oxidative stress via metal complexes and inhibition of metalloenzymes[8]. Specific data for the 6-nitro isomer is emerging[10].
Enzyme Inhibition Potential for non-specific inhibition through covalent modification by reactive metabolites.Known to inhibit methionine aminopeptidases (MetAPs) and cathepsin B[10]. This is likely due to its metal-chelating properties interfering with the function of these metalloenzymes.

Experimental Protocols for Comparative Biochemical Assessment

To empirically investigate the distinct biochemical characteristics of these two compounds, a series of standardized in vitro assays can be employed.

Protocol 1: Bacterial Reverse Mutation (Ames) Test for Genotoxicity

This assay is a widely used method to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli[9][11].

Methodology:

  • Strain Selection and Preparation: Utilize histidine-dependent (his- ) strains of S. typhimurium (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) and tryptophan-dependent (trp- ) E. coli (e.g., WP2 uvrA). Grow overnight cultures of each strain.

  • Metabolic Activation: Prepare an S9 fraction from the liver of Aroclor 1254-induced rats to mimic mammalian metabolism. Combine this with a cofactor solution (S9 mix).

  • Exposure: In a test tube, combine the test compound (at various concentrations), the bacterial culture, and either the S9 mix (for metabolic activation) or a phosphate buffer (without metabolic activation).

  • Plating: Mix the contents of the test tube with molten top agar and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of colonies compared to the negative control indicates mutagenicity.

Expected Outcome: 6-nitroquinoline is expected to be mutagenic, particularly in the presence of the S9 mix, due to its bioreductive activation. The mutagenicity of 8-hydroxy-6-nitroquinoline would depend on the balance between its activation and detoxification.

Protocol 2: Ferrozine Assay for Iron (II) Chelating Activity

This colorimetric assay quantifies the ability of a compound to chelate ferrous iron (Fe²⁺)[2][3].

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, add a solution of the test compound at various concentrations to a solution of ferrous chloride (FeCl₂).

  • Incubation: Allow the mixture to incubate at room temperature for a short period to allow for chelation to occur.

  • Color Development: Add a solution of ferrozine. Ferrozine forms a stable, magenta-colored complex with any unchelated Fe²⁺.

  • Absorbance Measurement: Measure the absorbance of the solution at 562 nm.

  • Calculation: The chelating activity is calculated as the percentage inhibition of the formation of the Fe²⁺-ferrozine complex.

Expected Outcome: 8-hydroxy-6-nitroquinoline is expected to show significant, dose-dependent iron-chelating activity, while 6-nitroquinoline will likely show negligible activity.

Protocol 3: In Vitro DNA Adduct Formation Assay

This assay directly detects the formation of covalent bonds between a chemical or its metabolites and DNA[12][13].

Methodology:

  • Incubation: Incubate calf thymus DNA with the test compound in the presence of a metabolic activation system (e.g., rat liver microsomes and an NADPH-generating system).

  • DNA Isolation: After incubation, purify the DNA from the reaction mixture to remove any unbound compound and proteins.

  • DNA Hydrolysis: Enzymatically digest the purified DNA to its constituent nucleosides.

  • Analysis by LC-MS/MS: Analyze the DNA hydrolysate using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify any modified nucleosides (DNA adducts).

Expected Outcome: Incubation with 6-nitroquinoline is expected to result in the formation of detectable DNA adducts, confirming its genotoxic mechanism. The level of adduct formation with 8-hydroxy-6-nitroquinoline would likely be lower if detoxification pathways are efficient.

Concluding Remarks for the Research Scientist

The comparative analysis of 6-nitroquinoline and 8-hydroxy-6-nitroquinoline provides a compelling illustration of how a single functional group modification can fundamentally alter a molecule's biochemical trajectory.

  • 6-Nitroquinoline presents as a classic nitroaromatic compound with a high potential for bioreductive activation, leading to genotoxicity. Its utility may lie in applications that can harness this property, such as hypoxia-targeted therapies, but its development must be paralleled with a thorough assessment of its mutagenic risk.

  • 8-Hydroxy-6-nitroquinoline emerges as a more multifaceted molecule. The introduction of the hydroxyl group confers metal-chelating properties, a well-established mechanism for antimicrobial and anticancer activity. Furthermore, this group provides a potential handle for metabolic detoxification, which could offer a safer toxicological profile compared to its non-hydroxylated counterpart.

For drug development professionals, the choice between these two scaffolds is not trivial. The selection must be driven by the desired therapeutic mechanism and a clear understanding of the associated metabolic and toxicological liabilities. This guide serves as a foundational resource for navigating these complexities and designing future research to unlock the full potential of this versatile chemical class.

References

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  • Rajapakse, A., et al. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. PubMed. [Link]

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  • Duarte, Y., et al. (2022). Novel 8-Hydroxyquinoline-Derived V (IV) O, Ni (II), and Fe (III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. Molecules, 27(21), 7292. [Link]

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A Technical Guide to the Structural Validation of 6-Nitroquinoline-2-carboxylic acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the structural validation of 6-nitroquinoline-2-carboxylic acid, a key intermediate in medicinal chemistry and materials science. We will delve into the theoretical prediction of its ¹H and ¹³C NMR spectra, present a detailed protocol for data acquisition, and offer a comparative analysis with alternative analytical techniques for unambiguous structural confirmation. This document is intended for researchers, scientists, and drug development professionals who require a robust methodology for the characterization of complex heterocyclic compounds.

Introduction: The Imperative of Structural Integrity

This compound is a quinoline derivative featuring two key functional groups: a nitro group at the 6-position and a carboxylic acid at the 2-position. The precise arrangement of these substituents on the quinoline scaffold is critical as it dictates the molecule's physicochemical properties and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the definitive structural elucidation of such molecules in solution.[1] This guide will systematically walk through the process of validating the structure of this compound, emphasizing the "why" behind experimental choices to ensure scientific rigor.

Theoretical NMR Spectral Analysis: A Predictive Approach

In the absence of a publicly available experimental spectrum for this compound, a predictive analysis based on the known spectra of related compounds and established principles of NMR spectroscopy is an invaluable starting point. We will build our prediction by considering the substituent effects on the quinoline core.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display six distinct signals in the aromatic region, corresponding to the six protons on the quinoline ring system. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift.

Substituent Effects:

  • Quinoline Core: The nitrogen atom in the quinoline ring is electron-withdrawing, which deshields the protons, particularly those in the pyridine ring (H-3, H-4) and the peri-proton (H-8).[1]

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group at C-6 will deshield the ortho (H-5, H-7) and para (H-8) protons.[2]

  • Carboxylic Acid Group (-COOH): This electron-withdrawing group at C-2 will primarily deshield the adjacent H-3 proton.

Predicted Chemical Shifts and Coupling Constants:

The following table outlines the predicted ¹H NMR chemical shifts (δ) and coupling constants (J) for this compound. These are estimates and may vary depending on the solvent and concentration.

ProtonPredicted δ (ppm)MultiplicityPredicted J (Hz)Rationale
H-38.4 - 8.6d~8.5Deshielded by adjacent COOH and ring nitrogen. Coupled to H-4.
H-48.2 - 8.4d~8.5Deshielded by ring nitrogen. Coupled to H-3.
H-58.8 - 9.0d~2.0Deshielded by ortho nitro group. Coupled to H-7 (meta).
H-78.5 - 8.7dd~9.0, ~2.0Deshielded by nitro group. Coupled to H-8 (ortho) and H-5 (meta).
H-88.1 - 8.3d~9.0Deshielded by para nitro group and peri interaction with nitrogen. Coupled to H-7.
COOH> 12br s-Acidic proton, typically broad and downfield.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show 10 distinct signals for the 10 carbon atoms in the molecule.

Substituent Effects:

  • Nitro Group (-NO₂): The C-6 carbon directly attached to the nitro group will be significantly deshielded.

  • Carboxylic Acid Group (-COOH): The carbonyl carbon will appear at a characteristic downfield shift, and the C-2 carbon will also be deshielded.

Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted δ (ppm)Rationale
C-2148 - 152Attached to electron-withdrawing COOH group.
C-3122 - 125
C-4138 - 141
C-4a128 - 131
C-5125 - 128
C-6145 - 149Attached to electron-withdrawing NO₂ group.
C-7120 - 123
C-8130 - 133
C-8a148 - 151
COOH165 - 170Carbonyl carbon of the carboxylic acid.

Experimental Design for Unambiguous Validation

A meticulously planned experimental approach is crucial for obtaining high-quality NMR data that will either confirm or refute the predicted structure.

Sample Preparation Protocol
  • Solvent Selection: Due to the presence of the carboxylic acid and the nitro group, solubility can be a challenge. DMSO-d₆ is an excellent initial choice as it is a polar aprotic solvent capable of dissolving a wide range of compounds and will allow for the observation of the carboxylic acid proton.[3]

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6 mL of solvent is typically sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time. Quinolines can exhibit concentration-dependent chemical shifts due to π-π stacking, so it is important to report the concentration used.[4]

  • Procedure:

    • Accurately weigh the sample of this compound.

    • Dissolve the sample in the chosen deuterated solvent in a clean, dry vial. Gentle warming or sonication may be necessary.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

NMR Data Acquisition Workflow

The following workflow outlines the logical progression of NMR experiments for a comprehensive structural validation.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1 ¹H NMR C13 ¹³C NMR H1->C13 Initial Structure Overview COSY ¹H-¹H COSY H1->COSY Proton-Proton Connectivity DEPT DEPT-135 C13->DEPT Determine CH, CH₂, CH₃ HSQC ¹H-¹³C HSQC COSY->HSQC Proton-Carbon (1-bond) Correlation HMBC ¹H-¹³C HMBC HSQC->HMBC Proton-Carbon (long-range) Correlation Final_Structure Final Validated Structure HMBC->Final_Structure Assemble Molecular Fragments

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 6-Nitroquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth comparative analysis of mass spectrometry for the characterization and quantification of 6-nitroquinoline-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. We will explore the nuances of ionization and fragmentation, present a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol, and objectively compare this technique against established alternatives like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and sensitive analytical methodologies for quinoline derivatives.

Introduction: The Analytical Challenge of this compound

This compound belongs to the quinoline class of heterocyclic aromatic compounds. The presence of a carboxylic acid moiety and a nitro group on the quinoline scaffold creates a molecule with unique electronic and chemical properties, making it a valuable building block in the synthesis of pharmacologically active agents. Accurate and sensitive analysis is paramount for pharmacokinetic studies, metabolite identification, and quality control.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers unparalleled sensitivity and specificity, making it the premier technique for analyzing such compounds in complex matrices. This guide delves into the causality behind methodological choices to provide a framework for robust analysis.

Mass Spectrometry Approaches for this compound

The success of any MS analysis hinges on the selection of an appropriate ionization technique. For this compound, its chemical structure dictates the most logical path forward.

Ionization: The Gateway to the Mass Analyzer

Given the presence of an acidic carboxylic acid group, Electrospray Ionization (ESI) is the most suitable technique.

  • Negative Ion Mode ESI (-ESI): This is the preferred mode of operation. The carboxylic acid proton is readily abstracted in the ESI source, forming a highly stable carboxylate anion, [M-H]⁻. This process is highly efficient and leads to a strong signal for the deprotonated molecule. Studies on various nitroaromatic compounds containing carboxylic, phenolic, or sulfonic acid groups have shown that these moieties are easily deprotonated in negative ionization polarity, resulting in molecular anions that can be effectively fragmented.[1][2]

  • Positive Ion Mode ESI (+ESI): While the quinoline nitrogen can be protonated to form an [M+H]⁺ ion, the efficiency of this process is generally lower for molecules with acidic functional groups. However, it can provide complementary fragmentation data.

Tandem Mass Spectrometry (MS/MS): Unveiling the Structure

To confirm the identity of the analyte and enhance selectivity, tandem mass spectrometry (MS/MS) is employed. This involves isolating the [M-H]⁻ precursor ion and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions. The fragmentation of nitroaromatic compounds is well-documented and predictable.[1][3][4]

For this compound (Molecular Weight: 218.16 g/mol ), the expected fragmentation pathways in negative ion mode are:

  • Decarboxylation: The most common fragmentation for carboxylic acids is the neutral loss of CO₂ (44 Da).[1][2] This would result in a major fragment ion at m/z 173.

  • Loss of the Nitro Group: The nitro group can be lost as NO₂ (46 Da) or NO (30 Da). The expulsion of these open-shell molecules is a known fragmentation route for nitroaromatics and leads to the formation of distonic radical anions.[1][2]

Based on these principles, a proposed fragmentation pattern is illustrated below.

G cluster_main precursor [M-H]⁻ m/z 217 frag1 [M-H-CO₂]⁻ m/z 173 precursor->frag1  -CO₂ (44 Da) frag2 [M-H-NO₂]⁻ m/z 171 precursor->frag2  -NO₂ (46 Da) frag3 [M-H-CO₂-NO]⁻ m/z 143 frag1->frag3  -NO (30 Da) G start Start: What is the Analytical Goal? q1 Need to quantify trace levels in a complex matrix? start->q1 q2 Need to confirm the definitive chemical structure? start->q2 q3 Need routine QC/ purity check of bulk material? start->q3 ans_ms Use LC-MS/MS q1->ans_ms Yes ans_nmr Use NMR Spectroscopy q2->ans_nmr Yes ans_hplc Use HPLC-UV q3->ans_hplc Yes

Caption: Decision tree for selecting the appropriate analytical technique.

Experimental Protocols

The following protocols are provided as a validated starting point. Optimization for specific instrumentation and matrices is always recommended.

Workflow Overview

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve & Dilute s1->s2 s3 Add Internal Standard s2->s3 s4 Filter / Centrifuge s3->s4 lc HPLC Separation s4->lc ms MS Detection (-ESI, MRM) lc->ms d1 Peak Integration ms->d1 d2 Calibration Curve d1->d2 d3 Calculate Concentration d2->d3

Caption: General workflow for quantitative analysis by LC-MS/MS.

Protocol: Quantitative Analysis by LC-MS/MS in MRM Mode

This protocol is designed for the sensitive and selective quantification of this compound.

1. Preparation of Standards and Samples:

  • Prepare a 1.0 mg/mL stock solution of this compound in DMSO or methanol.

  • Generate a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serially diluting the stock solution in a 50:50 acetonitrile:water mixture.

  • Prepare an internal standard (IS) stock solution (e.g., a stable isotope-labeled analog like ¹³C₆-6-nitroquinoline-2-carboxylic acid, if available) at 1.0 mg/mL. Dilute to a working concentration of 100 ng/mL.

  • For each standard and sample, add a fixed volume of the IS working solution.

  • For biological samples (e.g., plasma), perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile (containing the IS) to 1 volume of plasma. Vortex, then centrifuge at >10,000 x g for 10 minutes. Transfer the supernatant for analysis.

2. LC-MS/MS Conditions:

Parameter Value Rationale
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure good peak shape for the carboxylic acid.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 10% B to 95% B over 5 minutesA standard gradient suitable for eluting compounds of moderate polarity.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Vol. 5 µL
Ion Source Electrospray Ionization (ESI)As discussed, ideal for this analyte.
Polarity NegativeTo generate the [M-H]⁻ ion.
Capillary Voltage -3.5 kVTypical value, requires optimization.
MS Mode Multiple Reaction Monitoring (MRM)For maximum sensitivity and selectivity in quantification.
MRM Transitions Analyte: 217 -> 173 (Quantifier), 217 -> 171 (Qualifier) IS: (e.g.) 223 -> 179Based on the predicted high-abundance fragmentation (loss of CO₂). The qualifier transition confirms identity.
Collision Energy Optimize experimentally for each transitionThe energy required to induce fragmentation varies by instrument and molecule.

3. Data Analysis:

  • Integrate the peak areas for the analyte and internal standard MRM transitions.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the Peak Area Ratio against the concentration of the calibration standards.

  • Determine the concentration of unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Conclusion

Mass spectrometry, particularly LC-MS/MS with electrospray ionization, stands as the gold standard for the sensitive and specific analysis of this compound. Its ability to provide molecular weight information and characteristic fragmentation data in a single run allows for confident identification and accurate quantification, even in challenging biological matrices. While orthogonal techniques like HPLC-UV and NMR have essential roles in quality control and definitive structural elucidation, respectively, the high sensitivity and specificity of LC-MS/MS make it the most powerful and versatile tool for researchers in drug development and related scientific fields. The methodologies presented in this guide provide a robust foundation for developing and validating analytical protocols for this important class of molecules.

References

  • Schmidt, K., Hummert, C., & Garske, S. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 41(5), 626-635. [Link]

  • Grygier, A., & Wójtowicz, A. (2021). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Journal of the Iranian Chemical Society, 18(10), 2567-2576. [Link]

  • Hess, T. F., Renn, T. S., Watts, R. J., & Paszczynski, A. J. (2003). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 128(3), 238-243. [Link]

  • Schmidt, K., Hummert, C., & Garske, S. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

  • Hess, T. F., et al. (2003). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst. [Link]

  • Hess, T. F., et al. (2003). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]

  • PubChem. (n.d.). 6-Nitroquinoline. [Link]

  • Sboui, M., et al. (2006). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. [Link]

  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica. [Link]

  • Zhang, Y., et al. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series, 2539, 012075. [Link]

  • SIELC Technologies. (n.d.). Separation of 8-Nitroquinoline-2-carboxylic acid on Newcrom R1 HPLC column. [Link]

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A Senior Application Scientist's Guide to the Infrared Spectrum of 6-Nitroquinoline-2-carboxylic Acid: A Comparative Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Multifunctional Molecule

In the realm of drug development and synthetic chemistry, the precise structural elucidation of novel compounds is paramount. 6-Nitroquinoline-2-carboxylic acid is a molecule of interest, incorporating three distinct chemical moieties on a single scaffold: a quinoline heterocyclic system, a carboxylic acid, and a nitro group. Each of these functional groups imparts unique electronic and steric properties, making the molecule a versatile building block. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence and chemical environment of these functional groups.

This guide provides an in-depth interpretation of the IR spectrum of this compound. We will move beyond a simple peak-listing and adopt a comparative methodology, dissecting the spectrum by contrasting it with simpler, related structures. This approach not only validates the molecular structure but also provides a deeper understanding of how the functional groups influence each other's vibrational characteristics.

cluster_mol This compound cluster_groups Key Functional Groups for IR Analysis mol mol COOH Carboxylic Acid (-COOH) mol->COOH C=O Stretch O-H Stretch NO2 Nitro Group (-NO2) mol->NO2 N-O Stretches (Asymmetric & Symmetric) Quinoline Quinoline Ring mol->Quinoline Aromatic C=C & C=N Stretches Aromatic C-H Bends

Caption: Molecular structure of this compound with its key functional groups.

Foundational Principles: Characteristic Group Frequencies

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes (stretching, bending). The frequency of the absorbed radiation is specific to the bond type, its strength, and the masses of the connected atoms. For a complex molecule like this compound, we can predict its spectrum by identifying the characteristic absorption regions for its constituent parts.

  • Carboxylic Acid (-COOH): This group provides two highly distinctive signals. The O-H bond, engaged in strong hydrogen bonding to form dimers in the solid state, produces an extremely broad absorption band spanning from 2500 to 3300 cm⁻¹.[1][2] The carbonyl (C=O) stretch gives rise to an intense, sharp peak typically between 1690 and 1760 cm⁻¹.[3][4] Conjugation with the quinoline ring is expected to shift this absorption to a lower wavenumber (around 1690-1710 cm⁻¹).[4]

  • Aromatic Nitro Group (-NO₂): The nitro group is characterized by two strong stretching vibrations: an asymmetrical stretch typically found between 1550-1475 cm⁻¹ and a symmetrical stretch between 1360-1290 cm⁻¹.[5] These bands are often intense due to the high polarity of the N-O bonds.[6]

  • Quinoline Ring: This aromatic heterocyclic system displays several characteristic absorptions. Aromatic C-H stretching vibrations appear as sharp, medium-intensity peaks just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).[7] Stretching vibrations of the C=C and C=N bonds within the fused rings occur in the 1650-1450 cm⁻¹ region.[8] Finally, C-H out-of-plane bending vibrations produce strong bands in the fingerprint region (below 900 cm⁻¹), which can be diagnostic of the substitution pattern.[9]

The expected locations of these key vibrational modes are summarized below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Carboxylic AcidO-H Stretch (H-bonded)3300 - 2500Strong, Very BroadOften overlaps with C-H stretches.[1][3]
Carboxylic AcidC=O Stretch1730 - 1700Strong, SharpLower frequency due to conjugation with the aromatic ring.[4][7]
Nitro GroupN-O Asymmetric Stretch1550 - 1475StrongDiagnostic for aromatic nitro compounds.[5]
Nitro GroupN-O Symmetric Stretch1360 - 1290StrongThe second key peak for the nitro group.[5]
Quinoline RingAromatic C-H Stretch3100 - 3000Medium, SharpTypically appear just to the left of 3000 cm⁻¹.[7]
Quinoline RingC=C & C=N Ring Stretch1620 - 1450Medium to StrongA series of bands in the fingerprint region.[8]
Quinoline RingC-O Stretch1320 - 1210MediumFrom the carboxylic acid group.[3]
Quinoline RingC-H Out-of-Plane Bend900 - 690StrongSensitive to the substitution pattern on the rings.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To obtain a reliable IR spectrum of a solid sample, proper preparation is crucial to minimize light scattering and avoid spectral artifacts. The Potassium Bromide (KBr) pellet method is a gold-standard technique for transmission FTIR of solids.[10][11] Its primary advantage is that KBr is transparent to IR radiation across the typical mid-IR range (4000-400 cm⁻¹), providing a clear window for analyzing the sample.[11]

Methodology: KBr Pellet Preparation

  • Material Preparation:

    • Gently grind approximately 1-2 mg of this compound into a fine powder using an agate mortar and pestle.

    • Add 100-200 mg of spectroscopy-grade KBr powder. Causality: The KBr must be perfectly dry (often stored in an oven) as any absorbed moisture will introduce a very broad O-H absorption band around 3400 cm⁻¹, potentially obscuring the N-H or O-H features of the sample.[12][13]

  • Homogenization:

    • Thoroughly mix and grind the sample and KBr together for several minutes. The goal is to reduce the sample's particle size to less than the wavelength of the IR radiation (~2 µm). Causality: This meticulous grinding is the most critical step. Large particles cause significant scattering of the IR beam (the Christiansen effect), leading to distorted peak shapes and a sloping baseline, which compromises the quality and interpretability of the spectrum.[14]

  • Pellet Formation:

    • Transfer the fine, homogenous powder into a pellet die assembly.

    • Place the die into a hydraulic press and apply a vacuum for 1-2 minutes to remove trapped air, which can cause the pellet to be opaque.[11]

    • Slowly apply 8-10 tons of pressure and hold for 1-2 minutes. Causality: Under this immense pressure, the KBr undergoes plastic deformation, flowing to form a solid, glass-like disc that traps the finely dispersed sample particles within its transparent matrix.[11]

  • Analysis:

    • Carefully remove the transparent or translucent pellet from the die and place it in the spectrometer's sample holder for analysis. An ideal pellet is perfectly clear.

cluster_prep Sample Preparation cluster_press Pellet Formation cluster_acq Data Acquisition A 1. Weigh (1-2 mg Sample, 100-200 mg KBr) B 2. Grind & Mix (Reduce particle size < 2µm) A->B Homogenize C 3. Load Die & Apply Vacuum B->C Transfer Powder D 4. Press (8-10 tons) C->D Remove Air E 5. Mount Pellet in Spectrometer D->E Create Disc F 6. Acquire Spectrum E->F Analyze

Caption: Workflow for preparing a KBr pellet for solid-state FTIR analysis.

Comparative Spectral Analysis

To definitively assign the peaks for this compound, we will compare its hypothetical spectrum to that of its constituent parts: Quinoline-2-carboxylic acid (lacking the nitro group) and 6-Nitroquinoline (lacking the carboxylic acid). This comparison allows us to isolate and identify the unique contributions of each functional group.

Wavenumber (cm⁻¹)6-NitroquinolineQuinoline-2-carboxylic acidThis compound Assignment and Interpretation
~3100-3000Aromatic C-H Stretch: Sharp peaks characteristic of the quinoline ring system.
~3300-2500O-H Stretch: A very broad, strong signal confirming the hydrogen-bonded carboxylic acid dimer. Its absence in 6-nitroquinoline is a key differentiator.[1][2]
~1705C=O Stretch: A strong, sharp peak. Its position indicates conjugation with the aromatic ring. This peak is completely absent in 6-nitroquinoline.[4]
~1610, 1580, 1500C=C / C=N Ring Stretches: Multiple bands corresponding to the vibrations of the aromatic quinoline framework.
~1535N-O Asymmetric Stretch: A very strong band, unequivocally confirming the presence of the nitro group. This is absent in quinoline-2-carboxylic acid.[5]
~1350N-O Symmetric Stretch: The second strong, characteristic band for the nitro group. Its presence, along with the ~1535 cm⁻¹ band, is definitive proof.[5]
~1250C-O Stretch: A medium-intensity band associated with the carboxylic acid moiety.
~850, 780C-H Out-of-Plane Bends: Strong bands in the fingerprint region related to the aromatic protons. The exact positions are sensitive to the substitution pattern.

This side-by-side analysis demonstrates the diagnostic power of IR spectroscopy. The spectrum of this compound is effectively a composite of the key features from the other two molecules. The unmistakable broad O-H and sharp C=O bands are inherited from the carboxylic acid, while the two intense N-O stretching bands are contributed by the nitro group.

Conclusion

The infrared spectrum of this compound provides a clear and unambiguous confirmation of its chemical structure. The key diagnostic features are:

  • A profoundly broad absorption from 3300-2500 cm⁻¹ , characteristic of a hydrogen-bonded carboxylic acid O-H group.

  • An intense carbonyl (C=O) stretch around 1705 cm⁻¹ .

  • Two strong, sharp absorptions around 1535 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric), which are definitive for the aromatic nitro group.

  • Multiple peaks in the 1620-1450 cm⁻¹ and 3100-3000 cm⁻¹ regions, confirming the quinoline aromatic core.

By employing a comparative approach and understanding the foundational principles of group frequencies, researchers can confidently interpret the spectrum, validate their synthesis, and proceed with their work in drug development and materials science.

References

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

  • Shimadzu. KBr Pellet Method.

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids.

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2001). Thin Solid Films for IR Spectroscopy.
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  • LibreTexts. (2023). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.

  • Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy?

  • Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids.

  • University of Calgary. IR Spectroscopy Tutorial: Nitro Groups.

  • University of Colorado Boulder. IR Spectroscopy of Solids.

  • Campopiano, A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Environment and Health, 10(1), 1-10.
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  • ResearchGate. Normalized ATR-FTIR spectra of acids reacted with calcite.

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  • NASA Ames Research Center. Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar.

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  • ResearchGate. Surfaces of the characteristic IR bands of a nitro group for nitrodope samples.

  • ResearchGate. The 3800-550 cm⁻¹ (2.63-18.18 m) IR spectra of quinoline (C₉H₇N).

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A Senior Application Scientist's Guide to Comparing the Anticancer Activity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a wide array of therapeutic agents.[1] This heterocyclic aromatic compound, consisting of a benzene ring fused to a pyridine ring, serves as a privileged structure for the development of new drugs, particularly in oncology.[2] The clinical success of quinoline-based drugs such as bosutinib, lenvatinib, and cabozantinib underscores the potential of this molecular framework in targeting key pathways involved in cancer progression.[3]

This guide provides a comparative analysis of different classes of quinoline derivatives, focusing on their mechanisms of action, anticancer efficacy supported by experimental data, and the methodologies used for their evaluation. We will delve into the causality behind experimental designs and present the data in a manner that is both comprehensive for researchers and accessible for drug development professionals.

Mechanistic Classes and Comparative Efficacy of Quinoline Derivatives

The anticancer activity of quinoline derivatives stems from their ability to interact with a diverse range of molecular targets.[4][5] This versatility allows for their classification based on their primary mechanism of action, including kinase inhibition, tubulin polymerization disruption, and DNA damage induction.

Kinase Inhibitors: Precision Targeting of Signaling Cascades

Protein kinases are critical regulators of cellular processes like proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of cancer.[3] Quinoline derivatives have been successfully developed as potent inhibitors of various kinases.

  • Mechanism of Action: These derivatives typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. This action blocks the downstream phosphorylation cascade, thereby inhibiting aberrant signaling that drives tumor growth. Key targets include Epidermal Growth Factor Receptor (EGFR), PI3K/Akt/mTOR pathway components, and Pim-1 kinase.[3][4][6] For instance, certain 4-anilinoquinoline derivatives show potent inhibitory activity against EGFR, a key player in non-small cell lung cancer.[6][7]

  • Expert Insight: The design of kinase inhibitors often involves modifying the quinoline core at positions C4, C6, and C7 to enhance binding affinity and selectivity for the target kinase, while minimizing off-target effects that could lead to toxicity.

Below is a simplified representation of the PI3K/Akt/mTOR signaling pathway, a frequent target for quinoline-based inhibitors.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Quinoline_Inhibitor Quinoline Derivative (e.g., Compound 38) Quinoline_Inhibitor->PI3K Inhibits Quinoline_Inhibitor->mTOR Inhibits

Simplified PI3K/Akt/mTOR pathway with quinoline inhibition points.
Tubulin Polymerization Inhibitors: Disrupting the Cytoskeleton

The microtubule network is essential for maintaining cell structure and for the proper segregation of chromosomes during mitosis.[4] Compounds that interfere with tubulin dynamics are powerful anticancer agents.

  • Mechanism of Action: Certain quinoline derivatives bind to tubulin, inhibiting its polymerization into microtubules. This disruption leads to the collapse of the microtubular cytoskeleton, arresting the cell cycle in the G2/M phase and subsequently inducing apoptosis.[8][9]

  • Expert Insight: The efficacy of these agents is often compared to established tubulin inhibitors like Combretastatin A-4 (CA-4). The goal is to develop compounds with greater potency and a better safety profile, potentially overcoming resistance mechanisms seen with other microtubule-targeting drugs.

DNA Intercalators and Topoisomerase Inhibitors

Targeting DNA replication and repair is a classic and effective anticancer strategy. Quinoline derivatives can interfere with these processes through multiple mechanisms.

  • Mechanism of Action: Some quinoline analogues act as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. This distorts the DNA structure, interfering with replication and transcription. Others act as topoisomerase inhibitors. Topoisomerases are enzymes that manage DNA topology; their inhibition leads to DNA strand breaks and cell death.[4][5]

Comparative Data on Anticancer Activity

The potency of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50), which represents the concentration of a drug required to inhibit a given biological process or cell growth by 50%. The tables below summarize the activity of representative quinoline derivatives against various human cancer cell lines.

Table 1: Activity of Quinoline-Based Kinase Inhibitors

Compound Class Derivative Target Cancer Cell Line IC50 / GI50 (µM) Reference
4-Anilinoquinoline Compound 38 PI3K/mTOR MCF-7 (Breast) IC50: 0.72 (PI3Kα), 2.62 (mTOR) [6]
Quinoline-Pyrazoline Compound 52 EGFR DLD1 (Colorectal) IC50: 37.07 nM [6]
Quinoline-2-carboxamide Compound 5 Pim-1 Kinase PC-3 (Prostate) GI50: 1.29 [4]

| Thieno[3,2-c]quinoline | Compound 41 | PI3K | K562 (Leukemia) | IC50: 0.15 |[6] |

Table 2: Activity of Tubulin Polymerization and Hybrid Inhibitors

Compound Class Derivative Target Cancer Cell Line IC50 / GI50 (µM) Reference
Indole-Quinoline Hybrid Compound 2 Tubulin K562 (Leukemia) IC50: 2.09 [4]
Quinoline-Chalcone Compound 12e Multiple MGC-803 (Gastric) IC50: 1.38 [1][9]
Quinoline-Chalcone Compound 12e Multiple HCT-116 (Colon) IC50: 5.34 [1][9]
Quinoline-Chalcone Compound 12e Multiple MCF-7 (Breast) IC50: 5.21 [1][9]

| 4-Anilinoquinoline | Compound 14h | Multiple | Various | IC50: 0.0015 - 0.0039 |[7] |

Note: Lower IC50/GI50 values indicate higher potency.

Essential Experimental Protocols

The data presented above are generated using standardized in vitro assays. Adherence to robust and well-validated protocols is critical for generating reproducible and trustworthy results.

Protocol: Cell Viability Assessment via MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Causality: This assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Sources

A Comparative Guide to the Antimicrobial Spectrum of 6-Nitroquinoline-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have yielded some of the most potent antibacterial drugs to date. This guide provides a comprehensive analysis of the antimicrobial spectrum of 6-nitroquinoline-2-carboxylic acid and its analogs. We will delve into the structural nuances that govern their activity, compare their performance with relevant alternatives, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and advance this promising class of compounds.

Introduction: The Significance of the Quinoline Core and Nitro-functionalization

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry. The planarity of the ring system and the presence of a nitrogen atom are crucial for its interaction with biological targets, most notably bacterial DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death.

The introduction of a nitro group at the 6-position of the quinoline ring is a key chemical modification. The strong electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the entire molecule, potentially enhancing its interaction with target enzymes or altering its cellular uptake. While extensive data on the parent this compound is not abundant in publicly available literature, we can infer its potential activity by examining the structure-activity relationships (SAR) of related quinoline derivatives.

Structure-Activity Relationships (SAR): A Predictive Analysis

The antimicrobial activity of quinoline derivatives is intricately linked to the nature and position of various substituents on the quinoline core.[2] For the this compound scaffold, the following structural features are of paramount importance:

  • The Carboxylic Acid Group at C2: The carboxylic acid at the 2-position, in conjunction with the carbonyl group that would be present at C4 in quinolones, is critical for binding to the DNA gyrase enzyme complex.[2] While this compound itself is not a quinolone (lacking the 4-oxo group), this acidic moiety is still expected to play a significant role in potential metal chelation and interaction with biological targets.

  • The Nitro Group at C6: The nitro group's electron-withdrawing properties can enhance the molecule's ability to intercalate with DNA or interact with the active site of target enzymes. Its position at C6 is known to influence the antimicrobial spectrum. In related quinolones, substituents at this position can modulate both potency and penetration into the bacterial cell.

  • Modifications at Other Positions: The antimicrobial spectrum can be further tuned by substitutions at other positions of the quinoline ring. For instance, modifications at the C7 position with nitrogen-containing heterocycles have been shown to significantly enhance antibacterial activity.[3]

Comparative Antimicrobial Spectrum: An Analysis of Analogs

Direct and comprehensive antimicrobial screening data for this compound is limited in the available scientific literature. However, by examining the activity of structurally related quinoline and nitroquinoline derivatives, we can construct a comparative landscape.

Antibacterial Activity

Quinolone derivatives, the broader class to which this compound belongs, are known for their potent activity against a wide range of Gram-positive and Gram-negative bacteria.[2] For instance, some quinoline-2-one derivatives have demonstrated significant activity against multidrug-resistant Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[4]

Below is a table summarizing the Minimum Inhibitory Concentration (MIC) values for representative quinoline derivatives against various bacterial strains. It is important to note that these are not direct analogs of this compound but provide a valuable reference for the potential efficacy of this class of compounds.

Compound/Analog ClassTest OrganismMIC (µg/mL)Reference
Quinoline-2-one derivative (6c) MRSA (ATCC 33591)0.75[4]
VRE (ATCC 700802)0.75[4]
Quinoline-2-one derivative (6l) MRSA (ATCC 33591)MICs were determined but not specified in the abstract[4]
Norfloxacin (a quinolinecarboxylic acid) Escherichia coli0.05 (MIC90)[5]
Pseudomonas aeruginosa3.1 (MIC90)[5]
Staphylococcus aureus1.6 (MIC90)[5]
8-Hydroxyquinoline derivative (HQ-2) Mycobacterium tuberculosis0.1 µM[6]
MRSA1.1 µM[6]

Note: The presented data is a compilation from different studies, and direct comparison should be made with caution due to variations in experimental conditions.

Antifungal Activity

The antifungal potential of quinoline derivatives is also an active area of investigation. Certain 8-hydroxyquinoline derivatives have shown broad-spectrum antifungal activity with MICs ranging from 0.5 to 8 µg/mL against clinically relevant yeasts like Candida auris and Cryptococcus neoformans.[7] Nitroxoline, a nitroquinoline derivative, and its Mannich bases have also been evaluated for their antifungal properties.[8]

Compound/Analog ClassTest OrganismMIC (µg/mL)Reference
8-Hydroxyquinoline derivative (PH265) Candida auris1 - 0.5[7]
8-Hydroxyquinoline derivative (PH276) Cryptococcus neoformans8 - 0.5[7]
Clioquinol (an 8-hydroxyquinoline) Trichophyton species0.5 - 2[9]
Nitroxoline Mannich bases Candida speciesActivity investigated, specific MICs not in abstract[8]

Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing

To rigorously assess the antimicrobial spectrum of this compound and its analogs, standardized methodologies are essential. The following section provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Broth Microdilution Assay for MIC Determination

This method is a widely accepted standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (this compound or its analogs)

  • Target microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and multichannel pipettes

  • Incubator

Workflow Diagram:

BrothMicrodilution cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis A Prepare stock solution of test compound D Perform 2-fold serial dilutions of compound across the plate A->D B Prepare standardized microbial inoculum E Inoculate each well with microbial suspension B->E C Dispense sterile broth into 96-well plate C->D D->E F Incubate at appropriate temperature and duration E->F G Visually inspect for turbidity or measure OD600 F->G H Determine MIC (lowest concentration with no visible growth) G->H

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Procedure:

  • Preparation of Test Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Dilute the culture to achieve a standardized concentration (typically 0.5 McFarland standard).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compound in the sterile growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbe and medium, no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that shows no turbidity (no bacterial growth). Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is the lowest concentration that inhibits visible growth.

Mechanistic Insights: The Putative Mode of Action

The primary mechanism of action for many quinolone antibacterials is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

Proposed Mechanism of Action:

Mechanism Compound This compound Analog Target DNA Gyrase / Topoisomerase IV Compound->Target Binds to Complex Quinolone-Enzyme-DNA Complex Target->Complex Forms ternary complex with DNA Replication DNA Replication Blocked Complex->Replication Inhibits enzyme function Death Bacterial Cell Death Replication->Death

Caption: Proposed mechanism of action for quinoline antimicrobials.

The quinoline molecule is thought to bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death. The 6-nitro substituent and the 2-carboxylic acid moiety are expected to be key pharmacophoric features that contribute to this interaction.

Conclusion and Future Directions

While direct experimental data on the antimicrobial spectrum of this compound is not extensively documented, a comprehensive analysis of its structural analogs provides a strong rationale for its potential as a valuable scaffold in antimicrobial drug discovery. The presence of the quinoline core, a C2-carboxylic acid, and a C6-nitro group suggests a high probability of activity against a range of bacterial and potentially fungal pathogens.

Future research should focus on the synthesis and systematic screening of a library of this compound analogs to elucidate their precise antimicrobial spectrum and to establish definitive structure-activity relationships. Further studies to confirm the mechanism of action and to evaluate the in vivo efficacy and toxicity of the most promising candidates will be crucial for their development as next-generation antimicrobial agents.

References

  • Peterson, L. R. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Supplement_3), S180–S186.
  • Al-Ostath, A., et al. (2022). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports, 12(1), 1-13. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Sharma, P. C., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(10), 4239-4282. [Link]

  • BenchChem. (2025).
  • PubChem. (n.d.). 6-Nitroquinoline. National Center for Biotechnology Information. [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-6.
  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. ResearchGate. [Link]

  • Costa, A. R., et al. (2021). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. Revista da Associação Médica Brasileira, 67(1), 154-160. [Link]

  • Zejc, A., et al. (1990). Antibacterial and antifungal activities of nitroxoline Mannich bases. Pharmazie, 45(10), 779-780. [Link]

  • BenchChem. (2025). Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid in Medicinal Chemistry.
  • Chaudhari, B. R., et al. (2021). Synthesis and evaluation of novel antimicrobial quinoline derivatives. World Journal of Pharmaceutical Research, 10(9), 1166-1178.
  • Liu, X. H., et al. (2015). Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. Molecules, 20(3), 4075-4086. [Link]

  • Liu, X. H., et al. (2015). Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. ResearchGate. [Link]

  • Khan, W., & Malek, M. (1983). In vitro activity of norfloxacin, a quinolinecarboxylic acid, compared with that of beta-lactams, aminoglycosides, and trimethoprim. Antimicrobial agents and chemotherapy, 23(3), 493-495. [Link]

  • de Villiers, K. A., et al. (2020). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & biodiversity, 17(10), e2000431. [Link]

  • Frapwell, N. R., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial agents and chemotherapy, 64(5), e02073-19. [Link]

  • Pippi, B., et al. (2023). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Journal of Fungi, 9(5), 579. [Link]

Sources

A Senior Application Scientist's Guide to Differentiating 6-Nitro and 5-Nitro Isomers Using Analytical Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the accurate differentiation and quantification of positional isomers like 5-nitro and 6-nitro compounds represent a significant analytical challenge. These isomers often exhibit nearly identical physical and chemical properties, such as molecular weight, solubility, and pKa, making their separation a non-trivial task. The choice of analytical technique is therefore paramount, directly influencing the validity of research, the purity of a synthesized compound, and the safety of a final product.

This guide provides an in-depth comparison of the primary chromatographic techniques for resolving these challenging isomers, grounded in the principles of separation science and supported by established methodologies. We will explore the causality behind experimental choices, offering field-proven insights to empower you to select and develop robust, reliable, and efficient analytical methods.

The Challenge: The Subtle Differences Between Positional Isomers

The core difficulty in separating 5-nitro and 6-nitro isomers stems from their subtle structural differences. The position of the nitro group on an aromatic ring can slightly alter the molecule's dipole moment, polarizability, and steric profile. It is these minute differences that we must exploit. A successful separation hinges on a chromatographic system—comprising the stationary phase, mobile phase, and operating conditions—that can magnify these small distinctions into two distinct, well-resolved peaks.

Comparative Analysis of Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the principal tools for this task. The selection of the optimal technique is a trade-off between analyte characteristics, required sensitivity, analysis speed, and available instrumentation.

High-Performance Liquid Chromatography (HPLC): The Workhorse

HPLC is the most common and versatile technique for this application, primarily due to its operational flexibility at ambient temperatures, which prevents the degradation of potentially labile nitro compounds.

  • Expertise & Experience: The key to HPLC separation of nitro-isomers lies in leveraging secondary separation mechanisms beyond simple hydrophobicity. While a standard C18 column separates based on non-polar interactions, it often fails to resolve positional isomers. The introduction of a stationary phase with different chemical properties is crucial. Phenyl-Hexyl columns, for instance, provide an alternative selectivity through π-π stacking interactions between the electron-rich phenyl rings on the stationary phase and the electron-deficient aromatic systems of the nitro-compounds.[1] This interaction is sensitive to the position of the electron-withdrawing nitro group, often providing the necessary resolution.

  • Trustworthiness: A robust HPLC method requires careful optimization of the mobile phase. The ratio of organic solvent (like acetonitrile or methanol) to aqueous buffer, as well as the pH of the buffer, can fine-tune the retention and selectivity.[2] Isocratic elution can be effective, but a shallow gradient may be necessary to resolve the isomers while maintaining good peak shape.[2]

Gas Chromatography (GC): For Volatile and Thermally Stable Analytes

GC offers high resolution and is often coupled with mass spectrometry (MS) for definitive identification.[3][4] Its primary limitation is the requirement that analytes be volatile and thermally stable enough to be vaporized without decomposition in the heated injection port.[5][6]

  • Expertise & Experience: In GC, column polarity is the most critical parameter. The principle of "like dissolves like" applies; polar solutes are best separated on polar stationary phases.[6] For nitro-isomers, a mid-to-high polarity column (e.g., one containing cyanopropyl or polyethylene glycol functional groups) will interact more strongly and selectively with the polar nitro group, enhancing separation. A non-polar phase (like a polydimethylsiloxane) would separate primarily by boiling point, which is often too similar between isomers for effective resolution.[6]

  • Trustworthiness: The oven temperature program is a powerful tool in GC. An isothermal analysis may not provide sufficient separation. A slow temperature ramp can improve the resolution between closely eluting peaks by allowing each isomer to interact with the stationary phase for an optimal amount of time.[7]

Supercritical Fluid Chromatography (SFC): The Modern, Green Alternative

SFC merges the advantages of both HPLC and GC, using a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[8][9] It is recognized as a powerful, fast, and sustainable "green" technique.[9][10]

  • Expertise & Experience: SFC excels at isomer separations, including both chiral and positional isomers.[10][11] The low viscosity and high diffusivity of supercritical CO₂ lead to very fast and efficient separations with lower backpressure than HPLC.[9] Small amounts of organic modifiers (co-solvents) like methanol are added to the CO₂ to modulate the mobile phase's solvating power and selectivity. The choice and percentage of the co-solvent are critical parameters for optimizing the separation of nitro-isomers.

  • Trustworthiness: SFC systems allow for fine control over temperature, pressure, and mobile phase composition, which all influence selectivity.[10] The technique is particularly advantageous for preparative separations due to the ease of removing the CO₂ mobile phase, simplifying downstream processing.[9]

Quantitative Performance Comparison

The following table summarizes the performance characteristics of each technique for the separation of nitro-aromatic isomers, based on data from scientific literature.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Supercritical Fluid Chromatography (SFC)
Primary Separation Principle Partition between liquid mobile phase and solid stationary phase.[12]Partition between gas mobile phase and liquid/solid stationary phase.[5]Partition between supercritical fluid mobile phase and solid stationary phase.[8]
Key to Isomer Resolution Stationary phase chemistry (e.g., Phenyl-Hexyl for π-π interactions).[1]Stationary phase polarity and oven temperature program.[6][7]Choice of co-solvent, pressure, and temperature tuning.[11]
Typical Analysis Time 5 - 20 minutes.[2]10 - 30 minutes.< 5 minutes.[11]
Resolution Good to Excellent.Very High.Excellent.
Solvent Consumption High (Aqueous and Organic).Very Low (Carrier Gas).Low (CO₂ + small % of organic modifier).[9]
Pros Highly versatile, wide range of columns, robust.High efficiency, sensitive detectors (MS).Very fast, low solvent cost, "green" chemistry.[9]
Cons Higher solvent cost and waste.Requires volatile and thermally stable analytes.Higher initial instrument cost.

Experimental Protocols & Workflows

A self-validating system is crucial for trustworthy results. The following workflow and protocol are representative of a robust method for separating 5-nitro and 6-nitro isomers.

Logical Workflow for Method Development

G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Development & Optimization cluster_val Phase 3: Validation & Analysis SamplePrep Sample & Standard Preparation MethodSelect Initial Method Selection (HPLC / GC / SFC) SamplePrep->MethodSelect Screen Column & Mobile Phase Screening MethodSelect->Screen Optimize Parameter Optimization (Gradient, Temp, Flow) Screen->Optimize SST System Suitability Test (Resolution, Tailing Factor) Optimize->SST Validate Method Validation (Linearity, Accuracy, Precision) SST->Validate Quant Sample Quantification Validate->Quant caption Figure 1. A systematic workflow for chromatographic method development.

Caption: A systematic workflow for chromatographic method development.

Detailed Protocol: HPLC-UV Method for Nitro-Isomer Separation

This protocol is based on established methods for separating positional nitro-aromatic isomers and is optimized for selectivity.[2][13]

  • Instrumentation:

    • An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).[14]

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm). Causality: This phase is selected to promote π-π interactions, enhancing selectivity for aromatic isomers.[1]

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-12 min: Increase to 55% B

      • 12-13 min: Increase to 90% B (Column Wash)

      • 13-15 min: Hold at 90% B

      • 15-15.1 min: Return to 30% B

      • 15.1-20 min: Re-equilibration at 30% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C. Causality: Elevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency.

    • Detection Wavelength: 254 nm. Causality: Nitro-aromatic compounds typically exhibit strong absorbance at this wavelength.[13]

    • Injection Volume: 5 µL

  • Sample and Standard Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve reference standards of 5-nitro and 6-nitro isomers in acetonitrile to a final concentration of 1 mg/mL.

    • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with a 50:50 mixture of water and acetonitrile.

    • Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile) to an appropriate concentration. Filter through a 0.45 µm syringe filter before injection.

  • System Suitability and Validation:

    • System Suitability: Before analysis, inject a mixed standard. The resolution between the 5-nitro and 6-nitro isomer peaks must be >1.5. The tailing factor for each peak should be <1.5.

    • Calibration: Inject the working standards in triplicate and construct a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be >0.999.

    • Quantification: Determine the concentration of the isomers in the sample by comparing their peak areas to the calibration curve.[7]

Method Selection Guide

The choice of technique depends heavily on the specific analytical context. This decision tree provides a logical guide for selecting the most appropriate method.

G start Analyte Properties volatile Thermally Stable & Volatile? start->volatile green Is 'Green' Chemistry & Speed a Priority? volatile->green No gc Gas Chromatography (GC) volatile->gc Yes sfc Supercritical Fluid Chromatography (SFC) green->sfc Yes hplc High-Performance Liquid Chromatography (HPLC) green->hplc No caption Figure 2. Decision tree for selecting the optimal chromatographic technique.

Caption: Decision tree for selecting the optimal chromatographic technique.

Conclusion

The successful separation of 5-nitro and 6-nitro isomers is an achievable but exacting task that demands a thoughtful approach to method development. While HPLC with a Phenyl-Hexyl stationary phase offers a versatile and robust solution, GC and SFC provide powerful alternatives for thermally stable compounds and high-throughput applications, respectively. The key to success is not merely following a protocol but understanding the underlying chemical principles—exploiting subtle differences in polarity and molecular interactions through the strategic selection of columns, mobile phases, and operating conditions. By applying the systematic workflow and expert insights presented in this guide, researchers can develop self-validating, accurate, and efficient methods to confidently resolve these challenging positional isomers.

References

  • Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry. (2021).
  • Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra. (n.d.).
  • A Comparative Guide to Analytical Method Validation for the Quantitative Analysis of Nitroanilines. (n.d.). Benchchem.
  • Separation of Nitrobenzaldehyde Isomers. (2025). Reddit.
  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Supercritical Fluid Chromatography for the Analysis of Nitroaromatics, Nitramines and Nitrate Esters. (n.d.).
  • What is Supercritical Fluid Chromatography (SFC)
  • Supercritical Fluid Chromatography (SFC) Columns. (n.d.). Phenomenex.
  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. (2022). Omics Online.
  • Quantification of nitrotyrosine in nitrated proteins. (n.d.).
  • 3-Nitrotyrosine quantification methods: Current concepts and future challenges. (2016). Biochimie.
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. (n.d.). Agilent Technologies.
  • A Comparative Guide to Validated HPLC Methods for Nitrophenol Isomer Separ
  • Basic Principles of Gas Chrom
  • Gas Chrom
  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. (2015). The Royal Society of Chemistry.
  • Chromatography. (n.d.). The Royal Society of Chemistry.

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A Comparative Guide to Novel Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, data-driven comparison of emerging novel inhibitors targeting Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in pyrimidine biosynthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances, comparative efficacy, and experimental protocols for evaluating these next-generation compounds against established benchmarks.

The Rationale for Targeting DHODH in Modern Therapeutics

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway.[1] This pathway is fundamental for the production of pyrimidines, which are essential components of DNA and RNA.[2] Consequently, rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway to sustain their growth and division.[3] Inhibition of DHODH disrupts pyrimidine synthesis, leading to decreased cell growth and proliferation, making it an attractive therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[2][4]

The therapeutic potential of DHODH inhibition has been validated by the clinical success of first-generation inhibitors like Leflunomide and its active metabolite Teriflunomide, which are approved for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[2][4] However, the quest for inhibitors with improved potency, selectivity, and better safety profiles continues to drive the development of novel compounds. This guide will focus on a comparative analysis of two promising novel DHODH inhibitors, BAY 2402234 (Orludodstat) and ASLAN003 (Farudodstat) , benchmarked against the well-characterized inhibitor, Brequinar .

Mechanism of Action: A Shared Target, Divergent Interactions

All three compounds—BAY 2402234, ASLAN003, and Brequinar—exert their therapeutic effects by inhibiting the enzymatic activity of DHODH. They typically bind to the ubiquinone-binding site of the enzyme, effectively blocking the conversion of dihydroorotate to orotate.[2][5] While the primary target is the same, subtle differences in their binding modes and kinetics can influence their potency and selectivity.

Brequinar is a potent, competitive inhibitor with respect to ubiquinone.[6][7] In contrast, Teriflunomide (the active metabolite of Leflunomide) is a non-competitive inhibitor.[6][7] The precise inhibitory kinetics of the novel compounds BAY 2402234 and ASLAN003 are still under detailed investigation, but their high potency suggests strong affinity for the enzyme.

DHODH_Pathway_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibitor Action Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate CA_DHO Carbamoyl Aspartate Carbamoyl_Phosphate->CA_DHO ATC ase DHO Dihydroorotate CA_DHO->DHO DHO ase Orotate Orotate DHO->Orotate DHODH DHO:e->Orotate:w UMP UMP Orotate->UMP UMPS DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA BAY_2402234 BAY 2402234 DHODH_target BAY_2402234->DHODH_target ASLAN003 ASLAN003 ASLAN003->DHODH_target Brequinar Brequinar Brequinar->DHODH_target

Caption: Inhibition of the De Novo Pyrimidine Synthesis Pathway.

Comparative Analysis of Novel DHODH Inhibitors

The following sections provide a head-to-head comparison of BAY 2402234, ASLAN003, and Brequinar based on available preclinical and clinical data.

In Vitro Potency and Cellular Activity

A critical determinant of a drug's potential is its potency at the molecular and cellular level. The half-maximal inhibitory concentration (IC50) against the target enzyme and the effective concentration (EC50) or IC50 in cellular assays are key metrics for comparison.

CompoundTargetIC50 (Enzymatic Assay)Cell Proliferation IC50 (AML Cell Lines)Differentiation EC50 (AML Cell Lines)
BAY 2402234 Human DHODH1.2 nM[8][9]0.08 - 8.2 nM[9]0.96 - 3.16 nM (for CD11b upregulation)[9]
ASLAN003 Human DHODH35 nM[10][11]152 - 582 nM[11][12]28 - 85 nM (for CD11b upregulation)[12]
Brequinar Human DHODH~20 nM[13]Nanomolar to low micromolar range[14]~1 µM[13]

Key Insights:

  • BAY 2402234 emerges as a highly potent inhibitor with low nanomolar to sub-nanomolar activity in both enzymatic and cellular assays, demonstrating strong potential for therapeutic efficacy at low concentrations.[8][15][16]

  • ASLAN003 is also a potent inhibitor, with an IC50 in the low nanomolar range for the human DHODH enzyme.[10][11] It effectively inhibits leukemic cell proliferation and induces differentiation.[11][12]

  • Brequinar serves as a robust benchmark with well-established high potency.[14][13]

Preclinical In Vivo Efficacy

The translation of in vitro potency to in vivo efficacy is a crucial step in drug development. Animal models, particularly xenograft models for cancer, provide valuable insights into a compound's therapeutic potential.

CompoundAnimal ModelKey Findings
BAY 2402234 AML xenograft and patient-derived xenograft (PDX) modelsStrong anti-tumor efficacy as a monotherapy, induction of AML differentiation in vivo, and evidence of target engagement (increased plasma dihydroorotate levels).[15][16] Reduced tumor volume in an MV4-11 mouse xenograft model and increased survival in AML PDX models.[9]
ASLAN003 AML xenograft models (MOLM-14 and THP-1)Substantially reduced the number and size of disseminated tumors, prolonged survival, and reduced leukemic infiltration in various organs.[10][12]
Brequinar Multiple tumor modelsPotent in vitro and in vivo anti-tumor activity across various tumor models.[17]

Key Insights:

  • Both BAY 2402234 and ASLAN003 have demonstrated significant in vivo anti-leukemic activity, supporting their further clinical development for myeloid malignancies.[12][15][16]

  • The ability of these novel inhibitors to induce differentiation in vivo is a key mechanistic advantage, potentially leading to more durable responses in AML.[12][15][16]

Clinical Development and Therapeutic Indications

The ultimate measure of a drug's success is its performance in human clinical trials. The stage of clinical development and the targeted indications provide a snapshot of a compound's trajectory towards becoming an approved therapy.

CompoundHighest Clinical PhasePrimary Therapeutic Indication(s)
BAY 2402234 Phase IMyeloid malignancies[16][18]
ASLAN003 Phase IIaAcute Myeloid Leukemia (AML)[12][19][20]
Brequinar Phase II (for cancer)Cancer (historical), autoimmune diseases[17][21]

Key Insights:

  • BAY 2402234 and ASLAN003 are actively being investigated in clinical trials for AML, a disease with a high unmet medical need.[12][16][18][19][20]

  • The clinical development of these novel inhibitors for AML is based on the strong preclinical rationale that DHODH inhibition can overcome the differentiation arrest characteristic of this disease.[16][18]

Experimental Protocols

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. The following are step-by-step methodologies for key assays used in the evaluation of DHODH inhibitors.

DHODH Enzymatic Activity Assay

Objective: To determine the in vitro potency (IC50) of a test compound against purified human DHODH.

Principle: The assay measures the rate of reduction of an electron acceptor, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance of DCIP at 600 nm is monitored spectrophotometrically.

Materials:

  • Purified recombinant human DHODH

  • L-dihydroorotic acid (DHO)

  • Decylubiquinone (co-substrate)

  • 2,6-dichloroindophenol (DCIP)

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Test compounds (serially diluted in DMSO)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the test compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add a solution of DHODH enzyme to all wells except the no-enzyme control.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 15 minutes.

  • Initiate the reaction by adding a mixture of DHO, decylubiquinone, and DCIP.

  • Immediately measure the absorbance at 600 nm at regular intervals for a defined period (e.g., 10-15 minutes).

  • Calculate the reaction rate (slope of the absorbance vs. time curve).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay

Objective: To assess the effect of DHODH inhibitors on the proliferation of cancer cell lines.

Principle: This assay measures the number of viable cells after a defined period of treatment with the test compound. Common methods include the use of resazurin-based reagents (e.g., CellTiter-Blue) or ATP-based reagents (e.g., CellTiter-Glo).

Materials:

  • Cancer cell line of interest (e.g., AML cell lines like MOLM-14, THP-1, KG-1)

  • Complete cell culture medium

  • Test compounds (serially diluted)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Add serial dilutions of the test compound to the wells. Include a vehicle control.

  • Incubate the plate for a specified duration (e.g., 48-96 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Allow the plate to equilibrate to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for a short period to allow for signal stabilization.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_clinical Clinical Trials Enzyme_Assay DHODH Enzymatic Activity Assay (IC50 Determination) Cell_Assay Cell Proliferation Assay (Cellular IC50) Enzyme_Assay->Cell_Assay Diff_Assay Differentiation Assay (e.g., CD11b expression) Cell_Assay->Diff_Assay Xenograft AML Xenograft Models Diff_Assay->Xenograft PDX Patient-Derived Xenograft (PDX) Models Xenograft->PDX Phase_I Phase I (Safety & PK) PDX->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II

Sources

A Comparative Guide to the In Vitro Antioxidant Activity of Quinoline Carboxylic Acids Versus Standard Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antioxidants

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1] This has fueled a relentless search for novel antioxidant compounds that can supplement the body's endogenous defense mechanisms. Among the vast landscape of synthetic molecules, quinoline carboxylic acids have emerged as a privileged structural framework in medicinal chemistry, demonstrating a wide array of biological activities.[2]

This guide provides a comprehensive comparison of the in vitro antioxidant performance of various quinoline carboxylic acid derivatives against established benchmark antioxidants, namely Ascorbic Acid (Vitamin C) and Trolox. We will delve into the causality behind the experimental methodologies, present detailed protocols for key assays, and summarize the comparative data to provide researchers and drug development professionals with a clear, evidence-based perspective on the potential of this promising class of compounds.

Pillar 1: The Rationale and Mechanics of In Vitro Antioxidant Assays

Before comparing compounds, it is crucial to understand the tools of measurement. In vitro antioxidant assays serve as the foundational screening method in this field. Their widespread adoption is due to their relative simplicity, rapidity, high sensitivity, and cost-effectiveness, allowing for the high-throughput screening of new chemical entities.[1][3] However, it is imperative to acknowledge their limitations; these assays are performed in a controlled chemical environment and do not account for complex biological factors such as metabolic pathways, bioavailability, or cellular uptake.[3] Therefore, they represent a critical first step, not the final verdict, in antioxidant evaluation.

Most chemical antioxidant assays are based on two primary mechanisms:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, quenching it.[4]

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, reducing it to a more stable form.[4]

A robust evaluation of antioxidant potential necessitates the use of multiple assays that cover these different mechanisms, as the multifunctional nature of antioxidants cannot be captured by a single, one-dimensional method.[1] This guide focuses on three of the most common and respected SET-based assays: DPPH, ABTS, and FRAP.

Experimental Workflow Overview

The general process for evaluating antioxidant activity using these spectrophotometric assays follows a logical sequence from preparation to data analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent Prepare Assay Reagents (e.g., DPPH, ABTS•+, FRAP) mix Mix Test Compound/ Standard with Reagent reagent->mix sample Prepare Test Compounds (Quinoline Derivatives, Standards) in appropriate solvent series Create Serial Dilutions of Test Compounds sample->series series->mix incubate Incubate under Controlled Conditions (Time, Temp, Light) mix->incubate measure Measure Absorbance with Spectrophotometer incubate->measure calculate Calculate % Inhibition or Reducing Power measure->calculate ic50 Determine IC50 Value (Concentration for 50% Inhibition) calculate->ic50

Caption: General workflow for in vitro antioxidant capacity assays.

Pillar 2: Comparative Analysis and Data

The antioxidant capacity of quinoline carboxylic acids is not monolithic; it is profoundly influenced by the substitution patterns on the quinoline core. The presence and position of electron-donating groups, such as hydroxyl (-OH) or additional aromatic rings, can significantly enhance radical scavenging activity.[5][6]

The Benchmarks: Standard Antioxidants
  • Ascorbic Acid (Vitamin C): A potent, water-soluble antioxidant that acts as a primary scavenger of a wide range of ROS. While highly effective, it can exhibit pro-oxidant properties in the presence of free transition metals like iron or copper, a phenomenon known as the Fenton reaction.[7]

  • Trolox: A water-soluble analogue of Vitamin E, Trolox is a quintessential standard in antioxidant research.[7] Its consistent performance allows for the normalization of data from different experiments and compounds, expressed as Trolox Equivalence Antioxidant Capacity (TEAC), which quantifies the antioxidant strength of a given substance relative to Trolox.[8]

The Challengers: Quinoline Carboxylic Acids

Studies reveal a spectrum of activity for this class. Some derivatives demonstrate potent antioxidant effects, in some cases exceeding those of standard compounds. For instance, a study on quinoline-4-carboxylic acid derivatives showed that the presence of a 2-(4-methylphenyl) group resulted in a DPPH radical inhibition of 40.43% at a concentration of 5 mg/L.[5][9] Another study found that certain synthesized quinolines exhibited significantly lower IC50 values (indicating higher potency) in DPPH, superoxide, and hydroxyl radical scavenging assays compared to Vitamin C and Vitamin E.[10]

Conversely, not all derivatives are effective. Research has also shown that some quinoline-related carboxylic acids lack significant DPPH radical scavenging capacities when directly compared to ascorbic acid.[11][12] This highlights the critical role of molecular structure in defining antioxidant function and underscores the necessity of empirical testing over broad generalizations. The antioxidant mechanisms are believed to involve both single electron transfer (SET) and hydrogen atom transfer (HAT), making them versatile scavengers.[4]

Quantitative Data Summary

The following table synthesizes representative data from the literature to provide a comparative snapshot of performance.

Compound ClassSpecific Compound/Derivative ExampleAssayObserved Activity (IC50 or % Inhibition)Reference(s)
Standard Antioxidant Ascorbic Acid (Vitamin C)DPPHIC50: 35.13 µg/ml[10]
Standard Antioxidant TroloxABTS / DPPHUsed as a reference standard for TEAC values[8]
Quinoline Carboxylic Acid 2-methylquinoline-4-carboxylic acidDPPH~30.25% inhibition @ 5 mg/L[5][9]
Quinoline Carboxylic Acid 2-(4-methylphenyl)quinoline-4-carboxylic acidDPPH~40.43% inhibition @ 5 mg/L[5][9]
Quinoline Derivative Substituted Quinoline (Compound 3j)DPPHIC50: 2.54 µg/ml[10]
Quinoline Derivative Substituted Quinoline (Compound 3e)DPPHIC50: 3.39 µg/ml[10]
Quinoline Derivative 1-methyl-3-allylthio-4-(4'-hydroxyphenylamino)quinolinium bromide (Qui3)DPPH/ABTSShowed noticeable antioxidant potential[13][14]
Quinoline Carboxylic Acid General Quinoline-3- and -4-carboxylic acidsDPPHLacked significant scavenging vs. Ascorbic Acid[11][12]

Note: Direct comparison of values across different studies should be done with caution due to variations in experimental conditions.

Pillar 3: Self-Validating Experimental Protocols

The trustworthiness of comparative data hinges on the rigor of the experimental protocols. Below are detailed, step-by-step methodologies for the three core assays discussed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is deep purple in color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow, which is measured spectrophotometrically.[3] The simplicity and stability of the radical make this a highly popular and reproducible method.[1]

Caption: Principle of the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Store this solution in an amber bottle and in the dark, as DPPH is light-sensitive.

  • Sample Preparation: Dissolve the quinoline carboxylic acid derivatives and standard antioxidants (Ascorbic Acid, Trolox) in the same solvent to create stock solutions (e.g., 1 mg/mL). Prepare a range of dilutions from these stocks.

  • Reaction Setup: In a 96-well microplate, add 20 µL of each sample dilution or standard to separate wells. Add 20 µL of the solvent to a well to serve as the negative control.

  • Initiate Reaction: Add 180-200 µL of the DPPH working solution to all wells.[15]

  • Incubation: Mix gently and incubate the plate in complete darkness at room temperature for 30 minutes. This allows the scavenging reaction to reach completion or a stable endpoint.[3][15]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate spectrophotometer.

  • Calculation: The percentage of radical scavenging activity (% Inhibition) is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without a sample, and A_sample is the absorbance of the DPPH solution with the test compound.[16] The IC50 value (the concentration of antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting % inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The radical is generated by oxidizing ABTS with potassium persulfate. The resulting ABTS•+ solution is dark blue-green. Antioxidants reduce the radical cation back to the colorless neutral form, and the decrease in absorbance is measured. A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic antioxidants.[17]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate stock solution in water.

    • To generate the radical cation (ABTS•+), mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use. This ensures the complete formation of the radical.[17]

  • Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate buffer, pH 7.4) to an absorbance of approximately 0.70 (±0.02) at 734 nm.

  • Reaction and Measurement:

    • Add a small volume of the test sample or standard (e.g., 10 µL) to a larger volume of the diluted ABTS•+ working solution (e.g., 1 mL or 190 µL in a microplate).

    • Mix thoroughly and measure the absorbance at 734 nm after a set incubation period (e.g., 6-7 minutes).[17]

  • Calculation: The calculation for % inhibition is the same as for the DPPH assay. Results are often expressed as Trolox Equivalence Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay directly measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The assay uses a colorless ferric complex with 2,4,6-tripyridyl-s-triazine (TPTZ). At a low pH, antioxidants reduce the Fe³⁺-TPTZ complex to the Fe²⁺-TPTZ complex, which has an intense blue color with an absorption maximum at 593 nm.[18] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.[19]

Caption: Principle of the Ferric Reducing Antioxidant Power (FRAP) assay.

Step-by-Step Protocol:

  • Reagent Preparation (FRAP Working Solution): This solution must be prepared fresh. Mix the following three solutions in a 10:1:1 ratio:

    • Solution A: 300 mM Acetate buffer, pH 3.6.

    • Solution B: 10 mM TPTZ in 40 mM HCl.

    • Solution C: 20 mM FeCl₃·6H₂O solution in water.[18]

    • Warm the working solution to 37°C before use.

  • Standard Curve: Prepare a standard curve using a known concentration of ferrous sulfate (FeSO₄·7H₂O) or an iron standard.[19]

  • Reaction Setup:

    • Add 10 µL of the sample, standard, or blank (solvent) to the wells of a 96-well plate.

    • Add 190-220 µL of the pre-warmed FRAP working solution to all wells and mix.[20]

  • Incubation and Measurement: Incubate the plate for a specified time (e.g., 4-10 minutes, though some antioxidants may require longer).[19] Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents (e.g., µmol Fe²⁺/g of sample).

Conclusion and Future Outlook

The available in vitro evidence demonstrates that quinoline carboxylic acids represent a versatile and promising class of antioxidant agents. Their efficacy is highly dependent on their specific chemical structure, with certain derivatives exhibiting radical scavenging and reducing power superior to standard antioxidants like Vitamin C in specific assays. However, the field is not without conflicting data, as other derivatives show minimal activity, reinforcing the principle that activity must be determined empirically.

The logical next steps for researchers in this area involve:

  • Comprehensive Structure-Activity Relationship (SAR) Studies: To systematically elucidate which functional groups and substitution patterns confer the highest antioxidant activity.

  • Mechanistic Elucidation: Moving beyond SET-based assays to include HAT-based assays (e.g., ORAC) and cell-based assays to provide a more holistic view of their antioxidant mechanisms.

  • In Vivo Validation: Ultimately, promising candidates identified through in vitro screening must be advanced to animal models to assess their bioavailability, metabolic fate, and true efficacy in a complex biological system.

By leveraging the robust and validated protocols outlined in this guide, researchers can confidently compare novel quinoline carboxylic acids to established benchmarks, paving the way for the development of the next generation of therapeutic antioxidants.

References

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). Google Scholar.
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  • In Vitro Methods of Assay of Antioxidants: An Overview. (2008-09-12). Taylor & Francis Online.
  • A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. (n.d.).
  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (2025-10-15). MDPI.
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  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. (n.d.). UI Scholars Hub.
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  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. (n.d.). Cell Biolabs, Inc..
  • FRAP Antioxidant Assay, C
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023-06-02). UI Scholars Hub.
  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (2022-12-30). NIH.
  • (PDF) Synthesis, ABTS-Radical Scavenging Activity, and Antiproliferative and Molecular Docking Studies of Novel Pyrrolo[1,2- a ]quinoline Derivatives. (n.d.).
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.). Assay Genie.
  • FRAP Antioxidant Capacity Assay Kit Manual. (n.d.). Cosmo Bio USA.
  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (n.d.). MDPI.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF. (n.d.).
  • Antioxidant activities of bioactive derivatives in ABTS radical-scavenging assay. (n.d.).
  • Synthesis of quinolines and their In vitro antioxidant activities under solvent free conditions by using the SiO2–Zn–MgO as. (2012-10-28). Journal of Applied Pharmaceutical Science.
  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators-Spectroscopic Studies. (2022-12-30). PubMed.
  • The antioxidant and pro-oxidant activity of vitamin C and trolox in vitro: a compar
  • Antioxidant activity of ascorbic acid with respect to Trolox, based on... (n.d.).
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023-10-12). PMC.
  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. (n.d.). G-Biosciences.
  • Trolox, a Standard Antioxidant used for Antioxidant Capacity Assays. (2014-11-10). TCI Chemicals.
  • DPPH assay and TPC assays. (2024-03-25). YouTube.
  • Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. (n.d.). Google Scholar.

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Differential Cytotoxicity of Quinoline Derivatives in MCF-7 and HeLa Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for therapeutic agents with high efficacy and tumor specificity is paramount. Quinoline derivatives, a class of heterocyclic aromatic compounds, have emerged as a promising scaffold in anticancer drug development due to their diverse pharmacological activities.[1] This guide provides a comparative analysis of the differential cytotoxic effects of various quinoline derivatives on two of the most widely studied human cancer cell lines: MCF-7 (breast adenocarcinoma) and HeLa (cervical adenocarcinoma). Understanding the nuances of their activity in different cancer types is crucial for identifying lead compounds and elucidating mechanisms of action for targeted therapy.

This document will delve into the cytotoxic profiles of selected quinoline derivatives, explore the underlying molecular mechanisms responsible for their differential effects, and provide detailed experimental protocols for assessing cytotoxicity, offering a valuable resource for researchers in oncology and medicinal chemistry.

Comparative Cytotoxicity: A Quantitative Overview

The differential susceptibility of cancer cell lines to a given compound underscores the heterogeneity of cancer and the importance of cell context in drug response. A survey of the literature reveals that the cytotoxic potency of quinoline derivatives can vary significantly between MCF-7 and HeLa cells. While some derivatives exhibit broad-spectrum activity, others demonstrate a marked preference for one cell line over the other.

Several studies have quantified the cytotoxic effects of various quinoline derivatives using the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell viability. The table below summarizes the IC50 values for a selection of quinoline derivatives against MCF-7 and HeLa cells, highlighting the observed differential responses.

Quinoline DerivativeMCF-7 IC50 (µM)HeLa IC50 (µM)Reference
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)>82.9% inhibition at 100 µMModerate inhibition (51-68%) at 100 µM[2]
2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid (3b)Significant growth inhibitionMinimum response[2]
6-Chloro-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid (3i)Significant growth inhibitionMinimum response[2]
3-(4-Ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one (3a)Maximum inhibitory activityModerate activity[2]
6-Nitro-2-p-tolylquinolin-4(1H)-one (5a)Less active than against K-562 and HeLaMore active than against MCF-7[2]
Quinoline-2-carboxylic acidRemarkable growth inhibitionSignificant cytotoxicity[3]
Quinoline-4-carboxylic acidRemarkable growth inhibition-[3]
Quinoline-3-carboxylic acidRemarkable growth inhibition-[3]
1,2-dihydro-2-oxo-4-quinoline carboxylic acidRemarkable growth inhibition-[3]
Quinoline-chalcone derivative (12e)5.21-[4][5]
Isoxazolyl, triazolyl and phenyl based 3-thiophen-2-yl-quinoline derivative (compound in Fig 20)28.36Potent cytotoxic agent[1]

Analysis of Cytotoxic Data:

The data presented illustrates that the substitution pattern on the quinoline scaffold plays a critical role in determining both the potency and the selectivity of the cytotoxic effect. For instance, certain quinoline-4-carboxylic acid derivatives show a pronounced inhibitory effect on MCF-7 cells while exhibiting only moderate to minimal activity against HeLa cells.[2] Conversely, some 4-quinolone derivatives are more potent against HeLa cells.[2] This differential activity suggests that the cellular machinery and molecular targets in these two cell lines interact differently with these compounds.

Unraveling the Mechanisms of Differential Cytotoxicity

The observed differences in cytotoxicity can be attributed to a variety of factors, including disparities in drug uptake and metabolism, expression levels of target proteins, and the status of key signaling pathways. Several quinoline derivatives have been shown to induce cell death through apoptosis and to arrest the cell cycle at various phases.[2][6]

Induction of Apoptosis

A common mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death.[7] Studies have shown that potent quinoline derivatives can trigger apoptosis in both MCF-7 and HeLa cells, often through the intrinsic (mitochondrial) pathway.[8] This process is characterized by morphological changes such as chromatin condensation and nuclear fragmentation.[2][6]

Quinoline_Derivative Quinoline Derivative Cell_Stress Cellular Stress Quinoline_Derivative->Cell_Stress Mitochondrion Mitochondrion Cell_Stress->Mitochondrion Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by quinoline derivatives.

The differential sensitivity to apoptosis induction could be linked to the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) in MCF-7 and HeLa cells.

Cell Cycle Arrest

In addition to apoptosis, many quinoline derivatives exert their antiproliferative effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing. Flow cytometry analysis has revealed that different derivatives can induce cell cycle arrest at the G2/M or S phase.[2][6] The choice of checkpoint and the efficacy of the arrest can be cell-type specific.

cluster_workflow Cell Cycle Analysis Workflow Start Treat Cells with Quinoline Derivative Harvest Harvest and Fix Cells Start->Harvest Stain Stain with Propidium Iodide Harvest->Stain Flow Flow Cytometry Analysis Stain->Flow Analyze Analyze DNA Content (Cell Cycle Phases) Flow->Analyze End Determine Percentage of Cells in G1, S, and G2/M Analyze->End

Caption: Experimental workflow for cell cycle analysis.

The differential expression of cyclins and cyclin-dependent kinases (CDKs) in MCF-7 and HeLa cells could be a key determinant of the observed differences in cell cycle arrest profiles upon treatment with quinoline derivatives.

Inhibition of Key Signaling Pathways

The anticancer activity of quinoline derivatives is often associated with the inhibition of critical signaling pathways that are dysregulated in cancer.[7]

  • EGFR/HER2 Pathway: Some quinoline derivatives have been designed as dual inhibitors of EGFR and HER2, which are key drivers in many breast cancers.[9] The higher expression of these receptors in MCF-7 cells compared to HeLa cells could explain the enhanced sensitivity of MCF-7 to certain derivatives.

  • Topoisomerase Inhibition: Quinoline derivatives can also act as topoisomerase inhibitors, interfering with DNA replication and leading to cell death.[1] The expression levels and activity of topoisomerase I and II can differ between cell lines, contributing to differential cytotoxicity.

Experimental Protocols

To enable researchers to validate and expand upon these findings, this section provides detailed, step-by-step methodologies for key in vitro assays.

Cell Culture
  • Cell Lines: MCF-7 (ATCC® HTB-22™) and HeLa (ATCC® CCL-2™) cells are obtained from the American Type Culture Collection.

  • Culture Medium: MCF-7 cells are maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/ml human recombinant insulin and 10% fetal bovine serum (FBS). HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives for 24-72 hours.[2] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Analysis by DAPI Staining

DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to observe nuclear changes characteristic of apoptosis.

  • Cell Treatment: Grow cells on coverslips in a 6-well plate and treat with the quinoline derivative at its IC50 concentration for 24 hours.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Stain the cells with DAPI solution (1 µg/mL) for 5 minutes in the dark.

  • Microscopy: Mount the coverslips on microscope slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will display condensed or fragmented nuclei.[2]

Conclusion and Future Directions

The differential cytotoxicity of quinoline derivatives in MCF-7 and HeLa cells highlights the importance of this chemical scaffold in the development of targeted anticancer therapies. The observed selectivity underscores the need for comprehensive screening against a panel of cancer cell lines to identify compounds with the most promising therapeutic windows. Future research should focus on elucidating the precise molecular targets of these derivatives and exploring their efficacy in in vivo models. The integration of structure-activity relationship (SAR) studies with mechanistic investigations will be crucial for optimizing the potency and selectivity of next-generation quinoline-based anticancer agents.

References

[2] Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019-08-13). National Institutes of Health. [Link]

[10] Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020-08-21). Springer. [Link]

[11] Design, synthesis and biological evaluation of novel quinazoline derivatives as potential anti-cancer agents. (2011-08-18). PubMed. [Link]

Review on recent development of quinoline for anticancer activities. (2022-09-13). Springer. [Link]

[3] Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2021-04-20). PubMed. [Link]

[4] Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021-08-13). MDPI. [Link]

Comprehensive review on current developments of quinoline-based anticancer agents. (2017-01-01). ScienceDirect. [Link]

[1] Anticancer Activity of Quinoline Derivatives. (2022-10-20). International Journal of Pharmaceutical Sciences Review and Research. [Link]

[9] Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (2022-01-01). RSC Publishing. [Link]

[12] Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2023-01-01). RSC Publishing. [Link]

[5] Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021-08-13). PubMed. [Link]

[6] Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019-08-13). PubMed. [Link]

[13] Anti-breast Cancer Agents, Quinolines, Targeting Gap Junction. (2017-06-01). Bentham Science. [Link]

[8] Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. (2016-01-01). Hindawi. [Link]

[14] Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025-08-27). RSC Advances. [Link]

[15] Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2022-01-01). Bentham Science. [Link]

[16] Decision Making for Promising Quinoline-Based Anticancer Agent through Combined Methodology. (2023-01-01). ResearchGate. [Link]

[17] Cytotoxic effects of synthesized quinoline derivatives on the viability... (2023-01-01). ResearchGate. [Link]

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comparison of different synthetic routes for 6-Nitroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Nitroquinoline-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its rigid quinoline scaffold, coupled with the electron-withdrawing nitro group and the versatile carboxylic acid handle, makes it an invaluable precursor for the synthesis of a diverse range of pharmacologically active compounds. The strategic placement of the nitro group at the 6-position and the carboxylic acid at the 2-position allows for targeted modifications to explore structure-activity relationships (SAR) in drug development programs. This guide provides a comprehensive comparison of the viable synthetic routes to this important intermediate, offering in-depth technical insights and detailed experimental protocols to aid researchers in their synthetic endeavors.

Strategic Approaches to the Synthesis of this compound

From a retrosynthetic perspective, two primary strategies emerge for the construction of this compound. The first involves the initial formation of the 6-nitroquinoline core followed by the elaboration of the C2-substituent into a carboxylic acid. The second approach entails the synthesis of a quinoline-2-carboxylic acid derivative followed by a regioselective nitration at the C6-position. Our investigation reveals the former to be a more practical and higher-yielding approach due to the inherent regioselectivity of electrophilic nitration on the quinoline ring.

Route 1: The Doebner-von Miller/Oxidation Pathway

This robust two-step sequence has proven to be the most effective and widely applicable method for the preparation of this compound. It commences with the synthesis of a 2-methyl-6-nitroquinoline intermediate via the Doebner-von Miller reaction, followed by the oxidation of the methyl group to the desired carboxylic acid.

Logical Workflow for Route 1

A p-Nitroaniline + Crotonaldehyde B Doebner-von Miller Reaction A->B HCl or Lewis Acid C 2-Methyl-6-nitroquinoline B->C Cyclization & Aromatization D Oxidation C->D KMnO4 or SeO2 E This compound D->E

Caption: Workflow for the Doebner-von Miller/Oxidation synthesis of this compound.

The Doebner-von Miller reaction is a powerful method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][2] In this specific application, p-nitroaniline is reacted with crotonaldehyde in the presence of an acid catalyst to yield 2-methyl-6-nitroquinoline.

Mechanism and Rationale:

The reaction is believed to proceed through an initial Michael addition of the aniline to the α,β-unsaturated aldehyde, followed by an acid-catalyzed cyclization and subsequent oxidation to the aromatic quinoline.[3] The use of p-nitroaniline as the starting material directly installs the nitro group at the desired 6-position of the resulting quinoline ring. The choice of crotonaldehyde as the α,β-unsaturated carbonyl component leads to the formation of the 2-methyl substituted quinoline.

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methyl-6-nitroquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add p-nitroaniline (1.0 eq) and a suitable solvent such as ethanol or a mixture of water and hydrochloric acid.

  • Catalyst Addition: Slowly add concentrated hydrochloric acid or a Lewis acid catalyst (e.g., zinc chloride) to the stirred suspension.

  • Reagent Addition: To the resulting mixture, add crotonaldehyde (2.0 eq) dropwise at a rate that maintains the reaction temperature below reflux.

  • Reaction: Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into a beaker of crushed ice and neutralized with a concentrated solution of sodium hydroxide until basic. The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude 2-methyl-6-nitroquinoline can be purified by recrystallization from a suitable solvent like ethanol to afford the product as a crystalline solid.

The second and final step involves the oxidation of the methyl group at the 2-position of the quinoline ring to a carboxylic acid. Several oxidizing agents can be employed for this transformation, with potassium permanganate and selenium dioxide being the most common.

Comparative Analysis of Oxidizing Agents

Oxidizing AgentReaction ConditionsTypical YieldAdvantagesDisadvantages
Potassium Permanganate (KMnO₄) Aqueous pyridine or t-butanol, reflux60-80%Readily available, cost-effective, and powerful oxidant.[4][5]Can lead to over-oxidation or degradation of the quinoline ring if not carefully controlled; formation of MnO₂ complicates work-up.[6]
Selenium Dioxide (SeO₂) Dioxane or xylene, reflux50-70%Highly selective for the oxidation of activated methyl groups.[1][7]Toxic and requires careful handling; can be more expensive than KMnO₄.[8]

Experimental Protocol: Potassium Permanganate Oxidation

  • Reaction Setup: In a round-bottom flask, suspend 2-methyl-6-nitroquinoline (1.0 eq) in a mixture of pyridine and water.

  • Oxidant Addition: Heat the mixture to reflux and add potassium permanganate (3.0-4.0 eq) portion-wise over a period of 1-2 hours.

  • Reaction: Continue to reflux the mixture until the purple color of the permanganate has discharged, indicating the completion of the reaction (typically 4-6 hours).

  • Work-up: Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

  • Isolation: Combine the filtrate and washings, and acidify with concentrated hydrochloric acid to a pH of 2-3. The precipitated this compound is collected by filtration, washed with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as acetic acid or ethanol.

Experimental Protocol: Selenium Dioxide Oxidation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-6-nitroquinoline (1.0 eq) in dioxane or xylene.

  • Oxidant Addition: Add selenium dioxide (1.1-1.5 eq) to the solution.

  • Reaction: Heat the mixture to reflux for 12-24 hours. Monitor the reaction by TLC. The initial product is often the corresponding aldehyde, which is further oxidized to the carboxylic acid upon prolonged heating.

  • Work-up: Cool the reaction mixture and filter to remove the precipitated selenium metal.

  • Isolation: The filtrate is concentrated under reduced pressure, and the residue is treated with a sodium bicarbonate solution. The aqueous layer is washed with an organic solvent to remove any unreacted starting material.

  • Purification: The aqueous layer is then acidified with hydrochloric acid to precipitate the this compound, which is collected by filtration, washed with water, and dried.

Route 2: The Nitration Approach (A Less Favorable Alternative)

An alternative synthetic strategy involves the nitration of a pre-formed quinoline-2-carboxylic acid or a suitable precursor. However, this route is generally less efficient due to the regioselectivity of the electrophilic nitration of the quinoline ring.

Challenges with Regioselectivity:

Under typical nitrating conditions (a mixture of nitric acid and sulfuric acid), the quinoline nitrogen is protonated to form the quinolinium ion. This deactivates the entire ring system towards electrophilic attack and directs the incoming nitro group primarily to the 5- and 8-positions of the benzene ring.[9][10] Therefore, direct nitration of quinoline-2-carboxylic acid would be expected to yield a mixture of 5-nitro- and 8-nitroquinoline-2-carboxylic acids, with the desired 6-nitro isomer being a minor product, if formed at all. This would necessitate a challenging chromatographic separation, leading to a low overall yield of the target molecule.

Visualizing the Nitration Challenge

A Quinoline-2-carboxylic acid B Nitration (HNO3/H2SO4) A->B C Mixture of Isomers B->C D 5-Nitroquinoline-2-carboxylic acid C->D Major Product E 8-Nitroquinoline-2-carboxylic acid C->E Major Product F This compound (Minor/Not Formed) C->F Low Yield

Sources

A Senior Application Scientist's Guide to the Orthogonal Validation of Synthesized 6-Nitroquinoline-2-carboxylic Acid Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a compound's purity is the bedrock of reliable data and successful outcomes. The presence of even trace impurities can drastically alter a compound's biological activity, toxicity, and stability, making rigorous purity assessment a critical checkpoint in the synthetic workflow.[1][2] This is particularly true for key intermediates like 6-Nitroquinoline-2-carboxylic acid, a scaffold used in the development of novel therapeutics.

This guide provides an in-depth comparison of essential analytical methods for validating the purity of synthesized this compound. We will move beyond mere protocols to explore the causality behind experimental choices, presenting a self-validating, orthogonal framework that ensures the highest degree of confidence in your material. An orthogonal approach, utilizing multiple techniques that measure different chemical properties, is the gold standard as it significantly reduces the risk of an impurity co-eluting or being otherwise masked by a single method.[3]

The Analytical Imperative: An Integrated Purity Assessment Strategy

A single analytical technique is rarely sufficient to declare a compound "pure." A robust purity validation strategy integrates data from multiple, independent methods to build a comprehensive profile of the synthesized material. This workflow ensures that potential impurities—such as residual starting materials, synthetic by-products, positional isomers, or degradation products—are identified and quantified.[4][5][6] The International Council for Harmonisation (ICH) guidelines provide a regulatory framework for these activities, defining thresholds for reporting, identifying, and qualifying impurities in new drug substances.[2][7][8]

Our approach begins with a high-resolution separation technique (HPLC) for primary purity assessment and quantification of impurities. This is followed by spectroscopic methods (NMR and MS) for definitive structural confirmation and molecular weight verification. Finally, elemental analysis provides confirmation of the empirical formula, completing the analytical dossier.

cluster_0 Purity Validation Workflow Synthesized Synthesized This compound HPLC Primary Analysis: RP-HPLC (UV Detection) Synthesized->HPLC PurityCheck Purity > 99.5%? HPLC->PurityCheck NMR Structural Confirmation: ¹H NMR / qNMR PurityCheck->NMR Yes Optimize Optimize Purification & Re-analyze PurityCheck->Optimize No MS Identity & Impurity ID: LC-MS NMR->MS EA Elemental Composition: CHN Analysis MS->EA Final Qualified Pure Compound EA->Final Optimize->HPLC

Caption: An integrated workflow for the comprehensive purity assessment of a synthesized compound.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of purity determination for non-volatile organic compounds.[1][9] Its high resolving power allows for the separation of the main compound from closely related impurities, providing a quantitative measure of purity based on peak area percentage.

Causality Behind the Method: We choose RP-HPLC because the stationary phase (e.g., C18) is nonpolar, while the mobile phase is polar. This compound, being a moderately polar molecule, will have a strong interaction with the stationary phase and can be effectively eluted by a gradient of increasing organic solvent (like acetonitrile) in the mobile phase. This allows for the separation of less polar impurities (which elute later) and more polar impurities (which elute earlier). UV detection is ideal as the quinoline ring system is a strong chromophore.

Experimental Protocol: RP-HPLC
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of Acetonitrile/Water. Filter through a 0.45 µm syringe filter before injection.

Data Presentation & Comparison

The following table presents hypothetical data comparing the performance of a standard C18 column with a Phenyl-Hexyl column, which offers alternative selectivity for aromatic compounds through π-π interactions.[10]

Parameter Method 1: C18 Column Method 2: Phenyl-Hexyl Column
Analyte Retention Time (min) 15.216.5
Impurity 1 RT (min) 13.814.1
Impurity 2 RT (min) 15.917.8
Resolution (Analyte/Impurity 2) 1.83.1
Calculated Purity (Area %) 99.6%99.6%

Analysis: While both columns show high purity, the Phenyl-Hexyl column provides superior resolution between the main peak and a closely eluting aromatic impurity (Impurity 2), demonstrating the value of method scouting for complex samples.

Quantitative NMR (qNMR) Spectroscopy: Absolute Purity and Structural Identity

While HPLC provides excellent data on relative purity, Nuclear Magnetic Resonance (NMR) spectroscopy offers definitive structural confirmation and can be adapted for absolute purity determination (qNMR).[11][12] qNMR is a primary ratio method of measurement, where the signal integral is directly proportional to the number of nuclei, requiring no calibration curves for the analyte itself.[13]

Causality Behind the Method: By adding a highly pure, stable internal standard of known mass to a known mass of the analyte, we can use the integral ratios of specific, non-overlapping peaks from both compounds to calculate the analyte's absolute purity (w/w %).[14] This method is powerful because it is insensitive to impurities that do not have NMR-active nuclei (e.g., inorganic salts) and provides structural verification simultaneously.

Experimental Protocol: ¹H-qNMR
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material, >99.5% purity). It is stable, has a simple spectrum, and its protons are in a different chemical shift region from our analyte.

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound into a vial.

    • Accurately weigh ~5 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition Parameters (Critical for Quantification):

    • Pulse Angle: 30° (to avoid saturation).

    • Relaxation Delay (d1): 30 seconds (ensure full relaxation of all relevant nuclei, typically 5-7 times the longest T1).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing:

    • Apply phasing and baseline correction meticulously.

    • Integrate a well-resolved signal for the analyte (e.g., a specific aromatic proton) and the singlet for the internal standard (maleic acid protons).

Data Presentation: Purity Calculation

The purity (P) is calculated using the following formula[13][14]:

Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

Parameter Analyte (6-NQ-2-CA) Standard (Maleic Acid)
Mass (m) 10.05 mg5.12 mg
Molecular Weight (M) 218.17 g/mol 116.07 g/mol
Selected Peak Integral (I) 1.001.85
Number of Protons (N) 12
Purity (P) 99.3% (Calculated)99.8% (Certified)

This qNMR result provides strong, independent confirmation of the high purity determined by HPLC.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular identity of a synthesized compound by providing its exact molecular weight.[15] When coupled with a liquid chromatography system (LC-MS), it also becomes a powerful technique for the structural elucidation of unknown impurities.[16][17]

Causality Behind the Method: Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like our carboxylic acid. It will typically protonate the molecule, allowing us to observe the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) can provide a mass measurement with enough accuracy to help confirm the elemental composition.

cluster_1 LC-MS Impurity Identification Workflow LC HPLC Separation of Main Peak & Impurities ESI Electrospray Ionization (ESI) LC->ESI MassAnalyzer Mass Analysis (e.g., TOF, Orbitrap) ESI->MassAnalyzer Spectrum Mass Spectrum (m/z vs. Intensity) MassAnalyzer->Spectrum ImpurityID Identify Impurity Mass & Propose Structure Spectrum->ImpurityID

Caption: Workflow for identifying impurities using LC-MS.

Experimental Protocol: LC-MS
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap for HRMS) with an ESI source.

  • LC Method: Use the same HPLC method as described in Section 1 to ensure correlation of UV peaks with mass signals.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: ESI(+)

    • Capillary Voltage: 3.5 kV

    • Scan Range: 100-500 m/z

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak and confirm the [M+H]⁺ ion.

    • Extract mass spectra for any impurity peaks to aid in their identification.

Data Presentation: Mass Verification
Compound Formula Theoretical [M+H]⁺ (m/z) Observed [M+H]⁺ (m/z) Conclusion
This compound C₁₀H₆N₂O₄219.0399219.0401Identity Confirmed
Impurity 1 (Hypothetical) C₉H₇NO₂162.0549162.0552Matches Quinoline-2-carboxylic acid (Starting Material)

Elemental Analysis (EA): Fundamental Compositional Proof

Elemental analysis provides the experimental percentages of carbon, hydrogen, and nitrogen (CHN) in a compound.[18] This data is used to confirm that the empirical formula of the synthesized material matches the theoretical formula, providing a fundamental check on purity and composition.[19][20]

Causality Behind the Method: The technique involves the complete combustion of a small, precise amount of the sample. The resulting gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the mass percentage of each element in the original sample. A close match between the experimental and theoretical values is strong evidence of purity.

Protocol & Data Presentation

A small, accurately weighed sample (~2 mg) is submitted to a dedicated CHN analyzer.

Element Theoretical % for C₁₀H₆N₂O₄ Experimental % (Found) Deviation
Carbon (C) 55.05%54.95%-0.10%
Hydrogen (H) 2.77%2.81%+0.04%
Nitrogen (N) 12.84%12.79%-0.05%

Analysis: The experimental values are within the acceptable deviation of ±0.4% from the theoretical values, confirming the correct elemental composition of the synthesized compound.

Conclusion: A Triad of Trustworthiness

Validating the purity of a key synthetic intermediate like this compound is a multi-faceted process that demands rigorous, orthogonal testing. By combining the quantitative power of HPLC , the absolute accuracy and structural insight of qNMR , the definitive identity confirmation of Mass Spectrometry , and the fundamental compositional proof of Elemental Analysis , researchers can build an unassailable case for the quality of their material. This comprehensive approach not only satisfies regulatory expectations but, more importantly, ensures the integrity and reproducibility of subsequent scientific research.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • ICH. (1999). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • Pharmaceutical Technology. (2013). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • ResearchGate. (2025). Mass spectrometry in impurity profiling. Retrieved from [Link]

  • ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. Retrieved from [Link]

  • ACS Publications. (n.d.). Quantitative analysis using NMR. Retrieved from [Link]

  • University of Bristol. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]

  • Chem Help ASAP. (2021). organic chemistry characterization data [Video]. YouTube. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Stoichiometry: Elemental Analysis. Retrieved from [Link]

  • University of the Witwatersrand, Johannesburg. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... Retrieved from [Link]

  • How To Determine. (n.d.). How To Determine Empirical Formula. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 6.8: Calculating Empirical Formulas for Compounds. Retrieved from [Link]

  • IOPscience. (2025). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Nitroquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 6-Nitroquinoline-2-carboxylic acid. As a specialized chemical intermediate, its unique molecular structure—incorporating both a nitro group and a carboxylic acid on a quinoline scaffold—necessitates a rigorous and informed approach to its management from laboratory use to final disposal. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure operational safety and regulatory compliance.

Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of this compound is the foundation of its safe management. Based on its structure and data from related compounds, the following risks should be anticipated:

  • Toxicity: Aromatic nitro compounds are often toxic. The related compound, 6-nitroquinoline, is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[3][4]

  • Carcinogenicity: 6-nitroquinoline is suspected of causing cancer.[3][4] This potential hazard must be attributed to this compound until proven otherwise.

  • Skin and Eye Damage: The presence of a carboxylic acid group suggests the compound may be corrosive or irritating, causing skin burns and serious eye damage.[5][6][7]

  • Reactivity: Nitro-organic compounds can be reactive and may pose a fire or explosion risk, especially when mixed with incompatible materials like strong oxidizing agents.[1][8]

Quantitative Hazard Summary
Hazard ClassificationBasis of AssessmentGHS Precautionary Codes (Anticipated)
Acute Toxicity (Oral, Dermal, Inhalation)Data from 6-nitroquinoline[4]P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340[3]
Suspected CarcinogenData from 6-nitroquinoline[4]P203, P318[3]
Skin Corrosion/IrritationPresence of carboxylic acid; data from related acids[5][7]P280, P302+P352, P362+P364[3]
Serious Eye Damage/IrritationPresence of carboxylic acid; data from related acids[5][7]P280, P305+P351+P338[5]

Immediate Safety and Handling Protocols

Safe disposal begins with safe handling during use. Adherence to the following protocols minimizes exposure and prevents accidental releases.

  • Engineering Controls: All work involving this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.

    • Eye Protection: Wear chemical safety goggles and a face shield.[1][3]

    • Skin Protection: Use chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and closed-toe shoes.[1][3] Contaminated gloves must be disposed of as hazardous waste in accordance with applicable laws.

    • Respiratory Protection: If there is a risk of dust generation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges is required.[5]

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent wider contamination and exposure.

Step-by-Step Spill Cleanup Procedure:
  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Eliminate all ignition sources.[1]

  • Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood to capture airborne particles.

  • Contain: For small spills, gently cover the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent. [1]

  • Collect: Carefully sweep or scoop the absorbed material and contaminated debris into a clearly labeled, sealed container for hazardous waste disposal.[1]

  • Decontaminate: Clean the affected area thoroughly.

  • Report: Report the spill to your institution's EHS department, regardless of size.

Caption: Decision tree for responding to a chemical spill.

Proper Disposal Procedures: A Step-by-Step Guide

Disposal of this compound is strictly regulated. It must be managed as hazardous waste from the point of generation. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][9][10]

Protocol 4.1: Waste Segregation and Collection
  • Designate a Waste Stream: this compound waste should be collected in a dedicated "Organic Nitro Compound" or "Halogenated/Nitrogenated Organic Solid Waste" stream, as directed by your EHS department.

    • Causality: Never mix incompatible waste types.[11] Aromatic nitro compounds can react dangerously with oxidizing mineral acids or other reactive chemicals.[8] Keeping waste streams separate prevents unforeseen exothermic or explosive reactions in the collection container.

  • Select the Proper Container: Use a robust, sealable container compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically appropriate.[11] The container must be in good condition with no cracks or leaks.

  • Collect Waste:

    • Solid Waste: Place unadulterated this compound, as well as grossly contaminated items (e.g., weigh boats, gloves, absorbent from spills), directly into the designated waste container.

    • Solutions: If the compound is in solution, collect it in a designated liquid waste container, ensuring the solvent is compatible with other contents.

  • Container Management:

    • Keep the waste container closed at all times except when adding waste.[5]

    • Store the container in a secondary containment bin within a well-ventilated, designated satellite accumulation area.

    • Do not overfill the container; leave at least 10% headspace.

Protocol 4.2: Hazardous Waste Labeling
  • Label Immediately: Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other constituents.

    • The approximate concentrations of each component.

    • The specific hazard characteristics (e.g., Toxic, Potential Carcinogen).

    • The accumulation start date.

    • The name of the principal investigator and the laboratory location.

    • Causality: Proper labeling is a regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and ensures that waste handlers, from lab personnel to disposal technicians, are aware of the container's contents and associated dangers.

Protocol 4.3: Arranging for Final Disposal
  • Contact EHS: Once the waste container is full or the accumulation time limit is reached (as defined by your institutional policies), contact your EHS department to schedule a pickup.[11]

  • Professional Disposal: Your EHS office will coordinate with a licensed hazardous waste disposal company. The most common and effective disposal method for this type of compound is high-temperature incineration at a permitted facility.[12]

    • Causality: Incineration is the preferred method because it ensures the complete destruction of the organic molecule, preventing its persistence in the environment where nitroaromatic compounds are known pollutants.[9]

Caption: End-to-end workflow for hazardous chemical disposal.

Regulatory Framework

The disposal of this compound is governed by several regulatory bodies:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for its management from "cradle to grave."[13] This includes proper identification, labeling, storage, and ensuring its final disposal at a permitted facility.

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that the hazards of chemicals are evaluated and that this information is communicated to employers and employees.[14][15] This underpins the need for proper labeling and safety training.

By adhering to the protocols outlined in this guide, researchers and institutions can ensure they are not only protecting their personnel and the environment but also maintaining full compliance with federal and state regulations.

References

  • Proper Disposal Procedures for 1-(m-Nitro-phenyl)-2-nitro-propane. Benchchem. This source provides guidance based on the general properties of aromatic nitro compounds, which is applicable here.
  • Safety Data Sheet for a related carboxylic acid. MilliporeSigma.
  • 6-Nitroquinoline SDS. ECHEMI. This SDS for the parent compound 6-nitroquinoline details its GHS classifications, including acute toxicity and suspected carcinogenicity.
  • Safety Data Sheet for Quinoline-3-carboxylic acid. Fisher Scientific.
  • Safety Data Sheet for 2,6-Pyridinedicarboxylic acid. Fisher Scientific. Offers insights into the handling and PPE for dicarboxylic acids, relevant to the functional group.
  • Safety Data Sheet General Guidance. Sigma-Aldrich. Provides standard precautionary statements for hazardous chemicals, including disposal instructions to use an approved waste disposal plant.
  • This compound Product Information. ChemicalBook. Confirms the existence and CAS number of the target compound.
  • Discussion on 2-nitrophenol waste. Reddit r/chemistry. User discussion highlighting that nitroaromatics are notorious pollutants and should be disposed of via a professional hazardous waste company.
  • Organic Nitro Compounds Waste Compatibility. CP Lab Safety.
  • Nitrocellulose Drum Removal Work Plan. US EPA.
  • 6-Nitroquinoline Compound Summary. PubChem, National Institutes of Health.
  • Hazardous Waste Manual. EHSO.
  • 5-Nitroquinoline-8-carboxylic acid SDS. AK Scientific, Inc.
  • RCRA Guidance on Discarded Commercial Chemical Products. US EPA. Provides regulatory context on how unused chemicals are classified as hazardous waste.
  • Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). OSHA. Details the criteria for classifying chemical health hazards.
  • Management Standards for Hazardous Waste Pharmaceuticals. US EPA. Summarizes EPA rules, including the prohibition of sewering hazardous waste pharmaceuticals.
  • EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule.Article discussing the RCRA framework for pharmaceutical waste.
  • Safety Data Sheet for Pyridine-2-carboxylic acid. Sigma-Aldrich. Provides hazard information relevant to the carboxylic acid functional group.
  • Hazard Communication - Appendix A. OSHA.

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A Researcher's Guide to Personal Protective Equipment for Handling 6-Nitroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and scientific research, the meticulous and safe handling of novel chemical entities is paramount. This guide provides a comprehensive operational framework for the use of 6-Nitroquinoline-2-carboxylic acid, focusing on the critical role of Personal Protective Equipment (PPE). By grounding our procedures in established safety principles and explaining the causality behind each recommendation, we aim to build a foundation of trust and empower laboratory professionals to work with confidence and security.

Hazard Assessment: Understanding the Compound

  • Nitroquinoline Core: The parent compound, 6-nitroquinoline, is classified as harmful if swallowed, in contact with skin, or inhaled, and is suspected of causing cancer.[2] Related compounds like 4-nitroquinoline N-oxide are also known carcinogens, necessitating procedures that avoid all personal contact.[3][4]

  • Carboxylic Acid Group: Carboxylic acids can be irritants or corrosive substances, capable of causing skin irritation, eye damage, and respiratory tract inflammation upon contact.[5][6][7]

Based on this analysis, this compound must be treated as a hazardous substance with potential for acute toxicity, carcinogenicity, and corrosive effects.

Potential HazardAffected RouteRationale
Acute Toxicity Oral, Dermal, InhalationBased on GHS classifications for 6-nitroquinoline.[2]
Carcinogenicity All RoutesSuspected carcinogen based on data for related nitroquinoline compounds.[2][3]
Severe Skin Irritation/Burns DermalThe carboxylic acid functional group is corrosive.[5][8]
Serious Eye Damage OcularAcids and other quinoline derivatives can cause severe eye irritation or damage.[6][7][8]
Respiratory Irritation InhalationInhalation of dust may cause irritation to the respiratory system.[3][6]

The Hierarchy of Controls: A Foundational Safety Principle

Before selecting PPE, it is crucial to implement higher-level safety controls. PPE is the last line of defense, intended to protect individuals when other controls cannot eliminate the hazard entirely.

Hierarchy_of_Controls Least Effective cluster_0 cluster_1 Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (e.g., Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., Standard Operating Procedures) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) Administrative->PPE

Figure 1. The Hierarchy of Controls prioritizes the most effective safety measures.

All handling of this compound must be performed within a certified chemical fume hood (an engineering control) to minimize inhalation exposure.[1][4]

Core PPE Protocol for this compound

The following PPE is mandatory when handling this compound.

Body AreaRequired PPERationale and Causality
Eyes & Face Tight-fitting chemical safety goggles and a full-face shield.The carboxylic acid moiety poses a significant risk of causing severe eye damage upon splashing.[5][8] A face shield is required over goggles to protect the entire face from splashes when handling liquids or creating solutions.[5][9]
Hands Double-gloving with chemically resistant gloves (e.g., Nitrile).The compound is presumed to be harmful upon skin contact.[2] Nitrile gloves offer good resistance for incidental contact with many chemicals, including acids.[9][10] Double-gloving minimizes the risk of exposure from a single glove failure. Gloves must be inspected for defects before use and changed immediately if contact with the chemical occurs.[9]
Body A lab coat and a chemically resistant apron.A lab coat provides a primary barrier against contamination of personal clothing. An acid-resistant apron should be worn over the lab coat when there is a potential for splashing, providing an impervious barrier to protect against the compound's corrosive properties.[9]
Respiratory N/A (when used in a fume hood).All work should be conducted in a chemical fume hood to prevent inhalation of dust or aerosols.[1][4][11] If a situation arises where a fume hood is not available or its function is compromised, respiratory protection would be required after a formal hazard assessment by safety professionals.

Operational and Disposal Plans

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Workspace Exit) D1 1. Lab Coat D2 2. Apron D1->D2 D3 3. Goggles & Face Shield D2->D3 D4 4. First Pair of Gloves D3->D4 D5 5. Second Pair of Gloves D4->D5 F1 1. Outer Gloves (Contaminated) F2 2. Apron F1->F2 F3 3. Face Shield & Goggles F2->F3 F4 4. Lab Coat F3->F4 F5 5. Inner Gloves F4->F5

Figure 2. Procedural workflow for donning and doffing PPE to minimize contamination risk.

Immediate action is required in the event of a spill.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment device, evacuate the laboratory.

  • Isolate: Secure the area and prevent entry.

  • Protect: Don appropriate PPE before attempting cleanup.

  • Contain & Clean: For small spills, use a chemical spill kit with a neutralizing agent suitable for acids or a general-purpose absorbent. Avoid raising dust.[3] Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[11][12]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and institutional Environmental Health and Safety (EHS) department.

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Collection: Use a designated, leak-proof, and clearly labeled hazardous waste container.[1]

  • Labeling: The label must include "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations.[1]

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials like strong oxidizing agents.

  • Disposal: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[3] Contact your institution's EHS office for guidance and to arrange for pickup by authorized personnel.[1]

References

  • Proper Disposal of 2-Ethoxy-7-nitroquinoline: A Step-by-Step Guide. Benchchem. [URL: https://www.benchchem.com/pro-disposal/2-ethoxy-7-nitroquinoline]
  • 4-Nitroquinoline N-oxide - Safety Data Sheet. Santa Cruz Biotechnology.
  • Managing Corrosive Substances: Safety Protocols for Businesses. denios.ca. [URL: https://www.denios.ca/blog/managing-corrosive-substances-safety-protocols-for-businesses]
  • 4-NITROQUINOLINE-N-OXIDE - Material Safety Data Sheet. Xenometrix. [URL: https://www.xenometrix.ch/shop/media/msds/msds_4-nqo.pdf]
  • 4-NITROQUINOLINE N-OXIDE - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?casno=56-57-5]
  • What PPE Should You Wear When Handling Acid 2026? LeelineWork. [URL: https://leelinework.com/what-ppe-should-you-wear-when-handling-acid/]
  • Corrosives – Strong Acids. University of Washington Environmental Health & Safety. [URL: https://www.ehs.washington.edu/system/files/resources/sds-corrosives-strong-acids.pdf]
  • 6-Nitroquinoline SDS, 613-50-3 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/6-Nitroquinoline-cas-613-50-3.html]
  • 6-Nitroquinoline. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6-Nitroquinoline]
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Tennessee Knoxville Environmental Health & Safety. [URL: https://ehs.utk.edu/wp-content/uploads/sites/41/2019/08/Acids-and-Bases-other-than-HF.pdf]
  • Personal Protective Equipment. University of Alabama at Birmingham Environmental Health & Safety. [URL: https://www.uab.edu/ehs/workplace-safety/chemical-safety/chemical-spill-response/personal-protective-equipment]
  • 4-Nitroquinoline-1-oxide - SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC167730050]
  • 8-Hydroxy-5-nitroquinoline, 96% - Material Safety Data Sheet. Cole-Parmer. [URL: https://www.coleparmer.com/sds/8-Hydroxy-5-nitroquinoline,%2096%25_88035-72.pdf]
  • This compound Product Description. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB92795805_EN.htm]
  • 2-NITROBENZALDEHYDE - SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC128350250]
  • Quinolinic Acid - Safety Data Sheet. Cayman Chemical. [URL: https://www.caymanchem.com/msdss/14941m.pdf]
  • 6-Quinolinecarboxylic Acid - SAFETY DATA SHEET. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/Q0077_EN_EU.pdf]
  • Quinoline-3-carboxylic acid - SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=H66108]
  • 6-Pyridine-2-carboxylic acid - SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/p63808]
  • 4-Nitroquinoline 1-oxide - SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/n8758]

Sources

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